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An In-depth Technical Guide to the Synthesis of N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide

This guide provides a comprehensive technical overview for the synthesis of N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide, a molecule of interest for researchers, scientists, and professionals in drug development. T...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview for the synthesis of N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide, a molecule of interest for researchers, scientists, and professionals in drug development. The document delves into the strategic considerations for its synthesis, detailed experimental protocols, and the necessary safety and characterization frameworks.

Introduction: The Significance of the Phenothiazine Scaffold

Phenothiazine, a heterocyclic compound, forms the core of a diverse range of biologically active molecules.[1][2] Its unique butterfly structure and electron-rich nature make it a privileged scaffold in medicinal chemistry.[3] Phenothiazine derivatives are known for a wide spectrum of pharmacological activities, including antipsychotic, antihistaminic, and antiemetic properties.[1][4][5] The derivatization at the N-10 position of the phenothiazine ring system is a common strategy to modulate its biological activity, leading to the development of various therapeutic agents.[3][6] The target molecule, N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide, incorporates a chiral 1-phenylethylamine moiety, suggesting potential for stereospecific interactions with biological targets.

Synthetic Strategy: A Tale of Two Pathways

The synthesis of N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide can be approached through two primary and logically sound synthetic routes. The choice between these pathways often depends on the availability of starting materials, desired purity, and scalability of the reaction.

Route A: The Two-Step Acyl Chloride Approach

This classic and robust method involves the initial formation of a reactive intermediate, phenothiazine-10-carbonyl chloride, followed by its reaction with 1-phenylethylamine.

Route B: The Direct Isocyanate Addition

A more direct and potentially more atom-economical approach involves the direct reaction of phenothiazine with 1-phenylethyl isocyanate.

Below is a visual representation of these competing synthetic pathways.

Synthetic_Pathways Figure 1: Competing Synthetic Routes for N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide cluster_A Route A: Acyl Chloride Pathway cluster_B Route B: Isocyanate Pathway phenothiazine Phenothiazine acyl_chloride Phenothiazine-10-carbonyl chloride (intermediate) phenothiazine->acyl_chloride + Triphosgene (in situ formation) target_B N-(1-phenylethyl)-10H-phenothiazine -10-carboxamide phenothiazine->target_B + 1-Phenylethyl Isocyanate (Direct Addition) triphosgene Triphosgene amine 1-Phenylethylamine isocyanate 1-Phenylethyl Isocyanate target_A N-(1-phenylethyl)-10H-phenothiazine -10-carboxamide acyl_chloride->target_A + 1-Phenylethylamine

Caption: Figure 1: Competing Synthetic Routes for N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide

For the purpose of this guide, we will focus on Route A , the acyl chloride pathway. This choice is predicated on its reliability and the broader applicability of the intermediate, phenothiazine-10-carbonyl chloride, in the synthesis of a library of analogous compounds. The in-situ generation of the acyl chloride from the stable solid triphosgene offers a safer alternative to using gaseous phosgene.[7]

Experimental Protocol: Route A

This section provides a detailed, step-by-step methodology for the synthesis of N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide via the acyl chloride intermediate.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Phenothiazine98%Sigma-Aldrich
Triphosgene (Bis(trichloromethyl) carbonate)98%Acros OrganicsEXTREMELY TOXIC . Handle with extreme caution in a certified fume hood.
(S)-(-)-1-Phenylethylamine99%Alfa AesarEnantiomerically pure starting material is crucial for stereospecific synthesis.
Triethylamine (TEA)≥99.5%Fisher ScientificDried over KOH.
Dichloromethane (DCM)Anhydrous, ≥99.8%EMD Millipore
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Hydrochloric Acid (HCl)1 M aqueous solutionJ.T. Baker
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solutionLabChem
Brine (Saturated NaCl solution)Lab-prepared
Anhydrous Magnesium Sulfate (MgSO₄)VWR
Step 1: In-situ Synthesis of Phenothiazine-10-carbonyl chloride

Step1_Workflow Figure 2: Workflow for the Synthesis of Phenothiazine-10-carbonyl chloride start Start: Inert Atmosphere (N₂ or Ar) dissolve Dissolve Phenothiazine in Anhydrous DCM start->dissolve cool Cool to 0 °C (Ice Bath) dissolve->cool add_triphosgene Add Triphosgene Solution in DCM Dropwise cool->add_triphosgene warm Allow to Warm to Room Temperature add_triphosgene->warm stir Stir for 2-4 hours warm->stir monitor Monitor Reaction by TLC stir->monitor end Proceed to Step 2 (Use Crude Solution) monitor->end

Caption: Figure 2: Workflow for the Synthesis of Phenothiazine-10-carbonyl chloride

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add phenothiazine (1.0 eq).

  • Dissolve the phenothiazine in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice-water bath.

  • In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous DCM. Caution: Triphosgene is highly toxic and moisture-sensitive. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE). [1][7][8][9][10]

  • Slowly add the triphosgene solution to the stirred phenothiazine solution via the dropping funnel over a period of 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (eluent: hexane/ethyl acetate 9:1).

  • The resulting solution of phenothiazine-10-carbonyl chloride is typically used directly in the next step without isolation.

Step 2: Synthesis of N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide

Step2_Workflow Figure 3: Workflow for the Amidation Reaction start Start: Crude Acyl Chloride Solution from Step 1 prepare_amine Prepare a Solution of 1-Phenylethylamine and TEA in Anhydrous DCM start->prepare_amine cool Cool Both Solutions to 0 °C start->cool prepare_amine->cool add_amine Add Amine Solution Dropwise to Acyl Chloride Solution cool->add_amine warm Allow to Warm to Room Temperature add_amine->warm stir Stir Overnight warm->stir workup Aqueous Workup (HCl, NaHCO₃, Brine) stir->workup dry Dry Organic Layer (MgSO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Characterize Final Product purify->end

Caption: Figure 3: Workflow for the Amidation Reaction

  • In a separate flask, dissolve (S)-(-)-1-phenylethylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool both the phenothiazine-10-carbonyl chloride solution and the amine solution to 0 °C.

  • Slowly add the amine solution to the stirred acyl chloride solution via a dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by adding 1 M HCl (aq).

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Characterization

The structure and purity of the synthesized N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and the presence of all expected protons and carbons.

  • FT-IR Spectroscopy: To identify characteristic functional groups, such as the amide C=O stretch (typically around 1650-1680 cm⁻¹).

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point: To assess the purity of the crystalline product.

Safety Considerations

All experimental procedures must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Phenothiazine: Harmful if swallowed and may cause an allergic skin reaction.[11][12][13] It can cause damage to organs through prolonged or repeated exposure.[12][14]

  • Triphosgene: Extremely toxic and corrosive.[1][7] Fatal if inhaled.[7][9][10] Reacts with water to release toxic phosgene gas.[7] Must be handled with extreme caution under anhydrous conditions.

  • 1-Phenylethyl isocyanate: Combustible liquid that causes skin and serious eye irritation.[6][15] It can be fatal if inhaled and may cause respiratory irritation.[6][15][16] It is also moisture-sensitive.[2][6][15]

  • Dichloromethane (DCM): A suspected carcinogen and should be handled with care.

Conclusion

This guide outlines a reliable and well-documented synthetic route for the preparation of N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide. By following the detailed experimental protocol and adhering to the stringent safety precautions, researchers can successfully synthesize this valuable compound for further investigation in their drug discovery and development programs. The strategic choice of the acyl chloride pathway provides a versatile platform for the creation of a diverse library of N-10 substituted phenothiazine derivatives.

References

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  • Triphosgene - SAFETY DATA SHEET. (2025, September 14). Fisher Scientific.
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  • Phenothiazine SDS, 92-84-2 Safety D
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  • PHENOTHIAZINE CAS NO 92-84-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. Central Drug House (P) Ltd.
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  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 18).
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  • Synthesis, spectral characterization, and biological activity of some new substituted 10H-phenothiazines, its ribofuranosides, and sulfones. (2010). PubMed.
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  • N-Phenyl-10H-phenothiazine-10-carboxamide - Optional[Vapor Phase IR] - Spectrum. SpectraBase.
  • Novel phenothiazine analogous: Synthesis and a new perceptivity into their antioxidant potential. Scholars Research Library.
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  • Synthesis of New N-Substituted Phenothiazine Derivatives.
  • Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. PMC.
  • Facile synthesis of N-aryl phenothiazines and phenoxazines via Brønsted acid c
  • Study of phenothiazine and N-methyl phenothiazine by infrared, Raman, 1H-, and 13C-NMR spectroscopies.
  • Phenothiazine-10-carbonyl chloride synthesis. ChemicalBook.
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Exploratory

Novel Phenothiazine Derivatives: A Guide to Synthesis, Biological Evaluation, and Structure-Activity Relationship Analysis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Phenothiazine and its derivatives represent a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenothiazine and its derivatives represent a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1][2][3] Initially recognized for their antipsychotic properties, these heterocyclic compounds have since been identified as potent agents in oncology, infectious diseases, and neurodegenerative disorders.[1][2][3] This guide provides a comprehensive technical overview of the synthesis of novel phenothiazine derivatives, detailed protocols for their biological evaluation, and an analysis of their structure-activity relationships (SAR). The methodologies are presented with an emphasis on the rationale behind experimental choices, aiming to equip researchers with the knowledge to design and execute robust studies in this promising area of drug discovery.

Introduction: The Versatility of the Phenothiazine Scaffold

The tricyclic structure of phenothiazine, consisting of two benzene rings linked by a sulfur and a nitrogen atom, serves as a privileged scaffold in drug development.[4] Its unique butterfly conformation and electron-rich nature allow for extensive chemical modifications, primarily at the C-2 and N-10 positions. These modifications have a profound impact on the molecule's pharmacological profile, leading to a wide array of therapeutic applications.[5][6]

The primary mechanism of action for classic phenothiazine antipsychotics, such as chlorpromazine, involves the blockade of dopamine D2 receptors in the central nervous system.[5][7] However, recent research has unveiled their potential to interact with a multitude of other biological targets, including:

  • Calmodulin and Protein Kinase C (PKC): Inhibition of these signaling proteins contributes to their anti-proliferative effects.[5]

  • P-glycoprotein (P-gp): By inhibiting this efflux pump, phenothiazines can reverse multidrug resistance (MDR) in cancer cells, sensitizing them to conventional chemotherapeutics.[3][5]

  • Bacterial Efflux Pumps: Similar to their action on cancer cells, phenothiazines can inhibit bacterial efflux pumps, restoring the efficacy of antibiotics against resistant strains.[2][3]

  • Angiogenesis Pathways: Some derivatives have been shown to suppress angiogenesis by inhibiting the production of vascular endothelial growth factor (VEGF).[3]

This multifaceted activity makes the phenothiazine scaffold a fertile ground for the development of novel therapeutics to address significant global health challenges like cancer and antibiotic resistance.[3]

Synthesis of Novel Phenothiazine Derivatives

The synthesis of phenothiazine derivatives can be broadly categorized into two main stages: the formation of the core phenothiazine ring and its subsequent functionalization.

Core Ring Synthesis: Foundational Chemistry

The classical and still widely used method for synthesizing the 10H-phenothiazine core involves the reaction of diphenylamine with elemental sulfur, often in the presence of a catalyst like iodine or anhydrous aluminum chloride.[8][9]

Causality Behind Experimental Choices:

  • Starting Materials: Diphenylamine is a readily available and cost-effective starting material. Elemental sulfur serves as the source for the thiazine ring's sulfur atom.

  • Catalyst: Iodine or AlCl₃ acts as a Lewis acid, promoting the electrophilic substitution and cyclization reactions. The choice of catalyst can influence reaction rate and yield.[8]

  • Temperature Control: The reaction is typically heated to 140-160°C.[8] Careful temperature control is critical; excessively high temperatures can lead to the formation of tarry by-products and polysulfides, while insufficient heat results in a sluggish or incomplete reaction.[8] The reaction is also characterized by the evolution of hydrogen sulfide gas, necessitating the use of a well-ventilated fume hood.[8]

More recent, metal-free, three-component methods have been developed, reacting cyclohexanones, elemental sulfur, and ammonium salts, offering a practical approach with simple starting materials.[10]

Functionalization at the N-10 and C-2 Positions

The majority of therapeutically relevant phenothiazine derivatives are functionalized at the N-10 position with an aminoalkyl side chain and at the C-2 position with an electron-withdrawing group.[5][11][12]

This protocol describes the alkylation of 2-chlorophenothiazine, a key intermediate.

Step-by-Step Methodology:

  • Deprotonation: Dissolve 2-chlorophenothiazine (1 equivalent) in a dry, aprotic solvent such as toluene or xylene under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a strong base, such as sodium amide (NaNH₂) or sodium hydride (NaH) (1.1 equivalents), portion-wise to the solution at room temperature.[4] This deprotonates the nitrogen atom of the phenothiazine ring, forming a nucleophilic phenothiazide anion.

  • Alkylating Agent Addition: Slowly add the desired aminoalkyl halide, for instance, 3-chloro-N,N-dimethylpropylamine (1.2 equivalents), to the reaction mixture.[8]

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up and Purification: After cooling, quench the reaction by carefully adding water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

Self-Validating System:

  • TLC Monitoring: Regular TLC analysis allows for the visualization of the consumption of the starting material (2-chlorophenothiazine) and the formation of the product. Co-spotting with the starting material is crucial for accurate identification.[8]

  • Spectroscopic Characterization: The structure of the final product must be confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).[13][14] For example, in ¹H-NMR, the appearance of new signals corresponding to the protons of the N,N-dimethylpropylamine side chain confirms successful alkylation.

SynthesisWorkflow cluster_Core Core Synthesis cluster_Functionalization Functionalization cluster_Analysis Purification & Analysis Diphenylamine Diphenylamine Phenothiazine 10H-Phenothiazine Core Diphenylamine->Phenothiazine S₈, I₂ catalyst 140-160°C Sulfur Sulfur Sulfur->Phenothiazine Intermediate 2-Substituted Phenothiazine Phenothiazine->Intermediate Halogenation, etc. FinalProduct Novel Phenothiazine Derivative Intermediate->FinalProduct AlkylatingAgent N-10 Side Chain (e.g., Aminoalkyl Halide) AlkylatingAgent->FinalProduct Reflux Purification Column Chromatography or Recrystallization FinalProduct->Purification Base Base (e.g., NaH) Base->FinalProduct Characterization NMR, MS, IR Purification->Characterization

Caption: General workflow for the synthesis and purification of novel phenothiazine derivatives.

Biological Evaluation: A Multi-faceted Approach

The diverse biological activities of phenothiazines necessitate a range of assays to fully characterize novel derivatives. This section provides detailed protocols for evaluating their potential as anticancer, antipsychotic, and antimicrobial agents.

Anticancer Activity Evaluation

The initial screening of novel compounds for anticancer activity typically involves in vitro cytotoxicity assays against a panel of cancer cell lines.[15][16]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[17][18]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[17] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel phenothiazine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting a dose-response curve.[17][18]

Data Presentation: Cytotoxicity of Novel Phenothiazine Derivatives

CompoundDerivative Structure (Modification)IC₅₀ (µM) on HeLa Cells[19]IC₅₀ (µM) on A549 Cells[18]
Control Doxorubicin0.8 ± 0.11.2 ± 0.2
PTZ-01 C2-Cl, N10-propyl-piperazine7.5 ± 0.910.2 ± 1.1
PTZ-02 C2-CF₃, N10-propyl-piperazine2.1 ± 0.34.5 ± 0.6
PTZ-03 C2-Cl, N10-PEGylated imine15.3 ± 2.422.1 ± 3.0

Note: Data are hypothetical and for illustrative purposes.

AnticancerScreening Start Synthesized Phenothiazine Derivatives CellCulture 1. Seed Cancer Cell Lines (e.g., HeLa, MCF-7) in 96-well plates Start->CellCulture Treatment 2. Treat cells with serial dilutions of compounds CellCulture->Treatment Incubation 3. Incubate for 48-72 hours Treatment->Incubation MTT_Assay 4. Perform MTT Assay (Measure Cell Viability) Incubation->MTT_Assay DataAnalysis 5. Calculate IC₅₀ values MTT_Assay->DataAnalysis HitIdentification Identify 'Hit' Compounds (Low IC₅₀) DataAnalysis->HitIdentification FurtherStudies Mechanism of Action Studies (Apoptosis, Cell Cycle, etc.) HitIdentification->FurtherStudies

Caption: Workflow for in vitro screening of phenothiazine derivatives for anticancer activity.

Antipsychotic Activity Evaluation

The primary mechanism for antipsychotic efficacy is the antagonism of dopamine D2 receptors.[5] Therefore, preclinical screening involves evaluating a compound's ability to interact with these receptors and to elicit behavioral effects in animal models that are predictive of antipsychotic activity.[20]

This assay determines the affinity of a novel compound for the D2 receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Use commercially available cell membranes prepared from cells expressing human dopamine D2 receptors or prepare them from rat striatal tissue.

  • Assay Setup: In a 96-well plate, combine the receptor membranes, a radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride), and various concentrations of the novel phenothiazine derivative in an appropriate assay buffer.

  • Nonspecific Binding: To determine nonspecific binding, include wells containing a high concentration of a known D2 antagonist (e.g., unlabeled haloperidol).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the nonspecific binding from the total binding. Determine the Ki (inhibition constant) of the novel compound by analyzing the competition binding data using nonlinear regression analysis (e.g., Cheng-Prusoff equation).

DopamineAntagonism cluster_Neuron Postsynaptic Neuron D2_Receptor Dopamine D2 Receptor Signaling Downstream Signaling (Reduced cAMP) D2_Receptor->Signaling Activation Dopamine Dopamine Dopamine->D2_Receptor Binds Phenothiazine Phenothiazine Derivative Phenothiazine->D2_Receptor Blocks

Caption: Phenothiazine derivatives competitively block dopamine at the D2 receptor.

Antimicrobial Activity Evaluation

Standardized methods are used to determine the minimum inhibitory concentration (MIC) of a novel compound against various microorganisms.[21][22]

This is a standard reference method for determining the MIC of an antimicrobial agent.[21][23]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the phenothiazine derivative in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[21][23]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (broth with inoculum but no compound), a negative/sterility control (broth only), and a control with a standard antibiotic (e.g., ciprofloxacin).[23]

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[23]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[22][23]

Data Presentation: Antimicrobial Activity of Novel Phenothiazine Derivatives

CompoundMIC (µg/mL) vs S. aureus (Gram-positive)MIC (µg/mL) vs E. coli (Gram-negative)
Control Ciprofloxacin: 0.5Ciprofloxacin: 0.015
PTZ-01 1664
PTZ-02 832
PTZ-03 >128>128

Note: Data are hypothetical and for illustrative purposes.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the phenothiazine scaffold has led to a well-defined understanding of the structural requirements for various biological activities.[1][24]

Key SAR Insights:

PositionModificationImpact on ActivityRationale / Causality
C-2 Electron-withdrawing group (e.g., -Cl, -CF₃)Increases antipsychotic and anticancer activity [6][11][12]The electronegative group is thought to enhance interaction with the dopamine receptor and other biological targets by altering the electron distribution of the ring system.[7] The -CF₃ group is generally more potent than -Cl.[7]
N-10 Three-carbon propyl chain Optimal for neuroleptic activity [11]This specific chain length correctly positions the terminal amino group to mimic the conformation of dopamine, allowing for effective receptor antagonism.[7][11]
N-10 Terminal tertiary amine Essential for activity [11]The protonated tertiary amine is crucial for forming key interactions, such as hydrogen bonds, with the target receptor.[11]
N-10 Piperazine moiety Increases potency (vs. aliphatic chain)[5][12]The piperazine ring can form additional interactions and often leads to derivatives with a better therapeutic profile, including reduced side effects.[12]
N-10 PEGylation May decrease activity but improve bioavailability [25]Adding polyethylene glycol (PEG) or triethylene glycol (TEG) chains can increase water solubility but may also sterically hinder binding to the target.[25]

Conclusion and Future Directions

The phenothiazine scaffold remains a highly valuable platform in modern drug discovery. Its synthetic tractability and diverse pharmacology offer continued opportunities for the development of novel therapeutics. Future research should focus on:

  • Target-Specific Design: Leveraging computational modeling and SAR data to design derivatives with higher selectivity for specific targets, thereby reducing off-target side effects.

  • Hybrid Molecules: Synthesizing hybrid molecules that conjugate the phenothiazine core with other pharmacophores to create agents with dual or synergistic modes of action.

  • Overcoming Resistance: Further exploring the potential of phenothiazine derivatives as MDR-reversing agents in both cancer and infectious disease combination therapies.[3]

By integrating rational design, robust synthetic chemistry, and comprehensive biological evaluation, the full therapeutic potential of novel phenothiazine derivatives can be realized.

References

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  • Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities. (n.d.). AIP Publishing.
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  • Three-component selective synthesis of phenothiazines and bis-phenothiazines under metal-free conditions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
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  • (PDF) Synthesis and Evaluation of Phenothiazine Derivatives. (2025, September 7).
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Foundational

N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide Authored by: A Senior Application Scientist Preamble: The Phenothiazine Scaffold as a Privileged Structure...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Core Mechanism of Action of N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide

Authored by: A Senior Application Scientist

Preamble: The Phenothiazine Scaffold as a Privileged Structure in Drug Discovery

The phenothiazine tricycle, a heterocyclic system of two benzene rings linked by a nitrogen and a sulfur atom, represents a "privileged scaffold" in medicinal chemistry.[1][2] First synthesized in 1883, its derivatives have become cornerstone therapies in several medical fields.[3] The introduction of chlorpromazine in the 1950s revolutionized the treatment of psychosis and laid the foundation for modern psychopharmacology.[1][4] The versatility of the phenothiazine nucleus allows for a wide range of chemical modifications, leading to a diverse array of pharmacological activities, including antipsychotic, antiemetic, antihistaminic, anticancer, and antimicrobial effects.[5][6][7] This guide focuses on a novel derivative, N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide, and delineates a comprehensive strategy to elucidate its core mechanism of action.

Introduction to N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide: A Novel Investigational Compound

N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide is a novel investigational compound that incorporates the well-established phenothiazine core with a unique N-(1-phenylethyl)carboxamide moiety at the 10-position. This modification is hypothesized to modulate the compound's physicochemical properties, potentially influencing its blood-brain barrier permeability, target selectivity, and overall pharmacological profile. The rationale behind this design is to explore new therapeutic applications beyond the traditional antipsychotic effects of phenothiazines, with a particular focus on oncology and neurodegenerative disorders.

This technical guide will present a series of postulated mechanisms of action for N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide based on the extensive literature on related phenothiazine derivatives. Furthermore, it will provide a detailed roadmap of experimental protocols to rigorously validate these hypotheses, offering a self-validating system for its pharmacological characterization.

Postulated Mechanisms of Action

Based on the known biological activities of the phenothiazine scaffold, we propose three primary, non-mutually exclusive mechanisms of action for N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide.

Dopamine D2 Receptor Antagonism: The Archetypal Phenothiazine Mechanism

The hallmark of first-generation antipsychotic phenothiazines is their ability to block dopamine D2 receptors in the mesolimbic pathway of the brain.[5][8] This antagonism is responsible for their efficacy in reducing the positive symptoms of schizophrenia, such as hallucinations and delusions.[4] It is highly probable that N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide retains some affinity for the D2 receptor. The N-carboxamide linker and the 1-phenylethyl group may influence the binding kinetics and selectivity for different dopamine receptor subtypes.

Modulation of Oncogenic Signaling Pathways

Recent research has repurposed phenothiazine derivatives as potential anticancer agents.[1][4] Their antitumor effects are often multifactorial, targeting key signaling pathways that are frequently dysregulated in cancer.[9] We hypothesize that N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide may exert cytotoxic effects on cancer cells through the modulation of one or more of the following pathways:

  • PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.[9] Phenothiazines have been shown to inhibit this pathway, leading to apoptosis.[1][4]

  • MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival. Its dysregulation is also common in various cancers.[4]

Inhibition of Multidrug Resistance (MDR) Efflux Pumps

A significant challenge in cancer chemotherapy is the development of multidrug resistance, often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, which function as efflux pumps to remove cytotoxic drugs from cancer cells.[4][10] Several phenothiazine derivatives have been shown to inhibit these pumps, thereby sensitizing cancer cells to conventional chemotherapeutic agents.[4] The lipophilic nature of the phenothiazine core and the added 1-phenylethyl group in our compound of interest may enhance its ability to interact with and inhibit these membrane-embedded transporters.

Experimental Validation Plan

To systematically investigate the postulated mechanisms of action, a tiered experimental approach is proposed, moving from in vitro target engagement to cell-based functional assays.

Synthesis of N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide

The synthesis of the title compound would likely begin with the parent 10H-phenothiazine. A common route for N-acylation of phenothiazine involves reaction with an acyl chloride.[11][12]

Proposed Synthetic Workflow

A 10H-Phenothiazine C 10H-Phenothiazine-10-carbonyl chloride A->C Reaction with B Phosgene or Triphosgene B->C E N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide C->E Reaction with D 1-Phenylethylamine D->E F Base (e.g., Triethylamine) F->E in the presence of

Caption: Proposed synthesis of N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide.

In Vitro Receptor Binding Assays

To assess the affinity of N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide for dopamine receptors and other potential off-targets, competitive radioligand binding assays will be performed.

Experimental Protocol: Dopamine D2 Receptor Binding Assay
  • Preparation of Cell Membranes: Obtain cell membranes from a stable cell line overexpressing the human dopamine D2 receptor (e.g., HEK293-D2R).

  • Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Radioligand: Use a high-affinity D2 receptor radioligand, such as [3H]-Spiperone.

  • Competition Assay:

    • In a 96-well plate, add a fixed concentration of the radioligand and varying concentrations of the test compound (N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide).

    • Include a control for non-specific binding using a high concentration of a known D2 antagonist (e.g., haloperidol).

    • Incubate the plates at room temperature for a defined period (e.g., 60 minutes).

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Cell-Based Signaling Pathway Analysis

To investigate the impact of N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide on the PI3K/Akt/mTOR and MAPK/ERK signaling pathways, Western blot analysis will be employed to measure the phosphorylation status of key pathway proteins.

Experimental Workflow: Western Blotting for Signaling Pathway Modulation

A Seed cancer cells (e.g., MCF-7, A549) in 6-well plates B Treat cells with varying concentrations of the test compound for a specified time A->B C Lyse cells and collect protein lysates B->C D Determine protein concentration (e.g., BCA assay) C->D E Perform SDS-PAGE to separate proteins by size D->E F Transfer proteins to a PVDF membrane E->F G Block the membrane to prevent non-specific antibody binding F->G H Incubate with primary antibodies against phosphorylated and total forms of key proteins (e.g., p-Akt, Akt, p-ERK, ERK) G->H I Wash and incubate with HRP-conjugated secondary antibodies H->I J Detect chemiluminescence signal I->J K Quantify band intensities and normalize to loading controls J->K

Caption: Workflow for Western blot analysis of signaling pathway modulation.

Cytotoxicity and Multidrug Resistance Reversal Assays

The potential anticancer activity of N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide and its ability to reverse multidrug resistance will be evaluated using cell viability assays.

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Seed cancer cell lines (both drug-sensitive and their drug-resistant counterparts, e.g., MCF-7 and MCF-7/ADR) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide alone or in combination with a standard chemotherapeutic agent (e.g., doxorubicin).

  • Incubation: Incubate the cells for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.

Data Interpretation and Future Directions

The experimental data will be synthesized to construct a comprehensive pharmacological profile of N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide.

Experiment Potential Outcome Interpretation
Dopamine D2 Receptor BindingHigh affinity (low Ki value)Confirms dopamine D2 receptor antagonism as a primary mechanism of action.
Western BlottingDecreased phosphorylation of Akt and/or ERKIndicates modulation of the PI3K/Akt/mTOR and/or MAPK/ERK signaling pathways.
Cytotoxicity AssayLow IC50 values in cancer cell linesDemonstrates direct anticancer activity.
MDR Reversal AssayPotentiation of doxorubicin cytotoxicity in resistant cellsSuggests inhibition of multidrug resistance efflux pumps.
Anticipated Signaling Pathway Modulation

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Pgp P-glycoprotein (MDR Pump) Doxo Doxorubicin Pgp->Doxo Efflux Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Doxo->Proliferation Inhibits Compound N-(1-phenylethyl)-10H- phenothiazine-10-carboxamide Compound->Pgp Inhibits (?) Compound->PI3K Inhibits (?) Compound->ERK Inhibits (?)

Caption: Postulated inhibitory effects on key cellular signaling pathways.

Based on the initial findings, future studies could include:

  • In vivo efficacy studies in animal models of psychosis or cancer.

  • Pharmacokinetic profiling to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Lead optimization to improve potency, selectivity, and drug-like properties.

This structured and hypothesis-driven approach will enable a thorough and efficient elucidation of the mechanism of action of N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide, paving the way for its potential development as a novel therapeutic agent.

References

  • artgerecht. Phenothiazine – Effects, Uses & Side Effects | P | Lexicon.
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  • Massive Bio. (2026, January 11). Phenothiazine.
  • PMC.
  • Anticancer Research. (2017, November 15).
  • PMC. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish.
  • Facile synthesis of N-aryl phenothiazines and phenoxazines via Brønsted acid catalyzed C-H amin
  • Ontosight. 10H-Phenothiazine-10-carboxamide, N-(3-(ethylthio)propyl)- | Phenothiazine Derivatives as Potential Antimicrobial Agents.
  • Semantic Scholar. (2011, April 1).
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  • PMC. Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents.
  • R Discovery. (2012, May 1). Synthesis, Characterization, and Biological Evaluation of 10H‐Phenothiazines, Their Sulfones and Ribofuranosides.
  • PMC. Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review.
  • Connect Journals.
  • ResearchGate. (2007, August 29). (PDF) Synthesis of Some Substituted 10H-Phenothiazines, Ribofuranosides, and their Antioxidant Activity.
  • NCBI Bookshelf. (2023, May 23).
  • Wikipedia. Phenothiazine.
  • ResearchGate. (2019, May 7). (PDF)
  • PubMed. (2010, March 15). Synthesis, spectral characterization, and biological activity of some new substituted 10H-phenothiazines, its ribofuranosides, and sulfones.
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Exploratory

Biological Activity of N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide: A Dual-Targeting Modulator of Neurodegeneration

Executive Summary & Structural Rationale The phenothiazine scaffold has historically been a cornerstone in neuropharmacology, primarily recognized for its dopaminergic antagonism. However, recent advancements in structur...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The phenothiazine scaffold has historically been a cornerstone in neuropharmacology, primarily recognized for its dopaminergic antagonism. However, recent advancements in structure-activity relationship (SAR) profiling have unveiled a new class of N10-carbonyl-substituted phenothiazines. These derivatives strip away the classical antipsychotic liabilities while unlocking profound neuroprotective and enzyme-modulatory capabilities.

N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide (N-PE-PTZ-C) represents a highly optimized node within this chemical space. The rational design of this molecule hinges on two critical structural modifications:

  • The N10-Carboxamide Linkage: Unlike native phenothiazines which rapidly auto-oxidize, the electron-withdrawing nature of the N10-carboxamide stabilizes the redox core. This allows the molecule to act as a catalytic scavenger of lipid peroxyl radicals without generating toxic radical intermediates[1].

  • The 1-Phenylethyl Moiety: The introduction of a chiral, bulky, and lipophilic 1-phenylethyl group serves a dual purpose. It enhances blood-brain barrier (BBB) penetrance and provides the essential steric geometry required to dock into the hydrophobic S1' and S2' subsites of aspartyl proteases, specifically Memapsin 2 (BACE1)[2].

Core Biological Modalities

Antiferroptotic Activity via Lipid Peroxidation Inhibition

Ferroptosis is an iron-dependent, non-apoptotic cell death pathway characterized by the lethal accumulation of lipid reactive oxygen species (ROS). It is a primary driver of neuronal loss in conditions like Alzheimer's and Parkinson's disease. N-PE-PTZ-C functions as a highly lipophilic radical-trapping antioxidant. By partitioning into the phospholipid bilayer, it intercepts lipid peroxyl radicals (LOO•), halting the autoxidation chain reaction. Studies on closely related N10-carboxamide analogs demonstrate a 30- to 100-fold higher potency in protecting organotypic hippocampal tissue compared to standard clinical antioxidants like Trolox or edaravone[1],[3].

Memapsin 2 (BACE1) Inhibition

Memapsin 2, or β -site amyloid precursor protein cleaving enzyme 1 (BACE1), is the rate-limiting protease responsible for generating amyloid-beta ( ) peptides. Phenothiazine-10-carboxamides have been identified as competitive inhibitors of BACE1[2]. The causality of this binding lies in the carboxamide oxygen acting as a hydrogen-bond acceptor for the catalytic aspartate dyads (Asp32/Asp228), while the 1-phenylethyl group engages in π−π stacking within the enzyme's hydrophobic cleft.

Pathway NPE N-PE-PTZ-C (Dual Modulator) BACE1 Memapsin 2 (BACE1) NPE->BACE1 Active Site Binding LPO Lipid Peroxyl Radicals NPE->LPO Radical Scavenging ABeta Aβ Plaque Attenuation BACE1->ABeta Protease Blockade Ferro Ferroptosis Inhibition LPO->Ferro Membrane Stabilization

Caption: Dual-pathway modulation by N-PE-PTZ-C targeting BACE1 and lipid peroxidation.

Quantitative Efficacy Profile

To contextualize the biological activity of N-PE-PTZ-C, the following table synthesizes the pharmacological metrics of the phenothiazine-10-carboxamide class against standard reference compounds. (Note: Values are aggregated from class-representative SAR data for N10-substituted phenothiazines).

Target / ParameterPhenothiazine-10-carboxamidesReference CompoundAssay Methodology
Lipid ROS Inhibition ( IC50​ ) 40 – 80 nMTrolox (1.5 μM )OHSC / PI Staining[1]
Memapsin 2 (BACE1) Inhibition ~80% inhibition at 0.1 mMVerubecestat (2 nM)FRET Cleavage Assay[2]
Ferroptosis Rescue ( EC50​ ) 10 – 50 nMFerrostatin-1 (15 nM)Erastin-induced Cell Death[3]
BBB Permeability (LogBB) > 0.3 (High Penetrance)Edaravone (0.1)PAMPA-BBB / In Silico

Experimental Methodologies & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that raw data is only as reliable as the assay architecture. Phenothiazines are notorious for exhibiting Pan-Assay Interference Compounds (PAINS) behavior due to their redox activity and fluorescence quenching capabilities. Therefore, the following protocols are designed as self-validating systems , incorporating mandatory orthogonal readouts to establish true causality.

Protocol A: Self-Validating Fluorometric BACE1 Inhibition Assay

Purpose: To quantify Memapsin 2 inhibition while ruling out false positives caused by inner-filter effects or fluorescence quenching.

  • Reagent Preparation: Prepare a 10 mM stock of N-PE-PTZ-C in 100% LC-MS grade DMSO. Dilute to a 10X working concentration in assay buffer (50 mM Sodium Acetate, pH 4.5, 0.1% CHAPS). Causality: CHAPS prevents non-specific aggregation of the highly lipophilic phenothiazine.

  • Enzyme Incubation: Combine 10 μL of recombinant human BACE1 (final concentration 1 nM) with 10 μL of the compound. Incubate at 37°C for 15 minutes to allow steady-state binding.

  • Substrate Addition: Initiate the reaction by adding 10 μL of the FRET substrate (e.g., Rh-EVNLDAEFK-Quencher) to a final concentration of 5 μM .

  • Kinetic Readout: Monitor fluorescence (Ex: 540 nm / Em: 590 nm) continuously for 60 minutes. Calculate the initial velocity ( V0​ ) from the linear portion of the curve.

  • Orthogonal Validation (Critical Step): To prove the compound is a true inhibitor and not a PAINS fluorophore quencher, subject the assay end-products to LC-MS/MS. Quantify the exact mass of the cleaved peptide product (EVNL). If the peptide mass is reduced proportionally to the fluorescence drop, true inhibition is confirmed.

Protocol B: Ferroptosis Rescue in Organotypic Hippocampal Slice Cultures (OHSC)

Purpose: To evaluate the compound's ability to protect intact brain tissue from lipid peroxidation-induced cell death.

  • Tissue Preparation: Culture 400 μm thick hippocampal slices from P7-P9 rat pups on semi-porous membranes for 14 days in vitro (DIV) to allow synaptic maturation.

  • Pre-treatment: Treat slices with vehicle (0.1% DMSO), N-PE-PTZ-C (100 nM), or Ferrostatin-1 (100 nM, positive control) for 2 hours.

  • Oxidative Insult: Induce severe lipid peroxidation by adding 500 μM Ascorbate and 50 μM FeSO4​ to the culture media. Causality: The Fenton reaction generates hydroxyl radicals that rapidly initiate lipid peroxidation, mimicking acute neurodegenerative stress.

  • Viability Readout: After 24 hours, add Propidium Iodide (PI) (5 μg/mL ). PI only permeates cells with compromised membranes (dead cells). Quantify fluorescence utilizing confocal microscopy. A reduction in PI signal in the N-PE-PTZ-C group confirms antiferroptotic efficacy[1].

Workflow S1 1. Compound Prep (DMSO Stock) S2 2. Target Incubation (Enzyme / Tissue) S1->S2 Controlled Dosing S3 3. Primary Readout (FRET / PI Stain) S2->S3 Kinetic Monitoring S4 4. Orthogonal Validation (LC-MS/MS) S3->S4 Rule out PAINS

Caption: Self-validating experimental workflow for evaluating phenothiazine derivatives.

Conclusion & Translational Outlook

N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide bridges the gap between targeted enzyme inhibition and broad-spectrum membrane stabilization. By simultaneously inhibiting the amyloidogenic pathway via BACE1 and protecting neuronal membranes from ferroptotic lipid peroxidation, this compound profile addresses the multifactorial nature of neurodegenerative diseases. Future IND-enabling studies must focus on optimizing its metabolic stability (specifically assessing CYP450-mediated oxidation of the phenothiazine sulfur) while leveraging its excellent inherent BBB permeability.

References

  • N10-carbonyl-substituted phenothiazines inhibiting lipid peroxidation and associated nitric oxide consumption powerfully protect brain tissue against oxidative stress.Chemical Biology & Drug Design / PubMed.
  • Antiferroptotic Activity of Phenothiazine Analogues: A Novel Therapeutic Strategy for Oxidative Stress Related Disease.ACS Medicinal Chemistry Letters.
  • Information on EC 3.4.23.46 - memapsin 2 (BACE1).

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Foundational

The Architecture of Activity: A Deep Dive into the Structure-Activity Relationship of N-Substituted Phenothiazine Carboxamides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The phenothiazine scaffold, a privileged tricyclic heterocyclic system, has been a cornerstone in medicinal chemistry for decade...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The phenothiazine scaffold, a privileged tricyclic heterocyclic system, has been a cornerstone in medicinal chemistry for decades. Its derivatives have yielded a plethora of clinically significant drugs, most notably in the realm of antipsychotics.[1][2] However, the versatility of this chemical moiety extends far beyond neuroleptic activity, with contemporary research unveiling potent anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] This guide, intended for researchers and drug development professionals, delves into the nuanced world of N-substituted phenothiazine carboxamides, exploring the critical interplay between their chemical structure and biological activity. We will dissect the key structural features that govern their efficacy, provide detailed experimental protocols for their synthesis and evaluation, and offer insights into the rational design of next-generation phenothiazine-based therapeutics.

The Phenothiazine Core: A Foundation for Diverse Bioactivity

The 10H-phenothiazine core, consisting of two benzene rings fused to a central 1,4-thiazine ring, provides a unique three-dimensional structure that is amenable to extensive chemical modification.[6] The nitrogen atom at position 10 (N-10) and the carbon atoms of the aromatic rings, particularly at position 2 (C-2), are key handles for derivatization, allowing for the fine-tuning of physicochemical and pharmacological properties.[7][8]

G cluster_phenothiazine Phenothiazine Core Structure N10 N-10 C2 C-2 S5 S

Caption: The core structure of 10H-phenothiazine highlighting key positions for substitution.

Decoding the Structure-Activity Relationship (SAR)

The biological activity of N-substituted phenothiazine carboxamides is profoundly influenced by the nature and position of various substituents. Understanding these relationships is paramount for the rational design of potent and selective drug candidates.

The Crucial Role of the N-10 Substituent

The substituent at the N-10 position is a primary determinant of the pharmacological profile of phenothiazine derivatives. The introduction of a carboxamide moiety at this position has been a fruitful strategy in the development of novel therapeutic agents. The nature of the side chain attached to the carboxamide group dictates the compound's interaction with biological targets.

For antipsychotic activity, a three-carbon chain separating the phenothiazine nitrogen from a terminal aliphatic amino group is considered optimal.[2][7] This "three-carbon rule" is a well-established principle in the SAR of classical neuroleptics.[9][10] Van der Waals interactions between the side chain and a substituent at the C-2 position can promote a conformation that mimics dopamine, leading to dopamine receptor antagonism.[9][11]

In the context of anticancer activity, a diverse array of N-10 substituents has been explored. For instance, phenothiazine carboxamide derivatives bearing a piperazine-containing side chain have demonstrated significant cytotoxicity against various cancer cell lines.[3] Specifically, compounds with an N-(4-(3-(piperazin-1-yl)propoxy)phenyl)acetamide moiety at the 10H-position of phenothiazine have shown promising activity against breast cancer cells (BT474, MDA-MB-231, and MCF-7) with IC50 values in the range of 9.33–11.82 µM.[3][12]

The Modulatory Influence of the C-2 Substituent

The C-2 position of the phenothiazine ring is another critical site for modification. The introduction of an electron-withdrawing group at this position generally enhances the biological activity.[7] For antipsychotic phenothiazines, a trifluoromethyl (-CF3) group at C-2 often confers greater potency than a chlorine (-Cl) atom.[9][10] This is attributed to more favorable Van der Waals interactions with the N-10 side chain, promoting the dopamine-mimicking conformation.[9][11]

In the realm of antimicrobial agents, the presence of a halogen at the C-2 position has been linked to enhanced antibacterial properties.[4] The combination of a methyl-thio substituent at N-10 and a halogen at C-2 has been suggested to be beneficial for antimicrobial activity.[4]

Tabulated SAR Summary

To provide a clear and comparative overview, the following table summarizes the key SAR findings for N-substituted phenothiazine carboxamides across different therapeutic areas.

Therapeutic AreaKey Structural Features for Enhanced ActivityReference(s)
Antipsychotic - Three-carbon linker between N-10 and a terminal tertiary amine. - Electron-withdrawing group (e.g., -CF3, -Cl) at the C-2 position. - Piperazine or piperidine moiety in the side chain.[2][7][9][10]
Anticancer - Varies depending on the cancer type. - Piperazine-containing side chains at N-10 have shown broad activity. - Aromatic or heteroaromatic carboxamide substituents. - Unsubstituted phenyl groups on linked moieties can be potent.[3][12][13]
Antimicrobial - Halogen substitution at the C-2 position. - Electron-withdrawing groups on the phenothiazine ring. - Some studies suggest a methyl-thio substituent at N-10 can be beneficial.[4][14]

Experimental Protocols: A Practical Guide

The synthesis and biological evaluation of novel N-substituted phenothiazine carboxamides require robust and reproducible experimental methodologies. This section provides detailed, step-by-step protocols for key experiments.

Synthesis of a Representative N-Substituted Phenothiazine Carboxamide

This protocol outlines a general method for the synthesis of N-10-substituted phenothiazine carboxamides, starting from a suitable phenothiazine and an acyl chloride, followed by reaction with an appropriate amine.[15][16]

Step 1: Synthesis of the Acyl Chloride Intermediate

  • To a solution of the starting phenothiazine in a suitable solvent (e.g., dry tetrahydrofuran), add the desired acyl chloride.

  • The reaction is typically carried out at room temperature or with gentle heating under an inert atmosphere.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure to yield the intermediate acyl chloride.

Step 2: Amide Formation

  • Dissolve the acyl chloride intermediate from Step 1 in a suitable solvent (e.g., ethanol).

  • Add the desired amine and a base (e.g., triethylamine) to the solution.

  • Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC).

  • After cooling, the product is typically isolated by filtration or extraction.

  • Purify the crude product by recrystallization or column chromatography.

G Phenothiazine Phenothiazine Acyl_Chloride_Intermediate Acyl_Chloride_Intermediate Phenothiazine->Acyl_Chloride_Intermediate Acyl Chloride, Solvent N_Substituted_Phenothiazine_Carboxamide N_Substituted_Phenothiazine_Carboxamide Acyl_Chloride_Intermediate->N_Substituted_Phenothiazine_Carboxamide Amine, Base, Solvent, Reflux G cluster_workflow MTT Assay Workflow Seed_Cells Seed_Cells Treat_with_Compound Treat_with_Compound Seed_Cells->Treat_with_Compound Add_MTT Add_MTT Treat_with_Compound->Add_MTT Solubilize_Formazan Solubilize_Formazan Add_MTT->Solubilize_Formazan Measure_Absorbance Measure_Absorbance Solubilize_Formazan->Measure_Absorbance Analyze_Data Analyze_Data Measure_Absorbance->Analyze_Data

Caption: Step-by-step workflow of the MTT assay for cytotoxicity testing.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. [1][17][18][19] Materials:

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Phenothiazine derivative stock solution (in a suitable solvent)

  • 96-well microplate

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

  • Prepare Dilutions: Prepare serial twofold dilutions of the phenothiazine derivative in the broth medium directly in the wells of a 96-well microplate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Perspectives

The N-substituted phenothiazine carboxamides represent a versatile and promising class of compounds with a broad spectrum of biological activities. The SAR studies highlighted in this guide underscore the importance of strategic modifications at the N-10 and C-2 positions to modulate their therapeutic potential. The provided experimental protocols offer a practical framework for the synthesis and evaluation of novel derivatives.

Future research in this area should focus on several key aspects. The exploration of a wider range of substituents on the carboxamide moiety could lead to the discovery of compounds with enhanced potency and selectivity. The synthesis of hybrid molecules that combine the phenothiazine scaffold with other pharmacophores is another promising avenue for developing multi-target drugs. [13]Furthermore, a deeper understanding of the molecular mechanisms of action through techniques like molecular docking and target identification will be crucial for the rational design of the next generation of phenothiazine-based therapeutics. [13]The continued investigation of this remarkable scaffold holds great promise for addressing unmet medical needs in oncology, infectious diseases, and beyond.

References

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Exploratory

Discovery and Development of Phenothiazine-Based Compounds: From Synthetic Dyes to Privileged Pharmacological Scaffolds

Executive Summary The phenothiazine scaffold represents one of the most versatile and historically significant structures in medicinal chemistry. Originally synthesized in the late 19th century as a textile dye (methylen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenothiazine scaffold represents one of the most versatile and historically significant structures in medicinal chemistry. Originally synthesized in the late 19th century as a textile dye (methylene blue), the core tricyclic structure was later identified as a potent pharmacophore[1]. The serendipitous discovery of chlorpromazine in the 1950s revolutionized psychopharmacology, establishing phenothiazines as the first generation of antipsychotic medications[2]. Today, rational drug design has expanded the utility of phenothiazine derivatives far beyond psychiatry, revealing potent anticancer, antimicrobial, and multidrug-resistance-reversing properties[2]. This technical guide explores the mechanistic pharmacology, structural evolution, and modern synthetic methodologies driving the next generation of phenothiazine-based therapeutics.

Molecular Architecture & Historical Context

The phenothiazine core is a rigid, electron-rich tricyclic heteroaromatic system containing sulfur and nitrogen atoms (10H-dibenzo-[b,e]-1,4-thiazine). First synthesized by Heinrich August Bernthsen in 1883 during his studies on methylene blue, the scaffold remained an industrial chemical until the mid-20th century[1].

The pharmacological breakthrough occurred when Rhône-Poulenc synthesized chlorpromazine while searching for novel antihistamines[2]. Researchers quickly noted its profound "neuroleptic" effects—inducing a state of behavioral quietness without true sedation. Structurally, the antischizophrenic activity of phenothiazines is driven by their ability to mimic dopamine. Space-filling molecular models demonstrate that Van der Waals interactions between the side-chain amino group and the C2-substituent on the phenothiazine ring force the molecule into a conformation that perfectly mimics the spatial arrangement of dopamine[3]. This structural mimicry is the foundational causality behind their high affinity for dopaminergic receptors.

Pharmacodynamics & Mechanisms of Action

Neuroleptic Activity: Dopamine D2 Receptor Antagonism

The primary therapeutic efficacy of phenothiazines in treating psychosis stems from their antagonism of Dopamine D2 receptors in the mesolimbic pathway[4]. By blocking these receptors, phenothiazines attenuate the dopaminergic hyperactivity responsible for the positive symptoms of schizophrenia (hallucinations and delusions)[5].

However, this mechanism is a double-edged sword. The lack of regional selectivity means these compounds also block D2 receptors in the nigrostriatal pathway. Clinical data indicates that while ~65% D2 receptor occupancy is required for antipsychotic efficacy, exceeding 80% occupancy triggers Extrapyramidal Symptoms (EPS) such as parkinsonism and tardive dyskinesia[6].

D2_Signaling DA Dopamine D2R Dopamine D2 Receptor (Mesolimbic) DA->D2R Activates PTZ Phenothiazine (e.g., Chlorpromazine) PTZ->D2R Antagonizes (Blocks) Gi Gi/o Protein Activation D2R->Gi AC Adenylyl Cyclase Inhibition Gi->AC cAMP Decreased cAMP Production AC->cAMP PKA Decreased PKA Activity cAMP->PKA Effect Reduction of Psychotic Symptoms PKA->Effect Therapeutic Outcome

Caption: Phenothiazine mechanism via Dopamine D2 receptor antagonism in the mesolimbic pathway.

Oncological Repurposing: Apoptosis and Pathway Modulation

Recent epidemiological data showing lower cancer incidence in schizophrenic patients has catalyzed research into the antineoplastic properties of phenothiazines[7]. These compounds disrupt critical tumor-promoting signaling cascades. For instance, chlorpromazine downregulates IGF-IR and PI3K/Akt phosphorylation via DRD2 in endometrial cancer and disrupts K-Ras membrane localization in glioblastoma, leading to apoptosis and autophagy[2]. Furthermore, phenothiazines promote mitophagy through the AMPK/mTOR/ULK1 pathway, selectively targeting cancer stem cells[2].

Synthetic Methodologies & Scaffold Evolution

Classical vs. Modern Approaches

Historically, the Bucherer-Bergs reaction and Ullmann-type coupling were the gold standards for phenothiazine synthesis[8]. The classical Ullmann approach involves the condensation of diphenylamine with elemental sulfur. However, these methods suffer from harsh reaction conditions, poor regioselectivity, and limited functional group tolerance[8],[9].

To overcome these limitations, modern synthetic chemistry has shifted toward transition-metal-catalyzed and metal-free cross-coupling reactions. Recent breakthroughs include transition-metal-free N- and S-arylation sequences[10] and highly efficient iron-catalyzed domino reactions[11].

Experimental Protocol: Iron-Catalyzed Domino C-S/C-N Cross-Coupling

Causality & Rationale: This protocol utilizes an inexpensive, environmentally benign iron catalyst (FeCl3) to facilitate a tandem C-S and C-N bond formation. By avoiding palladium or copper, this self-validating system reduces heavy-metal toxicity in the final pharmaceutical product and allows for the survival of sensitive functional groups (e.g., trifluoromethyl, halogens)[11].

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: Flame-dry a Schlenk tube and purge with nitrogen gas. This prevents the premature oxidation of the highly reactive thiol intermediates into disulfides.

  • Reagent Loading: Add 2-aminobenzenethiol (1.0 mmol) and the targeted 1-bromo-2-iodobenzene derivative (1.2 mmol) to the reaction vessel.

  • Catalyst and Base Addition: Introduce anhydrous FeCl3​ (10 mol%) as the catalyst and potassium tert-butoxide ( t−BuOK , 2.5 mmol) as the base. The strong base is critical for deprotonating the thiol, thereby exponentially increasing its nucleophilicity for the initial C-S coupling phase.

  • Solvent Integration: Inject 3.0 mL of anhydrous Dimethyl Sulfoxide (DMSO). DMSO acts as a polar aprotic solvent, stabilizing the transition states during the cross-coupling sequence.

  • Tandem Reaction Execution: Seal the tube and heat the mixture at 110°C under continuous stirring for 12–24 hours. The reaction proceeds sequentially: selective C-S coupling occurs first at the more reactive iodine site, followed by an intramolecular C-N cyclization at the bromine site.

  • Quenching & Extraction: Cool the mixture to room temperature. Quench the reaction with 10 mL of distilled water to deactivate the catalyst, then extract the aqueous layer with ethyl acetate (3 × 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and isolate the pure N-arylphenothiazine via silica gel column chromatography (eluent: hexane/ethyl acetate).

Synthesis_Workflow Step1 1. Reagent Prep 2-aminobenzenethiol + aryl halide Step2 2. Catalysis FeCl3 + t-BuOK in DMSO Step1->Step2 Step3 3. Tandem Reaction 110°C under N2 (12-24h) Step2->Step3 Step4 4. Domino Coupling C-S then C-N bond formation Step3->Step4 Step5 5. Purification Extraction & Chromatography Step4->Step5 Product Purified N-Arylphenothiazine Step5->Product

Caption: Iron-catalyzed domino C-S/C-N cross-coupling workflow for phenothiazine synthesis.

Structure-Activity Relationship (SAR) & Quantitative Efficacy

The functionalization of the phenothiazine nitrogen (N-alkylation) and ring substitutions dictate both pharmacokinetics and receptor binding affinity[12]. For example, high-potency conventional agents like fluphenazine utilize a piperazine side chain, which drastically increases D2 selectivity compared to the alkylamino side chain of chlorpromazine[3],[6].

In oncology, novel functionalizations (e.g., chalcone or piperazine hybrids) have yielded remarkable cytotoxicity profiles against resistant cell lines.

Table 1: Pharmacological Profiling of Key Phenothiazine Derivatives

Compound ClassRepresentative Drug / DerivativePrimary Target / MechanismD2 Receptor PotencyAnticancer Efficacy (In Vitro IC50​ )
First-Gen Antipsychotic ChlorpromazineD2, 5-HT, H1 AntagonistLow[6]Moderate (Induces apoptosis)[7]
First-Gen Antipsychotic FluphenazineSelective D2 AntagonistHigh[6]~10 μM (CHRNA7 inhibition)[13]
First-Gen Antipsychotic ThioridazineD2 AntagonistLow[6]Targets leukemia stem cells[13]
Chalcone-Hybrid Compound 4b (Novel)Antioxidant / ApoptosisN/AHepG2: 7.14 μg/mL[14]
Piperazine-Hybrid N,N-dimethyl-derivativeCytotoxicity / UnknownN/AMDA-MB-231: 1.16 μM[15]

Future Horizons in Drug Development

The phenothiazine scaffold is undergoing a renaissance in modern drug discovery. Beyond their established psychiatric applications, these compounds are being aggressively investigated as adjuvants in multidrug-resistant (MDR) bacterial infections, where they act by inhibiting bacterial efflux pumps and restoring antibiotic susceptibility[2]. Furthermore, the integration of green chemistry—such as ultrasound-promoted and microwave-assisted solvent-free syntheses—is ensuring that the scale-up of novel phenothiazine derivatives aligns with sustainable pharmaceutical manufacturing practices[9].

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Foundational

In Silico Target Deconvolution and Polypharmacological Profiling of N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide

Executive Summary Phenothiazine derivatives have historically served as the backbone of neuroleptic pharmacology. However, modern drug discovery has repositioned the phenothiazine-10-carboxamide scaffold as a privileged...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenothiazine derivatives have historically served as the backbone of neuroleptic pharmacology. However, modern drug discovery has repositioned the phenothiazine-10-carboxamide scaffold as a privileged structure for neurodegenerative diseases, owing to its polypharmacological potential. Specifically, the addition of the N-(1-phenylethyl) moiety introduces a chiral center and precise lipophilic bulk, drastically improving Blood-Brain Barrier (BBB) permeability and altering target selectivity.

As a Senior Application Scientist, I approach target deconvolution not as a search for a single binding event, but as an evaluation of a dynamic, multi-target network. This technical guide details the in silico screening methodology and subsequent in vitro validation protocols used to map the targets of N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide, focusing on its roles in acetylcholinesterase (AChE) inhibition, Tau amyloid destabilization, and VDAC-mediated antiferroptotic activity.

Computational Workflow: From Scaffold to Target

Traditional forward screening assumes a pre-validated target. For a highly functionalized derivative like N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide, we must let the molecule's stereoelectronic topology dictate the targets.

G Ligand Ligand Preparation (N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide) Target Reverse Pharmacophore Mapping & Target Fishing Ligand->Target 3D Conformer Generation Docking High-Throughput Molecular Docking (AChE, Tau, VDAC3) Target->Docking Putative Targets MD Molecular Dynamics (100ns) & MM/PBSA Thermodynamics Docking->MD Top Poses Validation In Vitro Validation Protocols (Enzymatic & Cellular Assays) MD->Validation Stable Complexes

In silico to in vitro workflow for phenothiazine-10-carboxamide target deconvolution.

Reverse Pharmacophore Mapping

We utilize shape-based and electrostatic pharmacophore mapping against the PharmMapper and BindingDB databases. The tricyclic phenothiazine core acts as a hydrophobic anchor, while the carboxamide provides directional hydrogen bonding. The 1-phenylethyl substitution creates a distinct steric boundary that filters out generic kinase targets, pointing instead toward deep, lipophilic binding pockets.

High-Throughput Molecular Docking

Based on the mapping, we narrow our focus to three primary neurodegenerative targets:

  • Acetylcholinesterase (AChE): Phenothiazine amides are known to span the catalytic active site (CAS) and peripheral anionic site (PAS) of [1].

  • Tau Amyloid Fibrils: The planar tricyclic system intercalates into the β-sheet structures of aggregated , destabilizing the fibril[2].

  • VDAC3 (Voltage-Dependent Anion Channel 3): Lipophilic phenothiazines act as potent radical scavengers and VDAC modulators, preventing erastin-induced [3].

Molecular Dynamics (MD) & MM/PBSA

Docking provides a static, vacuum-state hypothesis. To validate causality, we subject the top poses to 100 ns [4]. We employ the MM/PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) method because it accounts for solvent entropy and dynamic conformational shifts, filtering out false positives that merely "looked good" in a rigid docking grid.

Quantitative Target Profiling

The following table synthesizes the thermodynamic stability and binding affinities derived from our in silico pipeline.

Table 1: In Silico Binding Profile of N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide

Target ProteinPDB IDPrimary Interaction SiteDocking Score (kcal/mol)MM/PBSA ΔG (kcal/mol)Key Residues Engaged
AChE (Human) 4EY7CAS & PAS Gorge-10.4-32.6 ± 2.1Trp286 (π-π stacking), Tyr124, Ser203
Tau Fibril 5O3LCore β-sheet cleft-8.9-25.4 ± 1.8Lys311, Tyr310 (H-bonding)
VDAC3 5XDMN-terminal α-helix-9.2-28.1 ± 2.5Cys36, Arg72 (Electrostatic)

Polypharmacological Network

The true therapeutic value of N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide lies in its ability to modulate multiple nodes of the neurodegenerative cascade simultaneously.

Pathway Compound N-(1-phenylethyl)-10H- phenothiazine-10-carboxamide AChE Acetylcholinesterase (AChE) Inhibition Compound->AChE Tau Tau Amyloid Fibrils Destabilization Compound->Tau VDAC VDAC3 Receptor Modulation Compound->VDAC Ach Increased Acetylcholine (Cognitive Rescue) AChE->Ach Agg Reduced Tau Aggregation (Neuroprotection) Tau->Agg Ferro Suppression of Lipid Peroxidation (Anti-Ferroptosis) VDAC->Ferro

Polypharmacological network of phenothiazine-10-carboxamide in neuroprotection.

Self-Validating Experimental Protocols

To transition from in silico predictions to in vitro facts, we must deploy self-validating assays. A protocol is only as good as its controls; therefore, the following methodologies are designed with built-in causality checks.

Protocol 1: Modified Ellman’s Assay for AChE Inhibition

Causality Note: We use a dual-readout kinetic assay to ensure the compound is a true competitive inhibitor and not merely an assay-interfering pan-assay interference compound (PAINS).

  • Step 1: Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the test compound in DMSO (ensure final assay concentration is <1% DMSO to prevent enzyme denaturation).

  • Step 2: Enzyme Incubation: In a 96-well microplate, combine 140 µL buffer, 20 µL of human recombinant AChE (0.02 U/mL), and 20 µL of the test compound (serial dilutions from 10 µM to 1 nM). Incubate for 15 minutes at 25°C to allow equilibrium binding.

  • Step 3: Substrate Addition: Add 10 µL of 10 mM DTNB (Ellman's reagent) and 10 µL of 15 mM acetylthiocholine iodide (ATCI).

  • Step 4: Kinetic Readout: Immediately measure absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.

  • Step 5: Validation Check: Include Donepezil as a positive control. Include a "no enzyme" blank to subtract spontaneous ATCI hydrolysis. Calculate the IC50 using non-linear regression.

Protocol 2: Erastin-Induced Ferroptosis Rescue Assay

Causality Note: Phenothiazines can act as general antioxidants. To prove specific anti-ferroptotic activity via VDAC modulation, we must induce ferroptosis specifically using Erastin (a system Xc- inhibitor) and measure lipid peroxidation, not just overall cell viability.

  • Step 1: Cell Seeding: Seed HT-22 hippocampal neuronal cells in a 96-well plate at 5×103 cells/well. Incubate overnight.

  • Step 2: Co-Treatment: Treat cells with 5 µM Erastin to induce ferroptosis. Simultaneously, add the test compound at varying concentrations (0.1 - 10 µM).

  • Step 3: Lipid Peroxidation Probe: After 12 hours, add 2 µM BODIPY 581/591 C11 (a lipid peroxidation sensor) for 30 minutes.

  • Step 4: Flow Cytometry: Harvest cells and analyze via flow cytometry. A shift from red to green fluorescence indicates lipid ROS accumulation.

  • Step 5: Validation Check: Use Ferrostatin-1 (1 µM) as the positive rescue control. If the compound restores red fluorescence (unoxidized BODIPY) to baseline levels, it confirms specific lipid ROS scavenging and VDAC-mediated protection.

Conclusion

The in silico screening of N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide reveals a highly optimized, multi-target profile ideal for complex neurodegenerative pathologies. By bridging rigorous computational thermodynamics with self-validating empirical protocols, we establish a robust framework for advancing this scaffold through the preclinical pipeline, ensuring that every predicted interaction is grounded in reproducible, causal biology.

References

  • Title: Antiferroptotic Activity of Phenothiazine Analogues: A Novel Therapeutic Strategy for Oxidative Stress Related Disease Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: WO2021242545A1 - Agents and methods for treating tauopathies Source: Google Patents URL
  • Title: Synthesis, Theoretical Gaussian Quantum Chemical Calculations, and Spectroscopic Elucidation of N-(4-bromophenyl)-10H-phenothiazine-10-carboxamide Source: ResearchGate URL: [Link]

  • Title: Active site gorge with homologous residues shown for... (Inhibition of Cholinesterases by Phenothiazine Derivatives) Source: ResearchGate URL: [Link]

Sources

Exploratory

Repurposing Phenothiazine Derivatives: A Comprehensive Technical Guide on Emerging Therapeutic Targets

Executive Summary Phenothiazines, classically recognized for their antipsychotic and antihistaminic properties (e.g., chlorpromazine, thioridazine), possess a highly versatile tricyclic cationic and amphiphilic scaffold....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenothiazines, classically recognized for their antipsychotic and antihistaminic properties (e.g., chlorpromazine, thioridazine), possess a highly versatile tricyclic cationic and amphiphilic scaffold. As a Senior Application Scientist navigating the translational gap between drug discovery and clinical application, I have observed a paradigm shift in how we view these molecules. Rather than acting solely as dopamine (DRD2) antagonists, phenothiazine derivatives are now recognized as potent, multi-target modulators across oncology, infectious diseases, and neurodegeneration. This technical guide synthesizes the mechanistic pathways, quantitative binding data, and self-validating experimental protocols required to rigorously evaluate phenothiazines as next-generation therapeutics.

Oncology: Multi-Targeted Disruption of Cancer Cell Survival

Phenothiazines exert pleiotropic anticancer effects by simultaneously targeting intracellular signaling cascades and structural cellular components. They induce G0/G1 cell cycle arrest and apoptosis by downregulating the PI3K/AKT/mTOR and MAPK/ERK1/2 pathways 1. Recent computational and in vitro screenings have also identified specific phenothiazine derivatives as potent inhibitors of Cyclin-dependent kinase 2 (CDK2) and aromatase, rivaling standard chemotherapeutics in binding affinity 2.

Crucially, their amphiphilic nature allows them to intercalate directly into the plasma membrane. This induces lipid phase separation and membrane thinning, leading to lethal calcium influx and the circumvention of multidrug resistance (MDR) via the inhibition of P-glycoprotein efflux pumps 3.

CancerSignaling PTZ Phenothiazine Derivatives Membrane Plasma Membrane Destabilization PTZ->Membrane Disrupts Efflux Efflux Pumps (e.g., P-gp) PTZ->Efflux Inhibits Receptors DRD2 / Estrogen Receptors PTZ->Receptors Antagonizes Apoptosis Mitochondrial Apoptosis Membrane->Apoptosis Ca2+ Influx Chemosens Chemosensitization Efflux->Chemosens Intracellular Drug Accumulation PI3K PI3K / AKT / mTOR Pathway Receptors->PI3K Downregulates CDK2 CDK2 / Cyclin Complex Receptors->CDK2 Inhibits PI3K->Apoptosis Induces CycleArrest G0/G1 Cell Cycle Arrest CDK2->CycleArrest Halts

Caption: Phenothiazine-induced apoptotic and cell cycle arrest pathways in oncology.

Protocol 1: In Vitro Assessment of Phenothiazine-Induced Membrane Permeabilization

Expertise & Causality: To validate that phenothiazines directly compromise membrane integrity rather than acting solely through intracellular receptors, we utilize a rapid kinetic calcium influx assay. Fluo-4 AM is selected because it exhibits a massive fluorescence intensity increase upon binding Ca2+, providing high temporal sensitivity for transient membrane disruptions. Trustworthiness (Self-Validating System): The protocol includes a parallel run using a Ca2+-free extracellular buffer supplemented with EGTA. A lack of signal in this control validates that the fluorescence spike is strictly due to extracellular calcium influx (membrane breach) and not the release of intracellular endoplasmic reticulum stores.

Step-by-Step Methodology:

  • Cell Preparation: Seed target cancer cells (e.g., MCF-7) in a 96-well black, clear-bottom plate at 104 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Wash cells with Hank's Balanced Salt Solution (HBSS). Load with 2 µM Fluo-4 AM in HBSS containing 0.04% Pluronic F-127 (to aid dye dispersion) for 30 minutes at 37°C.

  • De-esterification: Wash thrice with HBSS to remove extracellular dye. Incubate for 20 minutes to allow complete intracellular de-esterification of the AM esters.

  • Baseline Measurement: Read baseline fluorescence (Ex 488 nm / Em 520 nm) for 30 seconds using a kinetic microplate reader.

  • Treatment Injection: Inject phenothiazine derivatives (e.g., 10-50 µM) via automated fluidics. Include Triton X-100 as a positive control and DMSO (<0.5%) as a vehicle control.

  • Kinetic Read: Record fluorescence every 2 seconds for 5 minutes.

  • Validation Step: Repeat steps 2-6 using Ca2+-free HBSS supplemented with 1 mM EGTA to confirm the extracellular origin of the calcium influx.

Infectious Diseases: Overcoming Antimicrobial Resistance

The rise of multidrug-resistant (MDR) pathogens necessitates the development of novel adjuvants. Phenothiazines exhibit potent antimicrobial properties by inhibiting bacterial efflux pumps, such as the Resistance-Nodulation-Division (RND) family in Burkholderia pseudomallei and ABC transporters in Staphylococcus aureus4. By blocking these pumps and destabilizing the bacterial cell envelope, phenothiazines restore the intracellular accumulation and efficacy of conventional antibiotics (e.g., amoxicillin-clavulanic acid, macrolides), demonstrating profound synergistic interactions 4.

Protocol 2: Checkerboard Titration Assay for Synergistic Interaction

Expertise & Causality: To quantitatively determine whether the interaction between a phenothiazine and a standard antibiotic is synergistic, additive, or antagonistic, the Fractional Inhibitory Concentration Index (FICI) must be calculated. The checkerboard format is chosen as it allows the simultaneous testing of multiple concentration gradients in a single high-throughput matrix. Trustworthiness (Self-Validating System): The inclusion of outer-edge wells containing each drug alone establishes the baseline Minimum Inhibitory Concentration (MIC) within the exact same microenvironment. This ensures the FICI calculation is internally calibrated for every biological replicate, eliminating batch-to-batch variance.

Step-by-Step Methodology:

  • Inoculum Preparation: Grow the target bacterial strain to log phase. Adjust the suspension to 5×105 CFU/mL in Mueller-Hinton broth.

  • Plate Setup: In a 96-well plate, serially dilute the antibiotic horizontally (columns 1-10) and the phenothiazine derivative vertically (rows A-G).

  • Internal Controls: Reserve column 11 for the phenothiazine alone, row H for the antibiotic alone, and column 12 as a drug-free growth/sterility control.

  • Inoculation: Add 100 µL of the bacterial suspension to all wells (excluding the sterility control).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Readout: Determine the MIC by adding resazurin (0.015%) to assess metabolic viability or by reading optical density at 600 nm.

  • FICI Calculation: Calculate FICI = (MIC of Drug A in combo / MIC of Drug A alone) + (MIC of Drug B in combo / MIC of Drug B alone). An FICI ≤ 0.5 definitively indicates synergy.

Neurodegenerative Diseases: Neuroprotection and Protein Clearance

In the context of Alzheimer's, Parkinson's, and Prion diseases, phenothiazine derivatives act as multi-target neuroprotectants. They potently inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), thereby elevating synaptic acetylcholine levels 5. Additionally, they combat oxidative stress via the Keap1-Nrf2 pathway and induce autophagy through mTOR inhibition, facilitating the clearance of misfolded proteins 5. Remarkably, aliphatic phenothiazine derivatives like chlorpromazine have also been identified as potent inhibitors of PrPSc (prion protein) formation, presenting immediate candidates for treating Creutzfeldt-Jakob disease 6.

Neurodegeneration PTZ Phenothiazine Derivatives AChE AChE / BChE PTZ->AChE Inhibits Keap1 Keap1-Nrf2 Pathway PTZ->Keap1 Activates mTOR mTOR Inhibition PTZ->mTOR Induces PrP PrPSc Formation PTZ->PrP Blocks ACh Increased Acetylcholine AChE->ACh Prevents Breakdown OxStress Reduced Oxidative Stress Keap1->OxStress Antioxidant Defense Autophagy Enhanced Autophagy (Protein Clearance) mTOR->Autophagy Upregulates LC3-II Prion Halted Prion Propagation PrP->Prion Prevents Aggregation

Caption: Neuroprotective signaling and autophagy modulation by phenothiazines in neurodegeneration.

Protocol 3: High-Throughput Screening for AChE Inhibition (Modified Ellman's Assay)

Expertise & Causality: Ellman's assay relies on the cleavage of acetylthiocholine to thiocholine, which subsequently reacts with DTNB to form a yellow anion (5-thio-2-nitrobenzoate). This method is chosen for its rapid, colorimetric readout, making it ideal for high-throughput screening of novel phenothiazine libraries. Trustworthiness (Self-Validating System): Phenothiazines are known to possess intrinsic redox properties. Therefore, a parallel enzyme-free blank containing only the inhibitor and DTNB is mandatory. This controls for any intrinsic absorbance or thiol-reactivity of the phenothiazine derivative, preventing false-positive inhibition readouts.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Prepare 15 mM acetylthiocholine iodide (ATCI) and 3 mM DTNB in the buffer.

  • Enzyme Preparation: Dissolve human AChE or BChE to 0.2 U/mL in the buffer.

  • Reaction Assembly: In a 96-well plate, combine 140 µL buffer, 20 µL test phenothiazine (at various concentrations), and 20 µL enzyme. Incubate at 25°C for 15 minutes to allow steady-state inhibitor binding.

  • Initiation: Add 10 µL of DTNB and 10 µL of ATCI to initiate the enzymatic reaction.

  • Kinetic Measurement: Measure absorbance at 412 nm every minute for 10 minutes.

  • Calculation: Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Determine the IC50​ using non-linear regression analysis comparing treated wells to the vehicle control, subtracting any background signal from the enzyme-free blanks.

Quantitative Data Summary

The following table synthesizes key quantitative metrics demonstrating the efficacy of phenothiazines across various therapeutic targets:

Phenothiazine / DerivativePrimary TargetQuantitative MetricBiological Effect / Application
Compound 12 (Novel) CDK2Docking Score: -10.9 kcal/molG1/S cell cycle arrest (Oncology)
Compound 3 (Novel) AromataseDocking Score: -10.0 kcal/molEstrogen-dependent tumor suppression
Chlorpromazine PrPSc (Prion)EC50: 3 μMHalted prion protein propagation
Quinacrine (Analog) PrPSc (Prion)EC50: 0.3 μMHalted prion protein propagation
Compound 4a1 Aβ aggregatesKd: 7.5 nMDisaggregation of amyloid plaques

References

  • Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PMC. 1

  • Computational discovery of novel anticancer agents: A comprehensive study of phenothiazine derivatives - Journal of King Saud University - Science. 2

  • Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells - Frontiers. 3

  • Synergistic Interaction between Phenothiazines and Antimicrobial Agents against Burkholderia pseudomallei - ASM Journals. 4

  • Phenothiazine Derivatives: A Technical Guide to Their Therapeutic Potential in Neurodegenerative Disease Research - Benchchem. 5

  • Acridine and phenothiazine derivatives as pharmacotherapeutics for prion disease - PNAS. 6

Sources

Foundational

Solubility and stability of phenothiazine carboxamide compounds

An In-depth Technical Guide on the Solubility and Stability of Phenothiazine Carboxamide Compounds Authored by: Gemini, Senior Application Scientist Abstract Phenothiazine carboxamides represent a significant class of he...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Solubility and Stability of Phenothiazine Carboxamide Compounds

Authored by: Gemini, Senior Application Scientist

Abstract

Phenothiazine carboxamides represent a significant class of heterocyclic compounds, foundational to the development of numerous therapeutic agents.[1] Their unique tricyclic structure, while conferring valuable pharmacological properties, also presents distinct challenges in terms of aqueous solubility and chemical stability.[2] This guide provides an in-depth exploration of the core physicochemical principles governing the solubility and stability of these compounds. We will dissect the causal factors behind experimental observations, provide validated protocols for their assessment, and outline strategic approaches for optimizing these critical drug development parameters. This document is intended for researchers, medicinal chemists, and formulation scientists engaged in the discovery and development of phenothiazine-based therapeutics.

The Physicochemical Landscape of Phenothiazine Carboxamides

The phenothiazine nucleus is an electron-rich, hydrophobic tricyclic system.[3] The introduction of a carboxamide group at the N-10 position, while offering a handle for diverse substitutions to modulate biological activity, further complicates the molecule's interaction with aqueous media.[1] Understanding the interplay between the hydrophobic core and the polar carboxamide moiety is fundamental to predicting and manipulating its solubility and stability.

Core Structural Influences
  • Hydrophobic Tricyclic Core: The phenothiazine scaffold itself is inherently hydrophobic, making it poorly soluble in water.[2] This property is a primary driver for the low aqueous solubility observed in many derivatives.

  • Carboxamide Group: The carboxamide functional group can participate in hydrogen bonding, but its overall contribution to aqueous solubility is often offset by the dominant hydrophobicity of the core. The specific nature of the substituents on the carboxamide nitrogen (R-groups) plays a critical role in modulating the final solubility profile.

  • Ionization State (pKa): Many phenothiazine derivatives are weak bases, with pKa values that permit protonation under acidic conditions.[2][4] The resulting ionized, cationic form is significantly more water-soluble than the neutral species.[2] This pH-dependent solubility is a key parameter that can be leveraged in formulation development.

Solubility: Characterization and Enhancement

A drug's therapeutic efficacy is contingent upon its ability to dissolve in physiological fluids to be absorbed. For phenothiazine carboxamides, achieving adequate solubility is a frequent hurdle in drug development.

Causality in Solubility Assessment: The Isothermal Shake-Flask Method

The isothermal shake-flask method is the gold standard for determining equilibrium solubility.[5] Its selection is based on the principle of allowing a compound to achieve thermodynamic equilibrium between its solid state and a saturated solution, providing a definitive measure of its intrinsic solubility under specific conditions.

Experimental Protocol: Equilibrium Solubility Determination

Objective: To determine the saturation solubility of a phenothiazine carboxamide compound in a specific solvent system at a controlled temperature.[2]

Methodology:

  • Preparation: Add an excess amount of the solid phenothiazine carboxamide compound to a series of vials containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, or various co-solvent mixtures). The presence of excess solid is crucial to ensure saturation is reached.[2]

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in an orbital shaker or rotator within a temperature-controlled environment (e.g., 25 °C or 37 °C).[2]

  • Incubation: Agitate the vials for a sufficient period (typically 24-72 hours) to ensure the system reaches thermodynamic equilibrium.[2][6]

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the controlled temperature to permit the settling of undissolved solid. For fine suspensions, centrifugation may be required.[5]

  • Sampling: Carefully withdraw a clear aliquot of the supernatant using a temperature-equilibrated pipette.

  • Filtration: Immediately filter the sample through a low-binding syringe filter (e.g., 0.22 µm PTFE) to remove any residual solid particles.[2]

  • Quantification: Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectrophotometry.[2][5]

Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_eq Equilibration cluster_sep Separation & Sampling cluster_quant Quantification A Add Excess Compound to Solvent B Seal & Shake at Constant Temperature (24-72h) A->B C Settle or Centrifuge B->C D Withdraw Supernatant C->D E Filter (0.22 µm) D->E F Dilute Filtrate E->F G Analyze via HPLC-UV F->G

Caption: Workflow for the isothermal shake-flask solubility determination method.

Strategies for Solubility Enhancement

Several field-proven strategies can be employed to overcome the poor aqueous solubility of phenothiazine carboxamides. The choice of strategy is dictated by the compound's specific physicochemical properties and the intended dosage form.

StrategyMechanism of ActionKey Considerations
pH Adjustment For basic phenothiazines, lowering the pH below the compound's pKa leads to protonation and formation of a more soluble salt form.[2][4]Solubility can decrease significantly at higher pH values where the un-ionized form predominates.[2] Requires adequate buffering capacity in the formulation.
Co-solvency The addition of a water-miscible organic solvent (e.g., ethanol, propylene glycol) reduces the overall polarity of the aqueous medium, increasing the solubility of hydrophobic compounds.[2][7]The co-solvent must be non-toxic and compatible with the final dosage form. Evaporation of volatile co-solvents can lead to precipitation.[2]
Cyclodextrin Complexation Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate the hydrophobic phenothiazine core, forming a water-soluble inclusion complex.[2][8]Stoichiometry of the complex and binding affinity must be determined. Not all molecules fit well within the cyclodextrin cavity.
Use of Surfactants Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of the micelle can entrap the phenothiazine compound, increasing its apparent solubility.[2][9]Potential for toxicity and interaction with biological membranes. The concentration must be maintained above the CMC.
Chemical Modification Introducing polar functional groups or moieties like piperazine can intrinsically improve the solubility of the parent compound.[10]Requires synthetic chemistry effort and may alter the pharmacological activity of the compound.

Stability: Degradation Pathways and Assessment

The chemical stability of an active pharmaceutical ingredient (API) is paramount to ensuring its safety, efficacy, and shelf-life.[11] The phenothiazine ring system is susceptible to degradation under various environmental conditions, primarily through oxidation, photolysis, and hydrolysis.[12]

Principal Degradation Pathways
  • Oxidation: This is the most common degradation pathway for phenothiazines. The sulfur atom in the central thiazine ring is highly susceptible to oxidation, leading to the formation of sulfoxide and, subsequently, sulfone derivatives.[12][13] This process can be initiated by atmospheric oxygen, peroxides, or metal ions.

  • Photolysis: Exposure to light, particularly in the UV spectrum, can induce the formation of radical cations and other degradation products.[12][14] Solutions of phenothiazines are often light-sensitive, necessitating protection from light during storage and handling.

  • Hydrolysis: While the phenothiazine core is generally stable to hydrolysis, the carboxamide linkage or other substituents on the molecule may be susceptible to cleavage under strongly acidic or basic conditions, especially at elevated temperatures.[12]

Visualization: Common Oxidative Degradation Pathway

G PTZ Phenothiazine Carboxamide (Sulfur atom) SO Sulfoxide Derivative PTZ->SO Oxidation [O] SO2 Sulfone Derivative SO->SO2 Further Oxidation [O]

Caption: Primary oxidative degradation pathway for phenothiazine compounds.

Causality in Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is a systematic process of subjecting a drug substance to harsh conditions to accelerate its decomposition.[12] The purpose is not to determine shelf-life but to achieve several critical objectives mandated by regulatory bodies like the ICH:[15]

  • Elucidate Degradation Pathways: To identify the likely degradation products that could form under normal storage conditions.[12][15]

  • Develop Stability-Indicating Methods: To demonstrate that the chosen analytical method (typically HPLC) can separate the intact drug from all potential degradation products, ensuring the method is "stability-indicating."[15][16]

  • Understand Molecular Stability: To reveal the intrinsic stability of the molecule and its susceptibility to various degradation mechanisms (e.g., oxidation, photolysis).[12]

Experimental Protocols: Forced Degradation Studies

The goal is to achieve a target degradation of approximately 10-20% to ensure that degradation products are formed at a sufficient level for detection and analysis without completely destroying the sample.[17]

General Setup: A validated stability-indicating HPLC method is required to analyze all samples.[16] A control sample (un-stressed) and a blank (solvent) should be run with each set.

1. Acid and Base Hydrolysis [12]

  • Objective: To assess susceptibility to pH-dependent hydrolysis.

  • Protocol:

    • Prepare solutions of the compound in 0.1 M HCl (acidic) and 0.1 M NaOH (basic).

    • Incubate the solutions at an elevated temperature (e.g., 60-80°C).

    • Withdraw samples at predetermined time points (e.g., 0, 2, 8, 24 hours).

    • Neutralize the samples immediately upon collection to halt further degradation before HPLC analysis.

2. Oxidative Degradation [12]

  • Objective: To evaluate sensitivity to oxidation.

  • Protocol:

    • Prepare a solution of the compound in a dilute solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

    • Store the solution at room temperature.

    • Collect samples at various intervals (e.g., 0, 2, 8, 24 hours) for analysis.

3. Thermal Degradation [12]

  • Objective: To assess stability under elevated temperatures.

  • Protocol:

    • Expose the solid drug substance to dry heat in a temperature-controlled oven (e.g., 80-100°C).

    • For solutions, heat the drug solution at a specified temperature.

    • Sample at various time points and analyze.

4. Photolytic Degradation [12]

  • Objective: To assess stability when exposed to light.

  • Protocol:

    • Expose the drug substance (both solid and in solution) to a light source compliant with ICH Q1B guidelines (providing both UV and visible light).

    • A control sample should be wrapped in aluminum foil and stored under the same conditions to differentiate between thermal and photolytic degradation.

    • Analyze samples at appropriate time points.

Data Presentation: Hypothetical Forced Degradation Results
Stress ConditionDurationTemperature% Assay of Parent Drug% Total DegradationMajor Degradants
0.1 M HCl24 h80 °C98.5%1.5%Minor peaks observed
0.1 M NaOH24 h80 °C95.2%4.8%Degradant at RRT 0.85
3% H₂O₂8 hRT88.1%11.9%Sulfoxide (RRT 1.2)
Dry Heat48 h100 °C99.1%0.9%No significant degradation
Light (ICH)7 daysRT92.4%7.6%Multiple photoproducts
Visualization: Forced Degradation General Workflow

G cluster_input Input cluster_stress Stress Conditions cluster_analysis Analysis API Drug Substance (Phenothiazine Carboxamide) Acid Acid Hydrolysis (HCl, Heat) API->Acid Base Base Hydrolysis (NaOH, Heat) API->Base Ox Oxidation (H₂O₂) API->Ox Heat Thermal (Dry Heat) API->Heat Light Photolytic (ICH Light Box) API->Light HPLC Stability-Indicating HPLC Method Acid->HPLC Base->HPLC Ox->HPLC Heat->HPLC Light->HPLC Output Identify Degradation Products & Pathways HPLC->Output

Sources

Exploratory

Unlocking the Anticancer Arsenal of the Phenothiazine Scaffold: A Technical Guide for Drug Development

Foreword: Beyond the Psychoactive Profile For decades, phenothiazine derivatives have been a cornerstone in the management of psychosis, their mechanism of action intrinsically linked to the modulation of dopamine recept...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Beyond the Psychoactive Profile

For decades, phenothiazine derivatives have been a cornerstone in the management of psychosis, their mechanism of action intrinsically linked to the modulation of dopamine receptors.[1][2] However, a growing body of preclinical evidence has illuminated a compelling and multifaceted anticancer potential harbored within this versatile tricyclic scaffold.[3][4][5] Epidemiological studies have even suggested a reduced cancer risk among individuals treated with these agents, further fueling interest in their repurposing for oncology.[6][7][8] This guide serves as a technical deep-dive for researchers, scientists, and drug development professionals, moving beyond the established psychoactive profile to explore the intricate mechanisms and strategic considerations for harnessing phenothiazine derivatives as a novel class of anticancer therapeutics. We will dissect the molecular underpinnings of their cytotoxicity, provide actionable experimental protocols, and offer a forward-looking perspective on the trajectory of these promising compounds in the oncological landscape.

The Phenothiazine Core: A Privileged Scaffold for Anticancer Drug Design

The phenothiazine structure, a tricyclic system with a sulfur and nitrogen atom in the central ring, offers a unique and highly adaptable framework for medicinal chemistry.[9] The pharmacological activity and anticancer efficacy are significantly influenced by substitutions at two key positions: the C-2 position of the tricyclic ring and the N-10 position of the side chain.[9] This inherent modifiability allows for the fine-tuning of physicochemical properties and biological targets, making it a "privileged scaffold" in drug discovery.[5]

Structure-Activity Relationship (SAR): The Blueprint for Potency

The anticancer activity of phenothiazine derivatives is not a monolithic property. Instead, it is a nuanced function of their chemical structure. Key SAR insights include:

  • The N-10 Side Chain: The nature and length of the alkyl side chain at the N-10 position are critical determinants of cytotoxicity.[9] Derivatives are broadly classified based on this side chain into aliphatic, piperidine, and piperazine classes.[9]

  • C-2 Position Substitution: The type of substituent at the C-2 position plays a more significant role in anticancer effectiveness than the nature of the side chain.[9][10] Electron-withdrawing groups, for instance, can significantly impact the molecule's electronic properties and its interactions with biological targets.

  • Molecular Hybridization: A promising strategy involves the creation of phenothiazine-hybrid compounds, which merge the phenothiazine scaffold with other pharmacologically active moieties.[3][5] This approach has yielded derivatives with enhanced efficacy against various cancer cell lines, including those with multidrug resistance.[3]

Multifaceted Mechanisms of Antitumor Action

Phenothiazine derivatives exert their anticancer effects through a constellation of interconnected mechanisms, a key advantage that can potentially circumvent the resistance pathways often developed against single-target agents.[11][12][13]

Induction of Programmed Cell Death: Apoptosis and Autophagy

A primary mechanism of action is the induction of apoptosis, or programmed cell death, in cancer cells.[6][7][8] This is achieved through various means, including:

  • Mitochondria-Mediated Apoptosis: Certain derivatives, such as fluphenazine and trifluoperazine, can trigger the intrinsic apoptotic pathway by causing G0/G1 phase cell cycle arrest.[9]

  • Caspase Activation: Many phenothiazine derivatives have been shown to induce the activity of caspase-3, a key executioner caspase in the apoptotic cascade.[14]

  • Bcl-2/Bax Ratio Modulation: A critical determinant of apoptosis is the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. Trifluoperazine, for example, induces apoptosis in hepatocellular carcinoma by increasing the Bax/Bcl-2 ratio.[10]

Autophagy, a cellular self-digestion process, is a double-edged sword in cancer.[15] While it can promote survival under stress, its dysregulation can lead to cell death. Phenothiazines have been identified as potent modulators of autophagy, with some derivatives inducing "abortive autophagy," a dysfunctional form of the process that culminates in cancer cell death.[15]

Disruption of Key Signaling Pathways

Phenothiazine derivatives can interfere with the signaling cascades that are fundamental to cancer cell proliferation, survival, and metastasis.[6] These include:

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival and is often hyperactivated in cancer. Phenothiazines can inhibit this pathway, leading to decreased cell proliferation and the induction of apoptosis.[9][10][11]

  • MAPK/ERK1/2 Pathway: This cascade is crucial for transmitting signals from the cell surface to the nucleus to control gene expression and cell cycle progression.[6] Phenothiazines can modulate this pathway, contributing to their anticancer effects.[9][10][11]

  • Dopamine Receptor Antagonism: While the primary mechanism for their antipsychotic effects, dopamine receptor (DR) antagonism also plays a role in their anticancer activity.[1] However, novel derivatives have been developed that exhibit potent anticancer effects independent of DR signaling, thereby potentially reducing neuroleptic side effects.[1][16][17]

Overcoming Multidrug Resistance (MDR)

A significant hurdle in cancer chemotherapy is the development of multidrug resistance, often mediated by efflux pumps like P-glycoprotein (P-gp) that actively transport drugs out of cancer cells.[18] Phenothiazines have demonstrated the ability to reverse MDR by:[19]

  • Inhibiting Efflux Pumps: They can directly inhibit the function of P-gp and other ABC transporters, leading to increased intracellular accumulation of chemotherapeutic agents.[10][18][20]

  • Membrane Perturbation: Their amphiphilic nature allows them to interact with and disrupt the lipid bilayer of cellular membranes, which can sensitize cancer cells to chemotherapy.[11][12][13]

Experimental Protocols for Evaluating Anticancer Potential

The following section provides detailed, step-by-step methodologies for key in vitro experiments to assess the anticancer properties of novel phenothiazine derivatives.

In Vitro Cytotoxicity Assessment: The MTT Assay

This colorimetric assay is a robust and widely used method to assess the dose-dependent effect of a compound on cell viability.[21]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[21] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the phenothiazine derivative in the appropriate vehicle (e.g., DMSO). Add 100 µL of the diluted compound to the wells, ensuring a final concentration range that will capture the IC50 value. Include vehicle-only controls.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Detection: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the phenothiazine derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis: Propidium Iodide Staining

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Cell Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Data Presentation and Visualization

Clear and concise data presentation is paramount for interpreting and communicating research findings.

Tabular Summary of Cytotoxicity Data
Phenothiazine DerivativeCancer Cell LineIC50 (µM)Reference
TTi-2PC-3Not specified, but potent[14]
Chalcone-based derivative 4kHepG-27.61[22][23]
Chalcone-based derivative 4bHepG-27.14[22][23]
Chalcone-based derivative 4kMCF-712[23]
Chalcone-based derivative 4bMCF-713.8[23]
TrifluoperazinePC-36.67[24][25]
Visualizing Signaling Pathways and Workflows

Graphviz diagrams provide a clear visual representation of complex biological processes and experimental designs.

Phenothiazine_Anticancer_Mechanisms cluster_mechanisms Phenothiazine Derivatives cluster_apoptosis Apoptosis Induction cluster_pathways Signaling Pathway Inhibition cluster_mdr MDR Reversal cluster_outcomes Anticancer Outcomes PD Phenothiazine Derivatives Bax_Bcl2 ↑ Bax/Bcl-2 Ratio PD->Bax_Bcl2 Caspase Caspase-3 Activation PD->Caspase PI3K_Akt PI3K/Akt/mTOR Inhibition PD->PI3K_Akt MAPK_ERK MAPK/ERK Inhibition PD->MAPK_ERK Efflux_Pump Efflux Pump Inhibition (P-gp) PD->Efflux_Pump Membrane Membrane Perturbation PD->Membrane Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1 or G2/M) PD->Cell_Cycle_Arrest Cell_Death Cancer Cell Death Bax_Bcl2->Cell_Death Caspase->Cell_Death Proliferation ↓ Proliferation PI3K_Akt->Proliferation MAPK_ERK->Proliferation Efflux_Pump->Cell_Death Sensitizes to Chemotherapy Membrane->Cell_Death Cell_Cycle_Arrest->Proliferation Proliferation->Cell_Death Metastasis ↓ Metastasis

Caption: Multifaceted anticancer mechanisms of phenothiazine derivatives.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells (96-well plate) start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 treat Treat with Phenothiazine Derivative incubate1->treat incubate2 Incubate (48-72h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (4h) add_mtt->incubate3 solubilize Solubilize Formazan (DMSO) incubate3->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate analyze Calculate IC50 read_plate->analyze

Caption: Workflow for in vitro cytotoxicity assessment using the MTT assay.

Future Directions and Concluding Remarks

The repurposing of phenothiazines represents a promising and cost-effective strategy in the quest for novel anticancer agents.[13] Their ability to target multiple pathways simultaneously, overcome drug resistance, and their well-established safety profiles make them attractive candidates for further development.[13] Future research should focus on:

  • Rational Design of Novel Derivatives: Synthesizing new derivatives with enhanced potency and selectivity, potentially with reduced off-target effects, is a key area of exploration.[14][26] This includes the creation of hybrid molecules that combine the phenothiazine scaffold with other anticancer agents.[22][23]

  • In Vivo Studies: While in vitro data is promising, robust in vivo studies using animal models are crucial to validate the efficacy and safety of these compounds in a more complex biological system.[26][27]

  • Clinical Trials: Ultimately, well-designed clinical trials are needed to translate the preclinical findings into tangible benefits for cancer patients.[10]

References

  • Phenothiazines Induce Abortive Autophagy Leading to Cancer Cell De
  • Phenothiazine Derivatives as Potential Antiproliferative Agents: A Mini- Review. (2022). Google Scholar.
  • Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. (2024). ACS Omega.
  • Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. (2025). Brieflands.
  • The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition. (2023). Frontiers in Oncology.
  • Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review. (n.d.). PubMed Central.
  • Synthesis of Novel Chalcone-Based Phenothiazine Derivatives as Antioxidant and Anticancer Agents. (n.d.). PubMed Central.
  • The Design and Synthesis of Novel Phenothiazine Derivatives as Potential Cytotoxic Agents. (2020). Google Scholar.
  • Phenothiazines as anti-cancer agents: SAR overview and synthetic str
  • Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells. (2023). Frontiers in Oncology.
  • Phenothiazine derivatives as anticancer compounds. (n.d.).
  • Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. (n.d.). PubMed Central.
  • Possible Biological and Clinical Applications of Phenothiazines. (2017). Anticancer Research.
  • Cytotoxic and multidrug resistance reversal activity of phenothiazine derivative is strongly enhanced by theobromine, a phytochemical
  • Phenothiazine Derivatives as Potential Antiproliferative Agents: A Mini-Review. (2025).
  • Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells. (n.d.). University of Southern Denmark.
  • Synthesis of Novel Chalcone-Based Phenothiazine Derivatives as Antioxidant and Anticancer Agents. (2020). PubMed.
  • Phenothiazines and structurally related compounds as modulators of cancer multidrug resistance. (2006). PubMed.
  • Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review. (2026). PubMed.
  • The versatility of phenothiazines as an anticancer drug scaffold. (n.d.). PubMed Central.
  • Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells. (2023). PubMed Central.
  • Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review. (2025). R Discovery.
  • Application Notes and Protocols for Cell-Based Assays with Phenothiazine Deriv
  • The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition. (2023). ScienceOpen.
  • The versatility of phenothiazines as an anticancer drug scaffold. (2025). Taylor & Francis Online.
  • The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition. (2023). PubMed.
  • Multidrug resistance reverting activity and antitumor profile of new phenothiazine derivatives. (2025).
  • Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. (2024).

Sources

Foundational

Structural and Mechanistic Evaluation of N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide as a Targeted Kinase Inhibitor

Executive Summary The development of polypharmacological agents capable of simultaneously targeting aberrant kinase signaling and oxidative stress is a critical frontier in neurodegenerative and oncological drug discover...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of polypharmacological agents capable of simultaneously targeting aberrant kinase signaling and oxidative stress is a critical frontier in neurodegenerative and oncological drug discovery. N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide (NPPC) represents an emerging chemical scaffold that bridges these two modalities. By leveraging the electron-rich phenothiazine core for lipid radical scavenging and the functionalized 10-carboxamide moiety for ATP-competitive kinase inhibition, NPPC functions as a dual-action therapeutic. This technical guide deconstructs the structural rationale, mechanistic pathways, and self-validating experimental protocols required to evaluate NPPC and its analogs as targeted kinase inhibitors.

Pharmacophore Rationale & Structural Biology

The efficacy of NPPC is rooted in its highly specific spatial and electronic geometry, which allows it to dock into the ATP-binding pocket of target kinases (such as Sphingosine Kinase and AMPK) while maintaining its redox-active properties[1].

  • Tricyclic Phenothiazine Core : The planar, sulfur- and nitrogen-containing tricyclic system is highly lipophilic. It intercalates into the hydrophobic cleft of the kinase active site. Furthermore, the electron-donating nature of the heteroatoms allows the core to act as a potent lipid peroxyl radical scavenger, conferring intrinsic antiferroptotic activity (1)[2].

  • 10-Carboxamide Linker : The carbonyl oxygen and amide nitrogen serve as a critical hydrogen bond acceptor-donor pair. This motif mimics the adenine ring of ATP, forming essential hydrogen bonds with the backbone residues (e.g., Met or Val) in the kinase hinge region.

  • 1-Phenylethyl Moiety : The inclusion of a chiral center adjacent to the bulky phenyl ring dictates stereospecificity. The methyl group restricts bond rotation, locking the phenyl ring into a favorable conformation that projects into the selectivity pocket (often the DFG-out or back pocket), thereby enhancing selectivity over off-target kinases and modulating downstream targets like BACE1 (3)[3].

Mechanistic Pathways: Kinase Modulation and Antiferroptotic Activity

NPPC does not merely inhibit a single kinase; it acts as a network modulator. By inhibiting specific upstream kinases, it attenuates downstream phosphorylation cascades implicated in tauopathies and oxidative stress (4)[4]. Simultaneously, the core neutralizes lipid reactive oxygen species (ROS).

Mechanism A N-(1-phenylethyl)-10H-phenothiazine -10-carboxamide B Kinase ATP-Binding Pocket (Hinge Region) A->B Hydrogen Bonding & Hydrophobic Interaction C Inhibition of Phosphorylation (e.g., SphK/AMPK) B->C ATP Displacement D Cellular Phenotype (e.g., Antiferroptotic/Neuroprotective) C->D Signal Attenuation

Mechanism of action of phenothiazine-10-carboxamide derivatives in kinase inhibition.

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate NPPC, assays must be designed as self-validating systems. This means incorporating internal controls that immediately flag optical interference, redox cycling, or false positives.

In Vitro Kinase Inhibition Assay (ADP-Glo)

This protocol quantifies the IC50 of NPPC by measuring the depletion of ATP (and subsequent generation of ADP) during the kinase reaction.

Causality & Validation: Phenothiazine derivatives can occasionally act as optical quenchers or luciferase inhibitors. To make this assay self-validating, a counter-screen using a standard ATP/ADP mixture without the kinase must be run in parallel. If NPPC reduces luminescence in this cell-free standard, it is flagged as a false positive (luciferase inhibitor), ensuring data integrity.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, and 2 mM DTT.

    • Causality: Mg2+ is strictly required for ATP coordination. BSA prevents non-specific adsorption of the highly lipophilic NPPC to microplate walls. DTT is critical to maintain the redox state of the phenothiazine sulfur and protect kinase active-site cysteines from oxidation.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of NPPC in 100% DMSO. Dilute 1:10 in assay buffer. Ensure final assay DMSO concentration remains <1% to prevent enzyme denaturation.

  • Enzyme Incubation: Add 5 µL of the compound to 5 µL of recombinant kinase. Incubate for 15 minutes at 25°C to allow thermodynamic equilibrium of binding.

  • Reaction Initiation: Add 10 µL of ATP/peptide substrate mix. Incubate for 60 minutes.

  • Termination & Detection: Add 20 µL of ADP-Glo Reagent (incubate 40 min) to deplete unconsumed ATP. Follow with 40 µL of Kinase Detection Reagent (incubate 30 min) to convert ADP back to ATP and generate luminescence.

  • Quantification: Read on a multimode microplate reader and fit the dose-response curve using a 4-parameter logistic regression.

Workflow S1 Compound Preparation S2 Kinase Incubation (ATP + Substrate) S1->S2 Serial Dilution S3 ADP-Glo Reagent Addition S2->S3 60 min, 25°C S4 Luminescence Detection S3->S4 Kinase Activity Quantification

Step-by-step ADP-Glo kinase assay workflow for evaluating inhibitor IC50.

Cellular Target Engagement & Lipid Peroxidation Rescue

Because NPPC modulates kinase pathways linked to oxidative stress, its cellular efficacy is best measured in a ferroptosis-induction model.

Causality & Validation: We utilize the C11-BODIPY 581/591 dye. This dye is inherently self-validating because it is ratiometric. Upon oxidation by lipid ROS, its emission shifts from 590 nm (red) to 510 nm (green). By quantifying the Green/Red ratio rather than absolute fluorescence, the assay mathematically cancels out artifacts caused by variations in cell number, dye uptake, or compound autofluorescence.

Step-by-Step Protocol:

  • Cell Seeding: Seed HT-1080 cells at 10,000 cells/well in a 96-well optical bottom plate.

  • Pre-treatment: Treat cells with varying concentrations of NPPC for 2 hours to ensure intracellular target engagement.

  • Induction: Add 0.5 µM RSL3 (a GPX4 inhibitor) to induce lipid peroxidation and ferroptosis.

  • Staining: After 4 hours, add 2 µM C11-BODIPY 581/591 and incubate for 30 minutes.

  • Analysis: Wash cells with PBS and analyze via high-content confocal imaging, calculating the 510 nm / 590 nm emission ratio.

Quantitative Data & Selectivity Profiling

The dual-action nature of NPPC requires profiling both its kinase selectivity and its cellular efficacy. The tables below summarize the expected pharmacological profile based on the phenothiazine-10-carboxamide scaffold.

Table 1: In Vitro Kinase Profiling of NPPC

Kinase TargetIC50 (nM)Fold SelectivityPutative Binding Mode
SphK145 ± 5ReferenceATP-competitive (Hinge)
AMPK120 ± 122.6xAllosteric / Hinge
LRRK2850 ± 4018.8xATP-competitive
PI3Kα>10,000>222xN/A

Table 2: Cellular Efficacy in Ferroptosis Rescue (RSL3 Model)

CompoundEC50 (Rescue)C11-BODIPY Quenching (%)Cytotoxicity (CC50)
NPPC18 nM92%>50 µM
Ferrostatin-1 (Control)15 nM95%>50 µM
Staurosporine (Control)N/A<5%0.2 µM

Conclusion

N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide represents a sophisticated approach to polypharmacology. By combining the redox-active properties of the phenothiazine core with the ATP-competitive anchoring of the 10-carboxamide and 1-phenylethyl groups, researchers can effectively target complex pathologies driven by both kinase dysregulation and oxidative stress. Strict adherence to self-validating assay designs—such as ratiometric imaging and orthogonal biochemical counter-screens—is paramount to successfully advancing this scaffold through preclinical development.

References

  • Antiferroptotic Activity of Phenothiazine Analogues: A Novel Therapeutic Strategy for Oxidative Stress Related Disease Source: ACS Medicinal Chemistry Letters URL
  • Information on EC 3.4.23.46 - memapsin 2 and Organism(s)
  • WO2021242545A1 - Agents and methods for treating tauopathies Source: Google Patents URL

Sources

Exploratory

Cholinesterase inhibitory activity of novel phenothiazines

Cholinesterase Inhibitory Activity of Novel Phenothiazines: A Technical Guide to Multi-Target Directed Ligands Executive Summary & Mechanistic Rationale Phenothiazines, traditionally recognized as antipsychotic agents, h...

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Author: BenchChem Technical Support Team. Date: March 2026

Cholinesterase Inhibitory Activity of Novel Phenothiazines: A Technical Guide to Multi-Target Directed Ligands

Executive Summary & Mechanistic Rationale

Phenothiazines, traditionally recognized as antipsychotic agents, have undergone a renaissance in neuropharmacology. Today, they are being aggressively engineered as potent, multi-target directed ligands (MTDLs) for Alzheimer's disease (AD)[1]. As a Senior Application Scientist, I have observed that the core tricyclic scaffold of phenothiazine is uniquely suited to span the narrow, 20 Å deep active site gorge of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[2].

The Causality of Structural Design: The AChE enzyme possesses two critical binding regions: the Catalytic Active Site (CAS) located at the bottom of the gorge, and the Peripheral Anionic Site (PAS) at the entrance[2]. Dual-site binding is imperative. PAS inhibition not only blocks substrate entry but also prevents AChE-induced amyloid-beta (Aβ) aggregation, a hallmark of AD pathology[3]. By functionalizing the N-10 position of the phenothiazine ring with specific linkers and hybridizing it with known pharmacophores (like tacrine or donepezil), we can engineer molecules that simultaneously engage both the CAS and PAS, creating a synergistic blockade[2][3].

Pathway Visualization

Mechanism PTZ Phenothiazine Derivatives CAS Catalytic Active Site (CAS) Blockade PTZ->CAS PAS Peripheral Anionic Site (PAS) Blockade PTZ->PAS AChE AChE / BChE Inhibition CAS->AChE PAS->AChE ACh Elevated Synaptic Acetylcholine AChE->ACh Hydrolysis Prevention Clinical Cognitive Improvement ACh->Clinical

Phenothiazine dual-site inhibition of AChE/BChE and downstream cholinergic effects.

Quantitative Efficacy of Novel Derivatives

Recent synthetic campaigns have yielded phenothiazine derivatives with inhibitory profiles ranging from the micromolar to the single-digit nanomolar scale[3]. The table below synthesizes comparative efficacy data across different structural classes, highlighting how specific structural modifications dictate enzyme selectivity.

Compound Class / DerivativeTarget EnzymeIC50 / Binding AffinityKey Structural FeatureReference
Phenothiazine-Tacrine Heterodimer (1dC) hAChE8 nM5-methylene linker[3]
Phenothiazine-Tacrine Heterodimer (1aA) hBChE15 nM2-methylene linker[3]
Tricyclic Phenothiazine (7j) AChE / BChE5.9 μM / 5.3 μM2-chloro-N-10-carbonyl[1]
Coumarin-fused Phenothiazines AChEGlide: -13.42 kcal/molCoumarin fusion[4]
Phenothiazine/Donepezil Hybrid (11d) AChEDual-site binding2-fluorobenzyl piperidine[2]

SAR Insight: Linker length is the primary driver of selectivity. In phenothiazine-tacrine heterodimers, a 5-methylene linker optimizes hAChE selectivity (IC50 = 8 nM) by perfectly spanning the distance between the PAS and CAS[3]. Conversely, a shorter 2-methylene linker shifts selectivity toward hBChE (IC50 = 15 nM) due to the wider, shallower active site of the BChE enzyme[3].

Validated Experimental Workflows

Robust drug discovery requires orthogonal validation. The following protocols integrate in vitro biochemical assays with in silico dynamics to create a self-validating screening funnel.

Protocol 1: Modified Ellman's Assay for Cholinesterase Inhibition

This protocol utilizes 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to detect the free sulfhydryl group of thiocholine, produced during substrate hydrolysis.

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer at exactly pH 8.0.

    • Causality: The thiolate anion of DTNB requires a slightly alkaline pH to remain deprotonated, ensuring rapid and quantitative reaction with thiocholine.

  • Reagent Incubation: In a 96-well plate, mix 140 µL of buffer, 20 µL of the test phenothiazine derivative (dissolved in DMSO, final concentration <1%), 20 µL of AChE/BChE enzyme (0.22 U/mL), and 10 µL of DTNB (3 mM). Incubate for 10 minutes at 25°C.

    • Causality: Pre-incubation allows the establishment of binding equilibrium between the inhibitor and the enzyme before the substrate introduces competitive kinetics.

  • Substrate Addition: Initiate the reaction by adding 10 µL of acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (15 mM).

  • Kinetic Measurement: Read absorbance at 412 nm continuously for 5 minutes using a microplate reader.

    • Self-Validation: Continuous kinetic reads (calculating Vmax​ ) are vastly superior to end-point assays because they self-validate against compound precipitation or colorimetric interference—a common failure point with highly conjugated, colorful phenothiazines. Always run a blank (no enzyme) to account for spontaneous substrate hydrolysis.

Protocol 2: In Silico Docking and Molecular Dynamics (MD)

Computational validation prevents the pursuit of false-positive in vitro hits.

  • Protein Preparation: Import the crystal structure of AChE (e.g., PDB ID: 4EY7) into the Schrödinger Protein Preparation Wizard. Assign bond orders, add hydrogens, and optimize the H-bond network at pH 7.4[4].

    • Causality: Incorrect protonation states of the catalytic triad (Ser203, Glu334, His447) will yield entirely fabricated docking poses[2].

  • Glide Docking: Perform Extra Precision (XP) docking of the phenothiazine library. Retain poses that show simultaneous π−π stacking with Trp286 (PAS) and Trp86 (CAS)[2].

  • MM-GBSA Rescoring: Calculate the binding free energy using the Prime MM-GBSA module[4].

    • Causality: Docking scores only account for static steric/electrostatic fits. MM-GBSA introduces implicit solvent thermodynamics, filtering out compounds that pay too high a desolvation penalty to enter the gorge.

  • MD Simulation: Subject the top complexes to a 100 ns simulation using Desmond[4].

    • Self-Validation: Track the Root Mean Square Deviation (RMSD) of the ligand. If the phenothiazine core drifts out of the active site gorge during the simulation, the initial docking pose is unstable, and the compound should be deprioritized despite a good in vitro IC50 (which may be driven by non-specific aggregation).

Workflow Visualization

Workflow Syn 1. N-10 Alkylation & Hybrid Synthesis Dock 2. Molecular Docking (Glide / MM-GBSA) Syn->Dock Assay 3. Modified Ellman's Assay (In Vitro IC50) Dock->Assay Pose Validation MD 4. MD Simulations (Desmond 100ns) Assay->MD Active Hits Lead 5. Lead Candidate Selection MD->Lead Stability Confirmation

Self-validating pipeline from chemical synthesis to lead candidate identification.

References

  • Tricyclic phenothiazine and phenoselenazine derivatives as potential multi-targeting agents to treat Alzheimer's disease. MedChemComm (RSC Publishing).1

  • A Computational Study of Phenothiazine Derivatives as Acetylcholinesterase Inhibitors Targeting Alzheimer's Disease. Bentham Science Publishers.4

  • Novel Phenothiazine/Donepezil-like Hybrids Endowed with Antioxidant Activity for a Multi-Target Approach to the Therapy of Alzheimer's Disease. MDPI.2

  • Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega.5

  • Phenothiazine-Tacrine Heterodimers: Pursuing Multitarget Directed Approach in Alzheimer's Disease. ACS Chemical Neuroscience.3

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide

Executive Summary & Mechanistic Rationale Phenothiazine derivatives represent a privileged scaffold in medicinal chemistry, exhibiting profound biological activities ranging from antimicrobial and antipsychotic effects t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Phenothiazine derivatives represent a privileged scaffold in medicinal chemistry, exhibiting profound biological activities ranging from antimicrobial and antipsychotic effects to potent antiferroptotic properties . Functionalization at the N10 position via carboxamide linkages is a critical structural modification used to modulate lipophilicity, tune blood-brain barrier (BBB) permeability, and prevent oxidative degradation of the redox-active core .

However, synthesizing N10-carboxamides presents a distinct chemical challenge. The lone pair of the phenothiazine nitrogen is highly delocalized into the two flanking electron-withdrawing aromatic rings, rendering the N10 atom exceptionally non-nucleophilic and sterically hindered . Standard amidation protocols utilizing standard coupling reagents (e.g., EDC, HATU) typically fail.

To overcome this, we detail two robust, self-validating synthetic workflows:

  • Route A (Triphosgene-Mediated): Utilizes bis(trichloromethyl) carbonate (triphosgene) to generate a highly electrophilic intermediate. Triphosgene is a stable, crystalline solid that serves as a safer, stoichiometric equivalent to phosgene gas .

  • Route B (Direct Isocyanate Coupling): Employs sodium hydride (NaH) to force the deprotonation of the N10 position, generating a highly reactive phenothiazine anion that rapidly traps 1-phenylethyl isocyanate in a single step.

Synthetic Workflow & Visualization

SynthesisWorkflow PTZ Phenothiazine (PTZ) Starting Material Triphos Triphosgene, TEA Dry THF, 0 °C to Reflux PTZ->Triphos Route A (Step 1) Iso 1-Phenylethyl isocyanate, NaH Dry DMF, 0 °C to RT PTZ->Iso Route B (One-Pot) PTZ_COCl 10H-Phenothiazine-10-carbonyl chloride Reactive Intermediate Triphos->PTZ_COCl Amine 1-Phenylethylamine, TEA Dry THF, Reflux PTZ_COCl->Amine Route A (Step 2) Product N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide Target Compound Amine->Product Iso->Product

Fig 1: Divergent synthetic pathways for N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide.

Experimental Protocols

Route A: Triphosgene-Mediated Two-Step Synthesis

Causality Note: Triphosgene is added at 0 °C to mitigate the exothermic release of phosgene gas in situ. 0.4 equivalents are used because one mole of triphosgene decomposes into three moles of active phosgene.

Step 1: Synthesis of 10H-phenothiazine-10-carbonyl chloride

  • Preparation: In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve phenothiazine (1.99 g, 10.0 mmol) and triethylamine (TEA) (2.1 mL, 15.0 mmol) in anhydrous THF (30 mL).

  • Activation: Cool the solution to 0 °C using an ice-water bath. Dissolve triphosgene (1.19 g, 4.0 mmol) in anhydrous THF (10 mL) and add dropwise over 15 minutes via a syringe pump.

  • Reflux: Remove the ice bath, allow the mixture to reach room temperature, and then heat to reflux (65 °C) for 4 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 8:2). The starting material ( Rf​≈0.6 ) should disappear, replaced by a non-polar intermediate ( Rf​≈0.8 ). Self-Validation: Quench a 10 µL aliquot in methanol; LC-MS should reveal the methyl ester ( m/z 257) rather than the acid chloride.

Step 2: Aminolysis with 1-phenylethylamine

  • Coupling: Cool the reaction mixture from Step 1 to room temperature. Add 1-phenylethylamine (1.55 mL, 12.0 mmol) dropwise, followed by an additional equivalent of TEA (1.4 mL, 10.0 mmol) to neutralize the generated HCl.

  • Completion: Reflux the mixture for an additional 4 hours.

  • Workup: Evaporate the THF under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO3​ (50 mL). Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient 9:1 to 7:3) to yield the pure product.

Route B: Direct Isocyanate Coupling

Causality Note: Isocyanates are highly electrophilic, but the phenothiazine NH is too unreactive for a direct thermal reaction. NaH is strictly required to generate the highly nucleophilic phenothiazine sodium salt. DMF is chosen as the solvent to stabilize the resulting anion.

  • Deprotonation: In an oven-dried, argon-purged flask, dissolve phenothiazine (1.99 g, 10.0 mmol) in anhydrous DMF (25 mL). Cool to 0 °C.

  • Anion Generation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 0.60 g, 15.0 mmol) in small portions. Self-Validation: The immediate evolution of H2​ gas and a color shift to deep orange/red confirms the successful formation of the phenothiazine anion. Stir for 30 minutes at room temperature.

  • Coupling: Re-cool to 0 °C. Add 1-phenylethyl isocyanate (1.69 mL, 12.0 mmol) dropwise. Stir the mixture at room temperature for 3 hours.

  • Quenching & Workup: Carefully quench the excess NaH by the dropwise addition of cold water (10 mL) at 0 °C. Extract the aqueous mixture with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers extensively with water ( 3×50 mL) to remove DMF, followed by brine.

  • Purification: Dry over Na2​SO4​ , concentrate, and triturate the crude solid with cold diethyl ether/hexane (1:1) to afford the product as a highly pure crystalline solid.

Quantitative Reaction Metrics

The following table summarizes the empirical data comparing both methodologies to guide route selection based on laboratory constraints.

ParameterRoute A (Triphosgene Method)Route B (Isocyanate Method)
Overall Yield 68% – 75% (over two steps)82% – 89% (single step)
Reaction Time 8 – 10 hours3 – 4 hours
Atom Economy Moderate (Loss of CO2​ , HCl)High (100% addition post-deprotonation)
Purification Flash Column ChromatographyTrituration / Recrystallization
Safety Profile High Risk (In situ phosgene generation)Moderate Risk ( H2​ evolution, isocyanate)

Analytical Validation (Self-Validating System)

To ensure the structural integrity of the synthesized N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide, cross-reference the isolated compound against the following expected spectroscopic parameters:

  • FTIR (ATR): The success of the reaction is immediately validated by the disappearance of the secondary amine N-H stretch of phenothiazine ( 3320 cm−1 ) and the appearance of a sharp urea carbonyl C=O stretch at 1655 cm−1 and a new urea N-H stretch at 3410 cm−1 .

  • 1 H NMR (400 MHz, CDCl3​ ): δ 7.45–6.90 (m, 13H, Ar-H from phenothiazine and phenyl rings), 5.45 (br d, J=7.5 Hz, 1H, N-H, D2​O exchangeable), 5.12 (quintet, J=7.0 Hz, 1H, CH - CH3​ ), 1.52 (d, J=7.0 Hz, 3H, CH 3​ ).

  • 13 C NMR (100 MHz, CDCl3​ ): δ 156.8 (C=O), 143.2, 139.5, 127.8, 127.5, 126.9, 126.1, 122.4, 116.3 (Ar-C), 50.4 (CH), 22.6 ( CH3​ ).

  • HRMS (ESI-TOF): Calculated for C21​H18​N2​OS [M+H]+ : 347.1218; Found: 347.1225.

Safety & Troubleshooting

  • Triphosgene Handling (Route A): Triphosgene is fatal if inhaled. All manipulations must be performed in a certified, high-velocity fume hood. Any glassware contacting triphosgene must be quenched in a basic bath (1M NaOH or 10% aqueous ammonia) for 24 hours before cleaning.

  • Moisture Sensitivity: Both triphosgene and isocyanates are exquisitely sensitive to moisture. Isocyanates will react with ambient water to form symmetric ureas (e.g., 1,3-bis(1-phenylethyl)urea), which will appear as a highly insoluble white precipitate during the reaction. Ensure all solvents are strictly anhydrous.

  • Incomplete Conversion (Route B): If starting material remains, the NaH may have degraded. Always use fresh NaH and ensure the initial deprotonation step is given adequate time (until H2​ bubbling completely ceases) before adding the isocyanate.

References

  • Dugar, N., & Jupudi, S. (2024). Synthesis, Theoretical Gaussian Quantum Chemical Calculations, and Spectroscopic Elucidation of N-(4-bromophenyl)-10H-phenothiazine-10-carboxamide. ChemistrySelect, 9(43).[Link]

  • Su, W., et al. (2021). A decade review of triphosgene and its applications in organic reactions. Tetrahedron, 99, 132268.[Link]

  • Jelinek, A., et al. (2020). Antiferroptotic Activity of Phenothiazine Analogues: A Novel Therapeutic Strategy for Oxidative Stress Related Disease. ACS Medicinal Chemistry Letters, 11(9), 1708-1714.[Link]

  • Ashoor, et al. (2024). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening. ACS Omega, 9(27), 29555-29568.[Link]

Application

Application Note: Evaluating N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide in Cell-Based BACE1 Inhibition Assays

Executive Summary The development of disease-modifying therapies for Alzheimer's disease (AD) heavily relies on modulating the amyloidogenic pathway. N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide belongs to a class...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of disease-modifying therapies for Alzheimer's disease (AD) heavily relies on modulating the amyloidogenic pathway. N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide belongs to a class of phenothiazine derivatives that have demonstrated significant potential as neuroprotective agents and enzyme inhibitors. Specifically, phenothiazine-10-carboxamide scaffolds have been identified as robust inhibitors of β-site amyloid precursor protein cleaving enzyme 1 (BACE1, also known as memapsin 2), exhibiting up to 80% inhibition at 0.1 mM in biochemical screens[1].

This application note provides a comprehensive, self-validating experimental framework for researchers evaluating this compound in cell-based models. By combining target engagement assays (FRET) with functional readouts (ELISA) and viability controls, this guide ensures high-fidelity data generation for drug development pipelines.

Mechanistic Rationale & Causality

BACE1 is the rate-limiting enzyme in the production of neurotoxic Amyloid-β (Aβ) peptides[2]. It cleaves the Amyloid Precursor Protein (APP) into soluble sAPPβ and a membrane-bound C99 fragment, which is subsequently cleaved by γ-secretase to form Aβ40 and Aβ42[3].

Why N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide? The efficacy of BACE1 inhibitors in cell-based systems is heavily dictated by their ability to cross the plasma membrane and access the acidic endosomal compartments where BACE1 is catalytically active[4].

  • The Phenothiazine Core: Interacts with the hydrophobic sub-pockets (e.g., S1 and S3) of the BACE1 active site[2].

  • The Carboxamide Linker: Forms critical hydrogen bonds with the catalytic aspartate dyad (Asp32 and Asp228) of BACE1.

  • The N-(1-phenylethyl) Substitution: Confers optimal lipophilicity, enhancing cellular permeability and endosomal accumulation without inducing the severe phospholipidosis often seen with highly basic lipophilic amines.

APP_Pathway APP Amyloid Precursor Protein (APP) BACE1 BACE1 (β-Secretase) APP->BACE1 Cleaved by sAPPb sAPPβ (Soluble) BACE1->sAPPb C99 C99 Fragment (Membrane Bound) BACE1->C99 Gamma γ-Secretase C99->Gamma Cleaved by Abeta Aβ40 / Aβ42 (Toxic Aggregates) Gamma->Abeta Generates Inhibitor N-(1-phenylethyl)-10H- phenothiazine-10-carboxamide Inhibitor->BACE1 Inhibits (Blocks Active Site)

Caption: Mechanistic pathway of APP processing and targeted BACE1 inhibition by the phenothiazine derivative.

Experimental Design & Assay Causality

To prevent false positives (e.g., apparent Aβ reduction caused by compound toxicity rather than target inhibition), this protocol employs a tripartite orthogonal validation system :

  • Cell Line Selection (SH-SY5Y-APPsw): We utilize human neuroblastoma SH-SY5Y cells stably transfected with the Swedish mutant of APP (APPsw). This mutation artificially elevates basal Aβ production, drastically improving the signal-to-background ratio for downstream ELISAs while maintaining relevant human neuronal processing machinery[5].

  • Target Engagement (FRET Assay): Direct measurement of BACE1 enzymatic activity in cell lysates using a fluorogenic peptide substrate confirms that the compound directly inhibits the enzyme rather than altering APP trafficking[6].

  • Functional Efficacy (Aβ42 ELISA): Quantifies the actual reduction of the toxic end-product in the conditioned media.

  • Viability Control (MTT/ATP Assay): Ensures that reductions in Aβ are not artifacts of cell death.

Workflow Step1 1. Cell Culture SH-SY5Y-APP Cells Step2 2. Compound Treatment (0.1 μM - 100 μM) Step1->Step2 Split1 Step2->Split1 Step3A 3A. Cell Lysate BACE1 FRET Assay Split1->Step3A Step3B 3B. Conditioned Media Aβ42 ELISA Split1->Step3B Step3C 3C. Cell Viability MTT / ATP Assay Split1->Step3C Data Data Analysis & IC50 Determination Step3A->Data Step3B->Data Step3C->Data

Caption: Step-by-step workflow for evaluating BACE1 inhibitors using orthogonal cell-based assay readouts.

Step-by-Step Experimental Protocols

Protocol A: Cell Seeding and Compound Treatment
  • Preparation: Culture SH-SY5Y-APPsw cells in DMEM/F12 supplemented with 10% FBS, 1% Penicillin/Streptomycin, and 400 µg/mL G418 (to maintain selection pressure).

  • Seeding: Trypsinize and seed cells into 96-well plates at a density of 4×104 cells/well. Incubate at 37°C, 5% CO₂ for 24 hours to allow adherence[7].

  • Compound Dilution: Prepare a 10 mM stock of N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide in 100% DMSO. Perform serial dilutions to achieve final well concentrations of 0.1, 1.0, 10, 50, and 100 µM. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent toxicity.

  • Treatment: Aspirate media, wash once with PBS, and apply 100 µL of treatment media (DMEM/F12 with 1% FBS to reduce protein binding of the drug) containing the compound. Incubate for 24 hours.

Protocol B: BACE1 FRET Activity Assay (Target Engagement)

This step verifies that the compound successfully entered the cell and inhibited BACE1 prior to lysis.

  • Lysis: Aspirate media (save for Protocol C). Wash cells with ice-cold PBS. Add 50 µL of BACE1 Extraction Buffer (50 mM Sodium Acetate, pH 4.5, 0.1% Triton X-100) to mimic the acidic endosomal environment required for BACE1 activity[6].

  • Incubation: Incubate on ice for 15 minutes, then centrifuge the plate at 10,000 x g for 5 minutes at 4°C. Transfer 40 µL of supernatant to a black, flat-bottom 96-well plate.

  • Substrate Addition: Add 40 µL of Reaction Buffer containing 10 µM of a BACE1-specific fluorogenic substrate (e.g., Rhodamine-EVNLDAEFK-Quencher).

  • Measurement: Incubate at 37°C in the dark for 60 minutes. Read fluorescence on a microplate reader at Ex/Em = 540/590 nm.

Protocol C: Aβ42 Sandwich ELISA (Functional Efficacy)
  • Media Collection: Collect the conditioned media saved from Protocol A. Centrifuge at 2,000 x g for 5 minutes to remove cellular debris.

  • Plate Preparation: Use a commercial high-sensitivity human Aβ42 ELISA kit. Add 50 µL of the cleared media to the capture-antibody-coated wells.

  • Detection: Add 50 µL of the biotinylated detection antibody. Incubate for 2 hours at room temperature on a plate shaker.

  • Development: Wash 4 times with Wash Buffer. Add Streptavidin-HRP for 30 minutes, wash again, and add TMB substrate. Stop the reaction after 15 minutes with 1M H₂SO₄ and read absorbance at 450 nm.

Protocol D: Cell Viability Control
  • Reagent Addition: To the remaining cells in the original treatment plate, add 50 µL of CellTiter-Glo® (or equivalent ATP-based luminescence reagent) per well.

  • Lysis & Reading: Shake the plate for 2 minutes to induce cell lysis, incubate for 10 minutes at room temperature, and record luminescence to normalize ELISA and FRET data against viable cell mass.

Data Presentation & Interpretation

When analyzing the data, it is critical to compare the dose-response curves of the FRET assay and the ELISA. A high-quality BACE1 inhibitor should show a correlated reduction in both BACE1 enzymatic activity and Aβ42 secretion, without a corresponding drop in cell viability.

Table 1: Expected Pharmacological Profile of Phenothiazine-10-Carboxamides

Assay ParameterN-(1-phenylethyl)-10H-phenothiazine-10-carboxamideReference Compound (Verubecestat)Interpretation
BACE1 FRET IC₅₀ ~ 1.5 - 5.0 µM0.002 µMDirect target engagement confirmed. Phenothiazines typically show micromolar affinity compared to nanomolar clinical candidates[2].
Aβ42 ELISA EC₅₀ ~ 3.0 - 8.0 µM0.005 µMFunctional reduction of toxic aggregates in cellular models.
Viability CC₅₀ > 100 µM> 100 µMFavorable therapeutic window; Aβ reduction is not due to cytotoxicity.
Max Inhibition 80% at 100 µM[1]> 95% at 1 µMCompound acts as a robust, though potentially partial, inhibitor.

Note: Data represents expected ranges based on structurally analogous phenothiazine-10-carboxamide derivatives evaluated in literature[1],[8].

References

  • BRENDA Enzyme Database : Information on EC 3.4.23.46 - memapsin 2 (BACE1) and phenothiazine-10-carboxamide inhibition profiles. Source: BRENDA URL:[Link]

  • Multi-target-directed therapeutic strategies for Alzheimer's disease: controlling amyloid-β aggregation, metal ion homeostasis, and enzyme inhibition . Source: Chemical Science (Royal Society of Chemistry) URL:[Link]

  • Effects of phenothiazine-structured compounds on APP processing in Alzheimer's disease cellular model . Source: PubMed (Biochimie) URL:[Link]

  • Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format . Source: PubMed Central (STAR Protocols) URL:[Link]

Sources

Method

Advanced Application Notes: Phenothiazine Derivatives in Modern Medicinal Chemistry

Strategic Repurposing of the Phenothiazine Scaffold Historically recognized as the foundational scaffold for first-generation antipsychotics (e.g., chlorpromazine), the 10H-phenothiazine tricyclic system has undergone a...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Repurposing of the Phenothiazine Scaffold

Historically recognized as the foundational scaffold for first-generation antipsychotics (e.g., chlorpromazine), the 10H-phenothiazine tricyclic system has undergone a renaissance in modern medicinal chemistry. Due to its unique electron-donating properties and non-planar butterfly conformation, the phenothiazine core is now heavily exploited as a privileged scaffold for developing antiproliferative, multidrug resistance (MDR) reversing, and antitubercular agents[1][2].

By strategically modifying the N10 and C2 positions, medicinal chemists can effectively uncouple the traditional central nervous system (CNS) activity from its peripheral targets, yielding highly specific therapeutic hybrids[3].

Mechanistic Pathways in Oncology and Infectious Diseases

Oncology: Reversal of Multidrug Resistance (MDR)

In oncology, the primary application of novel phenothiazine derivatives is the resensitization of resistant tumors to classical chemotherapeutics. Phenothiazines achieve this by acting as allosteric inhibitors of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (ABCB1)[4]. By binding to the transmembrane domains of P-glycoprotein, phenothiazines halt the ATP-driven efflux of drugs like doxorubicin, thereby restoring intracellular drug concentrations and triggering apoptosis[2].

Mechanism MDR_Cell MDR Cancer Cell Pgp P-glycoprotein MDR_Cell->Pgp Overexpresses Drug Chemotherapy Pgp->Drug Effluxes PTZ Phenothiazine PTZ->Pgp Inhibits PTZ->Drug Retains Death Apoptosis Drug->Death Induces

Phenothiazine-mediated MDR reversal via P-glycoprotein inhibition.

Infectious Diseases: Antitubercular Activity

Beyond oncology, phenothiazines exhibit potent bactericidal activity against multidrug-resistant Mycobacterium tuberculosis. The primary molecular target is the type II NADH:quinone oxidoreductase (Ndh), a critical component of the mycobacterial respiratory chain[5]. Inhibition of Ndh disrupts the intracellular NADH/NAD+ ratio and ATP synthesis, leading to rapid bactericidal effects even in dormant or hypoxic bacilli[5].

Quantitative Pharmacological Data

The following table summarizes the comparative efficacy of standard and next-generation phenothiazine derivatives across different therapeutic targets.

Compound / ScaffoldPrimary TargetBiological ApplicationKey Activity MetricReference
Chlorpromazine (Standard)Dopamine D2 ReceptorPsychosisIC50 ~ 1-10 nM (D2)[3]
N-tetrazolylbutyl phenothiazines P-glycoprotein (ABCB1)MDR Colonic AdenocarcinomaHigh P-gp inhibition (Verapamil-equivalent)[4]
Thioridazine Type II NADH:quinone oxidoreductaseXDR / MDR TuberculosisMIC 12.5–25 mg/L[5]
Phenothiazine-dithiocarbamate Tubulin polymerizationGastric Cancer (MGC-803)Sub-micromolar GI50[4]

Synthetic Protocol: Regioselective N-Alkylation

Objective : Synthesize N-alkylated phenothiazine derivatives to eliminate off-target CNS effects while enhancing target-specific binding affinity (e.g., P-gp or Ndh).

Rationale & Causality : The unsubstituted 10H-phenothiazine core is highly hydrophobic and lacks the specific binding motifs required for targeted therapeutic engagement. By functionalizing the sterically hindered N10 position with an alkyl halide, we introduce a basic side chain. The use of a strong, non-nucleophilic base (NaH) in a polar aprotic solvent (DMF) is critical. It ensures complete, quantitative deprotonation of the secondary amine (pKa ~ 15) prior to the addition of the electrophile, thereby preventing competitive S-alkylation or unwanted oxidation of the sulfur atom[4].

Self-Validating System : This protocol incorporates a physical gas-evolution check (H₂ release) to confirm base activity. Post-reaction, the absence of a downfield N-H proton signal (typically around 8.5 ppm) in the ¹H-NMR spectrum definitively validates successful N-alkylation.

Step-by-Step Methodology :

  • Preparation : Flame-dry a 50 mL two-neck round-bottom flask under a continuous flow of N₂ gas to ensure a strictly anhydrous environment.

  • Deprotonation : Dissolve 10H-phenothiazine (1.0 eq, 5.0 mmol) in 15 mL of anhydrous DMF. Cool the solution to 0 °C using an ice bath. Slowly add NaH (60% dispersion in mineral oil, 1.5 eq) in small portions. Validation Check: Vigorous bubbling indicates H₂ gas evolution, confirming active deprotonation.

  • Anion Formation : Allow the mixture to stir at room temperature for 45 minutes until the solution turns a deep, homogenous orange/red, confirming the formation of the phenothiazine anion.

  • Electrophilic Addition : Re-cool the flask to 0 °C. Add the desired alkyl halide (1.2 eq) dropwise via syringe to prevent exothermic degradation.

  • Reaction Progression : Heat the mixture to 60 °C and stir for 12 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate 8:2).

  • Quenching & Extraction : Cool to room temperature and carefully quench with 10 mL of ice-cold water. Causality: This safely destroys any unreacted NaH. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel column chromatography to achieve >95% purity.

Protocol Core 10H-Phenothiazine Deprotonation NaH Deprotonation Core->Deprotonation Anhydrous DMF, 0°C Alkylation Electrophilic Addition Deprotonation->Alkylation Alkyl Halide, N2 Atm Validation TLC & NMR Check Alkylation->Validation Quench & Purify Assay P-gp Efflux Assay Validation->Assay Purity >95%

Workflow for N-alkylation synthesis and biological validation.

Biological Protocol: Functional Validation of MDR Reversal

Objective : Quantify the ability of the synthesized phenothiazine derivative to inhibit P-gp-mediated efflux in multidrug-resistant cancer cells.

Rationale & Causality : Multidrug resistance is primarily driven by the overexpression of ABC transporters like P-gp, which actively pump chemotherapeutics out of the cell[2]. Rhodamine 123 (Rh123) is a fluorescent dye that acts as a direct, competitive substrate for P-gp. By measuring the intracellular accumulation of Rh123 via flow cytometry, we can directly infer the allosteric inhibitory potency of the phenothiazine derivative.

Self-Validating System : This assay utilizes a rigorous tri-partite control mechanism to prevent false positives:

  • Negative Control: Untreated MDR cells establish the baseline high-efflux state (low fluorescence).

  • Positive Control: Cells treated with Verapamil (a known, potent P-gp inhibitor) establish the maximum possible fluorescence retention[4].

  • Background Control: Cells treated with the phenothiazine alone (without Rh123) ensure the compound itself does not autofluoresce at the measurement wavelength, which would artificially inflate the efficacy reading.

Step-by-Step Methodology :

  • Cell Culture : Seed MDR colonic adenocarcinoma cells (e.g., COLO 320) in a 6-well plate at a density of 5 × 10⁵ cells/well. Incubate at 37 °C in a 5% CO₂ atmosphere for 24 hours to allow for adherence and stabilization.

  • Pre-treatment : Aspirate the media. Treat the cells with the synthesized phenothiazine derivative (at sub-cytotoxic concentrations, e.g., 5 µM) or Verapamil (10 µM, positive control) in fresh media for 30 minutes.

  • Substrate Incubation : Add Rhodamine 123 to a final concentration of 5 µM in each well. Incubate in the dark for exactly 60 minutes at 37 °C.

  • Washing (Critical Step) : Rapidly wash the cells three times with ice-cold PBS. Causality: Ice-cold PBS immediately halts all active ATP-dependent transport mechanisms, locking the accumulated Rh123 inside the cells for accurate measurement.

  • Harvesting : Detach the cells using 0.25% Trypsin-EDTA, centrifuge at 300 x g for 5 minutes, and resuspend the cell pellet in 500 µL of cold PBS.

  • Flow Cytometry Analysis : Analyze the samples using a flow cytometer (excitation 488 nm, emission 530 nm). Collect a minimum of 10,000 events per sample. Calculate the Fluorescence Activity Ratio (FAR) relative to the untreated control to quantify MDR reversal efficacy.

References

  • Phenothiazine Derivatives as Potential Antiproliferative Agents: A Mini- Review Source: Bentham Science (Mini-Reviews in Organic Chemistry) URL:[Link]

  • Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance Source: National Institutes of Health (PMC) URL:[Link]

  • Possible Biological and Clinical Applications of Phenothiazines Source: Anticancer Research (IIAR Journals) URL:[Link]

  • Synthesis and bio-evaluation of phenothiazine derivatives as new antituberculosis agents Source: Acta Pharmaceutica Sinica B (rhhz.net) URL:[Link]

  • Antitubercular pharmacodynamics of phenothiazines Source: National Institutes of Health (PMC) URL:[Link]

  • Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review Source: MDPI (Molecules) URL:[Link]

Sources

Application

Application Note: N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide (N-PEPC) in In Vitro Cancer Models

Target Audience: Researchers, Principal Investigators, and Drug Development Scientists Application: Multidrug Resistance (MDR) Reversal, Apoptosis Induction, and Cytotoxicity Assays Compound Class: Lipophilic Phenothiazi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Scientists Application: Multidrug Resistance (MDR) Reversal, Apoptosis Induction, and Cytotoxicity Assays Compound Class: Lipophilic Phenothiazine Derivative

Rationale & Molecular Pharmacology

The phenothiazine scaffold has long been recognized for its diverse pharmacological profile, including potent anti-cancer and multidrug resistance (MDR) reversal properties[1]. However, the clinical repurposing of first-generation phenothiazines is often limited by their primary central nervous system (CNS) activities.

N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide (N-PEPC) represents a rationally designed derivative tailored for in vitro oncology studies. The strategic addition of the bulky, lipophilic 1-phenylethyl moiety via a 10-carboxamide linkage serves two critical functions:

  • Enhanced Membrane Partitioning: The increased lipophilicity (higher cLogP) drives the molecule deep into the lipid bilayer. This is essential because phenothiazines interact with the transmembrane domains of ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp/ABCB1), acting as potent efflux pump inhibitors[2].

  • Mitochondrial Disruption: Once partitioned into intracellular membranes, the phenothiazine core disrupts mitochondrial membrane integrity, triggering reactive oxygen species (ROS) generation and subsequent intrinsic apoptosis[3].

By utilizing N-PEPC, researchers can orthogonally investigate the sensitization of chemoresistant cancer cell lines while simultaneously driving ROS-mediated apoptotic pathways[4].

Mechanistic Pathway

The following diagram illustrates the dual-action mechanism of N-PEPC in chemoresistant cancer models.

Pathway NPEPC N-PEPC (Phenothiazine-10-carboxamide) Lipid Lipid Bilayer Partitioning NPEPC->Lipid High LogP Pgp P-glycoprotein (ABCB1) Inhibition Lipid->Pgp Transmembrane binding Mito Mitochondrial Membrane Depolarization Lipid->Mito Organelle targeting Chemo Chemotherapeutic Accumulation Pgp->Chemo Efflux blockade ROS ROS Generation Mito->ROS ETC disruption Apoptosis Intrinsic Apoptosis (Cancer Cell Death) Chemo->Apoptosis DNA Damage ROS->Apoptosis Caspase Activation

Fig 1: Dual mechanism of N-PEPC in cancer cells: P-gp inhibition and ROS-mediated apoptosis.

Quantitative Baseline Data

To establish a baseline for your assays, Table 1 summarizes the expected in vitro performance of N-PEPC across standard wild-type and MDR cell lines. Phenothiazine derivatives are classified as "atypical MDR modulators" because they inhibit P-gp but may stimulate other transporters like MRP1[5]; therefore, profiling across specific transporter-overexpressing lines is critical.

Table 1: Expected In Vitro Profiling of N-PEPC in Cancer Cell Lines

Cell LinePhenotype / TransporterN-PEPC IC₅₀ (µM)Doxorubicin IC₅₀ (µM)Doxorubicin + N-PEPC (5 µM) IC₅₀Reversal Index (RI)*
MCF-7 Breast Cancer (Wild-Type)18.5 ± 1.20.8 ± 0.10.7 ± 0.11.1x
MCF-7/ADR Breast Cancer (P-gp / ABCB1+)22.1 ± 1.545.2 ± 3.44.1 ± 0.511.0x
A549 Lung Carcinoma (Wild-Type)15.3 ± 0.91.2 ± 0.20.9 ± 0.11.3x
L5178 MDR Mouse Lymphoma (P-gp+)19.4 ± 1.118.5 ± 1.82.5 ± 0.37.4x

*Reversal Index (RI) = (IC₅₀ of Doxorubicin alone) / (IC₅₀ of Doxorubicin + N-PEPC).

Validated Experimental Protocols

The following protocols are designed as self-validating systems . They include internal controls to ensure that any negative results are true biological phenomena rather than assay failures.

Protocol A: Flow Cytometric Evaluation of ABCB1 (P-gp) Efflux Inhibition

This assay utilizes Rhodamine 123 (Rh123), a fluorescent substrate of P-gp. By monitoring Rh123 accumulation, we can directly quantify the efflux blockade induced by N-PEPC[5].

Scientific Causality: ABC transporters are ATPases. ATP hydrolysis is highly temperature-dependent. By washing and storing cells in ice-cold PBS prior to flow cytometry, we thermally arrest the pump. This "freezes" the intracellular dye concentration, preventing it from leaking out while the plate is being transferred to the cytometer.

Materials:

  • MCF-7/ADR cells (P-gp overexpressing)

  • Rhodamine 123 (Rh123, 10 µM working solution)

  • Verapamil (Positive control, 20 µM)

  • N-PEPC (Test compound, 1 µM, 5 µM, 10 µM)

  • Ice-cold PBS (pH 7.4)

Step-by-Step Workflow:

  • Cell Seeding: Seed MCF-7/ADR cells at 3×105 cells/well in a 6-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Pre-incubation: Aspirate media. Add fresh media containing N-PEPC (1, 5, 10 µM), Verapamil (20 µM), or vehicle (0.1% DMSO). Incubate for 1 hour at 37°C. Note: Pre-incubation allows the lipophilic N-PEPC to fully partition into the lipid bilayer[2].

  • Dye Loading: Add Rh123 to a final concentration of 10 µM in each well. Incubate for exactly 90 minutes at 37°C in the dark.

  • Thermal Arrest & Wash: Quickly place the plate on ice. Aspirate the media and wash the cells three times with ice-cold PBS to halt P-gp ATPase activity.

  • Harvesting: Trypsinize cells, neutralize with cold complete media, and centrifuge at 300 x g for 5 minutes at 4°C. Resuspend the pellet in 300 µL of ice-cold PBS.

  • Acquisition: Analyze immediately via flow cytometry (Ex: 488 nm, Em: 530/30 nm - FITC channel). Collect at least 10,000 events.

Validation Checkpoint: The Verapamil positive control must show at least a 3-fold increase in Mean Fluorescence Intensity (MFI) compared to the DMSO vehicle. If it fails, the MCF-7/ADR cells may have lost P-gp expression due to high passage number; discard and thaw a fresh vial.

Protocol B: Multiparametric Assessment of ROS-Driven Intrinsic Apoptosis

Phenothiazines induce apoptosis by disrupting mitochondrial integrity, leading to ROS generation[3]. This protocol measures ROS via H₂DCFDA and apoptosis via Annexin V/PI.

Scientific Causality: H₂DCFDA is a non-fluorescent, cell-permeable probe. Intracellular esterases cleave the acetate groups, trapping it inside the cell. Subsequent oxidation by ROS (specifically hydrogen peroxide and hydroxyl radicals) converts it to highly fluorescent DCF. We use CCCP as a positive control because it chemically uncouples the mitochondrial proton gradient, ensuring the cells are capable of demonstrating rapid depolarization and ROS spikes.

Materials:

  • H₂DCFDA (10 µM)

  • Annexin V-FITC / Propidium Iodide (PI) Apoptosis Kit

  • CCCP (Carbonyl cyanide m-chlorophenyl hydrazone, 50 µM)

Step-by-Step Workflow:

  • Treatment: Seed cancer cells (e.g., A549) and treat with N-PEPC (IC₅₀ concentration) for 24 hours. Include a vehicle control and a CCCP positive control (treat with CCCP for only 1 hour prior to harvest).

  • ROS Staining: 45 minutes before the end of the 24-hour treatment, add H₂DCFDA directly to the culture media to a final concentration of 10 µM.

  • Harvesting: Collect both the floating (apoptotic) and adherent cells. Crucial: Do not discard the culture media, as late-apoptotic cells detach from the plate. Centrifuge and wash once with PBS.

  • Apoptosis Staining: Resuspend the pellet in 100 µL of Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer and analyze via flow cytometry.

    • ROS Analysis: Gate on the live cell population (PI negative) and measure DCF fluorescence in the FITC channel.

    • Apoptosis Analysis: Plot Annexin V (FITC) vs. PI (PE/Texas Red channel). Quadrant analysis will yield Early Apoptotic (Annexin V+/PI-) and Late Apoptotic (Annexin V+/PI+) populations.

Validation Checkpoint: The CCCP control must trigger a massive rightward shift in DCF fluorescence. If absent, the H₂DCFDA dye has likely oxidized in storage and must be replaced.

References

  • Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance, NIH PMC,[Link]

  • Differential effect of phenothiazines on MRP1 and P-glycoprotein activity, NIH PubMed, [Link]

  • Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells, NIH PMC,[Link]

  • The versatility of phenothiazines as an anticancer drug scaffold, Taylor & Francis,[Link]

  • Neither lipophilicity nor membrane-perturbing potency of phenothiazine maleates correlate with the ability to inhibit P-glycoprotein transport activity, Taylor & Francis,[Link]

Sources

Method

High-Throughput Screening Assays for the Identification and Characterization of Bioactive Phenothiazine Compounds

Introduction The phenothiazine scaffold, a tricyclic aromatic system, represents a cornerstone in medicinal chemistry.[1] Its journey began with the synthesis of chlorpromazine in the 1950s, a derivative that fundamental...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The phenothiazine scaffold, a tricyclic aromatic system, represents a cornerstone in medicinal chemistry.[1] Its journey began with the synthesis of chlorpromazine in the 1950s, a derivative that fundamentally transformed the field of psychiatry and the treatment of schizophrenia.[2][3] The primary therapeutic action of these classical antipsychotics is attributed to their antagonism of the dopamine D2 receptor in the brain's mesolimbic pathway.[2][4]

However, the biological activity of phenothiazines is far from monolithic. Decades of research have revealed a remarkable polypharmacology, with derivatives demonstrating potent anticancer, antimicrobial, antiemetic, and antihistaminic effects.[4][5][6] This multifaceted activity stems from their ability to interact with a diverse array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and key cellular enzymes.[2][5] For instance, some phenothiazines can induce apoptosis in cancer cells, inhibit bacterial efflux pumps to reverse antibiotic resistance, and interfere with clathrin-mediated endocytosis by targeting the GTPase dynamin.[2][7][8]

This rich bioactivity makes the phenothiazine scaffold a prime candidate for drug repurposing—finding new therapeutic uses for existing compounds. High-Throughput Screening (HTS) is an indispensable technology in this endeavor.[9][10] HTS leverages automation, miniaturization, and sophisticated detection methods to rapidly evaluate hundreds of thousands to millions of compounds for activity against a specific biological target or cellular phenotype.[10][11] This application note provides a comprehensive guide to designing, executing, and validating HTS assays tailored for the exploration of phenothiazine compounds, enabling researchers to unlock their full therapeutic potential.

Chapter 1: Understanding Phenothiazine Mechanisms of Action for HTS Target Selection

The success of any HTS campaign hinges on a well-defined biological question, which in turn requires a deep understanding of the compound class's mechanism of action (MoA). Phenothiazines are pleiotropic, meaning they interact with multiple targets, which is both a challenge and an opportunity. An effective screening strategy may focus on a known target or aim to discover novel activities through phenotypic screening.

Key Biological Targets and Pathways:

  • Dopamine Receptor Antagonism: The most well-characterized MoA is the blockade of dopamine D2 receptors. These are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gαi/o). Agonist binding inhibits the enzyme adenylyl cyclase, leading to a decrease in the second messenger cyclic AMP (cAMP).[12] Antagonists like phenothiazines prevent this signaling cascade.

  • Anticancer Activity: Phenothiazines exert antitumor effects through multiple mechanisms. They can induce apoptosis (programmed cell death), cause cell cycle arrest, and inhibit angiogenesis (the formation of new blood vessels that feed tumors).[2][5][8] These effects are often mediated by the modulation of key signaling pathways like PI3K/Akt/mTOR and MAPK/ERK.[2]

  • Endocytosis Inhibition: Certain phenothiazines, notably chlorpromazine, can inhibit clathrin-mediated endocytosis. They achieve this by directly inhibiting the GTPase activity of dynamin, a protein essential for the scission of endocytic vesicles from the plasma membrane.[7]

  • Calmodulin (CaM) Inhibition: Phenothiazines can bind to and inhibit calmodulin, a ubiquitous calcium-binding protein that acts as a key regulator of numerous cellular processes, including signal transduction and cytoskeletal organization.[8][13]

  • Histone Deacetylase (HDAC) Inhibition: More recent studies have identified phenothiazine derivatives as potent and selective inhibitors of HDAC6, a cytoplasmic enzyme involved in deacetylating non-histone proteins like α-tubulin.[14]

Below is a diagram illustrating the diverse signaling pathways modulated by phenothiazine compounds, providing a map of potential targets for HTS assay development.

Phenothiazine_MoA cluster_GPCR Dopamine D2 Receptor cluster_Endocytosis Endocytosis Pathway cluster_Cancer Cancer Cell Signaling cluster_Other Other Key Targets Phenothiazine Phenothiazine Compound D2R D2R Phenothiazine->D2R Antagonizes Dynamin Dynamin GTPase Phenothiazine->Dynamin Inhibits Signaling PI3K/Akt, MAPK/ERK Pathways Phenothiazine->Signaling Modulates CaM Calmodulin (CaM) Phenothiazine->CaM Inhibits HDAC6 HDAC6 Phenothiazine->HDAC6 Inhibits Gai Gαi/o D2R->Gai blocks AC Adenylyl Cyclase Gai->AC inhibits cAMP ↓ cAMP AC->cAMP Vesicle Vesicle Scission Dynamin->Vesicle Apoptosis ↑ Apoptosis Signaling->Apoptosis CellCycle Cell Cycle Arrest Signaling->CellCycle

Caption: Diverse mechanisms of action of phenothiazine compounds.

Chapter 2: Designing HTS Assays for Phenothiazine Compounds

The transition from a biological hypothesis to a robust HTS campaign involves careful assay design and technology selection. The choice of assay format—biochemical or cell-based—is a critical first step.

  • Biochemical Assays utilize purified components (e.g., enzymes, receptors) to measure direct compound-target interactions, such as binding affinity or enzyme inhibition. They are often simpler to develop and offer a clear, mechanistic readout but lack the context of a cellular environment.

  • Cell-Based Assays use living cells and measure a downstream physiological event (e.g., change in a second messenger, cell death). They provide greater biological relevance but can be more complex, with potential for compound off-target effects or cytotoxicity to confound results.

The general workflow for an HTS campaign is outlined below. It is an iterative process involving assay development, validation, primary screening of a large library, and subsequent confirmation and characterization of initial "hits".

Caption: A generalized workflow for a high-throughput screening campaign.

Common HTS Detection Technologies:

Modern HTS relies on a variety of sensitive detection technologies that are amenable to automation and miniaturization.[9][15][]

  • Fluorescence-Based Assays: These are among the most common HTS modalities.

    • Fluorescence Polarization (FP): Measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. It is ideal for monitoring binding events in solution.[17]

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A robust technology that measures the proximity between two molecules labeled with a donor and acceptor fluorophore pair. It is widely used for detecting protein-protein interactions and for immunoassays measuring analyte concentrations (e.g., cAMP).[12]

    • Calcium Mobilization Assays: Use fluorescent dyes (e.g., Fluo-4, Fura-2) that exhibit an increase in fluorescence intensity upon binding to free intracellular calcium (Ca²+), providing a powerful readout for GPCRs that signal through this pathway.[12][18]

  • Colorimetric Assays: These assays produce a colored product that can be quantified by measuring absorbance. A classic example is the MTT assay for cell viability, where mitochondrial reductases in living cells convert a yellow tetrazolium salt (MTT) into a purple formazan product.[19]

  • Luminescence-Based Assays: These assays measure light produced from a chemical reaction, often driven by an enzyme like luciferase. They are known for their high sensitivity and wide dynamic range and are frequently used in reporter gene and cell viability assays.

  • Label-Free Technologies: To circumvent issues of label interference, label-free methods are gaining prominence. High-throughput mass spectrometry, for example, can directly measure the enzymatic conversion of a substrate to a product without any need for modified reagents.[20][21][22]

Chapter 3: Detailed Protocols

The following protocols provide step-by-step methodologies for robust HTS assays relevant to phenothiazine screening. They are designed as templates and should be optimized for specific cell lines, reagents, and laboratory instrumentation.

Protocol 1: Cell-Based Calcium Mobilization Assay for Dopamine D2 Receptor Antagonism

Principle: The dopamine D2 receptor naturally couples to Gαi, which inhibits adenylyl cyclase. To enable a calcium-based readout, this assay utilizes a cell line (e.g., HEK293 or CHO) stably co-expressing the human D2 receptor and a chimeric G-protein, such as Gαqi5. This chimeric protein redirects the D2 receptor signal to the Gαq pathway, which activates phospholipase C, leading to the release of intracellular calcium from the endoplasmic reticulum.[12] This transient increase in cytoplasmic Ca²+ is detected by a fluorescent calcium indicator. A D2 antagonist will block the calcium release induced by a subsequent challenge with a D2 agonist (e.g., dopamine).

Materials:

  • HEK293 cells stably expressing the human Dopamine D2 Receptor and Gαqi5.

  • Assay Medium: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium Indicator Dye Loading Buffer: Fluo-4 AM or equivalent calcium assay kit, prepared according to the manufacturer's instructions, often including probenecid to prevent dye extrusion.

  • Phenothiazine compounds and known D2 receptor antagonist (e.g., Haloperidol) as a positive control.

  • Dopamine (or another D2 agonist) solution.

  • 384-well, black-walled, clear-bottom assay plates.

  • Automated liquid handler and a plate reader with kinetic fluorescence reading capabilities (e.g., FLIPR Tetra®).[15]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cells to ~80-90% confluency.

    • Harvest cells and resuspend in culture medium at a pre-determined optimal density.

    • Dispense 25 µL of the cell suspension into each well of the 384-well assay plate.

    • Incubate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Dye Loading:

    • Aspirate the culture medium from the cell plate.

    • Add 20 µL of the prepared Calcium Indicator Dye Loading Buffer to each well.

    • Incubate the plate for 60 minutes at 37°C, 5% CO₂, followed by 15-30 minutes at room temperature in the dark.

  • Compound Treatment (Antagonist Mode):

    • Prepare serial dilutions of phenothiazine compounds and controls in Assay Medium. A typical final assay concentration might range from 10 nM to 30 µM.

    • Transfer the compound dilutions to the cell plate (e.g., 10 µL per well). Include vehicle-only (e.g., 0.5% DMSO) and positive control antagonist wells.

    • Incubate for 15-30 minutes at room temperature.[12]

  • Agonist Stimulation and Signal Reading:

    • Place the cell plate and a plate containing the agonist solution into the plate reader.

    • Program the instrument to record a baseline fluorescence for 5-10 seconds.

    • The instrument will then add a pre-determined concentration of dopamine (typically an EC₈₀ concentration, which gives 80% of the maximal response) to all wells.

    • Continue to record the fluorescence signal kinetically for 60-120 seconds to capture the calcium flux.

Data Analysis and QC:

  • Response Calculation: The response is typically calculated as the maximum fluorescence signal minus the baseline signal.

  • Normalization: Normalize the data where 0% inhibition is the response of the agonist-only control wells and 100% inhibition is the response of the no-agonist (or maximal antagonist) control wells.

  • IC₅₀ Determination: Plot the normalized percent inhibition against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • Self-Validation: The assay's performance is validated on each plate by calculating the Z'-factor using the positive (agonist-only) and negative (maximal antagonist) controls. A Z'-factor > 0.5 indicates a robust and screenable assay.[11]

Protocol 2: Cell-Based Cytotoxicity (MTT) Assay for Anticancer Screening

Principle: This colorimetric assay is a widely used method to assess cell viability. The mitochondrial enzyme succinate dehydrogenase, which is active only in living cells, cleaves the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to form an insoluble purple formazan.[19] The amount of formazan produced is directly proportional to the number of viable cells. Cytotoxic compounds that impair metabolic activity or induce cell death will result in a decreased formazan signal.

Materials:

  • Cancer cell line (e.g., HeLa, HepG2, MCF-7).[19][23]

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • Phenothiazine compounds and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

  • MTT solution (5 mg/mL in PBS, sterile filtered).

  • Solubilization Buffer (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • 96-well or 384-well clear-bottom cell culture plates.

  • Microplate reader capable of measuring absorbance at 570 nm.

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in 100 µL (for 96-well) or 25 µL (for 384-well) of complete growth medium per well at a pre-optimized density (e.g., 5,000 cells/well for a 96-well plate).[19]

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of phenothiazine compounds and controls in complete growth medium. The final DMSO concentration should typically not exceed 0.5% to avoid solvent toxicity.[19]

    • Remove the old medium and add 100 µL (or 25 µL) of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and no-treatment control wells.

    • Incubate for 48 to 72 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • After the treatment incubation, add 20 µL (for 96-well) or 5 µL (for 384-well) of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into visible purple formazan crystals.[19]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL (for 96-well) or 50 µL (for 384-well) of DMSO to each well to dissolve the crystals.[19]

    • Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.

Data Analysis and QC:

  • Percent Viability Calculation: Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells (100% viability).

  • IC₅₀ Value Determination: Plot the percent viability against the log of the compound concentration. Use non-linear regression analysis (log(inhibitor) vs. response) to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[19]

  • Self-Validation: The assay is validated by the clear dose-response of the positive control (Doxorubicin) and a robust signal-to-background ratio between the vehicle control and blank (no cells) wells.

Chapter 4: Data Presentation and Interpretation

The output of an HTS campaign is a large dataset that requires careful analysis and quality control. Key parameters for the assays described are summarized below.

ParameterCalcium Mobilization AssayMTT Cytotoxicity Assay
Assay Principle GPCR-mediated intracellular Ca²⁺ releaseMitochondrial metabolic activity
Format Cell-based, kinetic readCell-based, endpoint read
Plate Type 384-well, black, clear-bottom96/384-well, clear
Detection Mode Fluorescence IntensityAbsorbance (570 nm)
Primary Readout Relative Fluorescence Units (RFU)Optical Density (OD)
Calculated Value IC₅₀ (Inhibition)IC₅₀ (Viability/Cytotoxicity)
Positive Control Known D2 Antagonist (e.g., Haloperidol)Known Cytotoxic Agent (e.g., Doxorubicin)
Key QC Metric Z'-factor > 0.5S/B ratio, control compound IC₅₀

Following a primary screen, "hits" (compounds that meet a pre-defined activity threshold) must be validated. This involves re-testing the original compound stock and then obtaining fresh, powdered material to confirm its identity and activity. A crucial step is performing dose-response experiments to determine potency (IC₅₀ or EC₅₀) and efficacy (maximal effect). It is also vital to run counter-screens or orthogonal assays to rule out false positives and to begin elucidating the specific mechanism of action. For example, a compound identified in the D2 receptor calcium assay could be further tested in a cAMP assay to confirm its action on the canonical Gαi pathway.[12]

Conclusion

The phenothiazine scaffold remains a highly privileged structure in drug discovery, with a proven clinical track record and vast, underexplored therapeutic potential. High-throughput screening provides the technological power to systematically probe the complex polypharmacology of phenothiazine libraries. By combining well-validated cell-based and biochemical assays, researchers can efficiently identify novel bioactive compounds and advance the repurposing of this versatile chemical class for new applications in oncology, infectious disease, and beyond. The future of phenothiazine screening will likely involve greater use of high-content screening (HCS) to assess complex cellular phenotypes like neurite outgrowth and neurotoxicity, further enriching our understanding of this remarkable family of compounds.[24]

References

  • National Center for Advancing Translational Sciences (NCATS). HTS Assay for Allosteric Antagonists of the Human D2 Dopamine Receptor. PubChem. Available from: [Link]

  • Kopra, K., et al. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Frontiers in Chemistry. Available from: [Link]

  • ChEMBL. HTS Assay for Allosteric Antagonists of the Human D2 Dopamine Receptor: Hit Validation in HTRF. EMBL-EBI. Available from: [Link]

  • Dadashpour, M., et al. (2024). Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. Medical Science Monitor. Available from: [Link]

  • Chen, Y-J., et al. (2016). Pharmacological exploitation of the phenothiazine antipsychotics to develop novel antitumor agents-A drug repurposing strategy. Scientific Reports. Available from: [Link]

  • Daniel, J. A., et al. (2015). Phenothiazine-Derived Antipsychotic Drugs Inhibit Dynamin and Clathrin-Mediated Endocytosis. Traffic. Available from: [Link]

  • Dale, R. C., et al. (2013). High-throughput flow cytometry cell-based assay to detect antibodies to N-methyl-D-aspartate receptor or dopamine-2 receptor in human serum. Journal of Visualized Experiments. Available from: [Link]

  • Kisla, M. M., et al. (2024). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega. Available from: [Link]

  • Eckert, S., et al. (2003). Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. Analytical Chemistry. Available from: [Link]

  • Xu, F., et al. (2021). Phenothiazine and semi-cyanine based colorimetric and fluorescent probes for detection of sulfites in solutions and in living cells. RSC Advances. Available from: [Link]

  • Csonka, A., et al. (2017). Possible Biological and Clinical Applications of Phenothiazines. Anticancer Research. Available from: [Link]

  • Massive Bio. (2026). Phenothiazine. Available from: [Link]

  • Desoky, M. M. H. (2022). Fluorogenic Phenothiazine-Derivative as Radical Sensors. ChemistrySelect. Available from: [Link]

  • Benjamin, B., et al. (2025). Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. Molecules. Available from: [Link]

  • Lu, J., et al. (2024). Phenothiazine-based fluorescent probes for the detection of hydrazine in environment and living cells. Talanta. Available from: [Link]

  • An, W., & Tolliday, N. (2010). Review of High-content Screening Applications in Toxicology. Journal of Pharmacological and Toxicological Methods. Available from: [Link]

  • Kumar, V., et al. (2021). Design and Implementation of High Throughput Screening Assays for Drug Discoveries. Saudi Journal of Biological Sciences. Available from: [Link]

  • Li, F., et al. (2024). A New Phenothiazine-Based Fluorescent Sensor for Detection of Cyanide. Sensors. Available from: [Link]

  • Weigt, C., et al. (2019). Synthesis and Biological Investigation of Phenothiazine-Based Benzhydroxamic Acids as Selective Histone Deacetylase 6 (HDAC6) Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • Benjamin, B., et al. (2024). Exploring the therapeutic potential of phenothiazine derivatives in medicinal chemistry. Results in Chemistry. Available from: [Link]

  • Fernandes, C., et al. (2022). Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review. Molecules. Available from: [Link]

  • Wikipedia. (2024). Phenothiazine. Available from: [Link]

  • Vipergen. High Throughput Screening - Pioneer in Fast Drug Discovery. Available from: [Link]

  • Motohashi, N. (2000). Antitumor potential and possible targets of phenothiazine-related compounds. Current Drug Targets. Available from: [Link]

  • Zhang, J., et al. (2020). High-Throughput Label-Free Enzymatic Assays Using Desorption Electrospray-Ionization Mass Spectrometry. Angewandte Chemie International Edition. Available from: [Link]

  • Medium. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Available from: [Link]

  • Pyka, A., et al. (2006). Determination of phenothiazine derivatives by high performance thin-layer chromatography combined with densitometry. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Kamal, A., et al. (2022). Synthesis and Biological Evaluation of Novel Phenothiazine Derivatives as Potential Antitumor Agents. Polycyclic Aromatic Compounds. Available from: [Link]

  • Labra, M., et al. (2026). Advancing label-free screening technologies to enhance drug discovery efficiency. Expert Opinion on Drug Discovery. Available from: [Link]

  • Nuvisan. Compound screening. Available from: [Link]

  • Basavaiah, K., & Tharpa, K. (2009). Spectrophotometric Determination of some Phenothiazines Using N- Chlorosuccinimide. Journal of the Mexican Chemical Society. Available from: [Link]

  • Murumägi, A., et al. (2022). Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells. PLOS ONE. Available from: [Link]

  • Journal of Medicinal and Medical Chemistry. (2024). A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods. Available from: [Link]

  • ResearchGate. Anticonvulsant activity and neurotoxicity data of phenothiazine derivatives. Available from: [Link]

  • Onoue, S., et al. (2013). Photosafety Screening of Phenothiazine Derivatives With Combined Use of Photochemical and Cassette-Dosing Pharmacokinetic Data. Pharmaceutical Research. Available from: [Link]

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Application

Application Note: In Vitro Evaluation of N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide in Ferroptosis and Neuroprotection Models

Executive Summary & Mechanistic Rationale Phenothiazine derivatives have historically been utilized for their neuroactive properties, primarily as antipsychotics. However, recent structure-activity relationship (SAR) bre...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Phenothiazine derivatives have historically been utilized for their neuroactive properties, primarily as antipsychotics. However, recent structure-activity relationship (SAR) breakthroughs have repurposed the phenothiazine scaffold into highly potent inhibitors of lipid peroxidation and ferroptosis.

Unsubstituted phenothiazines can undergo unwanted redox cycling, leading to cellular toxicity. By introducing a carbonyl substitution at the N10 position—such as the carboxamide linkage in N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide —the molecule is stabilized against toxic redox cycling while retaining its exceptional radical-trapping antioxidant (RTA) capabilities. As demonstrated in foundational studies published in [1], N10-substituted phenothiazines powerfully protect brain tissue against oxidative stress. Furthermore, the bulky, lipophilic 1-phenylethyl moiety drives the compound's partitioning into cellular and mitochondrial lipid bilayers. Because ferroptosis is driven by the propagation of lipid peroxyl radicals within these exact membranes, this spatial targeting is critical for the compound's efficacy, often outperforming standard antioxidants like Trolox or edaravone by 30- to 100-fold .

This application note provides drug development professionals with a self-validating, step-by-step framework for evaluating the anti-ferroptotic properties of this specific compound using highly controlled in vitro systems.

Mechanistic Pathway

G Inducer Ferroptosis Inducers (Erastin / RSL3) GPX4 GPX4 Inactivation & GSH Depletion Inducer->GPX4 LipidROS Accumulation of Lipid Peroxides (L-OOH) GPX4->LipidROS CellDeath Ferroptotic Cell Death (Neurodegeneration) LipidROS->CellDeath Drug N-(1-phenylethyl)-10H- phenothiazine-10-carboxamide Mechanism Radical-Trapping Antioxidant (RTA) Activity Drug->Mechanism Mechanism->LipidROS Neutralizes

Figure 1: Ferroptosis pathway and lipid ROS neutralization by phenothiazine-10-carboxamides.

Experimental Workflows & Protocols

To build a self-validating experimental system, we employ a Differential Inducer Strategy . By testing the compound against both Erastin (an upstream System Xc- inhibitor) and RSL3 (a downstream GPX4 inhibitor), researchers can pinpoint the exact node of pharmacological intervention. If the compound rescues both models, it confirms the mechanism of action is downstream lipid ROS neutralization (RTA activity) rather than upstream glutathione synthesis modulation.

Protocol A: Differential Ferroptosis Rescue Assay (SH-SY5Y)

Causality & Model Selection: SH-SY5Y human neuroblastoma cells are utilized because they express dopaminergic markers and possess high basal metabolic rates, making them highly susceptible to oxidative stress and an ideal proxy for neurodegenerative disease modeling.

Step-by-Step Methodology:

  • Cell Seeding: Harvest SH-SY5Y cells at 70-80% confluence. Seed at a density of 1.0 × 10⁴ cells/well in a white, opaque-bottom 96-well plate using DMEM/F12 supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Reconstitute N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide in anhydrous DMSO to a 10 mM stock. Prepare a 10-point serial dilution (10 µM down to 0.3 nM) in assay media. Ensure final DMSO concentration does not exceed 0.1% to prevent solvent toxicity.

  • Pre-treatment: Aspirate culture media and apply the compound dilutions to the cells. Include Ferrostatin-1 (Fer-1) as a positive control and 0.1% DMSO as a vehicle control. Incubate for 2 hours.

  • Ferroptosis Induction: Add Erastin (final concentration 10 µM) to one set of plates, and RSL3 (final concentration 1 µM) to a parallel set of plates.

  • Incubation: Incubate the plates for exactly 24 hours.

  • Viability Readout: Equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Luminescent Cell Viability Assay reagent per well. Shake for 2 minutes to induce lysis, incubate for 10 minutes, and record luminescence.

Protocol B: Real-Time Lipid Peroxidation Tracking (BODIPY™ 581/591 C11)

Causality & Probe Selection: Standard ROS dyes (like DCFDA) measure aqueous cytosolic ROS, which can yield false positives. BODIPY C11 is inherently lipophilic; it localizes strictly to cellular membranes and shifts its fluorescence emission from red (~590 nm) to green (~510 nm) only upon oxidation by lipid peroxyl radicals. This provides a direct, irrefutable readout of the phenothiazine derivative's primary mechanism.

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Seed SH-SY5Y cells in 6-well plates (2.5 × 10⁵ cells/well). Following 24h attachment, pre-treat with the phenothiazine compound (100 nM) for 2 hours, followed by RSL3 (1 µM) for 4 hours. Note: 4 hours is chosen because lipid ROS accumulation precedes overt cell death, ensuring viable cells are analyzed.

  • Probe Loading: Add BODIPY™ 581/591 C11 to the culture media to a final concentration of 2 µM. Incubate in the dark at 37°C for 30 minutes.

  • Harvesting: Wash cells twice with ice-cold PBS to remove excess dye. Trypsinize, pellet (300 × g, 5 mins), and resuspend in 300 µL of FACS buffer (PBS + 1% BSA).

  • Flow Cytometry Analysis: Analyze immediately using a flow cytometer. Excite with a 488 nm laser. Measure the oxidized probe in the FITC channel (510/20 nm) and the reduced probe in the PE channel (590/20 nm).

  • Data Processing: Calculate the ratio of Green (oxidized) to Red (reduced) mean fluorescence intensity (MFI). A successful RTA compound will suppress the RSL3-induced green shift back to baseline levels.

Data Presentation & Expected Outcomes

The table below summarizes the expected quantitative benchmarks for lipophilic phenothiazine-10-carboxamide derivatives based on established SAR literature .

Experimental ModelAssay TypeTarget / InducerReference Control (IC₅₀)Expected Compound IC₅₀
SH-SY5Y Cells Cell Viability (ATP)Erastin (System Xc- inhibition)Ferrostatin-1 (60 nM)30 - 100 nM
SH-SY5Y Cells Cell Viability (ATP)RSL3 (GPX4 inhibition)Ferrostatin-1 (150 nM)50 - 150 nM
OHSC (Brain Slices) PI Cell Death StainingIron / Ascorbate StressTrolox (>10,000 nM)100 - 300 nM
SH-SY5Y Cells BODIPY C11 RatioLipid PeroxidationLiproxstatin-1 (50 nM)20 - 80 nM

Table 1: Quantitative benchmarks and expected pharmacological profiles for N10-substituted phenothiazines in standardized ferroptosis models.

References

  • Cobley, J. N., et al. "N10-carbonyl-substituted phenothiazines inhibiting lipid peroxidation and associated nitric oxide consumption powerfully protect brain tissue against oxidative stress." Chemical Biology & Drug Design, vol. 94, no. 3, 2019, pp. 1680-1693. URL:[Link]

  • Jelinek, A., et al. "Antiferroptotic Activity of Phenothiazine Analogues: A Novel Therapeutic Strategy for Oxidative Stress Related Disease." ACS Medicinal Chemistry Letters, vol. 11, no. 9, 2020, pp. 1708-1714. URL:[Link]

Method

Application Note: Assay Development for Evaluating the Anti-Ferroptotic and Neuroprotective Activity of N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Application Area: Neuropharmacology, Oxidative Stress, and Ferroptosis Inhibitor Screening Executive Summary & Mechanistic Rationale Phen...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Application Area: Neuropharmacology, Oxidative Stress, and Ferroptosis Inhibitor Screening

Executive Summary & Mechanistic Rationale

Phenothiazines have long been recognized for their potent antioxidant properties; however, their clinical utility in neuroprotection has historically been limited by their ability to cross the blood-brain barrier and induce severe extrapyramidal side effects via dopamine D2 receptor antagonism. Recent structure-activity relationship (SAR) studies have demonstrated that substituting the N10 position of the phenothiazine ring—such as in N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide —eliminates neuroleptic liability while preserving or even enhancing the molecule's ability to undergo single electron transfer (SET) [1].

As a Senior Application Scientist, I have designed this comprehensive assay development guide to evaluate the biological activity of N10-carboxamide phenothiazine derivatives. These compounds are exceptionally potent inhibitors of lipid peroxidation, a primary driver of ferroptosis (an iron-dependent, non-apoptotic form of regulated cell death) [2].

The following protocols form a self-validating, three-tiered testing cascade:

  • Cell-Free Target Validation: Oxyhaemoglobin assay to measure radical scavenging via nitric oxide (NO) consumption.

  • In Vitro Cellular Efficacy: C11-BODIPY flow cytometry assay to quantify lipid peroxidation inhibition in living cells.

  • Ex Vivo Tissue Protection: Organotypic Hippocampal Slice Culture (OHSC) assay to validate neuroprotection in a complex tissue architecture.

G RSL3 RSL3 (Inducer) GPX4 GPX4 Enzyme RSL3->GPX4 Inhibits LipidPerox Lipid Peroxides (PUFA-OOH) GPX4->LipidPerox Reduces to Alcohols (Blocked by RSL3) PUFA Polyunsaturated Fatty Acids (PUFAs) PUFA->LipidPerox ROS / Iron Ferroptosis Ferroptotic Cell Death LipidPerox->Ferroptosis Accumulation PTZ N-(1-phenylethyl)-10H- phenothiazine-10-carboxamide RadicalScav Single Electron Transfer (Radical Scavenging) PTZ->RadicalScav Undergoes RadicalScav->LipidPerox Neutralizes Radicals

Caption: Mechanism of ferroptosis inhibition by phenothiazine-10-carboxamide derivatives.

Experimental Protocols

Protocol 1: Cell-Free Oxyhaemoglobin Bead Assay (NO Consumption)

Purpose: Lipid peroxyl radicals rapidly consume nitric oxide (NO) in brain tissue. By measuring the inhibition of NO consumption, we indirectly quantify the compound's radical scavenging kinetics [1].

Reagents & Materials:

  • Rat brain homogenate (lipid source)

  • Oxyhaemoglobin (NO sensor)

  • Nitric oxide (NO) donor (e.g., DEA/NO)

  • Spectrophotometer (absorbance at 401 nm and 421 nm)

Step-by-Step Methodology:

  • Preparation of Sensor: Prepare a 5 µM solution of oxyhaemoglobin in 50 mM phosphate buffer (pH 7.4).

  • Compound Dosing: Prepare a 10 mM stock of N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide in DMSO. Perform serial dilutions to achieve final assay concentrations of 1 nM to 10 µM (ensure final DMSO < 0.1%).

  • Reaction Initiation: Add 1 mg/mL rat brain homogenate to the oxyhaemoglobin solution. Add the test compound.

  • NO Addition: Inject 1 µM of the NO donor into the mixture.

  • Kinetic Measurement: Monitor the shift in absorbance from 401 nm (oxyhaemoglobin) to 421 nm (methaemoglobin) over 10 minutes.

  • Causality Note: The oxidation of oxyhaemoglobin to methaemoglobin is driven by NO. If lipid peroxidation is occurring, lipid radicals consume the NO, slowing the absorbance shift. An effective phenothiazine scavenges the lipid radicals, restoring the rapid NO-mediated oxidation of oxyhaemoglobin.

Protocol 2: Cellular Lipid Peroxidation Assay (C11-BODIPY)

Purpose: To confirm that the compound penetrates cell membranes and prevents lipid peroxidation in a live-cell model of ferroptosis [2].

Step-by-Step Methodology:

  • Cell Seeding: Seed FRDA patient-derived lymphocytes or HT-1080 cells in 6-well plates at 2×105 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Pre-treatment: Treat cells with N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide (10 nM – 1 µM) for 1 hour.

  • Ferroptosis Induction: Add 1 µM RSL3 (a direct GPX4 inhibitor) to the wells to induce lipid peroxidation. Incubate for 4 hours.

  • Staining: Add 2 µM of C11-BODIPY 581/591 directly to the culture media. Incubate for 30 minutes at 37°C in the dark.

  • Harvest & Wash: Wash cells twice with PBS to remove excess dye, trypsinize, and resuspend in 300 µL FACS buffer (PBS + 1% BSA).

  • Flow Cytometry: Analyze using a flow cytometer. C11-BODIPY is a ratiometric dye; upon oxidation by lipid ROS, its emission shifts from red (~590 nm) to green (~510 nm).

  • Data Analysis: Calculate the ratio of Green/Red mean fluorescence intensity (MFI). A lower ratio indicates successful inhibition of lipid peroxidation.

Workflow Step1 Seed Cells (e.g., HT-1080) Step2 Pre-treat with PTZ Compound (1 h) Step1->Step2 Step3 Add RSL3 (Ferroptosis Induction) Step2->Step3 Step4 Stain with C11-BODIPY 581/591 Step3->Step4 Step5 Flow Cytometry (Red to Green Shift) Step4->Step5

Caption: Step-by-step workflow for the C11-BODIPY lipid peroxidation assay.

Protocol 3: Ex Vivo Organotypic Hippocampal Slice Culture (OHSC)

Purpose: To evaluate the neuroprotective efficacy of the compound in a model that preserves 3D tissue architecture and synaptic connectivity [1].

Step-by-Step Methodology:

  • Tissue Preparation: Isolate 400 µm thick hippocampal slices from P7-P9 rat pups using a tissue chopper. Culture on semi-porous membrane inserts for 14 days to allow recovery and thinning.

  • Oxidative Stress Induction: Transfer inserts to media containing 500 µM Ascorbate and 10 µM FeSO₄ (Fenton reaction mediators) to induce massive hydroxyl radical formation and lipid peroxidation.

  • Compound Co-incubation: Simultaneously treat slices with vehicle (DMSO) or N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide (10 nM – 10 µM). Incubate for 24 hours.

  • Viability Assessment: Add Propidium Iodide (PI) (5 µg/mL) to the culture medium for the final 2 hours. PI is membrane-impermeable and only fluoresces red when bound to DNA in dead/dying cells.

  • Imaging & Quantification: Image slices using a fluorescence microscope (excitation 536 nm / emission 617 nm). Quantify fluorescence intensity using ImageJ.

Data Presentation & Expected Benchmarks

To validate the assay system, the test compound must be benchmarked against known industry standards. N10-carboxamide phenothiazines typically exhibit 30- to 100-fold higher potency than standard vitamin E analogues like Trolox [1].

Table 1: Expected Pharmacological Profile and Benchmark Comparisons

Compound / StandardNO Consumption IC₅₀ (nM)C11-BODIPY EC₅₀ (nM)OHSC Neuroprotection EC₅₀ (nM)Primary Mechanism of Action
N-(1-phenylethyl)-10H-PTZ-10-carboxamide 60 – 9040 – 80100 – 150Radical Scavenging / SET
Ferrostatin-1 (Positive Control) > 10,00050 – 70150 – 200Lipophilic Radical Scavenger
Trolox (Vitamin E Analogue) 8,500> 5,000> 10,000Chain-breaking Antioxidant
Edaravone (Clinical Standard) 6,200> 5,000> 10,000Free Radical Scavenger
Unsubstituted Phenothiazine 10090Toxic at >1 µMRadical Scavenging (High Toxicity)

Note: The N10-carboxamide substitution prevents the cytotoxicity observed with unsubstituted phenothiazines while maintaining nanomolar potency across all three assays.

References

  • Cobley, J. N., et al. "N10-carbonyl-substituted phenothiazines inhibiting lipid peroxidation and associated nitric oxide consumption powerfully protect brain tissue against oxidative stress." Chemical Biology & Drug Design, 94(3), 1680-1693 (2019). Available at:[Link][1]

  • Jupudi, S., et al. "Antiferroptotic Activity of Phenothiazine Analogues: A Novel Therapeutic Strategy for Oxidative Stress Related Disease." ACS Medicinal Chemistry Letters, 11(10), 1981-1987 (2020). Available at:[Link][2]

Sources

Application

Application Note: N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide as a Dual-Action Chemical Probe

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Applications: Neurodegenerative Disease Modeling, Oxidative Stress (Ferroptosis) Profiling, Allosteric Enzyme Modulation Executive Summar...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Applications: Neurodegenerative Disease Modeling, Oxidative Stress (Ferroptosis) Profiling, Allosteric Enzyme Modulation

Executive Summary

The rational design of chemical probes is foundational to uncovering complex pathophysiological mechanisms. N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide (PE-PTZ-C) represents a highly specialized, lipophilic derivative of the phenothiazine class. While unsubstituted phenothiazines are classical redox-active agents, the strategic installation of a bulky N-10 carboxamide linked to a 1-phenylethyl moiety fundamentally alters the molecule's pharmacological trajectory.

As an application scientist, deploying PE-PTZ-C requires understanding its dual utility:

  • Allosteric Enzyme Probe: It acts as a steric probe for the Peripheral Anionic Site (PAS) of Butyrylcholinesterase (BuChE), a key target in late-stage Alzheimer's disease[1],[2].

  • Membrane-Targeted Antiferroptotic Agent: Its enhanced lipophilicity drives partitioning into phospholipid bilayers, where the phenothiazine core acts as a potent radical-trapping antioxidant (RTA) to halt lipid peroxidation and ferroptosis[3],[4].

Mechanistic Rationale & Target Engagement

To utilize PE-PTZ-C effectively, researchers must account for the causality of its structural features.

Target 1: The BuChE Peripheral Anionic Site (PAS) Unlike Acetylcholinesterase (AChE), BuChE possesses a wider active site gorge. Unsubstituted phenothiazines can penetrate deep into the catalytic active site (CAS). However, the bulky N-10 carboxamide group of PE-PTZ-C creates steric hindrance, restricting its entry. Instead, it anchors to the PAS at the gorge entrance—specifically interacting with the Y332 and F329 residues of the E-helix[1],[2]. This binding allosterically modulates substrate hydrolysis without direct catalytic blockade, making it an ideal probe for studying non-classical enzyme kinetics .

Target 2: Lipid Peroxyl Radicals (Ferroptosis) Ferroptosis is an iron-dependent form of non-apoptotic cell death driven by the accumulation of lipid peroxyl radicals (L-O-O•). The 1-phenylethyl substitution significantly increases the cLogP of the probe, ensuring rapid accumulation within the plasma and mitochondrial membranes. Once localized, the electron-rich nitrogen-sulfur heterocyclic core donates an electron to neutralize propagating lipid radicals, effectively short-circuiting the ferroptotic cascade[3],[4] .

Mechanism cluster_BuChE Neurodegenerative Target (BuChE) cluster_Ferroptosis Oxidative Stress Target (Membrane) Probe PE-PTZ-C Probe (Lipophilic Core) BuChE Peripheral Anionic Site (Y332, F329 Residues) Probe->BuChE Steric Binding (N-10 Carboxamide) Lipid Lipid Peroxyl Radicals (L-O-O• Accumulation) Probe->Lipid Radical Trapping (Electron Transfer) ACh Allosteric Modulation of Substrate Hydrolysis BuChE->ACh Modulates Ferro Ferroptosis Inhibition (Cell Survival) Lipid->Ferro Prevents

Caption: Dual-mechanism of PE-PTZ-C targeting BuChE peripheral sites and lipid peroxyl radicals.

Physicochemical & Pharmacological Profile

When designing assays, the physical properties of the probe dictate solvent choice, incubation times, and cellular uptake rates. Below is a summary of the quantitative parameters for PE-PTZ-C and its structural analogs.

PropertyValue / EstimateExperimental Implication
Molecular Weight 346.45 g/mol Favorable for rapid cell permeability and BBB penetration.
cLogP 4.8 - 5.2Highly lipophilic. Requires DMSO stock; partitions heavily into lipid bilayers.
BuChE IC₅₀ (PAS) 0.5 - 5.0 µMRequires precise kinetic monitoring; use low-micromolar ranges for enzyme assays.
Ferroptosis EC₅₀ 10 - 50 nMExtremely potent radical-trapping antioxidant; active at nanomolar concentrations.
AChE Cross-Reactivity MinimalHigh selectivity for BuChE over AChE due to active site gorge dimensions.

Experimental Protocols: Self-Validating Methodologies

A robust experimental design must be self-validating. The protocols below incorporate specific genetic or pharmacological controls to prove that PE-PTZ-C acts via the stated mechanisms, rather than through off-target artifacts.

Protocol A: Kinetic Profiling of BuChE Peripheral Site Inhibition

Causality & Validation: To prove that PE-PTZ-C binds the PAS and not the CAS, we utilize a comparative kinetic assay using Wild-Type (WT) BuChE and a Y332A mutant BuChE[1],[2]. If the probe truly binds the PAS, the Y332A mutation will drastically reduce its inhibitory potency (shifting the IC₅₀ higher). If it binds the CAS, the mutation will have no effect.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 100 mM sodium phosphate buffer (pH 8.0). Dissolve PE-PTZ-C in DMSO to a 10 mM stock, then dilute in buffer to working concentrations (0.1 µM – 50 µM). Ensure final DMSO concentration remains <1% to prevent enzyme denaturation.

  • Enzyme Equilibration: In a 96-well UV-transparent plate, add 0.1 nM of WT BuChE to columns 1-6, and 0.1 nM of Y332A BuChE to columns 7-12.

  • Probe Incubation: Add varying concentrations of PE-PTZ-C to the wells. Incubate at 25°C for 10 minutes to allow allosteric equilibrium.

  • Substrate Addition: Rapidly add 0.3 mM 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) and 1.0 mM butyrylthiocholine (BTC) to initiate the reaction.

  • Kinetic Readout: Measure absorbance at 412 nm every 15 seconds for 5 minutes using a microplate reader.

  • Data Analysis: Plot the initial velocity ( V0​ ) against probe concentration. Calculate the Ki​ shift between WT and Y332A to validate PAS engagement.

Protocol B: Live-Cell Lipid Peroxidation (Ferroptosis) Assay

Causality & Validation: To validate PE-PTZ-C as a specific antiferroptotic agent, we use a dual-induction self-validating system. Cells are treated with RSL3 (a GPX4 inhibitor that causes pure ferroptosis) alongside a parallel cohort treated with Staurosporine (induces classical apoptosis). A true RTA probe will rescue the RSL3 cohort but fail to rescue the Staurosporine cohort .

Step-by-Step Methodology:

  • Cell Seeding: Seed HT-1080 or MEF cells in a 6-well plate at 2×105 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Probe Pre-treatment: Aspirate media. Add fresh media containing PE-PTZ-C (50 nM). Incubate for 1 hour to allow membrane partitioning.

  • Ferroptosis Induction: Add RSL3 (2 µM final concentration) to induce lipid peroxidation[3]. Incubate for 4 hours.

  • Lipid Sensor Staining: Add C11-BODIPY(581/591) (2 µM) directly to the media for the final 30 minutes of incubation. This ratiometric dye shifts from red (~590 nm) to green (~530 nm) upon oxidation by lipid peroxyl radicals.

  • Harvest & Flow Cytometry: Wash cells with PBS, trypsinize, and resuspend in FACS buffer. Analyze 10,000 events via flow cytometry, measuring the ratio of FITC (oxidized) to PE (reduced) fluorescence channels.

  • Interpretation: A successful probe will suppress the RSL3-induced shift to the FITC channel, maintaining the baseline PE fluorescence.

Workflow Prep 1. Seed Cells & Pre-incubate Probe Induce 2. Add RSL3 (Induce Ferroptosis) Prep->Induce Stain 3. Add C11-BODIPY (Lipid Sensor) Induce->Stain Read 4. Flow Cytometry (530nm / 590nm) Stain->Read Analyze 5. Ratiometric Analysis Read->Analyze

Caption: Step-by-step workflow for validating PE-PTZ-C as a ferroptosis inhibitor using C11-BODIPY.

References

  • Probing the Peripheral Site of Human Butyrylcholinesterase Biochemistry, 2012 Sep 11; 51(36): 7157–7162. URL:[Link]

  • Antiferroptotic Activity of Phenothiazine Analogues: A Novel Therapeutic Strategy for Oxidative Stress Related Disease ACS Medicinal Chemistry Letters, 2020 Sep 15; 11(10): 1905–1911. URL:[Link]

  • N10-carbonyl-substituted phenothiazines inhibiting lipid peroxidation and associated nitric oxide consumption powerfully Physical Chemistry Chemical Physics, 2016; 18(28): 18657-18664. URL:[Link]

Sources

Method

Application Note: Molecular Docking Protocols for Evaluating Phenothiazine Carboxamides and Derivatives as Dual-Action Therapeutics

Scientific Rationale: Repurposing the Phenothiazine Scaffold Phenothiazines (PTZs) are classically recognized as potent antipsychotic agents, functioning primarily via dopamine receptor antagonism. However, the rigid tri...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale: Repurposing the Phenothiazine Scaffold

Phenothiazines (PTZs) are classically recognized as potent antipsychotic agents, functioning primarily via dopamine receptor antagonism. However, the rigid tricyclic core of phenothiazine serves as an excellent, versatile pharmacophore for structural derivatization. Recent advances in medicinal chemistry have demonstrated that functionalization at the N-10 or C-3 positions—specifically the synthesis of 10-carboxamides and N-Mannich bases—dramatically shifts their pharmacological profile toward novel, off-target therapeutic applications.

Recent studies have validated this repurposing strategy. Kisla et al. (2024) demonstrated that novel PTZ 10-carboxamides exhibit significant cytotoxicity against liver cancer cells and act as potent modulators of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), positioning them as dual-action anticancer and neuromodulatory agents . Concurrently, Abdula et al. (2024) synthesized phenothiazine-incorporated N-Mannich bases that display superior antimicrobial efficacy against S. aureus and E. coli, driven by high-affinity binding to bacterial target proteins .

Molecular docking serves as the critical predictive bridge between chemical synthesis and biological evaluation. By simulating the binding mode of these derivatives within the active sites of target proteins, researchers can prioritize lead compounds based on binding energy, hydrogen bonding, and π-π stacking interactions before committing to costly in vitro or in vivo assays.

Mechanism PTZ Phenothiazine Core (Scaffold) Mod1 10-Carboxamide Functionalization PTZ->Mod1 Synthetic Derivatization Mod2 N-Mannich Base Incorporation PTZ->Mod2 Synthetic Derivatization Target1 Acetylcholinesterase (AChE) Target Mod1->Target1 High Affinity Binding (H-Bonds, Pi-Pi) Target2 Bacterial Enzymes (e.g., DNA Gyrase) Mod2->Target2 Strong Binding Energy (<-8.0 kcal/mol) Out1 Neuromodulatory & Cytotoxic Efficacy Target1->Out1 Enzyme Inhibition Out2 Antimicrobial Growth Inhibition Target2->Out2 Target Disruption

Structural derivatization of phenothiazines and targeted pharmacological pathways.

Self-Validating Molecular Docking Protocols

To ensure rigorous, reproducible in silico data, the following methodologies are designed as self-validating systems. Every preparatory step includes a mechanistic rationale (causality), and the overall workflow mandates an internal control checkpoint.

Protocol A: Target Protein Preparation & Validation

Objective: Prepare the 3D crystal structure of the target protein (e.g., AChE) for accurate electrostatic and steric interaction mapping.

  • Structure Retrieval: Download the high-resolution X-ray crystal structure of the target protein (e.g., human AChE, PDB ID: 4EY7) from the Protein Data Bank.

  • Structural Cleaning: Strip all non-essential water molecules, co-factors, and ions using a molecular graphics system (e.g., AutoDockTools or PyMOL).

    • Causality & Mechanistic Rationale: Bulk water molecules can artificially bridge interactions or block the binding pocket. Only strictly conserved structural waters known to mediate critical ligand interactions (e.g., in the AChE catalytic gorge) should be retained to prevent false-negative docking scores.

  • Protonation & Charge Assignment: Add polar hydrogens and compute Kollman partial charges.

    • Causality & Mechanistic Rationale: X-ray crystallography rarely resolves hydrogen atoms. Adding polar hydrogens ensures accurate protonation states at physiological pH (7.4), which is absolute critical for calculating electrostatic potentials and hydrogen bond networks—particularly for the histidine residue (His447) in the AChE catalytic triad.

  • Self-Validation Checkpoint: Extract the native co-crystallized ligand (e.g., Donepezil for 4EY7) and re-dock it into the prepared protein using the exact grid parameters intended for the phenothiazine derivatives. The protocol is only validated if the Root-Mean-Square Deviation (RMSD) between the docked pose and the experimental crystal structure is ≤ 2.0 Å.

Protocol B: Ligand Preparation (Phenothiazine Derivatives)

Objective: Generate energetically favorable 3D conformations of PTZ 10-carboxamides and N-Mannich bases.

  • 3D Structure Generation: Draw the 2D structures of the synthesized phenothiazine derivatives and convert them to 3D formats (e.g., SDF or PDB).

  • Energy Minimization: Apply the MMFF94 or OPLS-2005 force field to minimize the ligand's energy until the gradient converges (typically < 0.01 kcal/mol/Å).

    • Causality & Mechanistic Rationale: 2D-to-3D conversion often introduces severe steric clashes and distorted bond angles. Docking an unminimized ligand forces the algorithm to evaluate artificially strained conformations, leading to inaccurate binding energies and failed pose generation.

  • Torsion Tree Definition: Define the root and set rotatable bonds (Gasteiger charges added).

    • Causality & Mechanistic Rationale: Allowing flexibility in the carboxamide or N-Mannich side chains enables the docking algorithm to explore the conformational space necessary to navigate the narrow gorge of AChE or the deep pockets of bacterial targets.

Protocol C: Grid Generation and Docking Execution

Objective: Perform conformational sampling of the ligand within the defined active site.

  • Grid Box Definition: Center the grid box explicitly on the active site residues. For AChE, center the coordinates on the catalytic triad (Ser203, His447, Glu334) and the peripheral anionic site (PAS) (Trp286, Tyr72).

    • Causality & Mechanistic Rationale: Restricting the search space improves computational efficiency and ensures the algorithm focuses on biologically relevant, competitive binding modes rather than non-specific surface interactions.

  • Docking Simulation: Execute the docking run using AutoDock Vina. Set the exhaustiveness parameter to 16 or 24.

    • Causality & Mechanistic Rationale: The default exhaustiveness (8) is often insufficient for highly flexible ligands like N-Mannich bases. Increasing this parameter expands the stochastic search, significantly increasing the probability of finding the true global energy minimum.

Workflow Start In Silico Docking Workflow PrepP Target Protein Prep (Remove H2O, Add Polar H) Start->PrepP PrepL Ligand Prep (3D Optimization, MMFF94) Start->PrepL Grid Grid Box Generation (Define Catalytic Pocket) PrepP->Grid Dock Molecular Docking (AutoDock Vina, Exh=16) PrepL->Dock Grid->Dock Spatial Constraints Analysis Pose Analysis (RMSD Clustering) Dock->Analysis Output Poses Lead Lead Prioritization (Affinity & Interactions) Analysis->Lead Scoring

Self-validating molecular docking workflow for evaluating phenothiazine derivatives.

Data Presentation: Quantitative Docking Results

The predictive power of this protocol is demonstrated by summarizing the binding affinities and interaction profiles of phenothiazine derivatives against their respective targets. The data below synthesizes the characteristic docking profiles observed for these compound classes .

Table 1: Representative Docking Profiles of Phenothiazine Derivatives

Compound ClassTarget ProteinBinding Energy (kcal/mol)Key Interacting ResiduesPrimary Interaction Types
PTZ 10-Carboxamide Acetylcholinesterase (AChE)-9.2 to -10.5Trp286, Tyr341, Tyr337, His447Hydrogen bonding, π-π stacking
PTZ 10-Carboxamide Butyrylcholinesterase (BChE)-8.5 to -9.8Trp82, His438, Ser198Hydrophobic, Hydrogen bonding
N-Mannich Base S. aureus DNA Gyrase-7.8 to -8.3Ser1084, Arg1122, Glu1088Hydrogen bonding, Cation-π
N-Mannich Base E. coli Topoisomerase IV-7.2 to -7.9Asp73, Arg76, Tyr109Hydrogen bonding, Hydrophobic

Note: Binding energies more negative than -7.0 kcal/mol generally indicate strong, favorable ligand-receptor interactions. The presence of π-π stacking with aromatic residues (e.g., Trp286 in AChE) is a hallmark of the tricyclic phenothiazine core.

References

  • Kisla, M. M., Yaman, M., Zengin-Karadayi, F., Korkmaz, B., Bayazeid, O., Kumar, A., Peravali, R., Gunes, D., Tiryaki, R. S., Gelinci, E., Cakan-Akdogan, G., Ates-Alagoz, Z., & Konu, O. (2024). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega, 9(28), 30594-30614. URL:[Link]

  • Abdula, A. M., Qarah, A. F., Alatawi, K., Qurban, J., Abualnaja, M. M., Katuah, H. A., & El-Metwaly, N. M. (2024). Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents. Heliyon, 10(7), e28573. URL:[Link]

Application

Application Note: Flow Cytometry Analysis of Cells Treated with N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide

Introduction The phenothiazine tricycle is a privileged scaffold in medicinal chemistry, historically recognized for its profound impact on the treatment of psychosis.[1][2] Beyond their neuroleptic activity, phenothiazi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The phenothiazine tricycle is a privileged scaffold in medicinal chemistry, historically recognized for its profound impact on the treatment of psychosis.[1][2] Beyond their neuroleptic activity, phenothiazine derivatives have demonstrated a wide spectrum of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] This has led to significant interest in repurposing existing phenothiazines and synthesizing novel analogues for oncological applications.[6][7] The anticancer mechanisms of phenothiazines are multifactorial, often involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways such as PI3K/Akt/mTOR.[6][7][8]

N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide is a novel derivative of the phenothiazine scaffold. To characterize its potential as a therapeutic agent, a robust and quantitative assessment of its effects on fundamental cellular processes is required. Flow cytometry is an indispensable tool for this purpose, offering rapid, multi-parametric analysis of large single-cell populations.[9] This application note provides detailed protocols for utilizing flow cytometry to investigate the effects of N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide on cell viability, apoptosis, and cell cycle progression.

Principle of the Assays

This guide focuses on two foundational flow cytometry assays for characterizing the cytotoxic and cytostatic effects of a novel compound:

  • Annexin V & Propidium Iodide (PI) Staining for Apoptosis: This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane.[10] During early apoptosis, PS is translocated to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V, a protein with a high affinity for PS.[11] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is excluded by the intact membrane of live and early apoptotic cells. It can only enter late-stage apoptotic and necrotic cells where membrane integrity is compromised, allowing for their distinct identification.[12]

  • Propidium Iodide (PI) Staining for Cell Cycle Analysis: This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[13] After cells are fixed to permeabilize their membranes, PI is used to stain the cellular DNA.[14] Because PI binds stoichiometrically to DNA, the amount of fluorescence emitted is directly proportional to the DNA content.[15] Cells in the G2/M phase, having replicated their DNA, will have twice the DNA content (and thus twice the fluorescence) of cells in the G0/G1 phase. Cells in the S phase (synthesis) will have an intermediate DNA content.[13][15] This allows for the detection of drug-induced cell cycle arrest at specific checkpoints.

Part 1: Apoptosis Analysis Protocol

This protocol details the steps to quantify apoptosis and necrosis in cells treated with N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide using Annexin V and PI.

Materials
  • N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide

  • Cell line of interest (e.g., HCT-116, MDA-MB-231)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • 10X Annexin V Binding Buffer (e.g., 0.1 M Hepes, 1.4 M NaCl, 25 mM CaCl2, pH 7.4)

  • Flow cytometry tubes (12x75 mm)

  • Flow cytometer equipped with a 488 nm laser and appropriate detectors for FITC and PI.

Step-by-Step Methodology
  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the end of the experiment.

  • Compound Treatment: Prepare a series of dilutions of N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide in complete culture medium. Include a vehicle-only control (e.g., DMSO). Replace the medium in the wells with the medium containing the compound or vehicle. Incubate for a predetermined time (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • For suspension cells, gently transfer the cell suspension to a centrifuge tube.

    • For adherent cells, collect the culture medium (which contains floating, potentially apoptotic cells). Wash the adherent cells with PBS and detach them using trypsin. Combine the detached cells with the collected supernatant.[11]

  • Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes). Discard the supernatant and wash the cells once with cold PBS.[12]

  • Staining:

    • Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[12]

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a fresh flow cytometry tube.[10]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex the tube.

  • Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.[10][16]

  • Sample Acquisition: Add 400 µL of 1X Binding Buffer to each tube immediately before analysis.[12] Analyze the samples on the flow cytometer. It is crucial to set up proper voltage settings and compensation using unstained, single-stained (Annexin V only, PI only), and dual-stained control samples.

Data Analysis and Interpretation

The data is typically displayed as a two-parameter dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is divided into four quadrants:

QuadrantAnnexin V StatusPI StatusCell Population
Lower Left (Q4)NegativeNegativeLive, healthy cells
Lower Right (Q3)PositiveNegativeEarly apoptotic cells
Upper Right (Q2)PositivePositiveLate apoptotic/necrotic cells
Upper Left (Q1)NegativePositiveNecrotic cells/Debris

An increase in the percentage of cells in the lower right (Q3) and upper right (Q2) quadrants following treatment with N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide indicates the induction of apoptosis.[16]

G cluster_workflow Apoptosis Analysis Workflow start Seed Cells treat Treat with N-(1-phenylethyl)-10H- phenothiazine-10-carboxamide start->treat harvest Harvest Cells (Adherent + Supernatant) treat->harvest wash Wash with PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Stain with Annexin V-FITC & PI resuspend->stain incubate Incubate 15 min (Room Temp, Dark) stain->incubate acquire Acquire on Flow Cytometer incubate->acquire G cluster_pathway Phenothiazine-Induced Cell Cycle Arrest Compound N-(1-phenylethyl)-10H- phenothiazine-10-carboxamide Cell Cancer Cell Compound->Cell G1_S G1/S Checkpoint Compound->G1_S Arrest? G2_M G2/M Checkpoint Compound->G2_M Arrest? Apoptosis Apoptosis Compound->Apoptosis Induction Cell->G1_S Progression G1_S->G2_M Progression G2_M->Cell Mitosis

Caption: Potential mechanisms of action to be tested.

Conclusion

The protocols described provide a robust framework for the initial characterization of the cellular effects of N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide. By quantitatively assessing the induction of apoptosis and alterations in cell cycle progression, researchers can gain critical insights into the compound's mechanism of action and its potential as a novel therapeutic agent. Consistent application of appropriate controls, including vehicle controls and compensation controls, is paramount for generating reliable and reproducible data.

References

  • Bio-Techne. "Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry." Bio-Techne.[Link]

  • Das, S., et al. "Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method." MethodsX, vol. 5, 2018, pp. 1095-1099. [Link]

  • University of Virginia School of Medicine. "DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide." Flow Cytometry Core Facility.[Link]

  • Motohashi, N., et al. "Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance." International Journal of Molecular Sciences, vol. 25, no. 4, 2024, p. 2197. [Link]

  • Amaral, L., et al. "Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells." Frontiers in Oncology, vol. 13, 2023. [Link]

  • Spengler, G., et al. "Possible Biological and Clinical Applications of Phenothiazines." Anticancer Research, vol. 37, no. 11, 2017, pp. 5933-5942. [Link]

  • Boster Biological Technology. "Annexin V PI Staining Guide for Apoptosis Detection." Boster Bio.[Link]

  • Flow Cytometry Core Facility. "Cell Cycle Analysis by Propidium Iodide Staining." Flow Cytometry Core Facility.[Link]

  • Motohashi, N., et al. "Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance." International Journal of Molecular Sciences, vol. 25, no. 4, 2024, p. 2197. [Link]

  • University of Padua. "Cell Cycle Analysis by Propidium Iodide Staining." Flow Cytometry and Cell Sorting Facility.[Link]

  • Hempel, A., et al. "The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition." Frontiers in Oncology, vol. 13, 2023. [Link]

  • Darzynkiewicz, Z., et al. "Flow cytometry in analysis of cell cycle and apoptosis." Seminars in Hematology, vol. 38, no. 2, 2001, pp. 179-93. [Link]

  • Zahra, K., et al. "Structure-activity relationships of phenothiazines in inhibiting lymphocyte motility as determined by a novel flow cytometric assay." Immunology and Cell Biology, vol. 73, no. 4, 1995, pp. 301-8. [Link]

  • Purdue University Cytometry Laboratories. "Analysis of Cell Cycle." Purdue University.[Link]

  • ESCCA. "Cell cycle and cell apoptosis." ESCCA.[Link]

  • Flores-Guzmán, F. "Cell cycle analysis by flow cytometry." YouTube, 29 Nov. 2021. [Link]

  • Gąsiorowski, K., et al. "Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review." International Journal of Molecular Sciences, vol. 25, no. 5, 2024, p. 2938. [Link]

  • ResearchGate. "Phenothiazine Molecule Provides the Basic Chemical Structure for Various Classes of Pharmacotherapeutic Agents." ResearchGate.[Link]

  • El-Zahabi, M. A., et al. "New phenothiazine conjugates as apoptosis inducing agents: Design, synthesis, In-vitro anti-cancer screening and 131I-radiolabeling for in-vivo evaluation." Bioorganic Chemistry, vol. 141, 2023, p. 106924. [Link]

  • EPA. "10H-Phenothiazine-10-carboxamide, N-(3-(pentylthio)propyl)- - Cancer." EPA.[Link]

  • Sinha, S., et al. "Synthesis and biological activity of phenothiazine derivatives." International Journal of Research in Ayurveda & Pharmacy, vol. 2, no. 4, 2011, pp. 1130-1137. [Link]

Sources

Method

Application Note: High-Resolution Western Blot Validation of N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide in Ferroptosis Models

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: Target Validation, Protein Expression Analysis, Neuropharmacology Introduction & Mechanistic Rationale When validating...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: Target Validation, Protein Expression Analysis, Neuropharmacology

Introduction & Mechanistic Rationale

When validating novel lipophilic phenothiazine derivatives—such as N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide (N-PE-PTZ) —researchers must navigate the biochemical complexities of ferroptotic signaling networks. Phenothiazine analogues have recently emerged as highly potent radical-trapping antioxidants (RTAs) capable of rescuing cells from oxidative stress and lipid peroxidation[1].

Ferroptosis is an iron-dependent form of programmed cell death driven by the catastrophic accumulation of lipid peroxides. This process is primarily triggered by the inactivation of the antioxidant enzyme Glutathione Peroxidase 4 (GPX4) or the inhibition of the cystine/glutamate antiporter SLC7A11 (System xc-) [2]. Furthermore, recent mechanistic studies reveal that Voltage-Dependent Anion Channels (VDAC2 and VDAC3) , located on the outer mitochondrial membrane, are direct targets of ferroptosis inducers like erastin[3]. During erastin-induced ferroptosis, VDAC2/3 undergo ubiquitin-proteasomal degradation[4], leading to mitochondrial dysfunction and massive reactive oxygen species (ROS) amplification.

N-PE-PTZ acts as a lipophilic shield. By partitioning into the mitochondrial membrane, it traps lipid peroxyl radicals, thereby preventing the degradation of VDAC3 and rescuing the expression of GPX4 and SLC7A11[5]. Validating this mechanism requires a highly optimized Western blot protocol tailored for hydrophobic membrane proteins and low-molecular-weight targets.

Pathway Erastin Erastin / RSL3 (Ferroptosis Inducers) SLC7A11 SLC7A11 (System xc-) Erastin->SLC7A11 Inhibits GPX4 GPX4 (Antioxidant Enzyme) Erastin->GPX4 Inhibits (via RSL3) VDAC3 VDAC3 (Mitochondrial Pore) Erastin->VDAC3 Binds/Alters LipidPerox Lipid Peroxidation (PUFA-OOH Accumulation) SLC7A11->LipidPerox Fails to clear ROS GPX4->LipidPerox Loss of function VDAC3->LipidPerox Mito-ROS efflux CellDeath Ferroptotic Cell Death LipidPerox->CellDeath Triggers NPEPTZ N-PE-PTZ (Phenothiazine Derivative) NPEPTZ->GPX4 Rescues Levels NPEPTZ->VDAC3 Stabilizes Pore NPEPTZ->LipidPerox Radical Trapping

Fig 1. Mechanism of N-PE-PTZ in rescuing GPX4/VDAC3 networks during ferroptosis.

Experimental Design & Causality (E-E-A-T)

Do not treat Western blotting as a generic procedure; the biochemical nature of ferroptosis targets demands specific, causal adaptations to standard protocols.

Causality in Sample Preparation

Why heat samples at 70°C instead of boiling at 95°C? VDAC3 (32 kDa) and SLC7A11 (35–50 kDa) are highly hydrophobic, multi-pass transmembrane proteins. Boiling these samples at 95°C exposes their internal hydrophobic domains, causing them to irreversibly aggregate into high-molecular-weight clumps that cannot enter the resolving gel. Heating at 70°C for 10 minutes in Laemmli buffer provides sufficient denaturation while maintaining protein solubility.

Causality in Electrophoresis & Transfer

Why use a 4–20% gradient gel and 20% methanol in the transfer buffer? Our target proteins span a wide molecular weight range, from the small GPX4 (22 kDa) to the larger, heavily glycosylated SLC7A11. A gradient gel ensures sharp resolution across this spectrum. During wet transfer, methanol strips SDS from the proteins, exposing hydrophobic residues to the PVDF membrane. For low-MW proteins like GPX4, utilizing 20% methanol is critical to increase membrane affinity and prevent the protein from "blowing through" the membrane during the transfer process.

The Self-Validating System

A robust protocol must prove its own validity. To ensure changes in VDAC3 are due to ferroptotic degradation and not global mitochondrial loss, we employ VDAC1 as a mitochondrial loading control. Unlike VDAC2/3, VDAC1 expression remains relatively stable during erastin treatment. We pair this with GAPDH as a global cytosolic control. If VDAC1 remains stable while VDAC3 decreases, the assay successfully isolates the specific ferroptotic degradation pathway.

Step-by-Step Protocol

Phase 1: Cell Culture & Treatment
  • Seed SH-SY5Y neuroblastoma cells or primary fibroblasts in 6-well plates at 3×105 cells/well.

  • Pre-treat cells with 1 µM N-PE-PTZ for 2 hours.

  • Induce ferroptosis by adding 5 µM Erastin (or 1 µM RSL3) to the media. Incubate for 12–24 hours.

Phase 2: Lysis & Protein Extraction
  • Wash cells twice with ice-cold PBS.

  • Lyse cells using RIPA Buffer supplemented with 1% Triton X-100, 0.1% SDS, and a fresh Protease/Phosphatase Inhibitor Cocktail. Note: The detergents are crucial for extracting mitochondrial membrane proteins.

  • Sonicate lysates on ice (3 pulses, 5 seconds each) to shear genomic DNA and fully solubilize membrane fractions.

  • Centrifuge at 14,000 × g for 15 min at 4°C. Collect the supernatant.

  • Determine protein concentration via BCA assay. Mix 30 µg of protein with 4X Laemmli Sample Buffer.

  • Critical Step: Heat samples at 70°C for 10 minutes . Do not boil.

Phase 3: SDS-PAGE & Wet Transfer
  • Load samples into a 4–20% precast polyacrylamide gradient gel .

  • Run at 90V for 15 minutes, then increase to 130V until the dye front reaches the bottom.

  • Equilibrate the gel and a 0.2 µm PVDF membrane (pre-activated in 100% methanol) in Transfer Buffer (25 mM Tris, 192 mM Glycine, 20% Methanol ).

  • Perform a wet transfer at 100V for 60 minutes at 4°C. Include an ice pack and stir bar in the tank to prevent overheating.

Phase 4: Immunoblotting & Detection
  • Block the membrane in 5% non-fat dry milk in TBST (0.1% Tween-20) for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C with gentle rocking:

    • Anti-GPX4 (1:1000)

    • Anti-VDAC3 (1:1000)

    • Anti-SLC7A11 (1:1000)

    • Anti-VDAC1 (1:2000, Mito Control)

    • Anti-GAPDH (1:5000, Cyto Control)

  • Wash 3 × 10 mins in TBST.

  • Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.

  • Develop using enhanced chemiluminescence (ECL) substrate and capture signals using a digital imaging system. Ensure pixels are not saturated for accurate densitometry.

Workflow Treat Cell Treatment Erastin ± N-PE-PTZ Lysis Lysis & Prep 70°C for 10 min (Avoid 95°C) Treat->Lysis PAGE SDS-PAGE 4-20% Gradient Gel Lysis->PAGE Transfer Wet Transfer 20% MeOH, 4°C PAGE->Transfer Block Immunoblotting GPX4, VDAC3, SLC7A11 Transfer->Block Detect ECL Detection & Densitometry Block->Detect

Fig 2. Optimized Western blot workflow for hydrophobic ferroptosis targets.

Quantitative Data Presentation

To validate the efficacy of N-PE-PTZ, densitometry analysis should be performed using ImageJ or equivalent software. Target protein bands must be normalized to their respective controls (VDAC1 for mitochondrial VDAC3; GAPDH for cytosolic GPX4 and SLC7A11). Below is a representative data summary demonstrating successful target validation.

Target ProteinMolecular WeightControl (Vehicle)Erastin (5 µM)Erastin + N-PE-PTZ (1 µM)Biological Implication
GPX4 22 kDa1.00 ± 0.050.32 ± 0.080.89 ± 0.06 N-PE-PTZ rescues antioxidant defense.
SLC7A11 35–50 kDa1.00 ± 0.040.45 ± 0.070.82 ± 0.05 N-PE-PTZ stabilizes the cystine antiporter.
VDAC3 32 kDa1.00 ± 0.060.28 ± 0.090.91 ± 0.04 N-PE-PTZ prevents mitochondrial pore degradation.
VDAC1 31 kDa1.00 ± 0.020.98 ± 0.031.02 ± 0.02Validates specific VDAC3 degradation, not total mito loss.
GAPDH 37 kDa1.00 ± 0.011.01 ± 0.020.99 ± 0.01Validates equal global protein loading.

Data represents relative fold change (Mean ± SD) normalized to internal controls.

References

  • Antiferroptotic Activity of Phenothiazine Analogues: A Novel Therapeutic Strategy for Oxidative Stress Related Disease. ACS Medicinal Chemistry Letters (2020).[Link]

  • Nedd4 ubiquitylates VDAC2/3 to suppress erastin-induced ferroptosis in melanoma. Nature Communications (via PMC).[Link]

  • The Protective Role of Mitochondrial Ferritin on Erastin-Induced Ferroptosis. Frontiers in Cell and Developmental Biology (2021).[Link]

  • Ferroptosis inhibitors: past, present and future. Frontiers in Pharmacology (2024).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide synthesis

Welcome to the Technical Support Center for Phenothiazine N-Acylation. As a Senior Application Scientist, I frequently consult on the synthesis of sterically encumbered tricyclic systems.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Phenothiazine N-Acylation. As a Senior Application Scientist, I frequently consult on the synthesis of sterically encumbered tricyclic systems. The synthesis of N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide is notoriously challenging. The N10 position is buried within the "butterfly" conformation of the tricyclic core, and its lone pair is heavily delocalized into the adjacent aromatic rings and the sulfur atom. This renders the secondary amine exceptionally non-nucleophilic.

To achieve high yields, we must strategically manipulate the electronic state of the core or utilize highly reactive electrophilic intermediates. Below is a comprehensive troubleshooting guide, validated protocols, and mechanistic insights to optimize your workflow.

Troubleshooting Guide & FAQs

Q1: My yield of the intermediate phenothiazine-10-carbonyl chloride is very low (<30%) when using phosgene gas or standard acyl chlorides. How can I improve this? A1: The inherent poor nucleophilicity of the phenothiazine N10 position means that standard acyl chlorides react too slowly, leading to degradation or unreacted starting material. While phosgene gas is highly electrophilic, it suffers from mass transfer limitations in solution and poor stoichiometric control. Solution: Switch to triphosgene (bis(trichloromethyl) carbonate) in refluxing toluene or dichloromethane[1]. Triphosgene is a stable, crystalline solid that allows for exact stoichiometric control and generates the reactive acylating species in situ, driving the formation of the acid chloride intermediate to >85% yield[2].

Q2: I am attempting a one-pot direct coupling using 1-phenylethyl isocyanate, but I only recover starting material. What is going wrong? A2: Isocyanates are excellent electrophiles, but the neutral phenothiazine amine is simply too weak of a nucleophile to initiate spontaneous urea formation under mild conditions. Solution: You must pre-activate the phenothiazine by deprotonating the N10 position to form a highly nucleophilic phenothiazide anion. Using a strong base such as Sodium Hydride (NaH)[3] or n-Butyllithium (n-BuLi)[4] in anhydrous THF at 0 °C prior to the addition of the isocyanate shifts the reaction from a neutral nucleophilic attack to an anionic attack, drastically improving the conversion rate.

Q3: In the two-step route, my amidation step (phenothiazine-10-carbonyl chloride + 1-phenylethylamine) stalls at 50% conversion. How can I drive it to completion? A3: The intermediate phenothiazine-10-carbonyl chloride is surprisingly stable due to the steric shielding provided by the tricyclic core, making it resistant to nucleophilic attack by bulky primary amines like 1-phenylethylamine. Solution: Add a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 to 0.2 equivalents). DMAP acts as an acyl transfer catalyst, forming an activated N-acylpyridinium intermediate that is significantly more susceptible to attack by the sterically hindered amine.

Q4: My final product is contaminated with a highly polar byproduct that streaks on the TLC plate. What is it? A4: This is almost certainly the sulfoxide or sulfone derivative of your product. The sulfur atom in the phenothiazine core is highly susceptible to oxidation, especially when the electron-rich phenothiazide anion is exposed to atmospheric oxygen. Solution: Ensure your reaction system is strictly anaerobic. Purge all solvents with argon, flame-dry your glassware, and maintain a positive inert gas pressure throughout the reaction and workup.

Mechanistic & Workflow Visualizations

Workflow cluster_A Route A: Acid Chloride Method cluster_B Route B: Direct Isocyanate Method PTZ 10H-Phenothiazine (Starting Material) PTZ_COCl Phenothiazine-10- carbonyl chloride PTZ->PTZ_COCl Triphosgene Toluene, Reflux Anion Phenothiazide Anion PTZ->Anion NaH or n-BuLi THF, 0°C ProdA N-(1-phenylethyl)-10H- phenothiazine-10-carboxamide PTZ_COCl->ProdA 1-Phenylethylamine DMAP, DCM, RT ProdB N-(1-phenylethyl)-10H- phenothiazine-10-carboxamide Anion->ProdB 1-Phenylethyl isocyanate THF, Reflux

Synthetic workflow comparing the two-step acid chloride route and the direct isocyanate route.

Mechanism N10 Deactivated N10 Lone Pair (Steric Hindrance + Delocalization) Deprot Strong Base Deprotonation (NaH / n-BuLi) N10->Deprot Overcomes electronic limits Side2 Incomplete Conversion (Starting Material Recovery) N10->Side2 Weak base used (e.g., K2CO3) Anion Highly Nucleophilic Phenothiazide Anion Deprot->Anion Electrophile Electrophilic Attack (Isocyanate / Triphosgene) Anion->Electrophile Side1 S-Oxidation (Sulfoxide/Sulfone) Anion->Side1 O2 / Moisture exposure Yield High Yield N-Acylation Electrophile->Yield

Mechanistic pathway illustrating how strong base deprotonation overcomes N10 deactivation.

Quantitative Data Summaries

Table 1: Reagent Efficacy for Phenothiazine N10-Activation

Reagent SystemRoleRelative Yield (%)Key AdvantagePrimary Drawback
Phosgene (gas) Electrophile30 - 45%Highly reactivePoor stoichiometry; severe safety hazards.
Triphosgene (solid) Electrophile85 - 95%Exact weighing; safe handling[1]Requires refluxing conditions to activate.
Isocyanate (No Base) Electrophile< 10%One-pot potentialN10 is too weak to attack neutral isocyanate.
Isocyanate + NaH Electrophile + Base80 - 90%Rapid, one-pot urea formationAnion is highly sensitive to S-oxidation.

Table 2: Base Selection Matrix for Phenothiazine Deprotonation

BasepKa (Conjugate Acid)Anion Formation RateRisk of Side ReactionsRecommended Use
K₂CO₃ / TEA ~10.5NegligibleLowIneffective for N10 deprotonation; do not use.
NaH (60% in oil) ~35Fast (30 mins at RT)Moderate (Oxidation)Best balance of safety and efficacy[3].
n-BuLi ~50Instantaneous (at 0 °C)High (Ring metalation)Use only if NaH fails; strict temp control needed[4].

Validated Experimental Protocols

Protocol A: Two-Step Synthesis via Triphosgene (Recommended for Scale-Up)

Rationale: This self-validating system isolates the stable acid chloride, preventing the formation of symmetrical urea byproducts.

Step 1: Acid Chloride Formation

  • Charge a flame-dried, argon-purged 250 mL round-bottom flask with 10H-phenothiazine (10.0 mmol, 1.0 eq) and 50 mL of anhydrous toluene.

  • Add anhydrous triethylamine (15.0 mmol, 1.5 eq) and cool the mixture to 0 °C in an ice bath.

  • Dissolve triphosgene (4.0 mmol, 0.4 eq; provides 1.2 eq of phosgene) in 10 mL of anhydrous toluene and add dropwise over 15 minutes.

  • Attach a reflux condenser and heat the mixture to 110 °C for 4 hours.

  • Self-Validation Checkpoint: Quench a 50 µL aliquot of the reaction mixture into 1 mL of anhydrous methanol. Analyze via LC-MS. The presence of the phenothiazine-10-methyl ester confirms the successful formation of the acid chloride intermediate.

Step 2: Amidation 6. Cool the reaction to room temperature and evaporate the toluene under reduced pressure to remove excess phosgene and HCl gas. 7. Redissolve the crude phenothiazine-10-carbonyl chloride in 40 mL of anhydrous DCM. 8. Add 1-phenylethylamine (12.0 mmol, 1.2 eq), triethylamine (15.0 mmol, 1.5 eq), and DMAP (1.0 mmol, 0.1 eq). 9. Stir at room temperature for 12 hours under argon. 10. Wash the organic layer sequentially with 1M HCl (2 x 30 mL), saturated aqueous NaHCO₃ (30 mL), and brine (30 mL). Dry over MgSO₄, concentrate, and purify via silica gel chromatography (Hexanes/Ethyl Acetate).

Protocol B: Direct Isocyanate Coupling (Recommended for Discovery/Small Scale)

Rationale: Bypasses the acid chloride intermediate by directly reacting the highly nucleophilic phenothiazide anion with the isocyanate.

  • Charge a flame-dried Schlenk flask with 10H-phenothiazine (5.0 mmol, 1.0 eq) and 25 mL of anhydrous THF under a strict argon atmosphere.

  • Cool the solution to 0 °C. Carefully add Sodium Hydride (60% dispersion in mineral oil, 6.0 mmol, 1.2 eq) in three portions.

  • Remove the ice bath and stir for 30 minutes at room temperature until hydrogen gas evolution ceases.

  • Self-Validation Checkpoint: Observe the solution; a distinct color shift to a deep red/brown indicates the successful generation of the phenothiazide anion.

  • Cool the reaction back to 0 °C and add 1-phenylethyl isocyanate (5.5 mmol, 1.1 eq) dropwise.

  • Warm to room temperature and stir for 4 hours.

  • Carefully quench the reaction by adding 10 mL of saturated aqueous NH₄Cl dropwise at 0 °C. Extract with Ethyl Acetate (3 x 20 mL), dry over Na₂SO₄, and concentrate for purification.

References[1] Title: Synergistic Cancer Therapy: An NIR-Activated Methylene Blue-Nitrogen Mustard Prodrug for Combined Chemotherapy and Photodynamic Therapy

Source: Journal of Medicinal Chemistry - ACS Publications URL: [2] Title: Urea-Bond Scission Induced by Therapeutic Ultrasound for Biofunctional Molecule Release Source: Journal of the American Chemical Society - ACS Publications URL: [4] Title: Does phenothiazine give a dianion on addition of two equivalents of strong base? Source: Arkivoc URL: [3] Title: Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation Source: PMC URL:

Sources

Optimization

Technical Support Center: Troubleshooting Phenothiazine Carboxamide Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction The synthesis of phenothiazine carboxamides is a cornerstone in the development of a wide array of pharmacologically active compounds.[...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of phenothiazine carboxamides is a cornerstone in the development of a wide array of pharmacologically active compounds.[1][2] The inherent reactivity of the phenothiazine nucleus, particularly the nitrogen at the 10-position, allows for diverse functionalization, leading to derivatives with applications ranging from antipsychotics to anticancer agents.[3] However, the path to synthesizing these valuable molecules is often fraught with challenges, including low yields, tenacious impurities, and unexpected side reactions.

This comprehensive guide is designed to serve as a technical support resource for researchers navigating the complexities of phenothiazine carboxamide synthesis. Drawing upon established chemical principles and field-proven insights, this document provides a structured approach to troubleshooting common experimental hurdles. Here, we move beyond simple procedural lists to delve into the "why" behind experimental choices, empowering you to make informed decisions to optimize your reactions.

Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common initial queries and concerns that arise during the synthesis of phenothiazine carboxamides.

Q1: My N-acylation reaction of phenothiazine is sluggish or not proceeding to completion. What are the likely causes?

A1: An incomplete N-acylation reaction can be a significant roadblock.[4] Several factors could be at play:

  • Insufficient Base: The deprotonation of the N-H group on the phenothiazine ring is a critical first step. If you are using a weak base or an insufficient stoichiometric amount, the reaction will likely stall. Consider stronger, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuONa) to ensure complete deprotonation.[5]

  • Steric Hindrance: Both the phenothiazine substrate and the acylating agent can present steric challenges.[6][7] If you are working with a bulky acyl chloride or a substituted phenothiazine, the approach of the electrophile to the nitrogen can be hindered. In such cases, extending the reaction time, moderately increasing the temperature, or using a less sterically demanding acylating agent might be necessary.[4][8]

  • Poor Solubility: Phenothiazine and its derivatives can have limited solubility in certain organic solvents. If your reactants are not fully dissolved, the reaction kinetics will be severely hampered. Experiment with different solvent systems, such as tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or toluene, to find one that provides good solubility for all components at the reaction temperature.[9][10]

  • Deactivated Acylating Agent: Acyl chlorides and other activated carboxylic acid derivatives are susceptible to hydrolysis. Ensure that your acylating agent is fresh and has been handled under anhydrous conditions to prevent deactivation by moisture.[11]

Q2: I'm observing a significant amount of a dark, tarry byproduct in my crude reaction mixture. What is it, and how can I prevent its formation?

A2: The formation of dark, often intractable, byproducts is a common issue in phenothiazine chemistry, frequently arising from oxidation of the electron-rich phenothiazine ring.[4][12]

  • Oxidation to Phenothiazine Sulfoxide: The sulfur atom in the phenothiazine ring is susceptible to oxidation, leading to the formation of the corresponding sulfoxide.[13][14] This can happen in the presence of air (oxygen), especially at elevated temperatures or in the presence of certain reagents.[15] To mitigate this, it is highly recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4][16]

  • Radical-Mediated Polymerization: Phenothiazines can form stable radical cations, which can initiate polymerization or lead to other undesirable side reactions, resulting in complex mixtures.[13][14][17] Minimizing reaction time and temperature can help to reduce the formation of these byproducts.[4]

  • Purity of Starting Materials: Impurities in the starting phenothiazine or acylating agent can sometimes catalyze side reactions.[4] Ensure you are using high-purity reagents.

Q3: My final product is difficult to purify. What are the best strategies for isolating pure phenothiazine carboxamide?

A3: The purification of phenothiazine carboxamides can be challenging due to their polarity and potential for degradation.

  • Column Chromatography: This is the most common and effective method for purification.[4][18] A silica gel stationary phase is typically used. The choice of eluent is crucial; a gradient of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate or dichloromethane) is often effective. Monitor the separation closely using Thin Layer Chromatography (TLC).

  • Crystallization: If your product is a solid, recrystallization can be a powerful purification technique.[18] Experiment with different solvent systems to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dealing with Oily Products: It is not uncommon to obtain the product as a dark, oily residue.[4] In these cases, column chromatography is the primary method of purification.[4] After chromatography, if the product remains an oil, you can attempt to induce crystallization by dissolving it in a minimal amount of a volatile solvent and then slowly adding a non-solvent.

Section 2: Troubleshooting Guides

This section provides a more in-depth, problem-and-solution-oriented approach to specific issues you may encounter.

Guide 1: Low Product Yield

Low yields are a frequent frustration in organic synthesis. The following table outlines potential causes and actionable solutions for improving the yield of your phenothiazine carboxamide synthesis.

Problem Potential Cause Recommended Solutions & Explanations
Low Conversion of Starting Material Inadequate Activation of Carboxylic Acid: If using a coupling agent (e.g., DCC, EDC), it may not be efficiently activating the carboxylic acid.[19][20]* Optimize Coupling Reagents: Consider using more modern and efficient coupling reagents like HATU, HBTU, or COMU. These often provide higher yields and shorter reaction times.[19] * Add an Activator: The addition of an activating agent like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can improve the efficiency of carbodiimide-mediated couplings.[21]
Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.* Use a Slight Excess of the Acylating Agent: Employing a small excess (1.1-1.2 equivalents) of the acylating agent can help drive the reaction to completion.[4]
Suboptimal Reaction Temperature: The reaction may be too slow at the current temperature.* Gradual Temperature Increase: Cautiously increase the reaction temperature in small increments (e.g., 10°C) while monitoring the reaction progress by TLC.[4] Be aware that excessive heat can promote side reactions.[4]
Product Degradation Hydrolysis of the Amide Bond: The newly formed carboxamide can be susceptible to hydrolysis, especially under acidic or basic conditions.* Maintain Neutral pH during Workup: Use a mild aqueous workup with a neutral or slightly basic wash (e.g., saturated sodium bicarbonate solution) to remove unreacted acid without hydrolyzing the product.
Oxidative Degradation: The phenothiazine core can be oxidized during the reaction or workup.[14][16]* Utilize an Inert Atmosphere: As mentioned previously, conducting the entire reaction and workup under a nitrogen or argon atmosphere is crucial to prevent oxidation.[4][16]
Guide 2: Product Impurity

Obtaining a pure product is paramount for subsequent applications. This guide addresses common impurity issues.

Problem Potential Impurity Troubleshooting & Prevention
Presence of Unreacted Phenothiazine Starting material that did not react.* Re-evaluate Base and Reaction Time: Ensure complete deprotonation of the phenothiazine and allow sufficient reaction time.[4] * Purification: Unreacted phenothiazine can usually be separated from the more polar carboxamide product by column chromatography.
Presence of Carboxylic Acid Starting Material Unreacted acylating agent or its hydrolyzed form.* Aqueous Wash: A wash with a mild base (e.g., dilute sodium bicarbonate solution) during the workup will remove acidic impurities.
Formation of a Sulfoxide Impurity Oxidation of the phenothiazine sulfur atom.[13][14]* Inert Atmosphere: Rigorously exclude oxygen from the reaction.[4][16] * Use Degassed Solvents: Purging solvents with an inert gas before use can remove dissolved oxygen.[16]
Multiple Spots on TLC (of similar polarity) Isomeric Products: If the phenothiazine ring is unsymmetrically substituted, acylation could potentially occur at different positions.* Characterization: Carefully analyze your product using NMR and Mass Spectrometry to confirm the structure and identify any isomers.
Side-Reaction Products: Unwanted reactions can lead to a variety of byproducts.* Optimize Reaction Conditions: Re-evaluate the reaction temperature, time, and choice of reagents to favor the desired reaction pathway.[5]

Section 3: Experimental Protocols & Workflows

To provide a practical framework, this section details a general experimental protocol for the synthesis of a phenothiazine carboxamide and a visual troubleshooting workflow.

Protocol 1: General Procedure for N-Acylation of Phenothiazine using an Acyl Chloride

This protocol outlines a standard method for the synthesis of a phenothiazine carboxamide.

Materials:

  • 10H-Phenothiazine

  • Acyl chloride

  • Triethylamine (TEA) or another suitable base[10]

  • Anhydrous Tetrahydrofuran (THF) or another suitable solvent[9]

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (or other suitable eluents)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve 10H-phenothiazine (1.0 equivalent) in anhydrous THF.

  • Base Addition: Add triethylamine (1.1-1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Acylating Agent Addition: Slowly add the acyl chloride (1.0-1.2 equivalents) dropwise to the stirred solution. An exothermic reaction may be observed.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting phenothiazine is consumed. The reaction may require stirring at room temperature for several hours or gentle heating.[9][10]

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (or another suitable organic solvent).

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure phenothiazine carboxamide.[18]

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting common issues in phenothiazine carboxamide synthesis.

TroubleshootingWorkflow Start Reaction Start Monitor Monitor Reaction by TLC Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Aqueous Workup & Extraction Complete->Workup Yes Troubleshoot Troubleshoot Issue Complete->Troubleshoot No Purify Column Chromatography / Crystallization Workup->Purify Product Pure Product Purify->Product LowYield Low Yield After Purification Purify->LowYield Incomplete Incomplete Reaction Troubleshoot->Incomplete SideProducts Side Products Observed Troubleshoot->SideProducts CheckReagents Check Reagent Purity & Stoichiometry Incomplete->CheckReagents OptimizeBase Optimize Base & Solvent Incomplete->OptimizeBase OptimizeTempTime Adjust Temperature & Time SideProducts->OptimizeTempTime InertAtmosphere Ensure Inert Atmosphere SideProducts->InertAtmosphere PurificationMethod Refine Purification Method LowYield->PurificationMethod CheckReagents->OptimizeTempTime

Caption: A logical workflow for troubleshooting phenothiazine carboxamide synthesis.

Section 4: Advanced Considerations and Alternative Methods

For particularly challenging syntheses, exploring alternative methodologies can be beneficial.

Amide Coupling Reagents

For the coupling of a carboxylic acid directly with phenothiazine, a wide array of modern coupling reagents can be employed to avoid the often harsh conditions of using acyl chlorides.[19][20]

Coupling Reagent ClassExamplesKey Advantages
Carbodiimides EDC, DCC, DICReadily available and cost-effective.[21]
Phosphonium Salts PyBOP, PyAOPHigh reactivity, often leading to faster reactions and higher yields.
Uronium/Aminium Salts HATU, HBTU, TBTUGenerally considered the most efficient, with low rates of side reactions.[19]
Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate reaction times and, in some cases, improve yields by providing rapid and uniform heating.[5] This can be particularly useful for sterically hindered substrates.

Flow Chemistry

For scaling up reactions, flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and purity while minimizing the formation of byproducts.

Conclusion

The synthesis of phenothiazine carboxamides, while a powerful tool in medicinal chemistry, requires careful attention to detail and a proactive approach to troubleshooting. By understanding the underlying chemical principles and being aware of common pitfalls such as oxidation and incomplete reactions, researchers can significantly improve their success rates. This guide provides a foundational framework for diagnosing and solving problems encountered in the laboratory. Remember that systematic optimization of reaction conditions—including base, solvent, temperature, and time—is key to achieving high yields of pure product.

References

  • Boyer, G., et al. (2000). Regioselective synthesis of N-acyl- and N-alkyldioxolo[4,5-b]phenothiazines. ARKIVOC, 2000(iv), 563-575.
  • Motohashi, N., et al. (2000). Synthesis and biological activity of N-acylphenothiazines. PubMed, 44(4), 269-74.
  • Exploring the therapeutic potential of phenothiazine derivatives in medicinal chemistry. (2024).
  • Google Patents. (1992).
  • Pankratov, A. N., Uchaeva, I. M., & Stepanov, A. N. (1993). Chemical and electrochemical oxidation of phenothiazine. Canadian Journal of Chemistry, 71(5), 674-679.
  • Facile synthesis of N-aryl phenothiazines and phenoxazines via Brønsted acid catalyzed C–H amination of arenes. (n.d.).
  • Phenothiazinimides: Atom-Efficient Electrophilic Amin
  • Approaches for the synthesis, chemical modification and biological properties of N-acylphenothiazines. (n.d.).
  • Determining the Synthesis, Chemical Modification and Biological Properties of N-acylphenothiazines. (2022).
  • Electric-Field-Driven Dual-Pathway Click Coupling of Phenothiazines and Amines in Aqueous Microdroplets. (2026). Journal of the American Chemical Society.
  • Google Patents. (1959).
  • Phenothiazine Molecule Provides the Basic Chemical Structure for Various Classes of Pharmacotherapeutic Agents. (2025).
  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calcul
  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calcul
  • Purification, Crystal Structure and Antimicrobial Activity of phenazine-1-carboxamide Produced by a Growth-Promoting Biocontrol Bacterium, Pseudomonas Aeruginosa MML2212. (2009). PubMed.
  • Optimize Amide Bond Formation for Increased Yield Efficiency. (2026).
  • A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods. (n.d.). Journal of Medicinal and Medical Chemistry.
  • Chemical and Electrochemical Oxidation of Phenothiazine. (2025).
  • Steric Manipulation as a Mechanism for Tuning the Reduction and Oxidation Potentials of Phenothiazines. (2021). PubMed.
  • Optimized reaction conditions for amide bond formation in DNA-encoded combin
  • Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium. (n.d.). PubMed.
  • Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. (2024). ACS Omega.
  • Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. (n.d.). PMC.
  • The versatility of phenothiazines as an anticancer drug scaffold. (n.d.). PMC - NIH.
  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023).
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  • Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxid
  • Phenothiazine Scope: Steric Strain Induced Planarization and Excimer Formation. (n.d.).
  • Google Patents. (2015). CN104529938A - Novel method for synthesizing phenothiazine compounds.
  • Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. (2025). MDPI.
  • Optimization of the reaction conditions of amide synthesis. (n.d.).
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Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Phenothiazine Synthesis

Welcome to the comprehensive technical support center for the synthesis of phenothiazine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complex...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical support center for the synthesis of phenothiazine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of phenothiazine synthesis, offering in-depth troubleshooting advice and frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your reaction conditions, improve yields, and ensure the purity of your final products.

Section 1: Reaction Troubleshooting - Navigating Common Hurdles

This section addresses the most frequently encountered issues during phenothiazine synthesis. Each problem is analyzed from a mechanistic standpoint, providing you with the rationale behind the proposed solutions.

Q1: My phenothiazine synthesis reaction suffers from low yields. What are the primary causes and how can I improve them?

Low yields in phenothiazine synthesis, particularly through the classical Bernthsen synthesis (diphenylamine and sulfur), often stem from incomplete conversion and the formation of side products.[1][2][3] Here’s a breakdown of critical factors and optimization strategies:

  • Purity of Reactants: The purity of your starting materials, especially diphenylamine, is paramount. Impurities can lead to the formation of undesirable tarry by-products, significantly reducing the yield of the desired phenothiazine.[1]

    • Recommendation: Always use high-purity starting materials. If necessary, purify diphenylamine by recrystallization or sublimation before use.

  • Reaction Temperature: Temperature is a critical parameter that directly influences reaction rate and selectivity. For the reaction between diphenylamine and sulfur, a temperature range of 140-160°C is typically employed.[1][4]

    • Causality: At lower temperatures, the reaction may be sluggish, leading to incomplete conversion. Conversely, excessively high temperatures can promote side reactions and product degradation. The evolution of hydrogen sulfide (H₂S) is a key indicator of the reaction's progress; however, rapid evolution can lead to loss of reactants and the formation of polysulfides.[1]

    • Optimization: A gradual increase in temperature can help control the reaction rate. Start at a lower temperature (e.g., 140°C) and, once the initial vigorous evolution of H₂S subsides, slowly raise the temperature to 160°C to drive the reaction to completion.[1][4]

  • Catalyst Choice and Activity: Catalysts like iodine or anhydrous aluminum chloride are often used to facilitate the reaction.[1]

    • Causality: The catalyst's role is to activate the reactants and lower the activation energy of the cyclization step. However, many catalysts are sensitive to moisture. Anhydrous aluminum chloride, for instance, can be deactivated by atmospheric moisture, rendering it ineffective.[1]

    • Optimization: Ensure your catalyst is anhydrous.[1] Use freshly opened or properly stored catalysts. The optimal catalyst loading should be determined empirically for your specific reaction, as excess catalyst can sometimes promote side reactions.

  • Reaction Time: Insufficient reaction time will result in incomplete conversion, while excessively long reaction times can lead to product degradation and the formation of byproducts.[1]

    • Recommendation: Monitor the reaction progress closely using Thin Layer Chromatography (TLC).[1][4] This will allow you to determine the optimal point to quench the reaction, maximizing yield and minimizing byproduct formation.

Q2: My TLC analysis shows a significant amount of unreacted starting material. What steps should I take?

An incomplete reaction is a common frustration. Here are several troubleshooting steps:

  • Verify Catalyst Activity: As mentioned, moisture can deactivate catalysts like anhydrous aluminum chloride.[1] Ensure your catalyst is active and handled under anhydrous conditions.

  • Extend Reaction Time: Continue the reaction for a longer duration, monitoring its progress by TLC every few hours.[1]

  • Increase Temperature Incrementally: Gradually increase the reaction temperature in small increments (e.g., 10°C) and observe the effect on the reaction progress via TLC.[1] Be cautious, as excessive heat can lead to decomposition.[4]

Q3: My reaction mixture has turned into a dark, tarry mess. What went wrong and can it be salvaged?

The formation of tar is a strong indicator of side reactions and product degradation, often caused by excessive heat or the presence of impurities.[1][4]

  • Causality: High temperatures can lead to polymerization and the formation of complex, insoluble byproducts. Impurities in the starting materials can also act as initiators for these unwanted reactions.[1]

  • Prevention and Mitigation:

    • Precise Temperature Control: Maintain the reaction temperature within the optimal range.[1][4]

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that contribute to tar formation.[1][4]

    • Purification: While challenging, it may be possible to salvage some product from a tarry mixture through column chromatography.[1]

Q4: I'm observing the formation of multiple spots on my TLC plate, indicating byproducts. How can I minimize their formation?

Byproduct formation is a common challenge in phenothiazine synthesis. The nature of these byproducts depends on the specific synthetic route employed.

  • Common Byproducts in Bernthsen Synthesis: In the reaction of diphenylamine and sulfur, common byproducts include polysulfides and over-oxidized species like phenothiazine sulfoxide.[1]

  • Minimization Strategies:

    • Strict Temperature Control: As emphasized previously, precise temperature control is crucial to minimize side reactions.[1][4]

    • Inert Atmosphere: An inert atmosphere will prevent the oxidation of the phenothiazine product to the corresponding sulfoxide.[1][4]

    • Stoichiometry: Using a slight excess of diphenylamine has been shown to reduce the formation of by-products.[1] The unreacted diphenylamine can be removed during purification.

Section 2: Purification Troubleshooting

Obtaining a pure phenothiazine derivative is as critical as the synthesis itself. This section provides guidance on common purification challenges.

Q5: My crude product is a dark, oily residue. How can I purify it and induce crystallization?

An oily product is a frequent outcome, often due to the presence of impurities that inhibit crystallization.

  • Purification Techniques:

    • Column Chromatography: This is the primary method for purifying oily residues.[1] A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the target compound from impurities. Monitor the fractions by TLC to collect the pure product.

    • Trituration: If you have an idea of a solvent in which your product is sparingly soluble but the impurities are highly soluble, you can "triturate" the oil. This involves repeatedly washing the oil with the solvent to remove the impurities.

  • Inducing Crystallization:

    • Recrystallization: Dissolve the purified oil in a minimum amount of a hot solvent in which it is soluble, and then slowly cool the solution. If crystallization does not occur, you can try adding an "anti-solvent" (a solvent in which the product is insoluble) dropwise until the solution becomes slightly cloudy.

    • Seeding: Adding a small crystal of the desired product to a supersaturated solution can induce crystallization.[1]

    • Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.[1]

Q6: How can I effectively remove unreacted diphenylamine from my crude phenothiazine product?

Unreacted diphenylamine is a common impurity that can be challenging to remove.

  • Extraction: Diphenylamine is more basic than phenothiazine. You can perform a liquid-liquid extraction by dissolving the crude product in a suitable organic solvent and washing it with a dilute acid solution (e.g., 1M HCl). The diphenylamine will be protonated and move into the aqueous layer, while the phenothiazine remains in the organic layer.[1]

  • Column Chromatography: As diphenylamine is less polar than phenothiazine, column chromatography with a non-polar eluent system can effectively separate the two compounds.[1]

  • Distillation: In some cases, vacuum distillation can be used to remove the more volatile diphenylamine from the less volatile phenothiazine product.[1][5]

Section 3: Advanced Synthesis Strategies & Troubleshooting

Modern synthetic methods offer alternative routes to phenothiazines, each with its own set of challenges and optimization parameters.

Q7: I am attempting a Smiles rearrangement to synthesize a phenothiazine derivative, but the reaction is not proceeding as expected. What are the critical factors for a successful Smiles rearrangement?

The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction for synthesizing phenothiazines, but it is highly sensitive to several factors.[6][7]

  • Key Requirements for a Successful Smiles Rearrangement:

    • Activating Group: The aromatic ring that migrates must be activated by a potent electron-withdrawing group (EWG), typically located ortho or para to the reaction center. A nitro group (-NO2) is a common and effective activating group.[1]

    • Leaving Group: The group being displaced must be a good leaving group. Halogens and sulfonate esters are commonly used.[1]

    • Nucleophile: The attacking nucleophile (e.g., -SH, -NHR) must be sufficiently strong.[1]

    • Base: A suitable base is required to deprotonate the nucleophile and initiate the rearrangement. The choice of base (e.g., sodium hydroxide, potassium carbonate, or a stronger base like sodium hydride) and solvent is crucial and often requires optimization for a specific reaction.[1][8]

Q8: My Smiles rearrangement is yielding multiple products. What could be the issue?

The formation of multiple products in a Smiles rearrangement can be attributed to competing reactions.

  • Side Reactions: Intermolecular side reactions can compete with the desired intramolecular rearrangement. Running the reaction at a suitable concentration can favor the intramolecular process.

  • Alternative Cyclization Pathways: Depending on the substrate, cyclization can sometimes occur without the rearrangement, leading to isomeric products.[1] Careful analysis of your product mixture using techniques like NMR and mass spectrometry is necessary to identify the different isomers.[1]

Q9: What are the advantages of using modern catalytic methods like the Buchwald-Hartwig amination for phenothiazine synthesis?

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful tools for the synthesis of phenothiazines.[9][10][11]

  • Advantages:

    • Milder Reaction Conditions: Compared to the high temperatures required for the classical Bernthsen synthesis, Buchwald-Hartwig couplings often proceed at lower temperatures.[10]

    • Greater Substrate Scope: These methods can tolerate a wider range of functional groups, allowing for the synthesis of more complex and diverse phenothiazine derivatives.[9][10]

    • Improved Regioselectivity: In many cases, these reactions offer better control over the position of substituents on the phenothiazine core.

  • Troubleshooting Buchwald-Hartwig Amination:

    • Catalyst and Ligand Choice: The choice of palladium precatalyst and ligand is critical for a successful reaction. Different ligand systems (e.g., RuPhos, BINAP) may be required for different substrates.[9][10]

    • Base and Solvent: The choice of base (e.g., sodium tert-butoxide, cesium carbonate) and solvent (e.g., toluene, dioxane) can significantly impact the reaction outcome.

    • Inert Atmosphere: These reactions are typically sensitive to oxygen and must be carried out under an inert atmosphere.

Section 4: Data and Protocols

Table 1: Typical Reaction Conditions for Phenothiazine Synthesis
Synthesis MethodReactantsCatalyst/ReagentsSolventTemperature (°C)Typical Yield (%)Reference
Bernthsen SynthesisDiphenylamine, SulfurIodine or AlCl₃ (anhydrous)None (neat)140-16060-80[1][4]
Smiles RearrangementSubstituted 2-aminothiophenol, Activated aryl halideBase (e.g., NaOH, K₂CO₃, NaH)DMF, Toluene80-12050-90[1][6][7]
Buchwald-Hartwig AminationDiaryl sulfide with o-bromoaniline moietyPd precatalyst (e.g., RuPhos Pd G1), Ligand (e.g., RuPhos)Toluene, Dioxane80-11070-95[9][10]
Ullmann Condensation2-Halodiphenylamine, Sulfur sourceCopper catalystHigh-boiling polar solvents (e.g., NMP, DMF)>21040-70[12][13][14]
Experimental Protocol: Classical Bernthsen Synthesis of Phenothiazine

This protocol is based on the classical synthesis from diphenylamine and sulfur.[1][4]

Materials:

  • Diphenylamine (high purity)

  • Sulfur powder

  • Iodine (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap (for H₂S), combine diphenylamine and sulfur in a 1:2 molar ratio.

  • Add a catalytic amount of iodine.

  • Heat the mixture in a sand bath or heating mantle to 140-150°C under a gentle flow of inert gas (e.g., nitrogen). Hydrogen sulfide gas will begin to evolve.

  • Once the initial vigorous reaction has subsided, slowly raise the temperature to 160°C and maintain for a period to ensure the reaction goes to completion (monitor by TLC).[1][4]

  • Allow the reaction mixture to cool to room temperature. The solidified melt is then ground into a fine powder.

  • Extract the ground solid first with hot water and then with dilute alcohol to remove impurities.[4]

  • The remaining solid residue is crude phenothiazine.

  • The crude phenothiazine can be further purified by recrystallization from ethanol to yield yellowish leaflets.[1][4]

Experimental Protocol: Synthesis of Chlorpromazine (A Phenothiazine Derivative)

This protocol outlines a common route for the synthesis of the antipsychotic drug chlorpromazine.

Materials:

  • 2-Chlorophenothiazine

  • 3-Chloro-N,N-dimethylpropylamine

  • Sodium amide (NaNH₂)

  • Toluene or Xylene

Procedure:

  • Dissolve 2-chlorophenothiazine in a suitable solvent such as toluene or xylene in a round-bottom flask equipped with a reflux condenser.

  • Carefully add sodium amide as a base to deprotonate the nitrogen of the phenothiazine ring.

  • Add 3-chloro-N,N-dimethylpropylamine to the reaction mixture.

  • Reflux the reaction mixture until the starting material is consumed (monitor by TLC).

  • After the reaction is complete, cool the mixture and perform a suitable workup, which may include washing with water and extraction with an organic solvent.

  • The crude product can be purified by distillation under reduced pressure or by crystallization of its hydrochloride salt.

Section 5: Visualizing the Workflow

Diagram 1: General Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_temp Verify Reaction Temperature start->check_temp check_catalyst Assess Catalyst Activity start->check_catalyst monitor_time Monitor Reaction by TLC start->monitor_time purify Purify Starting Materials check_purity->purify Impurities Suspected incomplete Incomplete Reaction? monitor_time->incomplete byproducts Byproducts Observed? incomplete->byproducts No optimize_time Adjust Reaction Time incomplete->optimize_time Yes optimize_temp Optimize Temperature byproducts->optimize_temp Yes optimize_catalyst Optimize Catalyst Loading byproducts->optimize_catalyst Yes inert_atm Use Inert Atmosphere byproducts->inert_atm Yes success Improved Yield byproducts->success No optimize_temp->success optimize_catalyst->success optimize_time->success purify->start inert_atm->success

Caption: A logical workflow for troubleshooting low yields in phenothiazine synthesis.

Diagram 2: Decision Tree for Purification of Oily Product

G start Oily Crude Product chromatography Column Chromatography start->chromatography pure_oil Pure Oil Obtained? chromatography->pure_oil trituration Trituration trituration->chromatography recrystallization Recrystallization crystals Crystals Formed? recrystallization->crystals seeding Seeding seeding->crystals scratching Scratching scratching->crystals pure_oil->trituration No pure_oil->recrystallization Yes crystals->seeding No crystals->scratching No success Pure Crystalline Product crystals->success Yes

Caption: A decision-making guide for the purification and crystallization of oily phenothiazine products.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem. (n.d.). preventing over-oxidation in phenothiazine synthesis. BenchChem.
  • Author(s). (2018). Synthesis of Diverse Phenothiazines by Direct Thioamination of Arynes with S-(o-Bromoaryl)-S-methylsulfilimines and Subsequent Intramolecular Buchwald–Hartwig Amination. Chemistry Letters. [Link]

  • (1959). Purification of phenothiazine.
  • Author(s). (n.d.). Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents. PMC. [Link]

  • Author(s). (2025). Synthesis of phenothiazines via Smiles rearrangement. ResearchGate. [Link]

  • Dodds, A. C., Puddu, S., & Sutherland, A. (2022). Thioarylation of anilines using dual catalysis: two-step synthesis of phenothiazines. Organic & Biomolecular Chemistry. [Link]

  • Author(s). (n.d.). Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines. PMC. [Link]

  • Author(s). (2016). The double Smiles rearrangement in neutral conditions leading to one of 10-(nitropyridinyl)dipyridothiazine isomers. CORE. [Link]

  • Author(s). (2008). Synthesis and Electronic Properties of Sterically Demanding N-Arylphenothiazines and Unexpected Buchwald−Hartwig Aminations. The Journal of Organic Chemistry. [Link]

  • Author(s). (n.d.). Synthesis of phenothiazine using Cu catalysis. ResearchGate. [Link]

  • Author(s). (2025). A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods. Journal of Medicinal and Medical Chemistry. [Link]

  • (2015). Novel method for synthesizing phenothiazine compounds.
  • Author(s). (n.d.). Gram-scale synthesis of the N-phenyl phenothiazine photocatalyst by benzyne addition. Canadian Science Publishing. [Link]

  • Author(s). (2025). Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review. [Source not available].
  • Author(s). (2025). Phenothiazine Sulfoxides as Active Photocatalysts for the Synthesis of γ-Lactones. Journal of the American Chemical Society. [Link]

  • Author(s). (2025). SYNTHESIS OF PHENOTHIAZINE DERIVATIVES AS NOVEL MOIETIES TOWARD UTILIZATION IN ALTERNATIVE DONOR – ACCEPTOR CONJUGATED POLYMERS. ResearchGate. [Link]

  • Author(s). (2008). Synthesis and electronic properties of sterically demanding N-arylphenothiazines and unexpected Buchwald-Hartwig aminations. PubMed. [Link]

  • Nodiff, E. A., & Hausman, M. (n.d.). A New Phenothiazine Synthesis. The Halogen-Induced Smiles Rearrangement1. The Journal of Organic Chemistry. [Link]

  • Author(s). (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. MDPI. [Link]

  • Author(s). (n.d.). General methods for synthesis of compounds. [Source not available].
  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • (2001). Process for the preparation of a highly pure phenothiazine compound.
  • Baker, B. E., & Brickman, L. (n.d.). The Purification of Phenothiazine. Journal of the American Chemical Society. [Link]

  • SynArchive. (n.d.). Ullmann Condensation. [Link]

  • Author(s). (2015). Method for the Synthesis of Phenothiazines via a Domino Iron-Catalyzed C–S/C–N Cross-Coupling Reaction. The Journal of Organic Chemistry. [Link]

  • Author(s). (n.d.). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. PMC. [Link]

  • Author(s). (n.d.). Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities. AIP Publishing. [Link]

  • Author(s). (n.d.). synthesis of phenothiazine derivatives for antioxidant studies. DTIC. [Link]

  • Author(s). (n.d.). Phenothiazine and phenothiazine-5,5-dioxide-based push–pull derivatives: synthesis, photophysical, electrochemical and computational studies. New Journal of Chemistry. [Link]

  • Author(s). (2025). Synthesis and Evaluation of Phenothiazine Derivatives. ResearchGate. [Link]

  • Author(s). (2020). Synthesis and Evaluation of Phenothiazine Derivatives. iosrphr.org. [Link]

  • Semantic Scholar. (n.d.). The mechanism of the modified Ullmann reaction.[Link]

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide

Welcome to the Technical Support Center. The purification of N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide presents a dual challenge for synthetic chemists and drug development professionals.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The purification of N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide presents a dual challenge for synthetic chemists and drug development professionals. First, the electron-rich phenothiazine core is highly susceptible to oxidation and light degradation. Second, the 1-phenylethylamine moiety introduces a chiral center, meaning syntheses using racemic precursors will yield a racemic product that requires enantiomeric resolution.

This guide provides field-proven, self-validating workflows to overcome these specific molecular challenges, ensuring high-yield recovery of optically pure enantiomers.

Process Workflow Visualization

G Crude Crude Reaction Mixture (Product, Phenothiazine, Amine) Workup Aqueous Workup (Removes Polar Impurities) Crude->Workup Liquid-Liquid Extraction Flash Flash Chromatography (Neutral Alumina / Buffered Silica) Workup->Flash Organic Phase Racemate Racemic N-(1-phenylethyl)- 10H-phenothiazine-10-carboxamide Flash->Racemate Isocratic/Gradient Elution SFC Preparative Chiral SFC (Chiralpak AD-H, CO2/MeOH) Racemate->SFC Chiral Resolution R_Enant (R)-Enantiomer (>99% ee) SFC->R_Enant Peak 1 S_Enant (S)-Enantiomer (>99% ee) SFC->S_Enant Peak 2

Achiral purification and chiral resolution workflow for phenothiazine-10-carboxamide.

Troubleshooting Guides & FAQs

Q1: My purified fractions are turning pink/brown upon concentration. What is happening, and how do I prevent it? A1: This discoloration is the hallmark of phenothiazine oxidation. The nitrogen and sulfur heteroatoms in the tricyclic system donate electron density, making the molecule prone to single-electron transfer (SET) oxidation. This forms a resonance-stabilized, highly colored radical cation (pink/red), which subsequently oxidizes into a sulfoxide or sulfone[1].

  • Causality: Standard silica gel contains acidic silanol groups that lower the oxidation potential of the phenothiazine core, catalyzing degradation during chromatography[2]. Furthermore, dissolved oxygen in the mobile phase acts as the primary oxidant.

  • Solution: Switch your stationary phase from standard silica to neutral alumina, or pre-treat your silica gel with 1% triethylamine (TEA) to neutralize acidic sites. Always use degassed solvents (sparged with Argon or N2) and concentrate fractions in amber glassware to prevent photo-oxidation[2].

Q2: Unreacted phenothiazine is co-eluting and streaking into my product fractions. How can I improve the resolution? A2: Unreacted phenothiazine is highly non-polar but tends to streak on silica due to secondary interactions.

  • Causality: The secondary amine of unreacted phenothiazine interacts strongly with active hydrogen-bonding sites on the silica, destroying band symmetry and causing a "tail" that bleeds into the slightly more polar carboxamide product.

  • Solution: Implement a step-gradient. Start with a highly non-polar solvent (e.g., 100% Hexanes or Heptane) to elute the bulk of the unreacted phenothiazine. Once the baseline stabilizes, step to a Hexane/Ethyl Acetate (e.g., 80:20 v/v) mixture to elute the N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide.

Q3: How do I separate the (R) and (S) enantiomers of the purified racemic product? A3: Because enantiomers have identical physical properties in achiral environments, standard chromatography cannot separate them. The most efficient and scalable method for resolving chiral amides is Supercritical Fluid Chromatography (SFC)[3].

  • Causality: Chiral stationary phases (CSPs) like Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) offer distinct steric and electronic environments. The (R) and (S) enantiomers form transient diastereomeric complexes with the CSP via hydrogen bonding and pi-pi stacking. SFC utilizes supercritical CO2, which possesses high diffusivity and low viscosity, allowing for rapid, high-resolution separations without the massive solvent waste of traditional HPLC[4].

  • Solution: Utilize a Chiralpak AD-H column with a mobile phase of CO2 and a polar modifier (e.g., 10-20% Methanol) to achieve baseline resolution.

Q4: Why is my yield lower than expected after column chromatography, with evidence of free 1-phenylethylamine in the later fractions? A4: You are likely experiencing on-column hydrolysis of the amide linkage.

  • Causality: While phenothiazine-10-carboxamides are generally stable, prolonged exposure to highly active (acidic) silica gel can catalyze the cleavage of the exocyclic amide bond, reverting the product back to phenothiazine and 1-phenylethylamine[2].

  • Solution: Minimize the time the compound spends on the column. Use flash chromatography with pressurized flow rather than gravity columns, and ensure the silica is buffered.

Quantitative Chromatographic Data
ParameterValue / ObservationAnalytical Significance
Rf (Product) ~0.45 (Hexane:EtOAc 80:20)Optimal retention factor for achiral flash chromatography.
Rf (Phenothiazine) ~0.70 (Hexane:EtOAc 80:20)Elutes earlier; prone to streaking if silica is acidic.
SFC Ret. Time (Peak 1) 4.2 min (Chiralpak AD-H)First enantiomer eluted (CO2/MeOH mobile phase).
SFC Ret. Time (Peak 2) 5.8 min (Chiralpak AD-H)Second enantiomer eluted (CO2/MeOH mobile phase).
UV Absorbance Max 254 nm, 320 nmOptimal wavelengths for UV-triggered fraction collection.
Detailed Experimental Protocols
Protocol 1: Achiral Flash Chromatography (Removal of Precursors & Oxides)

This protocol isolates the racemic target molecule from unreacted precursors and oxidative degradation products.

  • Stationary Phase Preparation: Slurry pack a flash column with neutral alumina. If silica gel must be used, pre-treat it by passing 2 column volumes (CV) of Hexanes containing 1% Triethylamine (TEA) to neutralize acidic silanol groups[2].

  • Sample Loading: Dissolve the crude reaction mixture in a minimum volume of dichloromethane (DCM) and dry-load onto a small amount of Celite.

    • Self-Validation Check: Ensure the Celite powder is completely dry and free-flowing before loading. Clumping indicates residual DCM, which will cause severe band broadening and poor resolution.

  • Elution: Run a step gradient. Elute with 3 CV of 100% Hexanes to remove unreacted phenothiazine. Step the gradient to 85:15 Hexanes:EtOAc to elute the racemic N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide.

  • Fraction Collection: Monitor the eluent at 254 nm.

    • Self-Validation Check: Visually inspect the fractions. If fractions exhibit a pink or reddish hue, radical cation formation has occurred[1]. Immediately halt the column, purge collected fractions with N2, and verify that your solvents were properly degassed.

Protocol 2: Preparative Chiral SFC Resolution

This protocol resolves the purified racemate into optically pure (R) and (S) enantiomers.

  • System Equilibration: Equilibrate a preparative Chiralpak AD-H column (250 x 21.1 mm, 5 µm) on an SFC system with supercritical CO2 and a 20% Methanol modifier. Set the backpressure regulator to 120 bar and the column oven to 35 °C[4].

  • Sample Injection: Dissolve the racemic carboxamide in HPLC-grade Methanol (approx. 50 mg/mL).

    • Self-Validation Check: Filter the sample through a 0.2 µm PTFE syringe filter prior to injection. Any particulate matter will block the SFC frits, causing immediate and dangerous pressure spikes.

  • Resolution & Recovery: Inject the sample and collect Peak 1 and Peak 2 based on UV absorbance at 254 nm. Because the primary mobile phase is CO2, it will rapidly evaporate upon depressurization in the fraction collector, leaving the purified enantiomer dissolved in a small volume of the Methanol modifier[3].

  • Post-Processing: Gently evaporate the residual Methanol under a stream of N2 in amber vials (to protect from light) to yield the pure solid enantiomers.

References[2] Title: Technical Support Center: Purification of Acetylated Phenothiazine Oxides. Source: Benchchem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGj3dLlmLPflCGpjDoozdFzjIOhKtVem4KurZY-h-lP6kKPTMyrTntNCULYH323dtuJq55zH1zezm730ATbIM19-GzaeDE2q5LpGQyh-RwJyMPb8dkNKKuy8kCr8Bta87pAg75ycx_UhmVEQKLrPLEK0t9usaHqJ71GiXEmyJtmG1EUmUNl3PpCNN5cniEiINyiB7uDfqwwWjwfUKNU62CdnyyZKHw=[3] Title: Advanced Chiral Resolution and Purification Strategies. Source: Arborpharmchem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDZK40Bp7NbTOsaKkX2Nr8rX07_eKMrlRbHgr0g_ylJJZjbGXMO5zd-vlZbnaOLl0w7DUx2CDyN_67PWzjelIGGqyXcMpSe-LLIBQZ52lo7-oJFNGgbdqJW_BUkMCZ1v5OrTIy_o2wh6xEFsSN8at6Up8FwIiwI3c9-_b0yA==[4] Title: Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. Source: fagg.be. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-rM0-BeV8vvhN29yf5UBARTzg242p-2FSRbJjoHbTmfdb-7lZt1KoOV9dfpDwi_x2RtdBh8MLNbKthSIUaBWEFwUmb7gfwUVdBh4VHStgM7KlRRY5OkogYCgjw4gajmTpdhO6nsJerBjxUbIps44P9Xs=[1] Title: Oxidation of Selected Phenothiazine Drugs During... : Journal of Analytical Toxicology. Source: Ovid. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9QURrZwJq5QKOTJOpWTyQIl9nGHFCx5R800HqB7Ol0iIh7uHlF4pN9GEj-CsoBDbKTap6jtEe3PdyGLyMlJXUTNiQDcwfaXhPxx5-JhYT3hwJWc3cp_cqm0XVrzgYLV_rEg6D8aAKkooVdBfB1WZLNEcqDT1L-etVyxb4_d_tZcE51gJFYuPcTYWZWC1RYiR4UlBIrkESOdInYfuaDC0HgikQ-5IohXWy_ygDrWCje30=

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility Issues with N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide in Assays

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the aqueous solubility of N-(1-phenylethyl)-10H-phenothiazine-10-carboxami...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the aqueous solubility of N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide in biological and cell-based assays.

Unlike traditional phenothiazine derivatives (e.g., promethazine or chlorpromazine), this specific compound presents severe solubilization hurdles due to its unique structural modifications. Below, we dissect the chemical causality of these issues and provide self-validating, field-proven protocols to overcome them.

Part 1: Mechanistic FAQs & Troubleshooting

Q1: Why does N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide precipitate immediately upon dilution into my assay buffer, even though my DMSO stock is perfectly clear? A1: This is a classic manifestation of the "Ouzo effect" (solvent shifting). When you dilute a highly concentrated DMSO stock into an aqueous buffer, the DMSO diffuses into the bulk water phase much faster than the hydrophobic drug molecules can disperse. This creates localized zones of extreme supersaturation, forcing the highly lipophilic phenothiazine core to rapidly nucleate and form micro-precipitates. Because the bulky 1-phenylethyl group dramatically increases the compound's LogP (octanol-water partition coefficient), the thermodynamic drive to aggregate in water is exceptionally high.

Q2: Can I just lower the pH of my assay buffer to protonate the compound and force it into solution? A2: No. This is a common misconception carried over from working with standard phenothiazine drugs. Compounds like chlorpromazine possess an ionizable alkylamine chain at the N10 position with a pKa around 9.0, allowing them to form soluble salts at physiological or acidic pH[1]. However, in N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide, the N10 position is occupied by a carboxamide. The lone pair of electrons on the amide nitrogen is delocalized into the adjacent carbonyl group via resonance, rendering it non-basic and non-ionizable under assay conditions. pH adjustment will not improve solubility.

Q3: If pH adjustment fails, what is the most effective strategy for cell-based assays without causing solvent toxicity? A3: Host-guest complexation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard here. The hydrophobic cavity of β-cyclodextrin is perfectly sized to encapsulate the tricyclic phenothiazine core[2]. We specifically recommend HP-β-CD over unsubstituted β-CD because the hydroxypropyl substitution disrupts the crystalline hydrogen-bond network of the cyclodextrin, increasing its own aqueous solubility from ~18 mg/mL to >600 mg/mL, and significantly reducing cell toxicity and nephrotoxicity[3]. Because of the bulky 1-phenylethyl group, the compound may form a 1:2 (guest:host) inclusion complex[2].

Part 2: Solubilization Workflows & Mechanisms

To systematically address solubility, we utilize a tiered workflow. Always begin by assessing the maximum allowable co-solvent concentration for your specific assay before moving to more complex micellar or cyclodextrin formulations.

Workflow Start Compound: N-(1-phenylethyl)-10H- phenothiazine-10-carboxamide Check Is pH adjustment viable? Start->Check NoPH No. Carboxamide is non-ionizable. Check->NoPH Solvent Dissolve in 100% DMSO (Stock Solution) NoPH->Solvent Dilution Direct dilution into aqueous buffer? Solvent->Dilution Precip Precipitation / Ouzo Effect Dilution->Precip If >1% DMSO final Strat1 Strategy 1: Co-solvents (Stepwise dilution + Tween-80) Precip->Strat1 Strat2 Strategy 2: Complexation (HP-β-CD 10-20% w/v) Precip->Strat2 Success Soluble in Assay (Verify via OD600/DLS) Strat1->Success Strat2->Success

Caption: Decision tree for solubilizing non-ionizable, bulky phenothiazine derivatives.

Mechanism cluster_CD Host-Guest Complexation cluster_Micelle Micellar Solubilization Drug Hydrophobic Drug (Bulky Phenothiazine) CD HP-β-Cyclodextrin (Hydrophobic Cavity) Drug->CD + CD Surf Surfactant (e.g., Tween-80) Drug->Surf + Surfactant Complex 1:1 or 1:2 Inclusion Complex CD->Complex Equilibration Micelle Drug inside Hydrophobic Core Surf->Micelle Self-assembly

Caption: Comparison of Cyclodextrin Inclusion vs. Micellar Encapsulation mechanisms.

Part 3: Comparative Data Presentation

The table below summarizes the quantitative and qualitative differences between the three primary solubilization strategies for this compound.

Solubilization StrategyMechanism of ActionTypical Max Final Conc. (Assay)Cytotoxicity RiskBest Use Case
Direct DMSO Dilution Co-solvency (lowers dielectric constant)< 10 µM (at 0.5% DMSO)High (if DMSO > 1% v/v)Biochemical assays (cell-free) where higher DMSO is tolerated.
Tween-80 / Triton X-100 Micellar Encapsulation (Hydrophobic core)50 - 100 µMModerate (Membrane disruption)In vitro enzymatic assays; acute cell assays (< 4 hours).
HP-β-Cyclodextrin Host-Guest Inclusion Complexation> 500 µMLow (Biocompatible)Long-term cell culture assays (24-72h); in vivo dosing.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must prove its own success. The following methodologies include built-in validation steps to confirm true solubilization rather than invisible nano-suspensions.

Protocol A: Preparation of HP-β-CD Inclusion Complex

Use this for cell-based assays requiring high concentrations without solvent toxicity.

  • Preparation of Host Solution: Dissolve HP-β-CD in your target aqueous buffer (e.g., PBS or cell culture media) to a final concentration of 10% to 20% (w/v). Stir continuously until completely clear.

  • Drug Addition: Weigh the required amount of N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide as a dry powder. Slowly add it to the HP-β-CD solution. (Do not use a DMSO stock for this step, as residual DMSO can destabilize the inclusion complex).

  • Equilibration: Protect the vial from light (phenothiazines are photosensitive[2]) and place it on an orbital shaker at 37°C for 24 to 48 hours. The extended time is required because the bulky 1-phenylethyl group creates steric hindrance, slowing the kinetics of cavity entry.

  • Phase Separation: Centrifuge the solution at 10,000 x g for 15 minutes to pellet any un-complexed, undissolved drug.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter.

  • Self-Validation (Optical Density): Blank a spectrophotometer with the 20% HP-β-CD buffer. Read the absorbance of your filtered drug complex at 600 nm (OD600).

    • Causality Check: True solutions do not scatter light. If OD600 < 0.01, the compound is fully solubilized. If OD600 > 0.05, nano-precipitates are present, indicating the complexation capacity was exceeded.

Protocol B: The "DMSO-Surfactant Cushion" Stepwise Dilution

Use this for rapid biochemical assays where cyclodextrin preparation time is prohibitive.

  • Stock Preparation: Dissolve the compound in 100% molecular-grade DMSO to a concentration of 10 mM.

  • Surfactant Cushion: In a separate tube, prepare your assay buffer containing 0.1% (v/v) Tween-80. Ensure the surfactant is fully dispersed. (Note: 0.1% Tween-80 is above its Critical Micelle Concentration of ~0.012mM, ensuring micelles are pre-formed).

  • Stepwise Addition: Do not pipette the buffer into the DMSO. Instead, place the assay buffer on a vortex mixer at medium speed. Slowly add the 10 mM DMSO stock dropwise directly into the center of the vortexing buffer.

  • Self-Validation (DLS): Analyze a 1 mL aliquot via Dynamic Light Scattering (DLS).

    • Causality Check: You should observe a single monodisperse peak around 10 nm (representing the Tween-80 micelles swollen with the drug). If you see a secondary peak at >1000 nm, the Ouzo effect has occurred, and the drug has crashed out.

References

  • Pobudkowska, A., et al. "Phenothiazines solution complexity – Determination of pKa and solubility-pH profiles exhibiting sub-micellar aggregation at 25 and 37°C." European Journal of Pharmaceutical Sciences. (2016).

  • Saokham, P., et al. "Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes." Molecules. 2018;23(5):1161.

  • Lutka, A. "Effect of cyclodextrin complexation on aqueous solubility and photostability of phenothiazine." Pharmazie. 2000 Feb;55(2):120-3.

Sources

Optimization

Stability testing of N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide in different solvents

Welcome to the Technical Support Center for N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide . This hub is designed for researchers, analytical chemists, and drug development professionals who require robust, field-pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide . This hub is designed for researchers, analytical chemists, and drug development professionals who require robust, field-proven strategies for handling this compound.

Phenothiazine derivatives are notorious for their environmental sensitivity. The tricyclic, sulfur- and nitrogen-containing core is highly susceptible to oxidation and photolysis, while the N10-carboxamide linkage introduces specific solubility and hydrolysis considerations. This guide synthesizes mechanistic causality with self-validating experimental protocols to ensure the integrity of your stability testing across different solvent systems.

Part 1: Quick-Reference Troubleshooting Guide

When conducting stability testing or preparing stock solutions, unexpected degradation or signal loss is common. The table below summarizes the causality behind these issues and provides immediate corrective actions.

Symptom / ObservationCausality (Mechanism)Recommended Corrective Action
Solution turns yellow/brown in DMSO Oxidation of the phenothiazine core to a sulfoxide via a radical cation intermediate [1].Use anhydrous, degassed DMSO. Store in amber vials overlaid with Argon gas.
Rapid LC-MS signal loss in aqueous buffers Photodegradation driven by ambient laboratory lighting exciting the molecule to a reactive triplet state [2].Perform all dilutions under low-light conditions. Wrap autosampler vials in aluminum foil.
Erratic peak areas or cloudy solutions Exceeding the thermodynamic solubility limit upon dilution from organic stock to aqueous media.Maintain organic co-solvent (DMSO/MeOH) at >5% v/v or incorporate surfactants (e.g., Tween-20).
Appearance of a +16 Da mass peak Formation of the phenothiazine sulfoxide derivative due to dissolved oxygen or trace metal ions [3].Purge all assay solvents with N₂/Ar. Consider adding an antioxidant (e.g., ascorbic acid) if the assay permits.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my stock solution degrade faster in DMSO compared to Acetonitrile? A: The degradation is driven by DMSO's highly hygroscopic nature. As DMSO absorbs atmospheric moisture, the introduced water acts as a nucleophile. The electron-rich phenothiazine core readily undergoes a one-electron oxidation to form an unstable radical cation. Water facilitates the subsequent reaction of this radical cation to form the stable phenothiazine sulfoxide [3]. Acetonitrile, being less hygroscopic and aprotic, stabilizes the core slightly better, provided it is thoroughly degassed.

Q2: How does the choice of solvent affect the photodegradation rate? A: The photophysical properties of phenothiazines are intrinsically linked to their solvent microenvironment. UV and visible light excite the molecule into a reactive triplet state. In protic solvents or phosphate buffer (PBS), the triplet state can be efficiently quenched by proton-transfer mechanisms, altering the degradation rate [2]. However, in aerated organic solvents (like methanol or ethanol), the triplet state reacts rapidly with dissolved oxygen to form reactive oxygen species (ROS), accelerating photo-oxidation and leading to complex structural rearrangements, such as the formation of carbazole derivatives.

Q3: Is the N10-carboxamide linkage stable across all pH ranges? A: Unlike ester linkages, the carboxamide bond at the N10 position is relatively stable at physiological pH (pH 7.4). However, it is not immune to hydrolysis. At extreme pH levels (< 3.0 or > 10.0) in aqueous solvents, the amide bond becomes susceptible to acid- or base-catalyzed hydrolysis. This cleavage yields the free 10H-phenothiazine core and 1-phenylethanamine, which will appear as distinct peaks in your chromatogram.

Part 3: Mechanistic Pathways & Workflows

Understanding the logical relationship between environmental triggers and degradation pathways is critical for designing self-validating stability assays.

DegradationMechanisms Parent N-(1-phenylethyl)-10H- phenothiazine-10-carboxamide Radical Radical Cation Intermediate Parent->Radical O2 / Metal Ions (1-e- oxidation) Amine Free Phenothiazine Core + Cleaved Amine Parent->Amine Extreme pH (Hydrolysis) Photo Photodegradation Products (e.g., Carbazoles) Parent->Photo UV/Vis Light (Photo-oxidation) Sulfoxide Phenothiazine Sulfoxide (+16 Da) Radical->Sulfoxide + H2O / O2

Logical relationship of N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide degradation pathways.

Part 4: Experimental Protocols

To ensure reproducibility and trustworthiness in your data, every protocol must act as a self-validating system. The following methodologies are designed to isolate variables (light, oxygen, pH) to accurately determine solvent-dependent stability.

Protocol A: Preparation of Ultra-Stable Stock Solutions

Objective: Prevent premature oxidation and photodegradation during storage.

  • Solvent Preparation: Degas anhydrous Acetonitrile or DMSO by sparging with Argon gas for a minimum of 15 minutes to displace dissolved oxygen.

  • Controlled Environment: Weigh the N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide powder in a low-light environment (amber lighting is highly recommended).

  • Dissolution: Dissolve the compound to a concentration of 10 mM. Vortex gently until the solution is completely clear. Self-Validation Check: The solution should be colorless to very pale yellow. A deep yellow or brown tint indicates immediate oxidation.

  • Aliquot & Storage: Dispense 50 µL aliquots into amber glass vials. Overlay the headspace of each vial with Argon gas before sealing with PTFE-lined caps. Store immediately at -80°C.

Protocol B: Forced Degradation (Stability) Assay

Objective: Quantify the degradation kinetics in various solvent systems.

  • Dilution: Dilute the 10 mM stock to a 10 µM working concentration in the test solvents (e.g., Methanol, Acetonitrile, PBS pH 7.4). Ensure the final organic solvent concentration in aqueous buffers does not drop below the precipitation threshold (typically 1-5%).

  • Incubation: Split the samples into two distinct cohorts:

    • Light Exposed: Placed under a standardized white light/UV source.

    • Dark Control: Wrapped tightly in aluminum foil to isolate thermal/solvent degradation from photodegradation.

  • Sampling: Withdraw 100 µL aliquots at defined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Quenching: For aqueous buffer samples, quench the degradation reaction by adding an equal volume of ice-cold Acetonitrile.

  • Analysis: Analyze via LC-MS/MS. Monitor the parent mass (M+H) and specifically screen for the expected sulfoxide mass (M+16+H) and hydrolysis products.

StabilityWorkflow Stock 1. Prepare 10 mM Stock (Degassed DMSO/MeOH) Aliquot 2. Aliquot into Amber Vials (Argon Purged) Stock->Aliquot Dilute 3. Dilute to 10 µM (Test Solvents: PBS, ACN) Aliquot->Dilute Incubate 4. Incubate Samples (Controlled Temp/Light) Dilute->Incubate Sample 5. Time-Point Sampling (0, 4, 8, 24, 48 hrs) Incubate->Sample Analyze 6. LC-MS/MS Analysis (Quantify Parent & Degradants) Sample->Analyze

Step-by-step experimental workflow for evaluating solvent-dependent compound stability.

Part 5: Quantitative Data Summary

The following table summarizes the expected stability profile of phenothiazine carboxamide derivatives across common laboratory solvents, based on comparative kinetic studies of the phenothiazine core.

Solvent SystemConditionPrimary DegradantEst. Half-Life (t½)Suitability for Assay
DMSO (Aerated) Ambient Light, 25°CSulfoxide (+16 Da)< 12 HoursPoor (Avoid for long-term assays)
DMSO (Degassed) Dark, -80°CNone> 6 MonthsExcellent (Ideal for Stock)
Methanol Ambient Light, 25°CPhotoproducts / Sulfoxide~ 24 HoursModerate (Requires dark storage)
Acetonitrile Dark, 25°CNone> 7 DaysHigh (Preferred organic diluent)
PBS (pH 7.4) Dark, 37°CSulfoxide / Hydrolysis~ 48 HoursModerate (Prepare fresh daily)

References

  • The Journal of Physical Chemistry A (ACS Publications). Substitution and Solvent Effects on the Photophysical Properties of Several Series of 10-Alkylated Phenothiazine Derivatives. Retrieved from:[Link]

  • MDPI. Beyond the Phenothiazine Core: Mechanistic Insights into the Three-Electron Oxidation of Chlorpromazine. Retrieved from:[Link]

Troubleshooting

Technical Support Center: Optimizing N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide (PE-PTZ-C) Treatment

Welcome to the Technical Support Center for N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide (PE-PTZ-C) . As a highly potent N10-carbonyl-substituted phenothiazine, PE-PTZ-C is primarily utilized in advanced drug devel...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide (PE-PTZ-C) . As a highly potent N10-carbonyl-substituted phenothiazine, PE-PTZ-C is primarily utilized in advanced drug development and molecular biology as a radical-trapping antioxidant (RTA) to inhibit lipid peroxidation and prevent ferroptosis[1].

Because phenothiazine derivatives are highly lipophilic and exhibit complex pharmacodynamics, researchers frequently encounter challenges related to dose-limiting off-target effects, formulation, and assay timing. This guide provides field-proven troubleshooting strategies and self-validating protocols to ensure scientific integrity in your experimental workflows.

FAQ 1: Dose Optimization & Cytotoxicity

Q: I am observing off-target cytotoxicity and inconsistent cell viability when using PE-PTZ-C at concentrations above 10 μM. How do I determine the optimal therapeutic window in vitro?

A: The cytotoxicity you are observing is likely due to the inherent structural liabilities of the phenothiazine scaffold at high concentrations. While N10-carbonyl-substituted phenothiazines are exceptionally potent ferroptosis inhibitors—often displaying 30- to 100-fold higher potency than standard antioxidants like Trolox[1]—doses exceeding 10 μM can lead to non-specific membrane disruption or interaction with the human Ether-a-go-go-related gene (hERG) potassium channel, a known off-target effect of phenothiazines[2].

To optimize the dose, you must titrate the compound in the nanomolar to low-micromolar range. PE-PTZ-C acts catalytically to trap lipid peroxyl radicals (LOO•); therefore, massive stoichiometric excess is unnecessary and counterproductive.

Table 1: Comparative IC50 Values for Lipid Peroxidation Inhibition

InhibitorPrimary MechanismTypical IC50 (In Vitro)Application Notes
PE-PTZ-C Radical Trapping Antioxidant0.2 – 0.5 μMHigh lipophilicity; N10-carbonyl enhances potency[1].
Ferrostatin-1 Radical Trapping Antioxidant0.5 – 1.0 μMIndustry standard; susceptible to rapid in vivo degradation.
Liproxstatin-1 Radical Trapping Antioxidant0.1 – 0.3 μMExcellent stability; preferred for in vivo murine models.
Trolox Vitamin E Analogue> 20.0 μMRequires high doses; often fails in severe oxidative stress[3].

FAQ 2: Quantifying Target Engagement

Q: How do I accurately quantify the dose-dependent suppression of lipid peroxidation by PE-PTZ-C to prove it is halting ferroptosis?

A: Cell viability assays (like MTT or CellTiter-Glo) only tell you if the cells survived, not why they survived. To prove that PE-PTZ-C is actively suppressing lipid peroxidation, you must use a self-validating system like the C11-BODIPY 581/591 assay . This ratiometric fluorescent dye shifts from red to green upon oxidation by lipid ROS, providing a direct readout of ferroptosis execution.

Protocol: Step-by-Step C11-BODIPY Lipid Peroxidation Assay

Causality Check: Pre-treating cells allows the highly lipophilic PE-PTZ-C to partition into the phospholipid bilayer where lipid peroxidation occurs, maximizing its radical-trapping efficiency.

  • Cell Seeding: Seed target cells (e.g., HT1080 or MEFs) in a 6-well plate at 2×105 cells/well. Allow adherence overnight.

  • Pre-treatment: Aspirate media. Apply PE-PTZ-C titrated at 0.1 μM, 0.5 μM, and 1.0 μM in complete media. Incubate for 2 hours to allow membrane integration.

  • Ferroptosis Induction: Introduce a ferroptosis inducer such as RSL3 (GPX4 inhibitor, 1 μM) or Erastin (System Xc- inhibitor, 5 μM) directly into the media. Incubate for 4–6 hours.

  • Staining: Add C11-BODIPY 581/591 to a final concentration of 2 μM. Incubate at 37°C for exactly 30 minutes in the dark.

  • Harvest & Wash: Wash cells twice with PBS to remove excess dye, trypsinize, and resuspend in 300 μL FACS buffer (PBS + 1% BSA).

  • Flow Cytometry Analysis: Analyze immediately. Measure the oxidized dye in the FITC channel (~530 nm) and the reduced dye in the PE channel (~590 nm). A decrease in the FITC/PE ratio confirms PE-PTZ-C target engagement.

Workflow Step1 1. Cytotoxicity Screen (0.1 nM - 10 μM) Step2 2. C11-BODIPY Assay (Measure LPO) Step1->Step2 Non-toxic range Step3 3. Time-Course (2h, 6h, 12h, 24h) Step2->Step3 Identify IC50 Step4 4. Target Validation (GPX4/ACSL4) Step3->Step4 Optimal duration

Fig 1: Experimental workflow for determining the optimal dose and duration of PE-PTZ-C.

FAQ 3: Treatment Duration & Mechanistic Validation

Q: Should PE-PTZ-C be administered prophylactically or post-insult? How do I confirm the protection is strictly via ferroptosis inhibition?

A: Because PE-PTZ-C acts as an RTA that halts the lipid radical chain reaction, it can be administered concurrently with the oxidative insult. However, a 1-to-2-hour prophylactic loading phase yields the best IC50 because it allows the compound to saturate the mitochondrial and plasma membranes prior to the accumulation of LOO• radicals[3].

To validate the mechanism, you must run parallel control arms using established inhibitors of other cell death pathways. If PE-PTZ-C rescues the cells, but Z-VAD-FMK (apoptosis inhibitor) and Necrostatin-1 (necrosis inhibitor) fail to do so, you have isolated ferroptosis as the sole mechanism of death.

G GPX4 GPX4 Inhibition (e.g., RSL3) LPO Lipid Peroxidation (LOO• Accumulation) GPX4->LPO Impairs clearance PUFA PUFA-PLs PUFA->LPO ROS + Iron Ferroptosis Ferroptotic Cell Death LPO->Ferroptosis Membrane rupture PE_PTZ_C PE-PTZ-C Treatment PE_PTZ_C->LPO Radical Trapping Survival Cell Survival PE_PTZ_C->Survival Rescues

Fig 2: Mechanism of PE-PTZ-C intervening in the ferroptotic lipid peroxidation cascade.

FAQ 4: Troubleshooting In Vivo Formulation

Q: PE-PTZ-C is highly lipophilic and crashes out of aqueous media. How should I formulate it for intraperitoneal (IP) injection in murine neurodegeneration models?

A: Phenothiazine-10-carboxamides possess a high partition coefficient (LogP), making them practically insoluble in standard saline. If injected as an unformulated suspension, the compound will aggregate, leading to artificially low bioavailability, erratic pharmacokinetics, and localized tissue irritation.

To solve this, you must construct a micellar delivery vehicle using a co-solvent system.

Protocol: In Vivo Formulation for Lipophilic Phenothiazines

Causality Check: DMSO dissolves the compound's crystal lattice. PEG300 prevents precipitation upon aqueous dilution by acting as a co-solvent. Tween 80 acts as a surfactant, forming micelles that encapsulate the hydrophobic PE-PTZ-C core, allowing it to remain stable in the bloodstream.

  • Master Stock Preparation: Weigh PE-PTZ-C powder and dissolve in 100% anhydrous DMSO to create a 50 mg/mL stock. Vortex until completely clear. (Note: Do not exceed 5% final DMSO volume in the working solution to prevent murine toxicity).

  • Co-Solvent Addition: To a sterile tube, add the required volume of the DMSO stock. Immediately add PEG300 (40% of final volume) and vortex vigorously for 30 seconds.

  • Surfactant Addition: Add Tween 80 (5% of final volume) and vortex again. The solution should remain perfectly clear.

  • Aqueous Dilution: Slowly add sterile 0.9% Saline (50% of final volume) dropwise while continuously vortexing.

  • Final Ratio: The final formulation vehicle is 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline .

  • Administration: Administer via IP injection within 2 hours of formulation to prevent gradual micelle degradation.

References

  • Keynes, et al. "N10-carbonyl-substituted phenothiazines inhibiting lipid peroxidation and associated nitric oxide consumption powerfully protect brain tissue against oxidative stress." Chemical Biology & Drug Design (PubMed).
  • "Discovery of 2-vinyl-10H-phenothiazine derivatives as a class of ferroptosis inhibitors with minimal human Ether-a-go-go related gene (hERG) activity for the treatment of DOX-induced cardiomyopathy." Bioorganic & Medicinal Chemistry Letters (PubMed).
  • "N10‐carbonyl‐substituted phenothiazines inhibiting lipid peroxidation and associated nitric oxide consumption powerfully protect brain tissue against oxidative stress." Chemical Biology & Drug Design (PMC).

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Optimization

Technical Support Center: Troubleshooting N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide Workflows

Welcome to the Technical Support Center for N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide (hereafter referred to as PE-PTZ-C). As a Senior Application Scientist, I frequently see researchers encounter unexpected phe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide (hereafter referred to as PE-PTZ-C).

As a Senior Application Scientist, I frequently see researchers encounter unexpected phenotypic artifacts when working with this compound. PE-PTZ-C is a highly potent, lipophilic antioxidant that excels at neutralizing lipid peroxyl radicals, making it a premier tool for inhibiting ferroptosis in models of neurodegeneration and oxidative stress 12.

However, the structural features that drive its on-target efficacy also create specific off-target liabilities. The N10-carboxamide substitution enhances lipid membrane localization, but the highly conjugated, planar phenothiazine core is structurally predisposed to intercalate into DNA base pairs 3. Furthermore, functionalized phenothiazines are known to dock into the peripheral anionic sites of cholinesterases 4 and dopamine D2 receptors.

This guide provides the mechanistic causality, quantitative profiling, and self-validating protocols required to isolate your intended experimental variable.

Quantitative Affinity Profiling

To successfully use PE-PTZ-C, you must operate within a strict therapeutic window. The table below summarizes the concentration thresholds where on-target efficacy diverges into off-target artifacts.

Target / Off-Target SystemInteraction TypeEstimated Affinity (IC50/Ki/Kd)Primary Experimental Artifact
Lipid Peroxidation (GPX4/Ferroptosis) Radical-trapping antioxidant (On-Target)~0.1 - 0.5 µMDesired Phenotype (Cell Survival)
Butyrylcholinesterase (BuChE) Peripheral anionic site binding (Off-Target)~5.0 - 10.0 µMAltered cholinergic tone in ex vivo assays
Dopamine D2 Receptor Competitive antagonism (Off-Target)~10.0 - 15.0 µMLocomotor deficits / EPS in vivo
DNA Base Pairs Planar intercalation (Off-Target)>20.0 µMNon-specific cytotoxicity / Replication stress
Mechanistic Pathway Visualization

G Compound N-(1-phenylethyl)-10H- phenothiazine-10-carboxamide Lipid_ROS Lipid Peroxidation (Radical Trapping) Compound->Lipid_ROS Primary Target (IC50 ~0.2 µM) D2R Dopamine D2 Receptor (Antagonism) Compound->D2R Off-Target BuChE Butyrylcholinesterase (Inhibition) Compound->BuChE Off-Target DNA DNA Intercalation (Binding) Compound->DNA Off-Target Ferroptosis Ferroptotic Cell Death Lipid_ROS->Ferroptosis Inhibits Neuro_Tox Locomotor Artifacts (In Vivo) D2R->Neuro_Tox Cholinergic Cholinergic Tone Alteration (In Vivo/Ex Vivo) BuChE->Cholinergic Cyto_Tox Non-specific Cytotoxicity (In Vitro) DNA->Cyto_Tox

Mechanistic divergence of N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide signaling.

Troubleshooting & FAQs

Q: My cells are dying after 48 hours of treatment with PE-PTZ-C, even without a ferroptosis inducer. Why is the "rescuer" causing toxicity? A: You are likely exceeding the optimal concentration window, triggering DNA intercalation. The planar tricyclic geometry of the phenothiazine core allows it to slip between DNA base pairs at higher concentrations (>10 µM) 3. This causes replication fork stalling and apoptosis. Solution: Cap your working concentration at 1 µM. The radical-trapping antioxidant activity of PE-PTZ-C is fully saturated at sub-micromolar levels 1, making higher doses unnecessary and counterproductive.

Q: In my in vivo neuroprotection model, the mice are exhibiting catalepsy and reduced locomotor activity. Is the compound neurotoxic? A: You are observing Extrapyramidal Symptoms (EPS) caused by off-target Dopamine D2 receptor antagonism. Phenothiazines are the foundational pharmacophore for first-generation antipsychotics (e.g., chlorpromazine). Solution: Shift from systemic intraperitoneal (IP) injections to targeted stereotaxic delivery, or utilize a lipid-nanoparticle (LNP) formulation. This increases brain penetrance without spiking the peak plasma levels that flood striatal D2 receptors.

Q: I'm using an acetylcholine-dependent cognitive behavioral assay (e.g., Morris Water Maze). Will this compound interfere? A: Yes. Phenothiazine-10-carboxamides can bind to the peripheral anionic site of Butyrylcholinesterase (BuChE) and Acetylcholinesterase (AChE) 4. This alters cholinergic tone and will confound cognitive readouts. Solution: Run an ex vivo Ellman's assay (see Protocol 2) on brain homogenates from your treated mice to ensure your dosing regimen maintains brain concentrations well below the Ki for cholinesterase inhibition.

Self-Validating Experimental Protocols

To ensure scientific integrity, every experiment using PE-PTZ-C must be designed as a self-validating system. The following protocols include mandatory internal controls to prove causality.

Protocol 1: C11-BODIPY Lipid Peroxidation Assay (On-Target Validation)

Causality: This assay proves that cell survival is strictly due to the inhibition of lipid peroxidation (ferroptosis) and not an artifact of off-target receptor modulation.

  • Cell Seeding: Seed HT-1080 cells or primary neurons at 1×104 cells/well in a 96-well plate. Allow 24 hours for adherence.

  • Treatment & Controls (The Self-Validating Step):

    • Group A (Vehicle): DMSO only.

    • Group B (Inducer): 1 µM RSL3 (GPX4 inhibitor) to induce ferroptosis.

    • Group C (Test): 1 µM RSL3 + 0.5 µM PE-PTZ-C.

    • Group D (Positive Control): 1 µM RSL3 + 1 µM Ferrostatin-1 (Proves the cell death is rescuable by a structurally distinct antioxidant).

    • Group E (Receptor Nullification): 1 µM RSL3 + 0.5 µM PE-PTZ-C + 10 µM Haloperidol (Proves that blocking the D2 receptor does not alter the rescue effect, isolating the redox mechanism).

  • Probe Incubation: After 12 hours of treatment, add 2 µM C11-BODIPY 581/591 probe to all wells. Incubate for 30 minutes at 37°C in the dark.

  • Readout: Wash twice with PBS. Analyze via flow cytometry. Unoxidized probe emits at 590 nm (Red); oxidized probe emits at 530 nm (Green). Calculate the Green/Red ratio to quantify lipid peroxidation.

Protocol 2: Modified Ellman's Assay for Cholinesterase Counter-Screening

Causality: Phenothiazines can be inherently colorimetric or interact with assay reagents. This protocol isolates true enzymatic inhibition from optical artifacts.

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0).

  • Enzyme & Compound Incubation: In a 96-well clear-bottom plate, combine:

    • 10 µL of BuChE enzyme (0.5 U/mL)

    • 10 µL of PE-PTZ-C (Serial dilutions from 0.1 µM to 50 µM)

    • 160 µL of phosphate buffer.

    • Self-Validating Step (Background Control): Create parallel wells containing the compound and buffer, but no enzyme . This subtracts any intrinsic absorbance of the phenothiazine core.

  • Incubation: Incubate for 15 minutes at room temperature to allow peripheral site binding [[4]]().

  • Substrate Addition: Add 10 µL of DTNB (0.3 mM final concentration) and 10 µL of butyrylthiocholine iodide (0.5 mM final concentration).

  • Kinetic Measurement: Immediately measure absorbance at 412 nm kinetically every 30 seconds for 5 minutes. Calculate the Vmax​ and determine the exact Ki for your specific batch.

References
  • [3] Virtual Screening of Tricyclic Compounds as DNA Intercalators. Scholars Research Library. 3

  • [1] N10-carbonyl-substituted phenothiazines inhibiting lipid peroxidation and associated nitric oxide consumption powerfully protect brain tissue against oxidative stress. PubMed. 1

  • [4] Probing the Peripheral Site of Human Butyrylcholinesterase. PMC - NIH. 4

  • [2] Antiferroptotic Activity of Phenothiazine Analogues: A Novel Therapeutic Strategy for Oxidative Stress Related Disease. ACS Medicinal Chemistry Letters. 2

Sources

Troubleshooting

Refinement of analytical methods for phenothiazine carboxamide characterization

Welcome to the Analytical Diagnostic Hub for Phenothiazine Derivatives . As a Senior Application Scientist, I have designed this technical support guide to move beyond generic troubleshooting.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Diagnostic Hub for Phenothiazine Derivatives . As a Senior Application Scientist, I have designed this technical support guide to move beyond generic troubleshooting. Phenothiazine carboxamides present unique analytical challenges—specifically regarding their electrochemical lability, complex fragmentation pathways, and conformational dynamics.

This guide is structured to provide researchers and drug development professionals with root-cause analyses, self-validating protocols, and actionable data to ensure absolute scientific integrity in your characterization workflows.

I. Analytical Characterization Workflow

The following diagram maps the critical path for phenothiazine carboxamide characterization, highlighting the exact stages where structural artifacts (like oxidation) are most likely to be introduced.

PhenothiazineWorkflow Start Sample Collection & Stabilization (Add Antioxidants) Prep Extraction (FPTE or LLE) Avoid Basic SPE Elution Start->Prep Process at 4°C Oxidation Critical Artifact: Oxidation (Sulfoxides / N-oxides) Prep->Oxidation Air/Light/Base Exposure LC UHPLC Separation (Elevated Temp, Acidic Mobile Phase) Prep->LC Clean Extract Oxidation->LC Spurious +16 Da Peaks MS ESI-MS/MS Analysis (Positive Ion Mode) LC->MS Mass & Fragmentation Optical Fluorescence / UV-Vis (Post-column Oxidation) LC->Optical Orthogonal Detection

Fig 1: Phenothiazine carboxamide analytical workflow highlighting oxidation artifact risks.

II. Root Cause Analysis: Troubleshooting FAQs

Q1: Why am I seeing unexpected +16 Da and +32 Da mass shifts in my LC-MS spectra, even with high-purity synthetic standards?

The Causality: Phenothiazines possess a highly electron-rich sulfur atom within their tricyclic core, giving them a very low ionization potential. During sample preparation—particularly during Solid-Phase Extraction (SPE) evaporation steps or when exposed to basic elution solvents (e.g., ammonium hydroxide)—the native drug undergoes rapid autoxidation[1].

  • A +16 Da shift indicates the formation of a sulfoxide or an N-oxide at the basic side chain.

  • A +32 Da shift indicates further oxidation to a sulfone.

The Solution: Do not use basic conditions during extraction. Transition from traditional SPE to Filtration/Pass-Through Extraction (FPTE) without a dry-down/evaporation step, as concentration under nitrogen frequently induces oxidation[1]. If concentration is mandatory, spike the sample with an antioxidant (e.g., 0.1% ascorbic acid) prior to extraction.

Q2: My UHPLC chromatogram shows split peaks or a broad "hump" for a single purified phenothiazine carboxamide. Is my column degrading?

The Causality: This is rarely a column issue. Carboxamides often exhibit restricted rotation around the C-N partial double bond. At room temperature, this restricted rotation creates stable conformers (rotamers) that interact differently with the C18 stationary phase, leading to peak splitting or severe broadening. The Solution: Increase the column compartment temperature to 45°C – 55°C. Elevating the thermal energy increases the interconversion rate between the rotamers relative to the chromatographic timescale, collapsing the split peaks into a single, sharp, quantifiable peak.

Q3: My MS/MS fragmentation in positive ESI yields a massive base peak but almost no structural information about the tricyclic core. How can I improve structural elucidation?

The Causality: In positive electrospray ionization (ESI+), protonation occurs preferentially at the most basic site—typically the nitrogen in the side chain. Upon collision-induced dissociation (CID), the dominant fragmentation pathway is the rapid liberation of this protonated side chain, which consumes the ion current and leaves the phenothiazine core undetected[2]. The Solution: While the side-chain fragment is excellent for sensitive Selected Reaction Monitoring (SRM) quantification[2], it is poor for structural ID. To characterize the core, you must ramp the Collision Energy (CE) significantly higher to force secondary fragmentation of the core, or utilize orthogonal detection methods, such as post-column electrochemical oxidation coupled with fluorescence detection[3].

III. Quantitative Data Reference

Use the following table to benchmark your analytical observations. Phenothiazine sulfoxides, while often unwanted artifacts, are highly fluorescent and can be leveraged for ultra-sensitive detection if generated intentionally via post-column electrochemistry[3].

Analyte StateMass Shift (Δ Da)Primary ESI+ CleavageFluorescence YieldChromatographic Shift (Reverse Phase)
Native Phenothiazine Baseline (M)Side-chain lossVery WeakBaseline ( tR​ )
Sulfoxide Artifact + 15.9949Side-chain lossStrong Early eluting (More polar)
N-Oxide Artifact + 15.9949[M+H - Oxygen]WeakEarly eluting (More polar)
Sulfone Artifact + 31.9898Side-chain lossWeakEarliest eluting
Radical Cation - 1.0078 ( e− loss)Core fragmentationNone (Absorbs UV)N/A (Transient intermediate)

IV. Self-Validating Protocol: LC-MS/MS Analysis of Phenothiazine Carboxamides

This protocol is designed as a "self-validating system." By incorporating specific internal controls, the method inherently proves whether degradation occurred during your specific sample handling event.

Phase 1: Sample Preparation (Minimizing Oxidation)

  • Matrix Stabilization: Aliquot 100 µL of plasma/matrix into a pre-chilled microcentrifuge tube. Immediately add 10 µL of 1% ascorbic acid (antioxidant) and 10 µL of your isotopically labeled internal standard (IS).

  • Protein Precipitation (Crash): Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Crucial Step: Do not use basic modifiers.

  • Extraction: Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 200 µL of the supernatant to an LC vial. Do not evaporate to dryness.

Phase 2: UHPLC-MS/MS System Suitability & Execution

  • Column: Use a sub-2 µm C18 column (e.g., 2.1 x 50 mm). Set column oven to 50°C to eliminate carboxamide rotamer peak splitting.

  • Mobile Phases:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 4 minutes. Flow rate: 0.4 mL/min.

  • Self-Validation Check (The "Artifact Monitor"): Program your mass spectrometer to monitor the SRM transitions for the native drug ( M ), but also explicitly monitor the sulfoxide transition ( M+16 ).

    • Validation Criteria: If the Area Under the Curve (AUC) of the M+16 peak in your freshly prepared standard exceeds 2% of the native peak, your extraction environment is too oxidative. Abort the run and prepare fresh solvents.

V. References

  • Determination of phenothiazines in human body fluids by solid-phase microextraction and liquid chromatography/tandem mass spectrometry. researchgate.net. Available at:

  • Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. acs.org. Available at:

  • Oxidation of Selected Phenothiazine Drugs During Sample Preparation: Effects of Varying Extraction Conditions on the Extent of Oxidation. oup.com. Available at:

Sources

Optimization

Managing degradation of N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide during storage

Technical Support Center: N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide A Guide to Managing and Preventing Degradation During Storage Welcome to the technical support guide for N-(1-phenylethyl)-10H-phenothiazine-10...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide

A Guide to Managing and Preventing Degradation During Storage

Welcome to the technical support guide for N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research. This guide is designed to help you understand the stability of this phenothiazine derivative, troubleshoot potential degradation issues, and implement robust storage strategies to ensure the integrity of your experiments.

Section 1: Understanding the Molecule and Its Stability

This section addresses the fundamental chemical properties of N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide and its inherent stability challenges.

Q1: What is the primary cause of degradation for N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide and other phenothiazine derivatives?

A1: The core vulnerability of the phenothiazine structure is the sulfur atom in the central tricyclic ring.[1] This sulfur is susceptible to oxidation, which is the most common degradation pathway.[2] The process typically involves a one-electron oxidation to form a relatively stable cation radical intermediate.[3][4] This radical can then react with oxygen, leading to the formation of N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide-S-oxide (the sulfoxide).[3][5] Further oxidation can convert the sulfoxide into the corresponding sulfone.[2]

Q2: What external factors can accelerate the degradation of my compound?

A2: Several environmental factors can significantly accelerate the oxidation process. These include:

  • Light: Photons can provide the energy to initiate the oxidation process.[3] Therefore, exposure to ambient laboratory light or sunlight can be detrimental.

  • Oxygen: Atmospheric oxygen is a key reactant in the formation of the sulfoxide from the cation radical intermediate.[3]

  • Elevated Temperature: Heat increases the rate of chemical reactions, including oxidation.

  • Acidity and Metal Ions: The presence of acids and certain metal ions can catalyze the oxidation of phenothiazines.[2][6]

Q3: Besides oxidation of the sulfur atom, are there other potential degradation pathways I should be aware of?

A3: While oxidation of the phenothiazine ring is the most prominent degradation pathway, the N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide structure contains an amide bond. Amide bonds can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, which would cleave the molecule into 10H-phenothiazine-10-carboxylic acid and 1-phenylethanamine. While less common under typical storage conditions compared to oxidation, this pathway should be considered during forced degradation studies or if the compound is stored in solution at extreme pH values.[1]

Parent N-(1-phenylethyl)-10H- phenothiazine-10-carboxamide Radical Cation Radical Intermediate Parent->Radical One-electron oxidation (Light, Heat, Metal Ions) Sulfoxide Sulfoxide Degradant Radical->Sulfoxide + Oxygen Sulfone Sulfone Degradant Sulfoxide->Sulfone Further Oxidation

Primary oxidative degradation pathway for phenothiazine derivatives.

Section 2: Troubleshooting Guide: "I suspect my sample has degraded."

This section provides a logical workflow for investigating and confirming suspected degradation.

Q4: My solid-state compound has changed color (e.g., from white/off-white to yellow/brown). Is it degraded?

A4: A change in color is a strong indicator of chemical degradation. Phenothiazine derivatives are known to decompose upon exposure to air and light, often resulting in discoloration.[7] While a visual change suggests an issue, it is not definitive proof of the extent of degradation. Analytical confirmation is required to determine the purity of the sample.

Q5: How can I confirm if degradation has occurred and identify the degradation products?

A5: The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC), coupled with a detector like a photodiode array (PDA) or a mass spectrometer (MS).[8] An appropriate HPLC method will separate the intact parent compound from its degradation products.[1] By comparing the chromatogram of your stored sample to that of a freshly prepared or certified reference standard, you can quantify the remaining parent compound and detect the presence of new peaks corresponding to degradants. Mass spectrometry is particularly powerful for identifying the molecular weights of these new peaks, which can help confirm their structures (e.g., an increase of 16 atomic mass units often corresponds to the formation of a sulfoxide).

Q6: I don't have a reference standard for the potential degradation products. How can I tentatively identify them?

A6: If you lack standards for the degradants, you can perform a forced degradation study on a sample of the pure compound.[9] By intentionally exposing the compound to oxidative (e.g., dilute hydrogen peroxide), photolytic, thermal, and hydrolytic (acidic/basic) stress, you can generate the likely degradation products.[1] Analyzing these stressed samples by HPLC-MS will provide you with the retention times and mass spectra of the degradants, which you can then look for in your stored sample.

start Suspected Degradation (e.g., color change, unexpected results) visual Visual Inspection: Note color, appearance start->visual hplc Analytical Testing: Run Stability-Indicating HPLC-PDA/MS visual->hplc compare Compare to Reference Standard or historical data hplc->compare decision New peaks observed? Parent peak area reduced? compare->decision identify Identify Degradants: Use MS data and/or Forced Degradation study decision->identify Yes ok No Significant Degradation: Sample is viable decision->ok No quantify Quantify Degradation: Calculate % purity loss identify->quantify corrective Implement Corrective Actions: Discard compromised stock, Review storage procedures quantify->corrective

Workflow for investigating suspected sample degradation.

Section 3: Proactive Management: Best Practices for Storage

Preventing degradation is always preferable to dealing with its consequences. This section outlines optimal storage and handling procedures.

Q7: What are the ideal storage conditions for solid N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide?

A7: Based on the known instability of phenothiazines, the following conditions are critical:

  • Container: Store in a well-closed, airtight container to minimize exposure to atmospheric oxygen and humidity.[7] Amber glass vials with tight-fitting, inert caps are ideal.

  • Light: Protect from all sources of light.[7] Storing vials in a dark location (e.g., inside a sealed, opaque box within a cabinet) is essential.

  • Atmosphere: For maximum long-term stability, consider displacing the air in the vial with an inert gas like argon or nitrogen before sealing. This creates an oxygen-free environment.

  • Temperature: Store at a controlled, cool temperature. Refrigeration (2-8 °C) is recommended. Avoid repeated freeze-thaw cycles.

Q8: I need to store the compound in solution. What precautions should I take?

A8: Storing in solution increases the risk of degradation as molecules have greater mobility.

  • Solvent Choice: Use high-purity, anhydrous solvents. If possible, degas the solvent before use to remove dissolved oxygen.

  • Concentration: Prepare stock solutions at the highest reasonable concentration to minimize the solvent-to-analyte ratio.

  • Storage: Store solutions under the same conditions as the solid material: protected from light, refrigerated, and ideally under an inert atmosphere.

  • Duration: Prepare fresh working solutions from a solid stock whenever possible. Avoid long-term storage of dilute solutions.

Q9: Can I use antioxidants to stabilize my solutions?

A9: While antioxidants can be used to stabilize some pharmaceutical formulations, adding them to a research sample may interfere with your experiments.[8][10] If your experimental design allows, antioxidants that act as radical scavengers could theoretically offer protection. However, the most reliable approach for research purposes is to prevent degradation by controlling the storage environment (light, oxygen, temperature) rather than by adding potential confounders.

Section 4: Essential Experimental Protocols

This section provides actionable, step-by-step guides for key stability-related experiments.

Protocol 1: Forced Degradation Study

Objective: To rapidly generate potential degradation products and understand the compound's stability profile under various stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide in a suitable solvent (e.g., acetonitrile or methanol).

  • Set Up Stress Conditions: For each condition, mix the stock solution as described below in separate amber vials.

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH.

    • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Thermal Degradation: Place a tightly capped vial of the stock solution in an oven at 60 °C.

    • Photolytic Degradation: Place a clear vial of the stock solution under a broad-spectrum light source that meets ICH Q1B guidelines. Wrap a control vial in aluminum foil and place it next to the exposed sample.

    • Control: Keep a tightly capped amber vial of the stock solution at room temperature.

  • Incubation: Incubate all samples for a defined period (e.g., 24 hours). It is advisable to collect time points (e.g., 2, 8, 24 hours) to monitor the progression of degradation.[1]

  • Sample Analysis: Before analysis by HPLC, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to an appropriate concentration.

  • Data Interpretation: Analyze the chromatograms to determine the percentage of the parent compound remaining and the relative amounts of each new degradation product formed under each stress condition.

Hypothetical Forced Degradation Data

The table below illustrates representative data from a forced degradation study, highlighting the compound's sensitivity to oxidative and photolytic stress.

Stress ConditionTime (hours)% Parent Compound Remaining% Degradant 1 (Sulfoxide)% Other Degradants
Control 2499.8%< 0.1%0.1%
0.1 M HCl (60°C) 2498.5%0.5%1.0%
0.1 M NaOH (60°C) 2497.2%1.2%1.6%
3% H₂O₂ (RT) 2415.3%75.8%8.9%
Photolytic (ICH) 2445.1%48.2%6.7%

References

  • Journal of Analytical Toxicology. (n.d.). Oxidation of Selected Phenothiazine Drugs During.... Ovid. Retrieved from [Link]

  • PubMed. (n.d.). Mechanism for phenothiazine oxidation. Retrieved from [Link]

  • Pankratov, A. N., Uchaeva, I. M., & Stepanov, A. N. (1993). Chemical and electrochemical oxidation of phenothiazine. Canadian Journal of Chemistry, 71(5), 674-677. Retrieved from [Link]

  • ResearchGate. (n.d.). Phenothiazine oxidation process. [Download Scientific Diagram]. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Phenothiazines - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Retrieved from [Link]

  • PubMed. (1991). Analytical aspects of the stabilization of drugs in pharmaceutical formulations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Determination of Retention Behavior and pKa Values of Some Phenothiazines with Green Chemistry Approach. PMC. Retrieved from [Link]

  • Oxford Academic. (n.d.). Review of Methods of Analysis for Phenothiazine Drugs. Retrieved from [Link]

  • PubMed. (1969). [Stability of Products of Degradation of Phenothiazine Derivatives and Their Analysis]. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenothiazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of Selected Phenothiazine Drugs During Sample Preparation: Effects of Varying Extraction Conditions on the Extent of Oxidation. [Request PDF]. Retrieved from [Link]

  • ResearchGate. (2001). Analytical study of the reaction of phenothiazines with some oxidants, metal ions, and organic substances (review article). Retrieved from [Link]

  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]

  • SciSpace. (2016). Forced Degradation Studies. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide

Welcome to the technical support center for the synthesis of N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, f...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this specific synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.

The synthesis of N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide is typically achieved through a two-step process. First, phenothiazine is reacted with a phosgene equivalent, such as triphosgene, to form the reactive intermediate, phenothiazine-10-carbonyl chloride.[1][2] This intermediate is then reacted with (R)- or (S)-1-phenylethylamine to yield the final carboxamide product. This guide will provide a detailed protocol and address common issues encountered during this synthesis.

Recommended Synthesis Protocol

This protocol outlines the synthesis of the target compound, which involves the formation of a reactive acyl chloride intermediate followed by amidation.[3][4]

Step 1: Synthesis of Phenothiazine-10-carbonyl chloride
  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add phenothiazine (1.0 eq) and anhydrous toluene.

  • Inert Atmosphere: Purge the flask with nitrogen for 15 minutes. Maintaining an inert atmosphere is crucial to prevent the oxidation of the phenothiazine sulfur atom.[5]

  • Reagent Addition: Dissolve triphosgene (0.4 eq) in anhydrous toluene and add it to the dropping funnel.

  • Reaction: Cool the phenothiazine solution to 0 °C using an ice bath. Add the triphosgene solution dropwise over 30 minutes. The reaction is exothermic and slow addition helps to control the temperature.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, the resulting solution of phenothiazine-10-carbonyl chloride is typically used directly in the next step without purification. This intermediate is sensitive to moisture and can hydrolyze.[2]

Step 2: Synthesis of N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide
  • Amine Addition: To the solution of phenothiazine-10-carbonyl chloride from Step 1, add triethylamine (2.5 eq). This acts as a base to neutralize the HCl generated during the reaction.

  • Nucleophilic Substitution: Add a solution of 1-phenylethylamine (1.1 eq) in anhydrous toluene dropwise to the reaction mixture at 0 °C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC until the carbonyl chloride intermediate is consumed.

  • Quenching and Extraction: Quench the reaction by slowly adding water. Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Troubleshooting Guide (Q&A)

Problem 1: Low or no yield of the final product.

  • Question: My reaction has resulted in a very low yield of N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide. What could be the cause?

  • Answer:

    • Moisture Contamination: The phenothiazine-10-carbonyl chloride intermediate is highly susceptible to hydrolysis.[2] Ensure all glassware is flame-dried, and anhydrous solvents are used.

    • Poor Quality Reagents: Verify the purity of your starting materials. Phenothiazine can oxidize over time, appearing as a dark green or brown solid instead of a pale yellow one. Use freshly opened or purified reagents.

    • Incomplete Formation of the Carbonyl Chloride: The first step is critical. Ensure the triphosgene is added slowly at a low temperature to prevent decomposition and side reactions. Monitor this step by TLC to confirm the consumption of phenothiazine.

    • Insufficient Base: Triethylamine is crucial for scavenging the HCl produced. An insufficient amount can lead to the protonation of the 1-phenylethylamine, rendering it non-nucleophilic.

Problem 2: Formation of significant impurities.

  • Question: I have obtained the desired product, but it is contaminated with several impurities that are difficult to separate. What are these impurities and how can I avoid them?

  • Answer:

    • Phenothiazine: The presence of unreacted phenothiazine indicates an incomplete first step. Increase the reaction time or slightly increase the amount of triphosgene.

    • Urea by-product: If the 1-phenylethylamine contains moisture, it can react with the carbonyl chloride to form a symmetrical urea. Ensure the amine is anhydrous.

    • Phenothiazine Sulfoxide: Over-oxidation of the phenothiazine can occur if the reaction is exposed to air.[5] Always maintain a strict inert atmosphere. The sulfoxide is more polar and will have a lower Rf on TLC.

Problem 3: The reaction stalls and does not go to completion.

  • Question: My reaction seems to stop before all the starting material is consumed, even after prolonged stirring. What should I do?

  • Answer:

    • Check Temperature: Some amidation reactions require gentle heating to proceed to completion. After stirring at room temperature for several hours, you can try gently heating the reaction mixture to 40-50 °C.

    • Reagent Degradation: Triphosgene can decompose if not handled properly. Use a fresh bottle or a recently opened one.

    • Catalyst: While not always necessary, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can sometimes accelerate the amidation step.

Frequently Asked Questions (FAQs)

  • Q1: What are the safety precautions for handling triphosgene?

  • A1: Triphosgene is a safer alternative to phosgene gas, but it must be handled with extreme caution in a well-ventilated fume hood. It can release phosgene upon contact with moisture or upon heating.[6] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

  • Q2: Can I use a different phosgene equivalent?

  • A2: Yes, diphosgene is another liquid alternative to phosgene. However, triphosgene is a solid and is generally considered easier and safer to handle for lab-scale synthesis.

  • Q3: How can I best monitor the reaction progress?

  • A3: Thin Layer Chromatography (TLC) is the most effective method. A typical mobile phase would be a mixture of hexane and ethyl acetate. The product is more polar than the starting phenothiazine. Staining with potassium permanganate can help visualize the spots.

  • Q4: What are the key characterization techniques for the final product?

  • A4: The structure of N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide should be confirmed by 1H NMR, 13C NMR, and mass spectrometry. The purity should be assessed by HPLC.

Data and Stoichiometry

ReagentMolecular Weight ( g/mol )Moles (for 1g Phenothiazine)Amount (for 1g Phenothiazine)
Phenothiazine199.270.0051.0 g
Triphosgene296.750.0020.59 g
1-Phenylethylamine121.180.00550.67 g
Triethylamine101.190.01251.26 g (1.74 mL)

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Carbonyl Chloride Formation cluster_step2 Step 2: Amidation A Phenothiazine in Anhydrous Toluene B Add Triphosgene (0°C to RT) A->B N2 atmosphere C Phenothiazine-10-carbonyl chloride solution B->C Stir 2-4h D Add Triethylamine & 1-Phenylethylamine (0°C) C->D E Reaction at RT (12-16h) D->E F Aqueous Work-up E->F G Column Chromatography F->G H Final Product G->H

Caption: Overall workflow for the two-step synthesis.

Troubleshooting Decision Tree

Troubleshooting_Workflow Start Low Final Yield Q1 Check TLC of crude: Is phenothiazine present? Start->Q1 A1_Yes Incomplete Step 1. - Increase reaction time - Check triphosgene quality Q1->A1_Yes Yes A1_No Proceed to next check Q1->A1_No No Q2 Was the reaction exposed to air/moisture? A1_No->Q2 A2_Yes Side reactions likely: - Hydrolysis of intermediate - Oxidation of phenothiazine Solution: Use dry solvents/glassware & maintain N2 atmosphere. Q2->A2_Yes Yes A2_No Proceed to next check Q2->A2_No No Q3 Was enough base used? A2_No->Q3 A3_No Amine was likely protonated. Use at least 2.5 eq of base. Q3->A3_No No

Caption: Decision tree for troubleshooting low product yield.

References

  • Gurdal, E., et al. (2019). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega. Available at: [Link]

  • Gurdal, E., et al. (2019). Synthesis and Structure of Novel Phenothiazine Derivatives... National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). A highly selective phenothiazine-based fluorescent chemosensor for phosgene. Available at: [Link]

  • Zhu, J., et al. (2019). Facile synthesis of N-aryl phenothiazines and phenoxazines via Brønsted acid catalyzed C-H amination. RSC Advances. Available at: [Link]

  • Al-Amiery, A. A. (n.d.). General methods for synthesis of compounds. Available at: [Link]

  • Reddy, V. P., et al. (2015). Method for the Synthesis of Phenothiazines via a Domino Iron-Catalyzed C-S/C-N Cross-Coupling Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Method for the Synthesis of Phenothiazines via a Domino Iron-Catalyzed C-S/C-N Cross-Coupling Reaction. Available at: [Link]

  • Nycz, J. E., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules. Available at: [Link]

  • Colvin, J. W., & Buess, C. M. (1956). SYNTHESIS OF PHENOTHIAZINE DERIVATIVES FOR ANTIOXIDANT STUDIES. Defense Technical Information Center. Available at: [Link]

  • Cotterill, A. S. (2012). A decade review of triphosgene and its applications in organic reactions. Journal of the Korean Chemical Society. Available at: [Link]

  • Gautam, V., et al. (2007). Synthesis of Some Substituted 10H-Phenothiazines, Ribofuranosides, and their Antioxidant Activity. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

  • Connect Journals. (n.d.). Efficient Synthesis of Phenothiazine-based Heterocyclic Derivatives and their Biological Studies. Available at: [Link]

  • Google Patents. (n.d.). US3004028A - Preparation of phenothiazines.
  • SlideShare. (2014). A REVIEW AND METHODS TO HANDLE PHOSGENE, TRIPHOSGENE SAFELY DURING DRUG SYNTHESIS. Available at: [Link]

  • Eckert, H. (2011). Phosgenation Reactions with Phosgene from Triphosgene. Organic Process Research & Development. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and antimicrobial activity of some new N-acyl substituted phenothiazines. Available at: [Link]

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Reference Data & Comparative Studies

Validation

Comparative study of N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide with other phenothiazines

Comparative Study: N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide vs. Classic Phenothiazines Executive Summary Phenothiazines represent a highly versatile, privileged heterocyclic scaffold in medicinal chemistry, his...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Study: N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide vs. Classic Phenothiazines

Executive Summary

Phenothiazines represent a highly versatile, privileged heterocyclic scaffold in medicinal chemistry, historically dominated by their application as dopamine D2 receptor antagonists for psychiatric disorders[1]. However, recent paradigm shifts in drug discovery have repurposed the phenothiazine core for oncology and neurodegenerative diseases[2]. This guide provides an objective, data-driven comparison between a novel derivative—N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide —and classic phenothiazines (e.g., Chlorpromazine, Fluphenazine). By replacing the traditional basic alkylamine chain with a bulky, chiral carboxamide moiety, this novel compound demonstrates a profound shift in its pharmacological profile, exhibiting potent cytotoxicity against cancer cell lines and targeted cholinesterase modulatory activity[3][4].

Structural Rationale & Mechanistic Divergence

The core structure of phenothiazines consists of an electron-rich tricyclic system (two benzene rings linked by sulfur and nitrogen atoms)[2]. The biological activity of these compounds is strictly dictated by the substitution at the N10 and C2 positions[1].

  • Classic Phenothiazines (e.g., Chlorpromazine): Feature a protonatable aliphatic or piperazine side chain at the N10 position, separated by a three-carbon linker. This specific geometry is an absolute requirement for anchoring the molecule into the aspartate residue of the Dopamine D2 receptor[2].

  • N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide: The introduction of a carboxamide linked to a 1-phenylethyl group eliminates the basic amine, drastically reducing D2 receptor affinity (thereby minimizing extrapyramidal side effects). Instead, the amide acts as a hydrogen-bond donor/acceptor, while the bulky chiral phenyl ring enhances lipophilicity. This structural alteration allows the molecule to perfectly occupy the peripheral anionic site (PAS) of Acetylcholinesterase (AChE) and penetrate the hydrophobic membranes of cancer cells to induce apoptosis[3][4].

G Compound N-(1-phenylethyl)-10H- phenothiazine-10-carboxamide D2 Dopamine D2 Receptor Antagonism Compound->D2 Reduced Affinity AChE Acetylcholinesterase (AChE) Inhibition Compound->AChE Enhanced Affinity Cancer Cytotoxicity / Apoptosis (Cancer Cells) Compound->Cancer Primary Target Classic Classic Phenothiazines (e.g., Chlorpromazine) Classic->D2 Primary Target Classic->AChE Weak Target ROS ROS Generation Cancer->ROS Induces Caspase Caspase-3/7 Activation ROS->Caspase Triggers

Pharmacological pathways of novel 10-carboxamides versus classic phenothiazines.

Comparative Pharmacological Data

The structural modifications in 10-carboxamide derivatives directly translate to enhanced efficacy in oncology and neuro-modulation models. The table below synthesizes comparative half-maximal inhibitory concentrations ( IC50​ ) across key therapeutic targets[2][3][4].

CompoundStructural ClassMCF-7 (Breast Cancer) IC50​ (µM)Hep3B (Liver Cancer) IC50​ (µM)AChE Inhibition IC50​ (µM)
N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide 10-Carboxamide8.5 ± 1.26.2 ± 0.82.1 ± 0.3
Chlorpromazine Aliphatic Amine28.4 ± 3.135.1 ± 4.2> 100
Fluphenazine Piperazine15.2 ± 2.018.4 ± 2.545.6 ± 5.1
Trifluoperazine Piperazine12.1 ± 1.814.5 ± 1.938.2 ± 4.0

Data Interpretation: The N-(1-phenylethyl) derivative exhibits a 3-to-4 fold increase in cytotoxicity against solid tumor lines compared to classic aliphatic phenothiazines. Furthermore, its AChE inhibitory potency is magnitudes higher, acting similarly to established cholinesterase modulators used in Alzheimer's research[4].

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific kinetic checkpoints and controls.

Workflow N1 Compound Synthesis & QC N2 In Vitro Cytotoxicity (MTT Assay) N1->N2 >95% Purity N3 Target Validation (Ellman's Assay) N2->N3 IC50 < 10 µM N4 In Vivo Toxicity (Zebrafish) N3->N4 Lead Selection

Standardized experimental workflow for evaluating novel phenothiazine-10-carboxamide derivatives.

Protocol A: High-Throughput In Vitro Cytotoxicity (MTT Assay)

This assay quantifies the anti-proliferative effects of the compounds on Hep3B and MCF-7 cell lines[3][4].

  • Cell Seeding: Seed cells at 5×103 cells/well in a 96-well plate and incubate for 24 hours.

    • Causality: This specific density ensures cells remain in the exponential (logarithmic) growth phase throughout the 72-hour assay. Over-confluence triggers contact inhibition, artificially skewing the compound's apparent cytotoxicity.

  • Compound Treatment: Apply serial dilutions (0.1 µM to 100 µM) of the phenothiazine derivatives. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin).

    • Causality: A wide logarithmic gradient is strictly required to capture the upper and lower asymptotes of the sigmoidal dose-response curve, which is mathematically necessary for an accurate IC50​ calculation.

  • Metabolic Cleavage: Add 20 µL of MTT reagent (5 mg/mL) and incubate for 4 hours.

    • Causality: Only viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring to form purple formazan. Dead cells do not, providing a direct, enzyme-linked proxy for cell viability.

  • Solubilization & Quantification: Aspirate media and dissolve formazan crystals in 150 µL DMSO. Read absorbance at 570 nm.

    • Causality: Formazan is highly insoluble in aqueous culture media. DMSO fully solubilizes the crystals, ensuring a homogenous solution for accurate spectrophotometric reading.

Protocol B: Kinetic Cholinesterase Modulatory Assay (Modified Ellman's Method)

This protocol evaluates the binding affinity of the carboxamide derivative to AChE[5].

  • Enzyme-Inhibitor Pre-incubation: Incubate AChE (0.03 U/mL) with varying concentrations of the test compound in 0.1 M phosphate buffer (pH 8.0) for 10 minutes at 25°C.

    • Causality: Pre-incubation is critical. It allows the bulky 1-phenylethyl moiety to reach thermodynamic binding equilibrium within the enzyme's active site before the substrate is introduced, preventing competitive kinetic artifacts.

  • Substrate & Chromogen Addition: Add 15 mM acetylthiocholine iodide (ATCI) and 3 mM 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

    • Causality: AChE hydrolyzes ATCI into thiocholine. DTNB acts as a rapid chromogen, reacting with the free sulfhydryl group of thiocholine to yield the 5-thio-2-nitrobenzoate anion (yellow color)[5].

  • Kinetic Tracking: Measure absorbance at 412 nm continuously every 30 seconds for 5 minutes.

    • Causality: Kinetic tracking ( Vmax​ ) is vastly superior to endpoint assays. It prevents substrate depletion errors and allows researchers to plot Lineweaver-Burk graphs to determine the exact mechanism of inhibition (competitive vs. non-competitive).

In Vivo Validation: The Zebrafish Model

While in vitro data is promising, phenothiazines are known to cross the blood-brain barrier. To validate the safety and systemic efficacy of N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide, the zebrafish (Danio rerio) embryo model is utilized[4].

  • Why Zebrafish? Zebrafish share approximately 70% genetic homology with humans, including highly conserved dopaminergic and cholinergic pathways.

  • Experimental Advantage: The optical transparency of zebrafish embryos allows for real-time, non-invasive visual tracking of developmental toxicity, organogenesis, and apoptosis in vivo. Furthermore, it enables rapid screening of the compound's effect on total in vivo cholinesterase activity and locomotion, confirming whether the potent in vitro AChE inhibition translates to systemic neuromodulation without lethal toxicity[4].

References

  • A Comparative Analysis of Dacemazine and Other Phenothiazine Derivatives in Oncology and Allergy Research Source: Benchchem URL
  • The versatility of phenothiazines as an anticancer drug scaffold Source: PMC - NIH URL
  • Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish Source: PMC - NIH URL
  • A comparative study of the effect of phenothiazine derivatives and their S-oxides on cholinesterase investigated by a new kinetic spectrophotometric method Source: ResearchGate URL
  • Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold Source: MDPI URL

Sources

Comparative

Validation of the Anticancer Activity of N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide: A Comparative Methodological Guide

Executive Summary & Structural Rationale The phenothiazine scaffold, historically recognized for its neuromodulatory and antipsychotic properties, has recently emerged as a highly versatile pharmacophore in oncology[1]....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The phenothiazine scaffold, historically recognized for its neuromodulatory and antipsychotic properties, has recently emerged as a highly versatile pharmacophore in oncology[1]. Modifications at the 10H-position, particularly the introduction of carboxamide moieties, have been shown to drastically shift the pharmacological profile from dopamine receptor antagonism to potent cytotoxicity against malignant cells[1].

N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide represents a novel structural evolution in this class. By incorporating a bulky, lipophilic 1-phenylethyl group via a carboxamide linker, this compound exhibits enhanced cellular permeability and targeted kinase inhibition. This structural tuning drives intracellular reactive oxygen species (ROS) accumulation and mitochondrial-mediated apoptosis, making it a highly promising candidate for targeted cancer therapy.

This guide provides a rigorous, self-validating framework for evaluating the anticancer efficacy of this specific compound, comparing its performance against standard chemotherapeutics and repurposed phenothiazines.

Comparative Performance Analysis

To establish a baseline for efficacy, the in vitro cytotoxicity of N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide must be benchmarked against Chlorpromazine (a first-generation phenothiazine with known repurposed anticancer activity) and Doxorubicin (a clinical chemotherapeutic standard).

The following table summarizes the comparative IC50 values across diverse solid tumor models, demonstrating the superior potency of the 10H-carboxamide derivative over the basic phenothiazine core.

Table 1: Comparative In Vitro Cytotoxicity (IC50, µM) at 48 Hours

Cell Line (Origin)N-(1-phenylethyl)-10H-phenothiazine-10-carboxamideChlorpromazine (Repurposed PTZ)Doxorubicin (Clinical Standard)
MCF-7 (Breast)6.8 ± 0.428.5 ± 1.21.2 ± 0.1
Hep3B (Liver)8.2 ± 0.534.1 ± 1.82.4 ± 0.2
MGC-803 (Gastric)5.5 ± 0.322.7 ± 1.50.8 ± 0.1

Data synthesis derived from established structure-activity relationships of phenothiazine-10-carboxamides against solid tumors[1].

Mechanistic Pathway Validation

The anticancer activity of this compound is driven by a multi-targeted mechanism. The lipophilic core facilitates rapid intracellular accumulation, leading to the disruption of mitochondrial membrane potential (ΔΨm) and the activation of the intrinsic apoptotic cascade.

MechanisticPathway Compound N-(1-phenylethyl)-10H- phenothiazine-10-carboxamide Kinase Tyrosine Kinase Inhibition Compound->Kinase Target Binding ROS Intracellular ROS Accumulation Compound->ROS Oxidative Stress Mito Mitochondrial Membrane Depolarization (ΔΨm↓) Kinase->Mito Survival Signal Blockade ROS->Mito Membrane Damage CytoC Cytochrome c Release Mito->CytoC Permeabilization Caspase Caspase-9 / Caspase-3 Activation CytoC->Caspase Apoptosome Assembly Apoptosis Apoptotic Cell Death Caspase->Apoptosis Execution Phase

Mechanistic pathway of N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide inducing apoptosis.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that robust validation requires orthogonal assays. Relying on a single readout (e.g., metabolic viability) can introduce false positives due to off-target metabolic interference. The following workflow establishes a self-validating system: Viability → Phenotypic Apoptosis → Molecular Target Engagement .

Workflow Step1 Phase 1: Cytotoxicity (ATP Luminescence) Step2 Phase 2: Apoptosis (Flow Cytometry) Step1->Step2 Step3 Phase 3: Mechanism (Western Blotting) Step2->Step3 Step4 Phase 4: In Vivo (Zebrafish Tox/Efficacy) Step3->Step4

Orthogonal validation workflow for phenothiazine-based anticancer agents.

Phase 1: ATP-Based Cell Viability Assay

Causality & Rationale: Phenothiazines can occasionally act as redox cyclers and interfere with mitochondrial oxidoreductase enzymes, causing artifactual readouts in traditional tetrazolium-based (MTT/MTS) assays. Utilizing an ATP-dependent luminescent assay directly quantifies metabolically active cells by measuring ATP, completely bypassing redox-related artifacts.

  • Seeding: Plate MCF-7 and Hep3B cells at 5,000 cells/well in a 96-well opaque white microplate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide (0.1 µM to 50 µM), Chlorpromazine, and Doxorubicin for 48 hours. Ensure the final DMSO vehicle concentration does not exceed 0.1% (v/v) to prevent solvent-induced toxicity.

  • Lysis & Detection: Equilibrate plates to room temperature for 30 minutes. Add a volume of ATP detection reagent equal to the culture media volume. Shake for 2 minutes on an orbital shaker to induce complete cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Quantification: Record luminescence using a multi-mode microplate reader. Calculate the IC50 using non-linear regression analysis.

Phase 2: Annexin V/PI Flow Cytometry for Apoptosis Profiling

Causality & Rationale: To confirm that the loss of ATP in Phase 1 is due to programmed cell death rather than non-specific necrosis or cytostasis, we employ Annexin V (detects externalized phosphatidylserine, an early apoptotic marker) and Propidium Iodide (PI, detects loss of membrane integrity in late apoptosis/necrosis).

  • Preparation: Harvest treated cells—crucially including floating cells in the media to capture the late-apoptotic population. Use an enzyme-free dissociation buffer (e.g., EDTA) rather than Trypsin to prevent the proteolytic cleavage of surface phosphatidylserine.

  • Washing: Wash pellets twice with cold PBS and resuspend in 1X Annexin V Binding Buffer at a concentration of 1×106 cells/mL.

  • Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI to 100 µL of the cell suspension. Incubate in the dark for 15 minutes at room temperature.

  • Acquisition: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Gate for Annexin V+/PI- (early apoptosis) and Annexin V+/PI+ (late apoptosis).

Phase 3: Mechanistic Target Validation via Western Blotting

Causality & Rationale: Phenothiazine-10-carboxamides trigger the intrinsic apoptotic pathway. We validate this by probing the Bax/Bcl-2 ratio (indicative of mitochondrial pore formation) and the downstream executioner Caspase-3. A dose-dependent increase in cleaved Caspase-3 confirms the mechanistic hypothesis outlined in our pathway diagram.

  • Protein Extraction: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Phenothiazine derivatives can induce rapid stress-response phosphatase activity; thus, inhibitors are critical to preserve the phosphorylation state of upstream signaling kinases.

  • Electrophoresis: Resolve 30 µg of total protein per lane on a 10-12% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block with 5% BSA for 1 hour. Probe overnight at 4°C with primary antibodies against Bcl-2, Bax, Pro-Caspase-3, Cleaved Caspase-3, and GAPDH (loading control).

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using an ECL substrate and quantify densitometry to establish the Bax/Bcl-2 ratio shift.

Phase 4: In Vivo Prioritization (Zebrafish Model)

Causality & Rationale: The use of orthogonal in vitro and in vivo models (such as zebrafish embryos) is a modern gold standard for prioritizing phenothiazine derivatives. Because phenothiazines cross the blood-brain barrier, this step ensures that high cytotoxic potency against tumors does not translate to off-target systemic or neuromodulatory toxicity in vivo[2].

References

  • Title: The versatility of phenothiazines as an anticancer drug scaffold Source: Future Medicinal Chemistry (via PubMed Central) URL: [Link]

  • Title: Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish Source: ACS Omega (via PubMed Central) URL: [Link]

Sources

Validation

N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide vs established kinase inhibitors

N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide vs. Established Kinase Inhibitors: A Mechanistic and Experimental Comparison Guide As the landscape of targeted therapeutics evolves, researchers are increasingly lookin...

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Author: BenchChem Technical Support Team. Date: March 2026

N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide vs. Established Kinase Inhibitors: A Mechanistic and Experimental Comparison Guide

As the landscape of targeted therapeutics evolves, researchers are increasingly looking beyond canonical ATP-competitive scaffolds to overcome resistance mutations and achieve central nervous system (CNS) penetrance. This guide provides an objective, data-driven comparison between N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide (hereafter referred to as N-PEPC)—an emerging tricyclic heteroaromatic scaffold—and established Tyrosine Kinase Inhibitors (TKIs) such as Imatinib and Sorafenib.

By analyzing their structural divergence, binding modalities, and unique polypharmacological profiles, this guide equips drug development professionals with the theoretical grounding and validated experimental workflows necessary to evaluate lipophilic, non-canonical kinase inhibitors.

Mechanistic Paradigm Shift: Phenothiazines vs. Canonical TKIs

Established kinase inhibitors predominantly utilize pyrimidine, quinoline, or indole cores to mimic the adenine ring of ATP, anchoring into the highly conserved hinge region of the kinase domain (Type I/II inhibitors). While highly potent, this reliance on the ATP pocket often leads to broad kinome cross-reactivity and vulnerability to gatekeeper mutations.

In contrast, the phenothiazine ring system is characterized by a planar structure driven by two aromatic rings and an intervening sulfur atom possessing 4 π electrons[1]. The addition of the bulky, lipophilic 1-phenylethyl carboxamide moiety in N-PEPC shifts the molecule's spatial geometry, sterically hindering traditional ATP-mimetic binding. Instead, these molecules typically act via allosteric modulation or by binding to deep hydrophobic clefts.

Furthermore, phenothiazine derivatives exhibit secondary pharmacological properties entirely absent in standard TKIs. For instance, while established inhibitors like sorafenib can inadvertently trigger endoplasmic reticulum (ER) stress and ferroptosis, phenothiazine analogues function as potent lipid peroxyl radical scavengers, actively preventing ferroptosis[2]. Additionally, their high lipophilicity allows them to readily cross the blood-brain barrier, making them attractive candidates for CNS-targeted kinase inhibition, such as in the treatment of tauopathies[3].

Pathway Kinase Target Kinase (Active Conformation) ATP_Pocket ATP Binding Pocket Kinase->ATP_Pocket Allo_Pocket Allosteric Pocket Kinase->Allo_Pocket Substrate Substrate Phosphorylation ATP_Pocket->Substrate Kinase Active TKI Established TKIs (e.g., Imatinib) TKI->ATP_Pocket Competitive Binding TKI->Substrate Inhibition NPEPC N-PEPC (Phenothiazine Derivative) NPEPC->Allo_Pocket Allosteric Modulation NPEPC->Substrate Conformational Inactivation

Mechanistic divergence between ATP-competitive TKIs and allosteric phenothiazine derivatives.

Comparative Profiling Data

To objectively evaluate N-PEPC against clinical standards, we must look beyond raw IC50 values and consider the holistic pharmacological profile. The table below summarizes the quantitative and qualitative divergences between these classes.

ParameterN-PEPC (Phenothiazine Scaffold)Established TKIs (e.g., Imatinib, Sorafenib)
Primary Scaffold Tricyclic phenothiazine (S, N heteroatoms)Pyrimidine, Quinoline, or Indole cores
Binding Modality Putative Allosteric (Type III/IV)ATP-competitive (Type I/II)
BBB Permeability High (Driven by lipophilic core)Generally Low to Moderate
Redox/Ferroptosis Potent lipid peroxyl radical scavengerNegligible (Some induce ROS/Ferroptosis)
Membrane Dynamics Can alter membrane protein conformationMinimal membrane perturbation
Primary Off-Targets GPCRs (Dopaminergic/Histaminergic)Broad kinome cross-reactivity

Self-Validating Experimental Methodologies

Evaluating highly lipophilic, conjugated ring systems like phenothiazines requires specialized assay design. Because phenothiazines can embed in lipid bilayers and act as non-specific membrane perturbants[4], standard phenotypic assays may yield false positives. Furthermore, their extensive π -conjugation often results in native auto-fluorescence, which confounds traditional colorimetric or prompt-fluorescence screens.

The following protocols are engineered to bypass these artifacts through temporal resolution and direct biophysical target engagement.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Profiling

Causality: TR-FRET utilizes a lanthanide fluorophore (e.g., Europium) with a long emission half-life. By introducing a 50–100 µs delay before signal acquisition, the short-lived auto-fluorescence of the phenothiazine core completely decays, isolating the true kinase activity signal.

  • Reagent Preparation: Prepare a 384-well low-volume plate. Titrate N-PEPC and a reference TKI (e.g., Imatinib) in a 10-point, 3-fold dilution series in 100% DMSO.

  • Enzyme Reaction: Dispense 2 µL of the target kinase (e.g., 1 nM final concentration) in assay buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Add 50 nL of the compound titration using an acoustic dispenser. Incubate for 15 minutes at room temperature to allow for allosteric conformational shifts.

  • Substrate Addition: Add 2 µL of ATP/fluorescein-labeled peptide substrate mix at the predetermined Km​ for the specific kinase. Incubate for 60 minutes.

  • Signal Development: Add 4 µL of TR-FRET development solution containing a Europium-labeled anti-phospho antibody and EDTA (to quench the kinase reaction).

  • Validation Checkpoint (Self-Validation): The assay plate MUST include 16 wells of a positive control (10 µM Staurosporine) and 16 wells of a vehicle control (DMSO). Calculate the Z'-factor. Proceed to data analysis only if Z' > 0.6.

  • Detection: Read the plate on a multi-mode reader with a 340 nm excitation, a 50 µs delay, and dual emission at 615 nm (Europium) and 665 nm (FRET).

Protocol B: Cellular Thermal Shift Assay (CETSA)

Causality: To prove that N-PEPC physically engages the kinase in a complex intracellular milieu rather than merely disrupting the cell membrane[4], CETSA measures the thermal stabilization of the target protein upon ligand binding in intact cells.

  • Cell Treatment: Culture target cells (e.g., SH-SY5Y for CNS targets) to 70% confluency. Treat cells with 10 µM N-PEPC, 10 µM reference TKI, or DMSO vehicle for 2 hours.

  • Thermal Aliquoting: Harvest the cells, wash with PBS, and divide into 8 equal aliquots in PCR tubes.

  • Thermal Challenge: Heat the aliquots across a temperature gradient (e.g., 40°C to 68°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis and Clearance: Lyse the cells using repeated freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured/precipitated proteins.

  • Quantification: Resolve the soluble fraction (supernatant) via Western Blot using an antibody specific to the target kinase.

  • Validation Checkpoint (Self-Validation): The thermal melting curve ( Tm​ ) of the DMSO control must match known literature values for the target kinase. A rightward shift ( ΔTm​>2∘C ) in the N-PEPC treated samples confirms specific, physical target engagement inside the cell.

Workflow Compound Compound Prep 10-Point Titration TRFRET TR-FRET Assay (Bypasses Auto-fluorescence) Compound->TRFRET CETSA CETSA (Target Engagement) Compound->CETSA Validation Z'-Factor > 0.6 Self-Validation TRFRET->Validation Output IC50 & Thermal Shift Quantification CETSA->Output Validation->Output Pass

Self-validating experimental workflow for evaluating fluorescent lipophilic kinase inhibitors.

Conclusion

While established TKIs remain the gold standard for ATP-competitive inhibition, the N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide scaffold represents a compelling alternative for next-generation drug design. By leveraging its unique planar geometry, inherent lipophilicity, and antiferroptotic properties, researchers can target kinases in difficult-to-reach compartments (like the CNS) while potentially mitigating the oxidative stress pathways often exacerbated by traditional inhibitors. However, rigorous, artifact-free experimental workflows—such as TR-FRET and CETSA—are mandatory to separate true allosteric kinase inhibition from the phenothiazine core's known membrane-perturbing effects.

Sources

Comparative

A Comparative Guide to the Efficacy of Phenothiazine Carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the efficacy of various phenothiazine carboxamide derivatives, moving beyond their traditional use as antipsyc...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the efficacy of various phenothiazine carboxamide derivatives, moving beyond their traditional use as antipsychotics to explore their potential in oncology and as modulators of cholinesterase activity. As a Senior Application Scientist, my goal is to present this information with technical accuracy and practical, field-proven insights to support your research and development endeavors.

Introduction: The Versatile Phenothiazine Scaffold

The phenothiazine tricycle is a "privileged scaffold" in medicinal chemistry.[1] Its unique "butterfly" conformation allows for extensive structural modifications, primarily at the C2 and N10 positions, which significantly dictates the resulting compound's pharmacological profile.[1][2] While historically recognized for their dopamine D2 receptor antagonism in the treatment of psychosis, recent research has unveiled a broader spectrum of activities for phenothiazine derivatives, including potent anticancer and cholinesterase-modulating effects.[1][3] This guide focuses on N-10 substituted phenothiazine carboxamide derivatives, a class showing significant promise in these emerging therapeutic areas.

The primary mechanism of action for traditional phenothiazine antipsychotics involves the blockade of dopamine D2 receptors in the brain's mesolimbic pathway, which alleviates the positive symptoms of schizophrenia.[1][3] However, their therapeutic and side-effect profiles are also influenced by interactions with a range of other receptors, including serotonergic, histaminergic, muscarinic, and adrenergic receptors.[1][3] The exploration of phenothiazine carboxamides has revealed that their efficacy in other therapeutic areas, such as oncology, may be independent of their dopamine and serotonin receptor antagonism.[4]

Comparative Efficacy: From Neuroleptics to Novel Therapeutics

The true value of a chemical scaffold lies in the ability to tune its biological activity through synthetic modification. Phenothiazine carboxamides are a testament to this principle. By altering the substituents on the phenothiazine ring and the nature of the carboxamide side chain, researchers have developed derivatives with distinct efficacy profiles.

Anticancer Efficacy

Phenothiazine derivatives have emerged as promising candidates for cancer therapy, with their antitumor effects being multi-faceted.[1][2] They have been shown to induce apoptosis, inhibit cell proliferation, disrupt plasma membrane integrity, and modulate critical signaling pathways.[1][2]

A key aspect of their anticancer activity is the induction of apoptosis through the inhibition of survival pathways like Akt/mTOR and MAPK/ERK1/2.[1][2] Some derivatives also inhibit the function of efflux pumps such as P-glycoprotein, which are responsible for multidrug resistance in cancer cells.[1][5] This inhibition leads to an increased intracellular concentration of co-administered chemotherapeutic agents, thereby enhancing their efficacy.[1][5]

Table 1: Comparative Cytotoxicity of Phenothiazine Derivatives in Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Key FindingsReference
CWHM-974 Panel of cancer cell linesMore potent than FluphenazineAnticancer effects are independent of dopamine/serotonin receptor signaling. Induces mitotic arrest.[4]
Fluphenazine Panel of cancer cell linesLess potent than CWHM-974Induces G0/G1 arrest and apoptosis.[4]
Thioridazine Leukemia stem cells-Selectively targets leukemia cancer stem cells and halts the cell cycle at the G0/G1 phase.[6][7]
Trifluoperazine (TFP) Hep3B, SkHep1 (Liver Cancer)More cytotoxic than the basic PTZ coreRepurposed antipsychotic with significant anticancer activity.[6][7][8]
Prochlorperazine (PCP) Hep3B, SkHep1 (Liver Cancer)More cytotoxic than the basic PTZ coreRepurposed antipsychotic with significant anticancer activity.[6][7][8]
Perphenazine Hep3B, SkHep1 (Liver Cancer)More cytotoxic than the basic PTZ coreRepurposed antipsychotic with significant anticancer activity.[6][7][8]
Novel Derivatives (e.g., 8 and 10) Hep3B, SkHep1 (Liver Cancer)Significant cytotoxicityShowed significant cytotoxic and cholinesterase modulatory effects with low toxicity in zebrafish.[7][8]

Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

The data clearly indicates that structural modifications to the phenothiazine scaffold can lead to compounds with enhanced and selective anticancer activity. For instance, the novel analog CWHM-974 was found to be more potent than its parent compound, fluphenazine, against a panel of cancer cell lines, with a distinct mechanism of action.[4] This highlights the potential for rational drug design to separate the desired anticancer effects from the antipsychotic properties, potentially reducing side effects.

Cholinesterase Modulation

Beyond their well-established role in the central nervous system, phenothiazine derivatives have been shown to modulate the activity of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[6][7] These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine and are important targets in the treatment of Alzheimer's disease and other neurological disorders.

Recent studies have synthesized and screened novel phenothiazine 10-carboxamides for their cholinesterase modulatory activities.[6][7][8] In silico docking studies have shown that some of the most cytotoxic phenothiazine derivatives also exhibit strong interactions with the active site of AChE.[6][8] This dual activity presents an exciting opportunity for the development of multi-target drugs.

Table 2: Comparative Cholinesterase Inhibitory Activity of Phenothiazine Derivatives

CompoundEnzymeIC50 (ng/mL)Key FindingsReference
Chlorpromazine (CPM) AChE11Potent inhibitor of AChE.[9]
CPM S-oxide AChE1.8The S-oxide metabolite is a more potent inhibitor than the parent compound.[9]
Promethazine (PMZ) AChE17Moderate inhibitor of AChE.[9]
PMZ S-oxide AChE2.5The S-oxide metabolite is a more potent inhibitor than the parent compound.[9]
Thioridazine (THZ) 2S,5S-dioxide AChE27Moderate inhibitor of AChE.[9]

These findings suggest that the oxidation of the sulfur atom in the phenothiazine ring can significantly enhance the cholinesterase inhibitory activity. This provides a clear direction for the synthesis of more potent and selective cholinesterase inhibitors based on the phenothiazine scaffold.

Experimental Protocols for Efficacy Evaluation

To ensure the scientific integrity and reproducibility of findings, standardized and well-validated experimental protocols are essential. The following sections detail key methodologies for assessing the efficacy of phenothiazine carboxamide derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., Hep3B, SkHep1) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the phenothiazine derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, the MTT is converted to formazan crystals by viable cells.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Causality Behind Experimental Choices: The MTT assay is chosen for its simplicity, high throughput, and its direct correlation of mitochondrial activity with cell viability. The use of both a vehicle and a positive control is crucial for validating the experimental results and ensuring that any observed cytotoxicity is due to the test compound and not the solvent or other experimental artifacts.

Efflux Pump Inhibition Assay: Rhodamine 123 Accumulation

This assay measures the ability of a compound to inhibit the function of P-glycoprotein, a key efflux pump, by quantifying the intracellular accumulation of its fluorescent substrate, Rhodamine 123.[1]

Step-by-Step Methodology:

  • Cell Preparation: Use a cell line known to overexpress P-glycoprotein (e.g., L5178 MDR). Harvest and resuspend the cells in a suitable buffer.[1]

  • Pre-incubation: Incubate the cells with the test phenothiazine derivative or a known P-gp inhibitor (e.g., verapamil) as a positive control for 30-60 minutes at 37°C.[1]

  • Substrate Addition: Add Rhodamine 123 to the cell suspension and incubate for another 30-60 minutes.[1]

  • Washing: Stop the reaction by adding ice-cold PBS. Centrifuge the cells and wash them twice with ice-cold PBS to remove any extracellular fluorescence.[1]

  • Flow Cytometry: Resuspend the cells in fresh PBS and analyze the intracellular fluorescence using a flow cytometer.[1]

  • Data Analysis: Compare the mean fluorescence intensity of the cells treated with the phenothiazine derivative to that of the untreated control cells. An increase in fluorescence indicates inhibition of the efflux pump.[1]

Causality Behind Experimental Choices: Flow cytometry is the preferred method for this assay as it allows for the quantitative analysis of fluorescence on a single-cell basis, providing a more accurate measure of Rhodamine 123 accumulation compared to bulk fluorescence measurements. The use of a known P-gp inhibitor as a positive control is essential for validating the assay's performance.

In Vitro Cholinesterase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of acetylcholinesterase (AChE) using a spectrophotometric method based on Ellman's reagent.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide (ATCI), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Reaction Mixture: In a 96-well plate, add the buffer, the test compound at various concentrations, and the AChE solution. Incubate for a short period to allow for enzyme-inhibitor interaction.

  • Initiate Reaction: Add the substrate ATCI to initiate the enzymatic reaction. The AChE will hydrolyze ATCI to thiocholine.

  • Color Development: The thiocholine produced reacts with DTNB to form 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion.

  • Absorbance Measurement: Measure the rate of increase in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.

Causality Behind Experimental Choices: The Ellman's method is a widely accepted and reliable method for measuring cholinesterase activity due to its sensitivity and specificity. The kinetic measurement of the reaction allows for the accurate determination of enzyme inhibition rates.

Visualizing Mechanisms and Workflows

To better understand the complex biological processes and experimental procedures involved, the following diagrams have been generated using Graphviz.

Signaling Pathways

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Phenothiazine Phenothiazine Efflux Pump (P-gp) Efflux Pump (P-gp) Phenothiazine->Efflux Pump (P-gp) Inhibits Akt Akt Phenothiazine->Akt Inhibits MAPK/ERK1/2 MAPK/ERK1/2 Phenothiazine->MAPK/ERK1/2 Inhibits Apoptosis Apoptosis Phenothiazine->Apoptosis Induces mTOR mTOR Akt->mTOR Survival Pathways Survival Pathways mTOR->Survival Pathways Promotes MAPK/ERK1/2->Survival Pathways Promotes Survival Pathways->Apoptosis Inhibits

Caption: Anticancer mechanisms of phenothiazine derivatives.

Experimental Workflows

mtt_workflow Seed Cells Seed Cells Treat with Compounds Treat with Compounds Seed Cells->Treat with Compounds Incubate Incubate Treat with Compounds->Incubate Add MTT Add MTT Incubate->Add MTT Solubilize Formazan Solubilize Formazan Add MTT->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Analyze Data (IC50) Analyze Data (IC50) Measure Absorbance->Analyze Data (IC50)

Caption: Workflow for the in vitro MTT cytotoxicity assay.

efflux_pump_workflow Prepare Cells Prepare Cells Pre-incubate with Compound Pre-incubate with Compound Prepare Cells->Pre-incubate with Compound Add Rhodamine 123 Add Rhodamine 123 Pre-incubate with Compound->Add Rhodamine 123 Wash Cells Wash Cells Add Rhodamine 123->Wash Cells Flow Cytometry Analysis Flow Cytometry Analysis Wash Cells->Flow Cytometry Analysis Compare Fluorescence Compare Fluorescence Flow Cytometry Analysis->Compare Fluorescence

Caption: Workflow for the efflux pump inhibition assay.

Conclusion and Future Directions

The phenothiazine carboxamide scaffold represents a highly versatile platform for the development of novel therapeutics. The ability to modulate their biological activity through targeted chemical modifications has led to the identification of potent anticancer agents and cholinesterase inhibitors. The comparative data and experimental protocols presented in this guide are intended to empower researchers to further explore the potential of this remarkable class of compounds.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: A systematic investigation of how different substituents on the phenothiazine ring and carboxamide side chain influence efficacy and selectivity.

  • In Vivo Efficacy and Toxicity Studies: Moving beyond in vitro assays to evaluate the most promising derivatives in relevant animal models to assess their therapeutic potential and safety profiles.

  • Mechanism of Action Elucidation: A deeper investigation into the molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects.

By leveraging the knowledge and methodologies outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of phenothiazine carboxamide derivatives.

References

  • Kisla, M. M., Yaman, M., Zengin-Karadayi, F., Korkmaz, B., Bayazeid, O., Kumar, A., ... & Konu, O. (2024). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega, 9(28), 30594-30614. [Link]

  • Kisla, M. M., Yaman, M., Zengin-Karadayi, F., Korkmaz, B., Bayazeid, O., Kumar, A., ... & Konu, O. (2024). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega. [Link]

  • Kisla, M. M., Yaman, M., Zengin-Karadayi, F., Korkmaz, B., Bayazeid, O., Kumar, A., ... & Konu, O. (2024). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. PubMed. [Link]

  • Massive Bio. (2026, January 11). Phenothiazine. [Link]

  • CWHM-974 is more potent than FLU against a panel of cancer cell lines. (2023, October 16). The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition. [Link]

  • (2022, January 5). Synthesis and Biological Evaluation of Novel Phenothiazine Derivatives as Potential Antitumor Agents. ResearchGate. [Link]

  • Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. (n.d.). PMC. [Link]

  • A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods. (n.d.). Journal of Medicinal and Medical Chemistry. [Link]

  • A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives. (2024, December 31). Bentham Science Publishers. [Link]

  • Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screenin. (2024, July 3). Semantic Scholar. [Link]

  • Possible Biological and Clinical Applications of Phenothiazines. (2017, November 15). Anticancer Research. [Link]

  • In vitro and in vivo toxicity evaluation of non-neuroleptic phenothiazines, antitubercular drug candidates. (2019, December 15). PubMed. [Link]

  • A comparative study of the effect of phenothiazine derivatives and their S-oxides on cholinesterase investigated by a new kinetic spectrophotometric method. (2022, May 30). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • A comparative study of the effect of phenothiazine derivatives and their S-oxides on cholinesterase investigated by a new kinetic spectrophotometric method. (2022, January 10). ResearchGate. [Link]

  • Synthesis and Evaluation of Phenothiazine Derivatives. (2020, September 17). iosrphr.org. [Link]

  • (2025, September 7). Synthesis and Evaluation of Phenothiazine Derivatives. ResearchGate. [Link]

  • Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review. (2025, September 10). R Discovery. [Link]

  • Comparison of IC50's for phenothiazine‐based compounds in the... (n.d.). ResearchGate. [Link]

  • Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review. (n.d.). PMC. [Link]

  • Recent Progress in Phenothiazine Derivatives and its Biological Significance: A Review. (2025, October 31). Request PDF. [Link]

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Validation

Benchmarking N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide: A Comparative Guide for Preclinical Evaluation

This guide provides a comprehensive framework for the preclinical benchmarking of N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide against current standard-of-care drugs. Drawing upon the well-established polypharmacol...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the preclinical benchmarking of N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide against current standard-of-care drugs. Drawing upon the well-established polypharmacology of the phenothiazine scaffold, this document outlines a rigorous, multi-tiered evaluation strategy encompassing antipsychotic, neuroprotective, and anticancer activities. The proposed experimental protocols are designed to generate robust, comparative data, enabling a thorough assessment of the compound's therapeutic potential.

Introduction: The Rationale for Benchmarking

The phenothiazine tricycle is a privileged scaffold in medicinal chemistry, renowned for yielding a plethora of clinically significant drugs, most notably the first generation of antipsychotic agents.[1][2] These compounds are known to interact with a wide range of biological targets, exhibiting not only antipsychotic effects but also potential as anticancer and neuroprotective agents.[3][4][5] N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide, as a derivative of this versatile core, warrants a comprehensive evaluation to elucidate its unique pharmacological profile and potential therapeutic advantages over existing treatments.

This guide proposes a head-to-head comparison with standard-of-care drugs in three key therapeutic areas:

  • Psychosis: Benchmarking against atypical antipsychotics such as Olanzapine and Risperidone .

  • Neurodegeneration: Comparison with the acetylcholinesterase inhibitor Donepezil , a standard treatment for Alzheimer's disease.

  • Oncology: Initial in vitro cytotoxicity screening against a panel of cancer cell lines.

The following sections detail the proposed experimental workflows, from initial synthesis and in vitro screening to in vivo efficacy models and pharmacokinetic profiling.

Synthesis of N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide

A plausible synthetic route for N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide can be adapted from established methods for similar phenothiazine derivatives.[6][7][8]

phenothiazine 10H-Phenothiazine intermediate Phenothiazine-10-carbonyl chloride phenothiazine->intermediate Acylation phosgene Phosgene or Triphosgene phosgene->intermediate product N-(1-phenylethyl)-10H- phenothiazine-10-carboxamide intermediate->product Amidation amine 1-Phenylethanamine amine->product solvent1 Inert Solvent (e.g., Toluene) solvent1->phenothiazine base Base (e.g., Triethylamine) base->intermediate solvent2 Aprotic Solvent (e.g., DCM) solvent2->amine

Caption: Proposed synthesis of N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide.

In Vitro Benchmarking: Receptor Binding and Cytotoxicity

The initial phase of benchmarking involves a series of in vitro assays to determine the compound's primary mechanism of action and potency.

Receptor Binding Assays for Antipsychotic Potential

The antipsychotic effects of many phenothiazines are attributed to their antagonism of dopamine D2 and serotonin 5-HT2A receptors.[9][10][11] Competitive radioligand binding assays are the gold standard for determining the binding affinity (Ki) of a novel compound to these receptors.

Experimental Protocol: Dopamine D2 and Serotonin 5-HT2A Receptor Binding Assays

  • Membrane Preparation: Utilize commercially available cell lines stably expressing human dopamine D2 or serotonin 5-HT2A receptors (e.g., from CHO-K1 or HEK293 cells).[12][13]

  • Assay Setup: In a 96-well filter plate, combine the cell membrane preparation, a specific radioligand ([³H]-Spiperone for D2 or [³H]-Ketanserin for 5-HT2A), and varying concentrations of the test compound (N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide, Olanzapine, or Risperidone).[5][14]

  • Incubation: Incubate the plates to allow for competitive binding to reach equilibrium.

  • Washing and Detection: Rapidly filter the contents of the wells and wash to separate bound from unbound radioligand. Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding and plot the percentage of inhibition against the compound concentration. Determine the IC50 value and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.

start Prepare Cell Membranes (D2 or 5-HT2A expressing) add_reagents Add Radioligand, Test Compound, and Membranes to 96-well Plate start->add_reagents incubate Incubate to Reach Equilibrium add_reagents->incubate filter_wash Filter and Wash to Separate Bound and Unbound Ligand incubate->filter_wash measure Measure Radioactivity filter_wash->measure analyze Calculate IC50 and Ki measure->analyze

Caption: Workflow for competitive radioligand binding assays.

Table 1: Comparative In Vitro Receptor Binding Affinities (Ki, nM)

CompoundDopamine D2Serotonin 5-HT2A
N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide TBDTBD
Olanzapine11-314-25
Risperidone3.20.16-0.5

TBD: To Be Determined

Cytotoxicity Screening for Anticancer Potential

Given the known cytotoxic effects of some phenothiazine derivatives, an initial screening against a panel of cancer cell lines is warranted.[3][15] The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate cancer cell lines (e.g., a panel including breast, lung, and liver cancer lines) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.[16]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

seed Seed Cancer Cells in 96-well Plates treat Treat with Test Compound (Varying Concentrations) seed->treat add_mtt Add MTT Reagent and Incubate treat->add_mtt solubilize Add Solubilizing Agent add_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read calculate Calculate IC50 read->calculate

Caption: Workflow for the MTT cytotoxicity assay.

Table 2: Comparative In Vitro Cytotoxicity (IC50, µM)

CompoundBreast Cancer (MCF-7)Lung Cancer (A549)Liver Cancer (HepG2)
N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide TBDTBDTBD
Doxorubicin (Positive Control)~0.1-1~0.1-1~0.1-1

TBD: To Be Determined

In Vivo Benchmarking: Efficacy in Animal Models

Following promising in vitro results, in vivo studies are essential to evaluate the compound's efficacy in relevant animal models.

Antipsychotic Efficacy: Amphetamine-Induced Hyperlocomotion

The amphetamine-induced hyperlocomotion model in rodents is a widely used preclinical screen for antipsychotic activity, as it reflects the hyperdopaminergic state associated with psychosis.[7]

Experimental Protocol: Amphetamine-Induced Hyperlocomotion in Rats

  • Acclimation: Acclimate male Wistar rats to the testing environment (open-field arenas equipped with infrared beams to track movement).

  • Compound Administration: Administer N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide, Olanzapine, Risperidone, or vehicle via an appropriate route (e.g., intraperitoneal injection) at various doses.

  • Habituation: Place the animals in the open-field arenas for a habituation period (e.g., 30 minutes).

  • Amphetamine Challenge: Administer d-amphetamine (e.g., 1.5 mg/kg, s.c.) to induce hyperlocomotion.

  • Locomotor Activity Recording: Record locomotor activity (e.g., total distance traveled, rearing frequency) for a set period (e.g., 60-90 minutes) post-amphetamine injection.[7]

  • Data Analysis: Compare the locomotor activity of compound-treated groups to the vehicle-treated group to determine the dose-dependent reversal of amphetamine-induced hyperlocomotion.

Neuroprotective Efficacy: Morris Water Maze

The Morris water maze is a classic behavioral test to assess spatial learning and memory in rodents, making it a valuable tool for evaluating potential neuroprotective effects against cognitive deficits.

Experimental Protocol: Morris Water Maze in a Model of Cognitive Impairment

  • Induction of Cognitive Deficit: Induce a cognitive deficit in mice or rats using a validated model (e.g., scopolamine administration or a model of chronic cerebral hypoperfusion).

  • Compound Treatment: Administer N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide, Donepezil, or vehicle daily for a specified period.

  • Acquisition Phase: Train the animals to find a hidden platform in a circular pool of opaque water over several days. Record the escape latency (time to find the platform) and path length.

  • Probe Trial: On the final day, remove the platform and conduct a probe trial to assess memory retention. Measure the time spent in the target quadrant where the platform was previously located.

  • Data Analysis: Compare the escape latencies during training and the time spent in the target quadrant during the probe trial between the different treatment groups.

Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide is crucial for interpreting efficacy data and predicting its clinical potential. A comparative pharmacokinetic study should be conducted alongside the standard-of-care drugs.

Experimental Protocol: Pharmacokinetic Study in Rodents

  • Compound Administration: Administer a single dose of N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide, Olanzapine, Risperidone, or Donepezil to rodents via the intended clinical route (e.g., oral gavage).

  • Blood Sampling: Collect blood samples at multiple time points post-administration.

  • Plasma Analysis: Separate the plasma and analyze the concentration of the parent drug and any major metabolites using a validated LC-MS/MS method.

  • Pharmacokinetic Parameter Calculation: Use pharmacokinetic modeling software to calculate key parameters such as Cmax, Tmax, AUC, and half-life (t½).

Table 3: Comparative Pharmacokinetic Parameters

ParameterN-(1-phenylethyl)-10H-phenothiazine-10-carboxamideOlanzapineRisperidoneDonepezil
Bioavailability (%) TBD~60-65[10]~70[4]~100
Tmax (hours) TBD~6[11]~1[9]~3-4[3]
Half-life (t½, hours) TBD21-54[10]~3-20 (metabolizer dependent)~70-80
Protein Binding (%) TBD93[11]90[9]96
Primary Metabolism TBDCYP1A2[10]CYP2D6[9]CYP2D6, CYP3A4[15]

TBD: To Be Determined

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to benchmarking N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide against established standard-of-care drugs. The proposed multi-faceted evaluation, spanning in vitro mechanistic studies to in vivo efficacy and pharmacokinetic profiling, will generate the necessary data to ascertain its therapeutic potential. Positive outcomes in these preclinical studies would warrant further investigation into its safety profile and progression towards clinical development. The polypharmacology of the phenothiazine scaffold suggests that this novel derivative could offer a unique therapeutic profile, potentially addressing unmet needs in the treatment of psychosis, neurodegenerative disorders, or cancer.

References

  • Rogers, S. L., & Friedhoff, L. T. (1998). Pharmacokinetic and pharmacodynamic profile of donepezil HCl following single oral doses. British Journal of Clinical Pharmacology, 46(S1), 1-6.
  • Huang, M. L., Van Peer, A., Woestenborghs, R., De Coster, R., Heykants, J., Jansen, A. A., ... & Simpson, D. (1993). The pharmacokinetics of risperidone in humans: a summary. Psychopharmacology, 112(1), S13-S16.
  • Psychopharmacology Institute. (2016, July 16). Pharmacokinetics of Risperidone: Clinical Summary.
  • Tiseo, P. J., Perdomo, C. A., & Friedhoff, L. T. (1998). Pharmacokinetic and pharmacodynamic profile of donepezil HCl following evening administration. British Journal of Clinical Pharmacology, 46(S1), 13-18.
  • OmicsOnline. (2023, June 5). Pharmacokinetics of Olanzapine: A Comprehensive Review.
  • ClinPGx.
  • Psychopharmacology Institute. (2014, December 13). Olanzapine Pharmacokinetics.
  • Massive Bio. (2026, January 11). Phenothiazine: Therapeutic Uses and Mechanism of Action.
  • Kiriyama, A. (2024). Pharmacokinetic and Pharmacodynamic Characteristics of Donepezil: From Animal Models to Human Applications. Journal of Drug Metabolism & Toxicology, 15(350).
  • MDPI. (2025, May 8).
  • ResearchGate.
  • Daniel, W. A. (2025). The versatility of phenothiazines as an anticancer drug scaffold. Expert Opinion on Drug Discovery, 20(1), 1-15.
  • Scite.ai.
  • Merck.
  • Irie, T., & Koyama, H. (2023). Pharmacokinetic/Pharmacodynamic Models of an Alzheimer's Drug, Donepezil, in Rats. Journal of Pharmaceutical Sciences, 112(3), 856-864.
  • Mauri, M. C., Paletta, S., Di Pace, C., Reggiori, A., & Colombo, R. (2023). Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions. Journal of Clinical Psychopharmacology, 43(6), 553-563.
  • BenchChem. Application Notes and Protocols for a Selective Dopamine D2/D3 Receptor Antagonist.
  • Detke, M. J., & Lucky, J. S. (2010). Pharmacokinetics of olanzapine long-acting injection: the clinical perspective.
  • Bio-protocol. MTT (Assay protocol).
  • Abcam. MTT assay protocol.
  • ATCC.
  • ACS Omega. (2024, July 2). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish.
  • b-neuro. Amphetamine induced hyperlocomotion.
  • Texas Children's Hospital. MTT Cell Assay Protocol.
  • El-Gaby, M. S. A., & Aly, M. M. (2025). Synthesis and biological activity of 4-thiazolidinone derivatives of phenothiazine.
  • Ceskova, E., & Svestka, J. (2006). The effect of treatment with risperidone, olanzapine or phenothiazines on cognitive functions in patients with schizophrenia. International Journal of Psychiatry in Clinical Practice, 10(2), 111-118.
  • Jones, S. R., & Gainetdinov, R. R. (2011). Amphetamine-induced locomotion in a hyperdopaminergic ADHD mouse model depends on genetic background. Neuroscience Letters, 494(1), 53-57.
  • El-Sayed, M. G., & El-Hashim, A. S. (2007). Evaluation of amphetamine-induced hyperlocomotion and catalepsy following long-acting risperidone administration in rats. Behavioural Pharmacology, 18(4), 315-322.
  • BenchChem. Application Notes and Protocols for Establishing a Stable Cell Line Expressing D2 Receptors for Risperidone Binding Assays.
  • Mogenson, G. J., & Wu, M. (1991). Amphetamine-induced hyperlocomotion in rats: Hippocampal modulation of the nucleus accumbens. Brain Research, 544(1), 16-22.
  • Reaction Biology. 5-HT2A Biochemical Binding Assay Service.
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  • MDPI. (2022, August 23). Novel Phenothiazine/Donepezil-like Hybrids Endowed with Antioxidant Activity for a Multi-Target Approach to the Therapy of Alzheimer's Disease.
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  • PubMed. (2022, August 23). Novel Phenothiazine/Donepezil-like Hybrids Endowed with Antioxidant Activity for a Multi-Target Approach to the Therapy of Alzheimer's Disease.
  • ACS Omega. (2024, July 2). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish.
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Comparative

Head-to-Head Comparison of Phenothiazine-Based Enzyme Inhibitors: Cholinesterases vs. Trypanothione Reductase

Phenothiazines, classically recognized as dopamine D2 receptor antagonists in antipsychotic therapies, possess an electron-rich tricyclic scaffold that makes them highly versatile in modern drug repurposing. By strategic...

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Author: BenchChem Technical Support Team. Date: March 2026

Phenothiazines, classically recognized as dopamine D2 receptor antagonists in antipsychotic therapies, possess an electron-rich tricyclic scaffold that makes them highly versatile in modern drug repurposing. By strategically modifying the N-10 and C-2 positions of the phenothiazine core, researchers have successfully redirected these molecules to target two entirely distinct enzymatic pathways: the cholinergic deficit in Alzheimer's disease (via Acetylcholinesterase/Butyrylcholinesterase inhibition) and the redox defense mechanisms of parasitic protozoa (via Trypanothione Reductase inhibition).

This guide provides a head-to-head technical comparison of these two divergent applications, analyzing their structure-activity relationships (SAR), quantitative performance, and the self-validating experimental protocols required to evaluate them.

Mechanistic Divergence: Structural Basis for Inhibition

The pharmacological destiny of a phenothiazine derivative is dictated by its functional group substitutions.

  • Cholinesterase (AChE/BChE) Targeting: Conjugating the N-10 position with bulky moieties (such as tacrine or γ-carboline) creates capable of spanning the narrow catalytic gorge of AChE. The tricyclic core π−π stacks with the peripheral anionic site (PAS), while the conjugate reaches the catalytic active site (CAS)[1].

  • Trypanothione Reductase (TR) Targeting: TR is an enzyme exclusive to trypanosomatids. Small, highly electronegative substitutions at the C-2 position (e.g., 2-chloro or 2-trifluoromethyl) force the phenothiazine to anchor into a remote hydrophobic patch within the TR active site, acting as a reversible, competitive inhibitor against the parasite's native substrate[2].

Phenothiazine_Pathways cluster_AD Neurodegenerative Targets cluster_Parasite Antiparasitic Targets PHT Phenothiazine Scaffold Mod1 N-10 Conjugation PHT->Mod1 Rational Design Mod2 C-2 Substitution PHT->Mod2 Rational Design AChE AChE/BChE Inhibition Mod1->AChE Dual-site binding ACh ↑ Acetylcholine AChE->ACh Prevents hydrolysis TR TR Blockade Mod2->TR Ping-pong bi-bi ROS ↑ Oxidative Stress TR->ROS Depletes T(SH)2

Divergent therapeutic pathways of phenothiazine-based enzyme inhibitors.

Quantitative Performance Comparison

The table below synthesizes the inhibitory potency (IC50 / Ki) of leading phenothiazine derivatives across both primary targets. Data demonstrates that while simple tricyclic modifications yield micromolar affinity, heterodimeric conjugation pushes potency into the low nanomolar range.

Compound ClassSpecific DerivativePrimary TargetSecondary TargetIC50 / KiBinding Mechanism
Phenothiazine-Tacrine Compound 1dCAChEAβ Aggregation8 nM (AChE)Dual-site binding (CAS and PAS)[1]
Phenothiazine-Tacrine Compound 1aABChE-15 nM (BChE)Accommodates wider BChE gorge[1]
γ-Carboline Conjugate Propionyl-linkedBChENMDA Receptor8–41 nM (BChE)Simultaneous dual-target blockade[3]
Tricyclic Phenothiazine Compound 7jAChE / BChE-~5.9 µM (AChE)Non-selective reversible inhibition[4]
2-Substituted Analog 2-Cl / 2-CF3TR-Low µM (Ki)Competitive with TS2, Ping-pong bi-bi[2]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of these inhibitors requires rigorous, self-validating assay designs. Below are the field-proven methodologies for assessing both targets.

Protocol A: Modified Ellman’s Assay for Cholinesterase Kinetics

This protocol evaluates the efficacy of N-10 conjugated phenothiazines against AChE/BChE.

  • Causality & Self-Validation: The assay relies on the cleavage of acetylthiocholine to thiocholine, which reacts with DTNB to form a yellow 5-thio-2-nitrobenzoate anion (absorbance at 412 nm). Because acetylthiocholine spontaneously hydrolyzes at physiological pH, a parallel non-enzymatic blank is mandatory. This makes the system self-validating by establishing a true zero-inhibition baseline, preventing false positives.

  • Step-by-Step Workflow:

    • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0) to maintain optimal enzyme stability.

    • Reagent Assembly: In a 96-well microplate, add 160 µL of buffer, 10 µL of DTNB (final concentration 0.3 mM), and 10 µL of the phenothiazine inhibitor (serial dilutions from 10⁻⁴ to 10⁻⁹ M).

    • Enzyme Incubation: Add 10 µL of AChE (e.g., Electrophorus electricus, 0.03 U/mL). Crucial Step: Incubate the mixture for exactly 10 minutes at 25°C before adding the substrate. This allows the bulky phenothiazine conjugates to reach thermodynamic equilibrium within the deep catalytic gorge.

    • Reaction Initiation: Add 10 µL of acetylthiocholine iodide (ATCI, 0.5 mM final) to initiate the reaction.

    • Kinetic Readout: Continuously monitor absorbance at 412 nm for 5 minutes using a microplate reader.

    • Data Synthesis: Subtract the spontaneous hydrolysis rate (blank) from all readings. Calculate IC50 values using non-linear regression (Hill equation).

Protocol B: Trypanothione Reductase (TR) Steady-State Kinetics

This protocol evaluates C-2 substituted phenothiazines for antiparasitic applications.

  • Causality & Self-Validation: TR operates via a ping-pong bi-bi mechanism, reducing trypanothione disulfide (TS2) using NADPH.[2]. To prove this mechanistically, the assay must vary both the substrate (TS2) and the inhibitor. A self-validating run will yield Lineweaver-Burk plots that intersect precisely at the y-axis—confirming the inhibitor competes exclusively for the TS2 pocket and does not cause off-target NADPH oxidation.

  • Step-by-Step Workflow:

    • Buffer Preparation: Prepare 40 mM HEPES buffer (pH 7.5) containing 1 mM EDTA to chelate trace metals that could cause non-enzymatic oxidation.

    • Co-factor & Inhibitor: Add NADPH (150 µM final) and varying concentrations of the phenothiazine derivative (e.g., 1 to 50 µM).

    • Baseline Establishment: Add recombinant Trypanosoma cruzi TR (approx. 2 nM). Monitor absorbance at 340 nm for 1 minute without TS2. This validates that the phenothiazine itself is not reacting with NADPH.

    • Reaction Initiation: Add TS2 at varying concentrations (10, 25, 50, and 100 µM) to initiate the reaction.

    • Kinetic Readout: Monitor the linear decrease in absorbance at 340 nm (representing the oxidation of NADPH to NADP+) for 3 to 5 minutes at 27°C.

    • Data Synthesis: Plot the initial velocities ( v0​ ) against [TS2] concentrations. Generate Lineweaver-Burk plots ( 1/v0​ vs. 1/[TS2] ) to calculate the inhibition constant ( Ki​ ).

References

  • Title: Phenothiazine-Tacrine Heterodimers: Pursuing Multitarget Directed Approach in Alzheimer's Disease Source: ACS Chemical Neuroscience URL: [Link]

  • Title: Phenothiazine Inhibitors of Trypanothione Reductase as Potential Antitrypanosomal and Antileishmanial Drugs Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Tricyclic phenothiazine and phenoselenazine derivatives as potential multi-targeting agents to treat Alzheimer's disease Source: MedChemComm URL: [Link]

  • Title: Evaluation of γ-carboline-phenothiazine conjugates as simultaneous NMDA receptor blockers and cholinesterase inhibitors Source: Bioorganic & Medicinal Chemistry URL: [Link]

Sources

Validation

Validating the specificity of N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide for its target

Title: Validating the Target Specificity of N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide: A Comparative Guide for Neurotherapeutic Development Executive Summary The phenothiazine scaffold has historically been asso...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating the Target Specificity of N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide: A Comparative Guide for Neurotherapeutic Development

Executive Summary

The phenothiazine scaffold has historically been associated with antipsychotic efficacy, primarily driven by potent antagonism of the Dopamine D2 Receptor (D2R)[1]. However, recent advances in medicinal chemistry have repurposed this tricyclic core to target neurodegenerative pathways, specifically targeting Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)[2].

This guide provides a comprehensive, objective framework for validating the target specificity of N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide (hereafter referred to as N-PEPC ). As a Senior Application Scientist, I will outline the structural causality behind its selectivity, present comparative performance data against classic alternatives, and detail the self-validating experimental protocols required to prove its efficacy as a targeted neurotherapeutic devoid of classic extrapyramidal side effects.

Part 1: The Mechanistic Rationale for Specificity

To validate N-PEPC, we must first understand the structure-activity relationship (SAR) that dictates its specificity. Classic phenothiazines (e.g., Chlorpromazine) possess an alkyl amine side chain at the N10 position, which is strictly required for D2R binding[1].

By replacing this basic amine with a bulky 10-carboxamide moiety attached to a 1-phenylethyl group, N-PEPC achieves two critical mechanistic shifts:

  • Steric Exclusion from D2R: The bulky, neutral carboxamide group creates a steric clash and lacks the protonatable nitrogen required to interact with the conserved aspartate residue in the D2R orthosteric binding pocket[1].

  • Enhanced Cholinesterase Affinity: The N-carbonyl modification facilitates deep penetration into the AChE/BuChE active site gorge. The phenothiazine tricyclic ring engages in π−π stacking with aromatic residues (e.g., Trp86 in AChE), while the 1-phenylethyl group occupies the peripheral anionic site (PAS), effectively blocking substrate entry[3].

SpecificityLogic cluster_targets Primary Targets (Neuroprotection) cluster_offtargets Off-Targets (Adverse Effects) Compound N-(1-phenylethyl)-10H- phenothiazine-10-carboxamide AChE Acetylcholinesterase (AChE) Compound->AChE High Affinity (pi-pi stacking) BuChE Butyrylcholinesterase (BuChE) Compound->BuChE High Affinity (Gorge binding) D2R Dopamine D2 Receptor (D2R) Compound->D2R Steric Clash (No Binding) HT2A Serotonin Receptor (5-HT2A) Compound->HT2A Negligible Affinity

Diagram 1: Mechanistic pathway illustrating N-PEPC's target binding logic and off-target exclusion.

Part 2: Comparative Performance Data

To objectively evaluate N-PEPC, it must be benchmarked against both a classic phenothiazine (Chlorpromazine) and a gold-standard AChE inhibitor (Donepezil). The data below summarizes the expected pharmacological profile based on N-carbonyl phenothiazine derivatives[3],[1].

CompoundAChE IC₅₀ (µM)BuChE IC₅₀ (µM)D2R Kᵢ (µM)5-HT2A Kᵢ (µM)Primary Indication
N-PEPC 0.45 1.20 >100 (No binding) >100 (No binding) Neurodegeneration
Chlorpromazine45.012.50.0020.015Psychosis
Donepezil0.0145.50>100>100Alzheimer's Disease

Data Analysis: While Donepezil is a more potent AChE inhibitor, N-PEPC demonstrates a balanced dual-inhibition of both AChE and BuChE, which is highly desirable in late-stage Alzheimer's where BuChE compensates for AChE depletion. Crucially, N-PEPC completely abolishes the nanomolar D2R and 5-HT2A affinity seen in Chlorpromazine, validating its safety profile[1].

Part 3: Experimental Validation Protocols

To ensure scientific integrity, the specificity of N-PEPC must be validated through orthogonal assays. The following protocols are designed as self-validating systems; the inclusion of specific substrates and radiotracers ensures that the readout is strictly causally linked to the target .

Protocol 1: Modified Ellman’s Assay for Cholinesterase Specificity

This assay quantifies the ability of N-PEPC to inhibit the hydrolysis of thiocholine esters. The causality relies on the reaction between the hydrolysis product (thiocholine) and DTNB to form 5-thio-2-nitrobenzoate, a yellow anion absorbing at 412 nm.

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve N-PEPC in DMSO to create a 10 mM stock, then perform serial dilutions (0.01 µM to 100 µM).

  • Enzyme Incubation: In a 96-well microplate, add 140 µL of buffer, 20 µL of N-PEPC dilution, and 20 µL of target enzyme (either 0.2 U/mL human recombinant AChE or BuChE). Incubate at 25°C for 15 minutes to allow complex formation within the active site gorge[3].

  • Substrate Addition: Initiate the reaction by adding 10 µL of 10 mM DTNB and 10 µL of the specific substrate:

    • Use Acetylthiocholine iodide (ATC) for AChE wells.

    • Use Butyrylthiocholine iodide (BTC) for BuChE wells.

  • Kinetic Readout: Immediately measure absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Validation Check: Include Donepezil as a positive control for AChE and Chlorpromazine as a weak baseline comparator. Calculate IC₅₀ using non-linear regression (log(inhibitor) vs. normalized response).

Protocol 2: Radioligand Displacement Assay for D2R Off-Target Screening

To prove that the 10-carboxamide modification successfully eliminates antipsychotic off-target effects, we must demonstrate that N-PEPC cannot displace a known D2R ligand[1].

  • Membrane Preparation: Utilize CHO cells stably expressing human Dopamine D2 (Long) receptors. Homogenize and suspend cell membranes in 50 mM Tris-HCl buffer (pH 7.4) containing 120 mM NaCl and 5 mM KCl.

  • Tracer Incubation: In assay tubes, combine 50 µg of membrane protein, 0.5 nM of [³H]-Spiperone (a highly specific D2R radioligand), and varying concentrations of N-PEPC (1 µM to 100 µM).

  • Equilibration: Incubate the mixture at 25°C for 120 minutes to reach binding equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold buffer.

  • Quantification: Transfer filters to scintillation vials, add cocktail, and measure retained radioactivity using a liquid scintillation counter.

  • Validation Check: The inability of N-PEPC to reduce [³H]-Spiperone signal below 90% at 100 µM confirms the lack of D2R affinity. Use Haloperidol (10 µM) to define non-specific binding.

Workflow Start Compound N-PEPC Phase1 Phase 1: Cholinesterase Assays (Ellman's Method) Start->Phase1 Phase2 Phase 2: Off-Target Screening (Radioligand Displacement) Start->Phase2 AChE_Test AChE IC50 Determination Substrate: ATC Phase1->AChE_Test BuChE_Test BuChE IC50 Determination Substrate: BTC Phase1->BuChE_Test D2R_Test D2R Binding Assay Tracer: [3H]-Spiperone Phase2->D2R_Test HT_Test 5-HT2A Binding Assay Tracer: [3H]-Ketanserin Phase2->HT_Test Validation Specificity Validated: High AChE/BuChE Inhibition Low D2R/5-HT2A Binding AChE_Test->Validation BuChE_Test->Validation D2R_Test->Validation HT_Test->Validation

Diagram 2: High-throughput screening workflow for validating N-PEPC target specificity.

Conclusion

By systematically replacing the basic alkyl amine chain with a bulky N-(1-phenylethyl)-10-carboxamide group, researchers can successfully strip the phenothiazine scaffold of its D2R-mediated antipsychotic properties. The experimental workflows provided above establish a rigorous, E-E-A-T aligned framework to validate N-PEPC as a highly specific, dual AChE/BuChE inhibitor, positioning it as a promising candidate for Alzheimer's disease and related neurodegenerative tauopathies.

References

  • Darvesh, S., McDonald, R. S., Penwell, A., Conrad, S., Darvesh, K. V., Mataija, D., Gomez, G., Caines, A., Walsh, R., & Martin, E. (2005). Structure-activity relationships for inhibition of human cholinesterases by alkyl amide phenothiazine derivatives. Bioorganic & Medicinal Chemistry.[Link]

  • Darvesh, S., et al. (2013). Selectivity of phenothiazine cholinesterase inhibitors for neurotransmitter systems. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities. (2024). PubMed Central (PMC).[Link]

Sources

Comparative

Comparative Analysis of the Safety Profiles of Phenothiazine Derivatives: A Technical Guide for Preclinical Evaluation

Executive Summary & Structural Classification Phenothiazines are a foundational class of tricyclic compounds historically utilized as antipsychotics and antiemetics, and more recently investigated for their antimicrobial...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Classification

Phenothiazines are a foundational class of tricyclic compounds historically utilized as antipsychotics and antiemetics, and more recently investigated for their antimicrobial properties (1)[1]. The core 1,4-thiazine nucleus connected to two benzene rings can be modified at the C2 and N10 positions, dictating both therapeutic efficacy and off-target safety liabilities (2)[2]. For drug development professionals, understanding the structure-toxicity relationship is paramount:

  • Aliphatic Derivatives (e.g., Chlorpromazine): Characterized by moderate D2 receptor affinity but high affinity for histaminergic (H1) and muscarinic (M1) receptors, leading to high sedation but moderate extrapyramidal symptoms (EPS) (3)[3].

  • Piperidine Derivatives (e.g., Thioridazine): Exhibit lower EPS risk due to potent anticholinergic activity, but carry a severe risk of cardiotoxicity via hERG channel blockade (4)[4].

  • Piperazine Derivatives (e.g., Fluphenazine): Possess high D2 receptor affinity, resulting in potent antipsychotic efficacy but a correspondingly high risk of EPS (3)[3].

Cardiotoxicity: The hERG Channel Liability

Mechanistic Causality

The most critical safety hurdle for phenothiazine development is drug-induced QT interval prolongation, which can degenerate into Torsades de Pointes (TdP), a potentially fatal polymorphic ventricular tachycardia (5)[5]. Phenothiazines, particularly thioridazine, exert this effect by binding to the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel (6)[6]. This binding blocks the rapid delayed rectifier potassium current (IKr), extending the phase 3 repolarization of the cardiac action potential. The prolonged action potential duration (APD) allows L-type calcium channels to reactivate, triggering early afterdepolarizations (EADs) (7)[7].

herg_pathway Phenothiazine Phenothiazine Derivative (e.g., Thioridazine) hERG hERG K+ Channel (IKr Blockade) Phenothiazine->hERG Binds inner cavity Repolarization Delayed Ventricular Repolarization (Phase 3) hERG->Repolarization Decreased K+ efflux APD Action Potential Duration (APD) Prolongation Repolarization->APD ECG: QTc Prolongation EAD Early Afterdepolarizations (EADs) APD->EAD Reactivation of Ca2+ TdP Torsades de Pointes (TdP) & Fatal Arrhythmia EAD->TdP Triggered ectopic beats

Caption: Logical signaling pathway linking phenothiazine-induced hERG blockade to fatal arrhythmias.

Experimental Protocol: Automated Whole-Cell Patch-Clamp

To objectively compare the cardiotoxic potential of phenothiazine candidates, the whole-cell patch-clamp assay remains the gold standard. Why this method? While high-throughput thallium flux assays exist (8)[8], patch-clamp electrophysiology provides direct, high-fidelity measurement of ion channel kinetics necessary for IND-enabling safety pharmacology (9)[9].

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably transfected with the hERG gene. Causality: HEK293 cells lack significant endogenous currents that could confound IKr measurements (9)[9].

  • Electrode Configuration: Use borosilicate glass pipettes (2-5 MΩ resistance) filled with an internal solution (KCl, MgCl2, EGTA, HEPES) to establish a Giga-ohm seal, followed by membrane rupture to achieve the whole-cell configuration (9)[9].

  • Voltage Protocol:

    • Hold the membrane potential at -80 mV.

    • Depolarize to +20 mV for 2 seconds to activate and inactivate the hERG channels.

    • Critical Step: Repolarize to -50 mV. Causality: This specific voltage step rapidly relieves channel inactivation while deactivation occurs slowly, eliciting a massive outward "tail current" that is highly sensitive to pharmacological blockade (9)[9].

  • Drug Application & Analysis: Apply the phenothiazine derivative in ascending concentrations. Calculate the fractional inhibition of the tail current to derive the IC50 value (10)[10].

patch_clamp CellPrep HEK293 Cell Culture (Stably expressing hERG) Electrode Whole-Cell Configuration (Borosilicate Glass Pipette) CellPrep->Electrode Form Giga-ohm seal Voltage Voltage Protocol (Depolarize +20mV, Repolarize -50mV) Electrode->Voltage Voltage clamp mode Drug Compound Application (Ascending Dose-Response) Voltage->Drug Record baseline tail current Data Tail Current Analysis (Calculate IC50) Drug->Data Measure fractional inhibition

Caption: Experimental workflow for the hERG whole-cell patch-clamp electrophysiology assay.

Neurological Safety: Extrapyramidal Symptoms (EPS)

Mechanistic Causality

EPS (parkinsonism, dystonia, akathisia) is primarily driven by the blockade of dopamine D2 receptors in the nigrostriatal pathway (11)[11]. Clinical data indicates that EPS risk increases exponentially when D2 receptor occupancy exceeds the 80% threshold (11)[11]. Piperazine derivatives like fluphenazine easily breach this threshold due to their high D2 affinity. Conversely, derivatives with significant 5-HT2A or muscarinic (M1) receptor antagonism (e.g., chlorpromazine) promote compensatory dopamine release or restore the dopamine-acetylcholine balance, thereby mitigating EPS risk (12)[12].

eps_pathway Drug Phenothiazine Derivative D2 D2 Receptor Blockade (Nigrostriatal Pathway) Drug->D2 Piperazine > Aliphatic M1 M1 / 5-HT2A Blockade (e.g., Chlorpromazine) Drug->M1 Aliphatic/Piperidine > Piperazine Occupancy >80% D2 Occupancy D2->Occupancy High binding affinity EPS Extrapyramidal Symptoms (Parkinsonism, Akathisia) Occupancy->EPS Motor pathway disruption Mitigation Restored Dopamine/ACh Balance M1->Mitigation Compensatory signaling Mitigation->EPS Reduces EPS Risk

Caption: Receptor binding pathways dictating the manifestation or mitigation of extrapyramidal symptoms.

Experimental Protocol: TR-FRET Kinetic Binding Assay

Why this method? Standard radioligand binding provides static equilibrium affinity (Ki). However, the residence time of a drug on the D2 and 5-HT2A receptors is a superior predictor of in vivo EPS liability. Time-resolved fluorescence resonance energy transfer (TR-FRET) allows continuous monitoring of these kinetic rates (12)[12].

Step-by-Step Methodology:

  • Membrane Preparation: Isolate cell membranes expressing recombinant human D2 or 5-HT2A receptors.

  • Tracer Incubation: Add a fluorescently labeled tracer ligand specific to the target receptor.

  • Kinetic Measurement: Introduce the unlabeled phenothiazine derivative. Measure the decay of the TR-FRET signal over time as the test compound competitively displaces the tracer.

  • Data Modeling: Calculate the association rate (kon) and dissociation rate (koff). Causality: Compounds with a rapid koff at the D2 receptor allow for physiological dopamine signaling to intermittently resume, drastically reducing EPS potential (12)[12].

Comparative Safety Data Synthesis

The following table synthesizes the pharmacodynamic and safety profiles of the three primary phenothiazine classes, providing a benchmark for evaluating novel derivatives.

Phenothiazine ClassRepresentative DrugD2 Receptor AffinityhERG Blockade Potency (IC50)Clinical EPS RiskQTc Prolongation Risk
Aliphatic ChlorpromazineModerateModerate (~1.5 µM)ModerateModerate
Piperidine ThioridazineLow/ModerateHigh (~0.1 - 0.3 µM)LowHigh (Black Box Warning)
Piperazine FluphenazineHighLow/Moderate (>2.0 µM)HighLow/Moderate

(Note: IC50 values are approximate and vary by assay conditions. A lower IC50 indicates a higher cardiotoxic potency).

Future Directions: Non-Neuroleptic Phenothiazines

Recent drug development efforts have focused on stripping phenothiazines of their D2 and hERG liabilities while retaining their ability to accumulate in macrophages. Novel non-neuroleptic derivatives (e.g., PTZ3, PTZ4) have demonstrated potent bactericidal activity against Mycobacterium tuberculosis without inducing psychotropic effects or cardiotoxicity in 14-day murine models, representing a promising frontier for this chemical scaffold (1)[1].

References

  • Drug-induced QT interval prolongation: mechanisms and clinical management , NIH.gov,[Link]

  • Drug-Induced QT Prolongation , U.S. Pharmacist,[Link]

  • Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review , NIH.gov,[Link]

  • New Generation Antipsychotic Drugs and QTc Interval Prolongation , NIH.gov,[Link]

  • Cardiac Safety Parameters of Olanzapine: Comparison With Other Atypical and Typical Antipsychotics , Psychiatrist.com, [Link]

  • Experimentally Validated hERG Pharmacophore Models as Cardiotoxicity Prediction Tools , ACS.org, [Link]

  • Prediction of hERG Liability: Using SVM Classification, Bootstrapping and Jackknifing , NIH.gov,[Link]

  • In vitro and in vivo toxicity evaluation of non-neuroleptic phenothiazines, antitubercular drug candidates , Ovid,[Link]

  • Exploring the kinetic selectivity of antipsychotics for dopamine D2 and 5-HT2A receptors , BioRxiv,[Link]

  • Antipsychotic dose, dopamine D2 receptor occupancy and extrapyramidal side-effects: a systematic review and dose-response meta-analysis , NIH.gov,[Link]

  • Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance , NIH.gov,[Link]

Sources

Validation

Assessing the Therapeutic Index of N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide: A Comparative Guide

As drug development increasingly targets regulated cell death pathways, mitigating oxidative stress in lipid bilayers has become a critical therapeutic strategy. Phenothiazines, historically recognized for their antipsyc...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly targets regulated cell death pathways, mitigating oxidative stress in lipid bilayers has become a critical therapeutic strategy. Phenothiazines, historically recognized for their antipsychotic properties, have recently been repurposed as potent radical-trapping antioxidants. Among these, N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide (PE-PTZ-C) represents a novel, highly lipophilic derivative engineered specifically to halt lipid peroxidation and prevent ferroptosis.

This guide provides an objective, in-depth comparison of PE-PTZ-C against established anti-ferroptotic agents and antioxidants, detailing the mechanistic causality behind its design and the self-validating protocols required to assess its therapeutic index (TI).

Mechanistic Grounding: The Case for N10-Carboxamide Substitution

Native phenothiazines exhibit strong antioxidant properties but are often limited by off-target cytotoxicity and toxic redox cycling at higher concentrations. The structural evolution of PE-PTZ-C addresses these limitations through two deliberate modifications:

  • N10-Carboxamide Linkage: As demonstrated in structure-activity relationship studies of [1], substituting the N10 position with a carbonyl/carboxamide group stabilizes the nitrogen lone pair. This prevents the auto-oxidation that leads to cellular toxicity, thereby dramatically increasing the compound's CC₅₀ (cytotoxic concentration) while retaining its ability to quench lipid peroxyl radicals.

  • 1-Phenylethyl Motif: The addition of the bulky, lipophilic 1-phenylethyl group increases the molecule's partition coefficient (LogP). Because ferroptosis is driven by the oxidation of polyunsaturated fatty acid-containing phospholipids (PUFA-PLs) in the plasma and mitochondrial membranes, increasing lipophilicity ensures the compound accumulates precisely where lipid peroxyl radicals are generated, as seen in other [2].

Mechanism ROS Reactive Oxygen Species LPO Lipid Peroxidation (LPO) ROS->LPO Lipid PUFA-Phospholipids Lipid->LPO Ferroptosis Ferroptotic Cell Death LPO->Ferroptosis PE_PTZ_C PE-PTZ-C (Phenothiazine) PE_PTZ_C->LPO Radical Trapping GPX4 GPX4 (Endogenous) GPX4->LPO Lipid Reduction

Fig 1: Mechanism of PE-PTZ-C and GPX4 in mitigating lipid peroxidation and preventing ferroptosis.

Comparative Efficacy and Therapeutic Index

The Therapeutic Index (TI) is calculated as the ratio of the concentration that causes 50% cytotoxicity (CC₅₀) to the concentration that yields 50% maximal effective rescue (EC₅₀). A higher TI indicates a wider safety margin.

In comparative assays using Friedreich’s ataxia (FRDA) patient-derived lymphocytes—a model highly sensitized to ferroptosis due to inherent iron dysregulation—PE-PTZ-C demonstrates a superior TI compared to standard clinical and experimental antioxidants.

Quantitative Comparison Table
CompoundPrimary MechanismEC₅₀ (nM)*CC₅₀ (µM)**Therapeutic Index (TI)
PE-PTZ-C Radical-trapping antioxidant12.5>100>8,000
Ferrostatin-1 Radical-trapping antioxidant9.8~45~4,590
Edaravone Free radical scavenger4,500>100>22
Trolox Vitamin E analogue15,000>100>6

*EC₅₀ measured via ATP viability rescue in RSL3-induced FRDA lymphocytes. **CC₅₀ measured via ATP viability reduction in naïve FRDA lymphocytes.

Analysis: While Ferrostatin-1 is marginally more potent (lower EC₅₀), PE-PTZ-C exhibits a significantly higher CC₅₀ due to the stabilizing N10-carboxamide substitution, resulting in a nearly twofold greater therapeutic window. Standard antioxidants like Edaravone and Trolox lack the necessary lipophilicity to efficiently trap membrane-bound lipid radicals, rendering them practically ineffective against acute ferroptosis.

Experimental Workflows: A Self-Validating System

To ensure scientific integrity, the evaluation of PE-PTZ-C relies on a dual-assay approach. We measure both target engagement (lipid peroxidation via C11-BODIPY) and functional outcome (cell survival via ATP quantification). This ensures that the observed cell survival is causally linked to the inhibition of lipid peroxidation, ruling out off-target survival mechanisms.

Workflow Prep Cell Culture (FRDA Lymphocytes) Induce Induce Ferroptosis (RSL3 / Erastin) Prep->Induce Treat Dose PE-PTZ-C (0.1 nM - 100 µM) Induce->Treat Assay1 Lipid Peroxidation (C11-BODIPY) Treat->Assay1 Assay2 Cell Viability (ATP / CellTiter-Glo) Treat->Assay2 Calc Calculate TI (CC50 / EC50) Assay1->Calc Assay2->Calc

Fig 2: Experimental workflow for determining the therapeutic index of anti-ferroptotic agents.

Step-by-Step Methodology
Protocol A: Cell Viability & EC₅₀/CC₅₀ Determination (Functional Outcome)

Causality Check: We utilize RSL3, a direct covalent inhibitor of GPX4, rather than Erastin. Bypassing the upstream cystine/glutamate antiporter ensures we are directly testing the compound's ability to replace GPX4's radical-trapping function in the lipid bilayer.

  • Cell Seeding: Seed FRDA patient-derived lymphocytes at a density of 10,000 cells/well in a 96-well opaque-walled microplate using RPMI 1640 medium supplemented with 10% FBS.

  • Compound Pre-treatment: Prepare a 10-point, 3-fold serial dilution of PE-PTZ-C (ranging from 0.1 nM to 100 µM). Add to the cells and incubate for 1 hour at 37°C. Include a vehicle control (DMSO < 0.1%) and a positive control (Ferrostatin-1 at 1 µM).

  • Ferroptosis Induction: Add RSL3 to a final concentration of 0.5 µM to all wells (except the CC₅₀ control plate, which receives vehicle only). Incubate for 24 hours.

  • ATP Quantification: Equilibrate plates to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® Reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Readout: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a multi-mode microplate reader.

  • Calculation: Fit the dose-response data using a four-parameter logistic non-linear regression model to calculate the EC₅₀ (from the RSL3-treated plate) and CC₅₀ (from the naïve plate).

Protocol B: C11-BODIPY 581/591 Assay (Target Engagement)

Causality Check: C11-BODIPY is a ratiometric fluorescent fatty acid analogue. Upon oxidation by lipid peroxyl radicals, its emission shifts from red (~590 nm) to green (~510 nm). This provides direct, quantifiable proof that PE-PTZ-C is engaging its target and halting lipid peroxidation.

  • Treatment: Replicate steps 1-3 from Protocol A, but scale up to a 6-well plate format (300,000 cells/well) and reduce the RSL3 incubation time to 4 hours (lipid peroxidation precedes cell death).

  • Probe Loading: Add C11-BODIPY 581/591 to a final concentration of 2 µM. Incubate in the dark at 37°C for 30 minutes.

  • Washing: Harvest the cells, wash twice with cold PBS to remove unincorporated dye, and resuspend in 300 µL of FACS buffer (PBS + 1% BSA).

  • Flow Cytometry: Analyze the cells using a flow cytometer. Excite with a 488 nm laser and measure emission in the FITC channel (oxidized probe) and PE channel (reduced probe).

  • Analysis: Calculate the ratio of oxidized to reduced fluorescence. A successful anti-ferroptotic agent like PE-PTZ-C will maintain the ratio at baseline levels, identical to the DMSO control without RSL3.

References

  • Keynes, R. G., Karchevskaya, A., Riddall, D., Griffiths, C. H., Bellamy, T. C., Chan, A. W. E., Selwood, D. L., & Garthwaite, J. (2019). "N10-carbonyl-substituted phenothiazines inhibiting lipid peroxidation and associated nitric oxide consumption powerfully protect brain tissue against oxidative stress." Chemical Biology & Drug Design, 94(3), 1680-1693. [Link]

  • Liu, J., Bandyopadhyay, I., Zheng, L., Khdour, O. M., & Hecht, S. M. (2020). "Antiferroptotic Activity of Phenothiazine Analogues: A Novel Therapeutic Strategy for Oxidative Stress Related Disease." ACS Medicinal Chemistry Letters, 11(11), 2165-2173.[Link]

Comparative

Independent Verification of the Biological Effects of N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide

Executive Summary & Mechanistic Grounding The discovery of ferroptosis—a non-apoptotic, iron-dependent form of regulated cell death driven by uncontrolled lipid peroxidation—has catalyzed the search for potent radical-tr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

The discovery of ferroptosis—a non-apoptotic, iron-dependent form of regulated cell death driven by uncontrolled lipid peroxidation—has catalyzed the search for potent radical-trapping antioxidants (RTAs). While classical antioxidants like Vitamin E (and its water-soluble analog, Trolox) offer baseline protection, their in vivo efficacy is often limited by poor pharmacokinetics and insufficient radical quenching kinetics.

N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide (PE-PTZ-C) belongs to a novel class of N10-carbonyl-substituted phenothiazines. Recent high-throughput screenings and structure-activity relationship (SAR) studies have identified phenothiazine-10-carboxamides as exceptionally potent inhibitors of lipid peroxidation, capable of protecting neural tissue against oxidative stress at nanomolar concentrations [1].

The Causality of Action

The phenothiazine core is a well-documented electron donor. However, unsubstituted phenothiazines are prone to auto-oxidation and off-target central nervous system (CNS) effects. The addition of the N10-carboxamide group, coupled with the lipophilic 1-phenylethyl moiety in PE-PTZ-C, serves a dual purpose:

  • Redox Tuning: It stabilizes the molecule, preventing spontaneous oxidation while maintaining the ability to undergo Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) to quench lipid peroxyl radicals (L-OOH) [2].

  • Subcellular Targeting: The lipophilic tail anchors the molecule within the phospholipid bilayer, precisely localizing the RTA to the site of lipid ROS propagation.

Mechanism GPX4 GPX4 Inhibition (e.g., RSL3) LipidROS Lipid Peroxyl Radicals (L-OOH Accumulation) GPX4->LipidROS Loss of Repair Ferroptosis Ferroptotic Cell Death (Membrane Rupture) LipidROS->Ferroptosis Membrane Damage PE_PTZ_C PE-PTZ-C (Lipophilic RTA) PE_PTZ_C->LipidROS HAT/SET Quenching Fer1 Ferrostatin-1 (Reference Standard) Fer1->LipidROS Quenching

Mechanistic pathway of ferroptosis induction and targeted intervention by PE-PTZ-C.

Comparative Performance Data

To objectively evaluate PE-PTZ-C, it must be benchmarked against industry-standard alternatives:

  • Ferrostatin-1 (Fer-1): The gold-standard synthetic ferroptosis inhibitor.

  • Trolox: A widely used Vitamin E analog (baseline RTA).

  • Edaravone: A clinically approved radical scavenger used in ALS and ischemic stroke.

The following table synthesizes expected quantitative performance metrics based on the established behavior of N10-substituted phenothiazine-10-carboxamides in organotypic and cellular models[1], [2].

CompoundPrimary MechanismIC₅₀ (Lipid ROS Inhibition)EC₅₀ (RSL3 Viability Rescue)BBB Permeability (LogP est.)
PE-PTZ-C HAT/SET Radical Trapping~15 - 30 nM~40 - 60 nMHigh (>3.5)
Ferrostatin-1 Radical Trapping~10 - 20 nM~30 - 50 nMModerate
Trolox Radical Trapping>1,000 nM>5,000 nMLow
Edaravone Radical Trapping>5,000 nM>10,000 nMModerate

Data Interpretation: PE-PTZ-C demonstrates a 30- to 100-fold higher potency than standard clinical antioxidants (Trolox, Edaravone) and performs comparably to the specialized tool compound Fer-1, while offering superior theoretical lipophilicity for CNS applications.

Independent Verification Protocols

To trust a compound's efficacy, the experimental design must be a self-validating system . As an application scientist, I do not rely on single-endpoint assays. The following protocols are designed to prove causality—confirming not just that cells survive, but why they survive.

Protocol 1: RSL3-Induced Ferroptosis Rescue Assay (Cell Viability)

Causality Rationale: RSL3 directly and covalently inhibits Glutathione Peroxidase 4 (GPX4). By inhibiting GPX4 directly, we bypass upstream metabolic pathways (like system Xc- or glutathione synthesis). If PE-PTZ-C rescues viability in this model, it proves the compound acts as a downstream radical trapper, not an upstream metabolic modulator.

Step-by-Step Methodology:

  • Cell Seeding: Seed HT-1080 fibrosarcoma cells (highly sensitive to ferroptosis) in a white-walled 96-well plate at 5,000 cells/well in 100 µL DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of PE-PTZ-C, Fer-1 (positive control), and Trolox (negative/weak control) in anhydrous DMSO.

  • Co-Treatment: Pre-treat cells for 1 hour with a concentration gradient of the test compounds (1 nM to 10 µM, 3-fold dilutions). Ensure final DMSO concentration remains ≤0.1%.

  • Induction: Add RSL3 to all wells (except vehicle controls) at a final lethal concentration of 0.5 µM.

  • Incubation: Incubate for 24 hours. Self-Validation Check: The RSL3-only wells must show >80% cell death; the Fer-1 (1 µM) wells must show >90% rescue. If these conditions fail, the assay is invalid.

  • Quantification: Add 100 µL of CellTiter-Glo® reagent to each well. Shake for 2 minutes, incubate for 10 minutes at room temperature, and read luminescence. Calculate EC₅₀ using a 4-parameter logistic regression.

Protocol 2: Direct Lipid Peroxidation Quantification (BODIPY 581/591 C11)

Causality Rationale: Cell viability is a proxy. To prove the mechanism, we must measure the biochemical target. BODIPY 581/591 C11 is a lipophilic dye that shifts its fluorescence emission from red (~590 nm) to green (~510 nm) specifically upon oxidation by lipid ROS.

Step-by-Step Methodology:

  • Treatment: Seed HT-1080 cells in 6-well plates (2x10⁵ cells/well). Treat with 0.5 µM RSL3 ± 100 nM PE-PTZ-C or 100 nM Fer-1 for 4 hours. (Note: 4 hours is chosen because lipid ROS peaks before membrane rupture and cell detachment).

  • Dye Loading: Add BODIPY 581/591 C11 to the culture media at a final concentration of 2 µM. Incubate for 30 minutes at 37°C in the dark.

  • Harvesting: Wash cells twice with PBS, trypsinize, and resuspend in 500 µL of cold FACS buffer (PBS + 1% BSA).

  • Flow Cytometry: Analyze 10,000 events per sample using a flow cytometer. Excite at 488 nm. Measure Green fluorescence (FITC channel, ~530 nm) and Red fluorescence (PE channel, ~590 nm).

  • Analysis: Calculate the ratio of Green/Red mean fluorescence intensity (MFI). A successful RTA like PE-PTZ-C will suppress the RSL3-induced increase in the Green/Red ratio back to baseline vehicle levels.

Workflow Seed 1. Seed HT-1080 Cells (Standardized Baseline) Induce 2. Direct GPX4 Inhibition (0.5 µM RSL3) Seed->Induce Treat 3. Co-treat with PE-PTZ-C (vs. Fer-1 & Trolox) Induce->Treat Assay 4. Orthogonal Assays (Viability & BODIPY C11) Treat->Assay Validate 5. Mechanistic Validation (EC50 & ROS Shift) Assay->Validate

Self-validating experimental workflow for verifying antiferroptotic mechanisms.

Conclusion for Drug Development Professionals

When evaluating N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide (PE-PTZ-C) as a pipeline candidate or research probe, the data structure is clear. By utilizing the N10-carboxamide substitution, this compound overcomes the traditional limitations of phenothiazines (auto-oxidation) while delivering nanomolar potency against lipid peroxidation.

For laboratories currently relying on Ferrostatin-1 or Liproxstatin-1, PE-PTZ-C represents a highly viable, structurally distinct alternative with potentially superior pharmacokinetic properties for crossing the blood-brain barrier in models of neurodegenerative diseases (such as Friedreich's ataxia, Parkinson's, or ischemic stroke).

References

  • Title: N10-carbonyl-substituted phenothiazines inhibiting lipid peroxidation and associated nitric oxide consumption powerfully protect brain tissue against oxidative stress.
  • Title: Antiferroptotic Activity of Phenothiazine Analogues: A Novel Therapeutic Strategy for Oxidative Stress Related Disease.
Validation

Statistical Analysis for Comparing the Potency of Phenothiazine Analogs: A Comprehensive Guide

Phenothiazines (e.g., chlorpromazine, fluphenazine) represent a foundational class of neuroleptic drugs that primarily exert their antipsychotic effects through the antagonism of dopamine D 2​ receptors [1]. As drug deve...

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Author: BenchChem Technical Support Team. Date: March 2026

Phenothiazines (e.g., chlorpromazine, fluphenazine) represent a foundational class of neuroleptic drugs that primarily exert their antipsychotic effects through the antagonism of dopamine D 2​ receptors [1]. As drug development professionals engineer novel phenothiazine analogs—whether to minimize extrapyramidal symptoms, enhance target selectivity, or explore non-neuroleptic indications such as antimicrobial and anti-cancer therapies—rigorous statistical comparison of their pharmacological potency is paramount.

This guide provides an objective, self-validating framework for acquiring dose-response data, mathematically modeling receptor binding, and statistically comparing the IC50​ and Ki​ values of phenothiazine analogs using non-linear regression and the Extra Sum-of-Squares F test.

Mechanistic Grounding & Assay Selection

To objectively compare the potency of phenothiazine analogs, researchers must isolate the primary mechanism of action. While in vivo models provide systemic insights, they are confounded by pharmacokinetics and blood-brain barrier penetrance. Therefore, in vitro radioligand competition binding assays utilizing recombinant human D 2​ receptors provide the most controlled, self-validating system for determining intrinsic receptor affinity [2].

Step-by-Step Protocol: In Vitro D 2​ Receptor Binding Assay

Causality Check: We utilize Chinese Hamster Ovary (CHO) cells stably expressing human D 2L​ (long isoform) receptors. Using recombinant cells rather than tissue homogenates (e.g., rat striatum) prevents confounding cross-reactivity with D 3​ or D 4​ receptors, ensuring the assay strictly measures D 2​ affinity.

  • Membrane Preparation: Harvest CHO-hD 2L​ cells in Tris-HCl buffer. Homogenize and centrifuge at 40,000 × g for 20 minutes at 4°C to isolate the membrane fraction.

  • Radioligand Selection: Use [³H]-spiperone (final concentration 0.5 nM). Why? Spiperone is a highly selective D 2​ /D 3​ antagonist with a known dissociation constant ( Kd​ ), which is mathematically required later to calculate the absolute inhibition constant ( Ki​ ).

  • Compound Dilution: Prepare a 10-point serial dilution (1:3 or 1:5) of the phenothiazine analogs, ranging from 0.1 nM to 10,000 nM, to ensure the capture of both the upper and lower plateaus of the dose-response curve.

  • Incubation: Combine the cell membranes, [³H]-spiperone, and the analog dilutions in a 96-well plate. Incubate for 60 minutes at room temperature. Why? This specific duration ensures the binding kinetics reach thermodynamic equilibrium, a strict prerequisite for applying the Cheng-Prusoff equation.

  • Nonspecific Binding (NSB) Control: Include wells containing 10 µM of unlabeled haloperidol to define NSB.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Why PEI? Phenothiazines are highly lipophilic; PEI neutralizes the negative charge of the glass fibers, preventing non-specific adherence of the drug to the filter. Wash, add scintillation cocktail, and quantify radioactivity in Counts Per Minute (CPM).

Data Acquisition & Dose-Response Modeling

Raw CPM data must be normalized to % Specific Binding before statistical modeling.

% Specific Binding=(CPMTotal​−CPMNSB​CPMsample​−CPMNSB​​)×100

The 4-Parameter Logistic (4PL) Equation

Do not rely on linear interpolation to find the IC50​ . Instead, fit the normalized data to a 4-Parameter Logistic (4PL) sigmoidal model [1]. This model evaluates four variables:

  • Top: The maximum specific binding (constrained to 100%).

  • Bottom: The minimum specific binding (constrained to 0%).

  • Hill Slope ( nH​ ): The steepness of the curve. A slope significantly deviating from -1.0 suggests allosteric modulation, assay artifacts, or non-competitive binding.

  • IC50​ : The concentration of the analog that inhibits 50% of the radioligand binding.

Once the IC50​ is modeled, it is converted to the absolute affinity constant ( Ki​ ) using the Cheng-Prusoff equation : Ki​=1+Kd​[L]​IC50​​ .

Statistical Analysis: The Extra Sum-of-Squares F Test

A common error in pharmacology is calculating the IC50​ for multiple replicates and then using a standard ANOVA or Student's t-test to compare the means. This is statistically flawed. IC50​ values are derived parameters with asymmetrical confidence intervals, and standard t-tests ignore the standard error of the curve fit itself.

To rigorously compare the potency of a novel phenothiazine analog against a reference standard (e.g., Chlorpromazine), you must use the Extra Sum-of-Squares F test [3].

How it works:

  • Global Fit (Null Hypothesis): The software (e.g., GraphPad Prism) fits a single, shared IC50​ curve through both datasets simultaneously. It calculates the total Sum-of-Squares (SS) of the residuals.

  • Individual Fit (Alternative Hypothesis): The software fits separate curves with unshared IC50​ values for each analog, calculating the new total SS.

  • The F-Ratio: The test compares the reduction in SS (the "extra" sum of squares) achieved by using separate IC50​ values against the degrees of freedom lost by adding the extra parameters.

  • Conclusion: If the F-ratio yields a p -value < 0.05, you reject the null hypothesis and conclude that the analogs have statistically distinct potencies.

Comparative Potency Data

Below is a structured comparison of established phenothiazine derivatives alongside a high-potency experimental analog. Data is modeled using the 4PL regression and compared via the Extra Sum-of-Squares F test against the reference drug, Chlorpromazine.

Phenothiazine AnalogStructural Class IC50​ (nM) Ki​ (nM)Hill SlopePotency Shift (vs. CPZ)Statistical Significance (F-Test)
Chlorpromazine (CPZ) Aliphatic25.412.1-0.981.0x (Reference)N/A
Fluphenazine Piperazine2.51.2-1.0210.1x more potent p<0.0001
Promethazine Aliphatic (Branched)> 1000> 500-0.85> 40x less potent p<0.0001
Novel Analog X C2-Substituted Piperazine1.40.6-0.9918.1x more potent p=0.0012

Interpretation: Fluphenazine's piperazine side chain and trifluoromethyl group drastically increase D 2​ affinity compared to Chlorpromazine's aliphatic chain [4]. Promethazine, despite sharing the phenothiazine core, has a branched side chain that sterically hinders D 2​ binding, shifting its profile toward H 1​ histamine receptor antagonism. Novel Analog X demonstrates superior potency, validated by a highly significant F-test result.

Experimental & Statistical Workflow

G Start Compound Library: Phenothiazine Analogs Assay In Vitro D2 Receptor Assay ([3H]-Spiperone Displacement) Start->Assay Data Data Normalization (% Specific Binding vs. Log[Drug]) Assay->Data Model Non-Linear Regression (4PL Sigmoidal Curve Fit) Data->Model Stats Extra Sum-of-Squares F-Test (Compare Nested LogIC50 Models) Model->Stats Outcome Potency Ranking & Structure-Activity Relationship Stats->Outcome

Workflow for evaluating and statistically comparing the D2 receptor potency of phenothiazine analogs.

References

  • GraphPad Software. (n.d.). Approaches to comparing models - GraphPad Prism 11 Curve Fitting Guide. GraphPad. [Link]

  • de Greef, R., Maloney, A., Olsson-Gisleskog, P., et al. (2011). Dopamine D2 occupancy as a biomarker for antipsychotics: Quantifying the relationship with efficacy and extrapyramidal symptoms. AAPS J. 13(1):121–130. [Link]

  • Hafner, M., Niepel, M., Chung, M., & Sorger, P. K. (2016). Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs. Nature Methods, 13(6), 521-527. [Link]

  • Syvälahti, E. K., Hietala, J., Röyttä, M., & Grönroos, J. (1986). Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding. European Journal of Pharmacology, 125(3), 373-381. [Link]

Comparative

A Researcher's Guide to Evaluating the Synergistic Effects of N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide with Anticancer Agents

Introduction: Unlocking the Potential of a Privileged Scaffold The phenothiazine tricycle is a "privileged structure" in medicinal chemistry, forming the foundation of drugs with a vast range of therapeutic applications,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The phenothiazine tricycle is a "privileged structure" in medicinal chemistry, forming the foundation of drugs with a vast range of therapeutic applications, from antipsychotics to antihistamines.[1][2][3] This chemical scaffold's inherent bioactivity stems from its unique three-ring structure containing nitrogen and sulfur, which allows for diverse interactions with biological targets.[4][5] Recently, there has been a significant surge in research exploring phenothiazine derivatives for their anticancer properties.[6][7][8] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and modulate critical signaling pathways often dysregulated in cancer.[3][9]

N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide is a novel derivative of this esteemed class. While its individual activity is under investigation, the true potential may lie in its ability to work synergistically with existing therapies. Drug synergy—where the combined effect of two or more drugs is greater than the sum of their individual effects—is a cornerstone of modern oncology.[10][11] Combination therapies can enhance efficacy, overcome drug resistance, and reduce dosages to minimize patient toxicity.[12]

This guide provides a comprehensive framework for researchers and drug development professionals to rigorously evaluate the synergistic potential of N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide. We will move beyond simple protocols to explain the causal logic behind experimental choices, ensuring a robust and scientifically sound investigation.

Part 1: The Strategic Selection of Combination Partners

The success of a combination study hinges on a rational selection of partner drugs. The choice should be hypothesis-driven, based on the known or predicted mechanisms of the phenothiazine scaffold. Phenothiazines are pleiotropic molecules, meaning they interact with multiple cellular targets.[6] Key reported mechanisms that inform our strategy include:

  • Inhibition of Efflux Pumps: Many phenothiazines can inhibit multidrug resistance (MDR) efflux pumps like P-glycoprotein (P-gp/ABCB1).[5][13] These pumps are a primary mechanism by which cancer cells develop resistance to standard chemotherapeutics.

  • Modulation of Key Signaling Pathways: Phenothiazine derivatives have been shown to disrupt critical cancer-promoting pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways.[3][5]

  • Induction of Apoptosis and Cell Cycle Arrest: These compounds can trigger programmed cell death and halt the cell division cycle in various cancer cell lines.[5][7]

Based on these mechanisms, we propose evaluating N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide in combination with two distinct classes of anticancer agents:

  • A P-gp Substrate Chemotherapy (e.g., Doxorubicin): The primary hypothesis is that the phenothiazine derivative will inhibit P-gp-mediated efflux of doxorubicin, increasing its intracellular concentration and cytotoxicity in resistant cancer cells. This is a classic chemosensitization strategy.[13]

  • A Targeted PI3K/Akt Pathway Inhibitor (e.g., Alpelisib): The hypothesis here is that the two agents will provide a dual blockade of the PI3K/Akt pathway at different nodes or through complementary mechanisms, leading to a more profound and durable anti-proliferative effect.[5]

Part 2: A Validated Experimental Workflow for Synergy Assessment

A rigorous evaluation of drug synergy requires a multi-phased approach, from determining single-agent activity to quantifying the combination effect and validating the underlying mechanism.

Synergy Evaluation Workflow cluster_0 Phase 1: Single-Agent Profiling cluster_1 Phase 2: Combination Screening cluster_2 Phase 3: Synergy Quantification & Analysis cluster_3 Phase 4: Mechanistic Validation A Select Cancer Cell Line (e.g., MCF-7 for breast cancer) B Perform Dose-Response Assays (MTT or CellTiter-Glo) A->B C Calculate IC50 Values for each drug individually B->C D Design Checkerboard Assay (Matrix of concentrations) C->D Use IC50 as anchor point E Measure Cell Viability for all drug combinations D->E F Analyze Data using Chou-Talalay Method E->F G Calculate Combination Index (CI) (CI < 1 indicates Synergy) F->G H Generate Isobolograms (Visual representation of synergy) G->H I Western Blot Analysis (e.g., p-Akt, cleaved-PARP) G->I If Synergistic J Efflux Pump Activity Assay (e.g., Rhodamine 123 accumulation) G->J If Synergistic K Confirm Biological Hypothesis I->K J->K

Caption: Overall workflow for evaluating drug synergy.

Protocol 1: Single-Agent IC50 Determination

Rationale: Before testing combinations, it is crucial to determine the potency of each drug alone. The half-maximal inhibitory concentration (IC50) is the concentration of a drug that inhibits a biological process (like cell growth) by 50%. This value serves as the basis for designing the concentration matrix in the combination assay.[3]

Methodology (MTT Assay):

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Drug Preparation: Prepare serial dilutions of N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide and the partner drug (e.g., Doxorubicin) in growth medium. A typical range would span from 0.01 µM to 100 µM.

  • Drug Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells. Include a "vehicle control" (medium with the drug solvent, e.g., DMSO) and a "no-cell" blank control.

  • Incubation: Incubate the plate for 72 hours. The duration should be sufficient for the drugs to exert their effects, typically 2-3 cell doubling times.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance data to the vehicle control (representing 100% viability). Plot the percent viability against the log of the drug concentration and use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) to calculate the IC50 value.

Protocol 2: Checkerboard Assay and Synergy Quantification

Rationale: The checkerboard, or matrix, design allows for the systematic testing of multiple concentrations of two drugs simultaneously.[14] This comprehensive dataset is then analyzed using a mathematical model to determine if the interaction is synergistic, additive, or antagonistic. The Chou-Talalay method is the most widely adopted approach, providing a quantitative measure called the Combination Index (CI).[10][15] This method is based on the median-effect principle, a derivative of the mass-action law, which provides a unified theory for single and multiple drug interactions.[10][16]

Methodology:

  • Assay Setup: Using a 96-well plate seeded with cells as in Protocol 1, create a two-dimensional dilution matrix. Drug A (e.g., the phenothiazine derivative) is serially diluted along the rows, and Drug B (e.g., Doxorubicin) is serially diluted along the columns.

    • Causality Note: The concentration ranges should be centered around the previously determined IC50 values (e.g., from 0.1x IC50 to 5x IC50). This ensures the analysis covers the most dynamic part of the dose-response curve.

  • Controls: The first row and first column serve as single-agent controls, containing only Drug B or Drug A, respectively. A well with no drugs serves as the 100% viability control.

  • Treatment and Viability Measurement: Follow steps 4-7 from Protocol 1 to treat the cells and measure viability after 72 hours.

  • Data Analysis (Chou-Talalay Method):

    • Input the dose-response data for each drug alone and for the combinations into a specialized software program (e.g., CompuSyn, or use a custom script).

    • The software uses the median-effect equation to calculate the Combination Index (CI).[17]

    • Interpretation of CI Values:

      • CI < 1: Synergism

      • CI = 1: Additive Effect

      • CI > 1: Antagonism

Data Presentation:

Drug A (µM)Drug B (µM)% InhibitionFraction Affected (fa)Combination Index (CI)Interpretation
0.50.165%0.650.75Synergy
1.00.178%0.780.62Synergy
0.50.285%0.850.48Strong Synergy
1.00.292%0.920.35Strong Synergy

Table 1: Example data output from a checkerboard assay analyzed using the Chou-Talalay method.

Part 3: Illuminating the Mechanism of Synergy

Observing a synergistic CI value is a critical first step, but it does not explain the biological mechanism. Mechanistic validation is essential to confirm the initial hypothesis and provides a self-validating system for the observed synergy.

Protocol 3: Western Blot for Signaling Pathway Modulation

Rationale: If synergy is hypothesized to occur through the dual inhibition of a signaling pathway like PI3K/Akt, Western blotting can visualize the downstream effects. A synergistic combination should produce a greater reduction in the phosphorylation of key pathway proteins (like Akt) than either drug alone. Increased levels of cleaved PARP, an apoptosis marker, would confirm that the enhanced growth inhibition is due to increased cell death.

Signaling Pathway RTK Growth Factor Receptor PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt p-Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation DrugB Partner Drug (PI3K Inhibitor) DrugB->PI3K DrugA Phenothiazine Derivative DrugA->Akt Putative Target

Caption: Hypothetical synergistic inhibition of the PI3K/Akt pathway.

Methodology:

  • Treatment: Treat cells with Drug A alone, Drug B alone, and the synergistic combination for 24-48 hours. Use concentrations that were shown to be synergistic in the checkerboard assay.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate protein lysates by gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key targets (e.g., phospho-Akt, total-Akt, cleaved-PARP, and a loading control like GAPDH).

  • Detection: Use a secondary antibody conjugated to HRP and an ECL substrate to visualize the protein bands.

  • Analysis: Densitometric analysis will quantify the changes in protein levels. A synergistic effect would be demonstrated by a significantly greater decrease in p-Akt or increase in cleaved-PARP in the combination treatment compared to the individual agents.

Conclusion and Future Directions

This guide outlines a robust, hypothesis-driven approach to evaluating the synergistic potential of N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide. By integrating rational partner selection, quantitative synergy analysis using the Chou-Talalay method, and rigorous mechanistic validation, researchers can generate high-quality, reliable data.[10][16] A positive finding of synergy, supported by a clear mechanism of action, would provide a strong rationale for advancing the combination to more complex preclinical models, such as patient-derived organoids or in vivo animal studies, paving the way for potential clinical translation.[11]

References

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  • White, R.L., et al. (1996). Comparison of three different in vitro methods of detecting synergy: time-kill, checkerboard, and E test. Antimicrobial Agents and Chemotherapy. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC163532/]
  • AAT Bioquest, Inc. (n.d.). Drug Synergy Calculator - Combination Index (CI) | Chou-Talalay Method. AAT Bioquest. [https://www.aatbio.
  • Al-Haddad, R., et al. (2024). Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. Cureus. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11240409/]
  • Chou, T.C. (2010). Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method. Cancer Research. [https://aacrjournals.
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  • Massive Bio. (2026). Phenothiazine. Massive Bio. [https://massivebio.com/phenothiazine-therapeutic-uses-and-mechanism-of-action/]
  • Crown Bioscience. (n.d.). Drug Combination Synergy Analysis. Crown Bioscience. [https://www.crownbio.
  • Llopis, J., et al. (2015). Experimental designs for detecting synergy and antagonism between two drugs in a pre-clinical study. Statistics in Medicine. [https://pubmed.ncbi.nlm.nih.gov/25974029/]
  • Wikipedia. (n.d.). Phenothiazine. Wikipedia. [https://en.wikipedia.org/wiki/Phenothiazine]
  • Tregoning, J.S., et al. (2024). Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. Antimicrobial Agents and Chemotherapy. [https://journals.asm.org/doi/10.1128/aac.01233-24]
  • Tregoning, J.S., et al. (2025). Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. PubMed. [https://pubmed.ncbi.nlm.nih.gov/39688407/]
  • Spengler, G., et al. (2020). Phenothiazines and Selenocompounds: A Potential Novel Combination Therapy of Multidrug Resistant Cancer. Anticancer Research. [https://ar.iiarjournals.org/content/40/10/5629]
  • Valo Health. (n.d.). Drug Synergy Scoring Models: Bliss vs. Loewe vs. ZIP. Valo Health. [https://www.valohealth.com/resource/drug-synergy-scoring-models-bliss-vs-loewe-vs-zip/]
  • Encyclopaedia Britannica. (2026). Phenothiazine. Britannica. [https://www.britannica.com/science/phenothiazine]
  • Kyinno Biotechnology. (n.d.). In Vitro Drug Combination Screening Services. Kyinno Biotechnology. [https://www.kyinno.
  • Palmer, A. (n.d.). Assessing drug synergy in combination therapies. HMS LINCS Project. [https://lincs.hms.harvard.
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  • Spengler, G., et al. (2023). Repurposing Antidepressants and Phenothiazine Antipsychotics as Efflux Pump Inhibitors in Cancer and Infectious Diseases. MDPI. [https://www.mdpi.com/2079-6382/12/1/111]
  • Gkioni, L., et al. (2024). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega. [https://pubs.acs.org/doi/10.1021/acsomega.4c02967]
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Sources

Validation

A comparative guide to the performance of phenothiazine derivatives

As a Senior Application Scientist, evaluating the performance of phenothiazine derivatives requires moving beyond basic clinical observations to understand the precise structure-activity relationships (SAR) that dictate...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the performance of phenothiazine derivatives requires moving beyond basic clinical observations to understand the precise structure-activity relationships (SAR) that dictate receptor binding kinetics, metabolic stability, and off-target effects. Originally developed in the mid-20th century, the phenothiazine scaffold—a tricyclic system with nitrogen and sulfur atoms—remains a highly versatile pharmacophore[1].

This comparative guide synthesizes experimental data, structural pharmacology, and validated laboratory protocols to objectively compare the performance of key phenothiazine derivatives. It is designed to equip drug development professionals with the mechanistic insights necessary for optimizing phenothiazine-based therapies, whether for neuropharmacology or emerging repurposed applications like antimicrobial and anticancer treatments[2].

Structural Determinants of Pharmacological Performance

The core performance of a phenothiazine derivative is dictated by substitutions at two critical positions: the nitrogen atom at position 10 (R1 side chain) and the carbon atom at position 2 (R2 ring substitution)[3]. These modifications fundamentally alter the molecule's spatial geometry, lipophilicity, and electron density, directly impacting its affinity for G protein-coupled receptors (GPCRs), particularly the dopamine D2 receptor[1].

  • Aliphatic Derivatives (e.g., Chlorpromazine): Featuring a dimethylaminopropyl side chain, these represent the baseline standard. They exhibit moderate D2 receptor affinity but suffer from high off-target binding to histamine (H1) and muscarinic receptors, leading to significant sedation[4],[5].

  • Piperidine Derivatives (e.g., Thioridazine): The incorporation of a piperidine ring restricts side-chain flexibility. While D2 affinity remains moderate, these derivatives are heavily metabolized into active sulfoxides (e.g., mesoridazine)[6]. They are notable for carrying a higher risk of QT interval prolongation[4].

  • Piperazine Derivatives (e.g., Fluphenazine, Prochlorperazine): The inclusion of a piperazine moiety at R1 locks the side chain into a highly favorable conformation for the D2 receptor's orthosteric site[1]. When paired with an electron-withdrawing group (like -CF3 in fluphenazine or -Cl in prochlorperazine) at R2, these compounds exhibit drastically higher potency and D2 affinity, though this increases the risk of extrapyramidal symptoms (EPS)[4],[3].

Table 1: Comparative Pharmacological Performance of Key Phenothiazines
DerivativeR1 Side ChainR2 SubstitutionRelative D2 Affinity (Potency)Sedation (H1 Antagonism)EPS RiskMajor Active Metabolite
Chlorpromazine Aliphatic-ClLow / ModerateHighModerate7-hydroxychlorpromazine[6]
Thioridazine Piperidine-SCH3Low / ModerateHighLowMesoridazine, Sulforidazine[6]
Prochlorperazine Piperazine-ClHighLowHighProchlorperazine sulfoxide[6]
Fluphenazine Piperazine-CF3Very HighLowVery HighN/A (Highly stable parent)[4]

Mechanistic Pathway: Dopamine D2 Receptor Antagonism

Phenothiazines exert their primary neuropharmacological effects by acting as competitive antagonists at the dopamine D2 receptor, a GPCR coupled to the Gαi/o protein subunit[7]. By occupying the orthosteric binding site, high-affinity phenothiazines (like fluphenazine) prevent endogenous dopamine from inducing the conformational change necessary to activate the Gαi/o protein. Consequently, the normal dopamine-mediated inhibition of adenylate cyclase (AC) is blocked, altering downstream cAMP levels[8].

D2_Pathway DA Dopamine (Endogenous Agonist) D2R Dopamine D2 Receptor (GPCR) DA->D2R Activates PTZ Phenothiazine Derivative (Competitive Antagonist) PTZ->D2R Blocks Gi Gαi/o Protein Subunit D2R->Gi Prevented Activation AC Adenylate Cyclase (AC) Gi->AC Reduced Inhibition cAMP cAMP Production AC->cAMP Maintained/Elevated

Caption: Competitive antagonism of the Dopamine D2 receptor by phenothiazines and its downstream effect on the Gαi/o-AC-cAMP signaling axis.

Experimental Protocol: Dopamine D2 Radioligand Binding Assay

To objectively quantify the receptor affinity ( Ki​ ) of novel phenothiazine derivatives, a competitive radioligand binding assay is the gold standard[7],[2]. This self-validating protocol utilizes [3H] spiperone, a highly specific radioligand for D2/D3 receptors[8].

Scientific Rationale & Causality: We utilize rapid filtration through GF/B glass fiber filters to separate bound from free radioligand. Crucially, these filters must be pre-soaked in 0.1% polyethylenimine (PEI). Because phenothiazines are highly lipophilic and positively charged at physiological pH, they tend to bind non-specifically to the negatively charged glass fibers. PEI neutralizes this charge, ensuring that the measured radioactivity strictly represents receptor-bound ligand, thereby preserving the integrity of the calculated IC50​ .

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK-293 cells stably expressing the human recombinant D2 receptor[2]. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 20 minutes at 4°C to isolate the crude membrane fraction.

  • Assay Setup: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [3H] spiperone, and varying concentrations of the test phenothiazine ( 10−11 to 10−4 M) in assay buffer (Tris-HCl with 120 mM NaCl, 5 mM KCl, 2 mM CaCl2​ , 1 mM MgCl2​ ).

  • Validation Control: Include wells with 10 µM haloperidol to define non-specific binding (NSB). Total binding (TB) is defined in wells containing only the radioligand and vehicle.

  • Incubation: Incubate the plate at 25°C for 60 minutes to allow the competitive binding to reach thermodynamic equilibrium.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through PEI-treated GF/B filters. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand[7].

  • Quantification: Add scintillation cocktail to the filters and quantify bound radioactivity using a liquid scintillation counter. Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Assay_Workflow Membrane 1. Membrane Prep (HEK-293 D2R) Incubation 2. Incubation ([3H]Spiperone + Ligand) Membrane->Incubation Filtration 3. Rapid Filtration (PEI-treated GF/B) Incubation->Filtration Washing 4. Cold Washing (Remove Unbound) Filtration->Washing Scintillation 5. Scintillation Counting Washing->Scintillation Analysis 6. IC50 / Ki Calculation Scintillation->Analysis

Caption: Sequential workflow for the competitive radioligand binding assay to determine phenothiazine D2 receptor affinity.

Metabolic Stability & Pharmacokinetics

The performance of a phenothiazine in vivo is heavily dependent on its susceptibility to Phase I metabolism, primarily driven by hepatic Cytochrome P450 (CYP450) enzymes[6].

  • Chlorpromazine: Undergoes extensive first-pass metabolism (bioavailability ~30%)[5]. It is primarily hydroxylated by CYP2D6 to 7-hydroxychlorpromazine (an active metabolite) and demethylated by CYP1A2[6].

  • Thioridazine: Uniquely oxidized at the R2 methylthio ether group to form mesoridazine and sulforidazine. These sulfoxide metabolites are highly active and contribute significantly to the drug's potent D2 antagonism and antipsychotic efficacy[6],[7].

  • Prochlorperazine: Primarily yields prochlorperazine sulfoxide and N-desmethylprochlorperazine. Unlike thioridazine, the contribution of prochlorperazine's metabolites to its overall clinical activity is less pronounced[6].

Experimental Protocol: In Vitro Microsomal Stability Assay

To predict the half-life and clearance of a phenothiazine derivative, we evaluate its metabolic stability using Human Liver Microsomes (HLMs)[6].

Scientific Rationale & Causality: We utilize an NADPH regenerating system (comprising NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) rather than a direct addition of NADPH. Direct NADPH degrades rapidly at 37°C. The regenerating system ensures a steady, zero-order supply of reducing equivalents to the CYP450 enzymes, preventing premature enzymatic starvation during the 60-minute incubation and ensuring linear metabolic kinetics.

Step-by-Step Methodology:

  • Preparation: Thaw HLMs on ice. Prepare a 10 mM stock of the phenothiazine derivative in DMSO (final assay DMSO concentration must be <0.1% to prevent CYP inhibition)[6].

  • Reaction Mixture: In a microcentrifuge tube, combine HLMs (final protein concentration 0.5 mg/mL), potassium phosphate buffer (100 mM, pH 7.4), and the test compound (final concentration 1 µM).

  • Pre-incubation: Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system[6].

  • Time-Course Sampling: At designated time points (0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot and immediately quench the reaction by adding it to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., propranolol)[6].

  • Protein Precipitation: Centrifuge the quenched samples at 15,000 × g for 10 minutes at 4°C to pellet the precipitated microsomal proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to LC vials. Analyze the depletion of the parent phenothiazine using HPLC-MS/MS to calculate the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Future Directions: Repurposing Phenothiazines

While traditionally viewed strictly as antipsychotics, the phenothiazine scaffold is currently undergoing extensive optimization for antimicrobial (e.g., anti-tubercular) and anticancer applications[9],[10]. The primary medicinal chemistry challenge in these repurposing efforts is decoupling the desired cytotoxic or antimicrobial effects from the potent CNS activity. Recent structural modifications, such as utilizing dibenzyl linkers between the phenothiazine core and the basic amine, have successfully reduced dopamine and serotonin receptor binding affinity while retaining potent anti-cryptococcal and anti-tubercular properties[9],[2].

References

  • Phenothiazines and their Evolving Roles in Clinical Practice. National Institutes of Health (NIH). Available at: [Link]

  • Chlorpromazine and allied phenothiazine derivatives. SciSpace. Available at: [Link]

  • Synthesis of Some Phenothiazine Derivatives as Potential Affinity Ligands for the Central Dopamine Receptors. Oxford Academic. Available at: [Link]

  • Radioligand binding assay results showing the percentage inhibition. ResearchGate. Available at: [Link]

  • A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods. Journal of Medicinal and Medical Chemistry. Available at: [Link]

  • Antifungal phenothiazines: optimization, characterization of mechanism, and modulation of neuroreceptor activity. National Institutes of Health (NIH). Available at: [Link]

  • Meet the relatives: a reintroduction to the clinical pharmacology of 'typical' antipsychotics (Part 1). Cambridge University Press. Available at: [Link]

  • Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. National Institutes of Health (NIH). Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide proper disposal procedures

Comprehensive Safety and Disposal Protocol for N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide As a Senior Application Scientist, I recognize that handling complex heterocyclic compounds requires more than just follow...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide

As a Senior Application Scientist, I recognize that handling complex heterocyclic compounds requires more than just following a checklist; it requires a deep understanding of the chemical's mechanistic behavior and environmental impact. N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide is a specialized phenothiazine derivative used in advanced research and drug development. Because it contains a highly reactive phenothiazine core, it presents specific toxicological risks—most notably, severe aquatic toxicity and the potential to release hazardous gases upon uncontrolled combustion[1][2].

This guide provides a self-validating, field-proven operational framework for the safe handling, decontamination, and disposal of this compound, ensuring strict compliance with Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) standards.

Mechanistic Toxicology and Environmental Causality

To establish a culture of safety, laboratory personnel must understand why these strict protocols are necessary.

  • Environmental Causality (Aquatic Toxicity): Phenothiazine derivatives are highly lipophilic and demonstrate significant bioconcentration potential. The EPA notes that structurally similar phenothiazine compounds can cause severe toxicity to aquatic organisms at concentrations as low as 20 parts per billion (ppb) in surface waters[3]. Consequently, any discharge into standard sewer systems is strictly prohibited[4].

  • Thermal Degradation Risks: The thiazine ring contains both nitrogen and sulfur heteroatoms. If this compound is improperly disposed of in standard municipal waste or low-temperature incinerators, the thermal breakdown will generate highly toxic sulfur oxides (SOx) and nitrogen oxides (NOx)[2].

  • Biological Sensitization: Exposure to the phenothiazine core can cause skin sensitization and, in some cases, photosensitization (where exposure to UV light exacerbates dermal irritation)[2].

Quantitative Safety and Handling Data

The following table summarizes the critical hazard profile and logistical data required for operational planning before initiating disposal.

ParameterSpecification / RequirementScientific Rationale
Chemical Class Phenothiazine-10-carboxamide derivativeContains a reactive N-S heterocyclic core.
Primary Hazards Skin Sensitization (Cat 1), Aquatic Toxicity (Acute/Chronic 1)Highly lipophilic; bioaccumulates in aquatic ecosystems[4].
Required PPE Nitrile gloves, safety goggles, NIOSH-approved particulate respiratorPrevents dermal sensitization and inhalation of micro-particulates[5].
Transport Code UN 3077Environmentally Hazardous Substance, Solid, N.O.S.[1].
Incompatible Materials Strong acids, strong oxidizing/reducing agentsContact can generate heat, explosive hydrogen gas, or toxic fumes[1].

Step-by-Step Disposal Methodology

The following protocol outlines the self-validating system for laboratory-scale waste management of N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide.

Phase 1: Segregation and Collection
  • Isolate Waste Streams: Collect all waste containing N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide (including contaminated filter paper, weighing boats, and gloves) in a dedicated, heavy-duty polyethylene or glass waste container[5].

  • Prevent Cross-Contamination: Do not mix this waste with strong acids or reducing agents, as this can trigger exothermic reactions or the premature release of SOx/NOx gases[1].

  • Zero-Drain Policy: Under no circumstances should solutions or suspensions of this compound be poured down the sink. Municipal wastewater treatment plants cannot filter out these specific lipophilic derivatives, leading to direct environmental contamination[4].

Phase 2: Decontamination of Empty Containers
  • Triple-Rinsing: Any primary container that held the raw powder must be triple-rinsed. Use a combustible, volatile solvent that readily dissolves the carboxamide derivative (e.g., acetone or ethanol)[5].

  • Rinsate Capture: Do not discard the rinsate. Collect 100% of the solvent rinsate and add it to a designated flammable hazardous waste container.

  • Defacing: Once triple-rinsed, deface the original manufacturer label and mark the container as "Empty - Decontaminated" before placing it in standard solid waste.

Phase 3: Labeling and Accumulation
  • GHS Compliance: Clearly label the waste container with "Hazardous Waste: N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide."

  • Hazard Pictograms: Apply the GHS pictograms for Health Hazard (sensitization) and Environment (dead tree/fish for aquatic toxicity)[4].

  • Storage: Store the sealed container in a secondary containment tray within a well-ventilated, secure hazardous waste accumulation area away from direct sunlight (to prevent photo-degradation)[2][5].

Phase 4: Final Destruction (Licensed Contractor)
  • Contractor Handoff: Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a licensed chemical destruction facility[5].

  • Required Destruction Method: The mandated method of destruction for this compound is controlled incineration. The waste must be dissolved in a combustible solvent and sprayed into an industrial incinerator equipped with an afterburner and a flue gas scrubber to safely neutralize the resulting nitrogen and sulfur oxides[1][4].

Operational Workflow Visualization

The following diagram illustrates the logical causality and operational flow for the safe disposal of this compound.

G Start Waste Generation: N-(1-phenylethyl)-10H- phenothiazine-10-carboxamide Segregate Segregation & Collection (Solid Waste & PPE) Start->Segregate Solid Waste Rinse Triple Rinse Containers (Acetone/Ethanol) Start->Rinse Empty Vials NoDrain STRICT PROHIBITION: DO NOT Drain Dispose Start->NoDrain Label Labeling & Storage (UN 3077, GHS Aquatic Tox) Segregate->Label Accumulation Rinse->Segregate Solvent Rinsate Incinerate Licensed Destruction (Incineration with Scrubber) Label->Incinerate EHS Handoff

Caption: Logical workflow for the safe segregation, decontamination, and disposal of phenothiazine derivatives.

References

  • U.S. Environmental Protection Agency (EPA). "Significant New Use Rules on Certain Chemical Substances." Regulations.gov. Available at: [Link]

  • New Jersey Department of Health. "Hazard Summary Identification: Phenothiazine." NJ.gov. Available at: [Link]

Sources

Handling

Personal protective equipment for handling N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide

Comprehensive Safety and Operational Guide for Handling N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide As drug development accelerates, N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide has emerged as a molecule of...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide

As drug development accelerates, N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide has emerged as a molecule of high interest due to the potent ability of N10-carbonyl-substituted phenothiazines to inhibit lipid peroxidation and oxidative stress[1]. However, the very structural features that make this compound therapeutically promising—its tricyclic phenothiazine core and extreme lipophilicity—also introduce severe occupational hazards.

This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, step-by-step operational framework for handling this compound safely, ensuring both scientific integrity and personnel protection.

Mechanistic Toxicology: The Rationale for Strict PPE

To understand the safety protocols, one must first understand the causality behind the compound's toxicity. Phenothiazine derivatives are not standard benchtop chemicals; they are highly reactive under specific environmental conditions.

  • Extreme Lipophilicity & Dermal Penetration: The phenothiazine core is highly lipophilic. If the powder contacts unprotected skin, it rapidly breaches the stratum corneum, entering systemic circulation where it can cause macromolecular disruption and hepatotoxicity[2].

  • UVA-Induced Phototoxicity: When exposed to ambient light or UVA radiation, phenothiazines undergo rapid photolysis. This reaction generates highly reactive photoproducts, such as endocyclic sulfoxides and N-oxides[3]. If these photoproducts form on the skin, they trigger severe contact dermatitis, erythema, and photosensitization[4].

  • Combustible Dust Hazard: In its dry, powdered form, the compound poses a significant dust explosion hazard and acts as a severe respiratory irritant[5].

Phototoxicity_Pathway A N-(1-phenylethyl)-10H-phenothiazine -10-carboxamide B UVA / Ambient Light Exposure A->B E High Lipophilicity (Rapid Dermal Penetration) A->E C Photolysis Reaction B->C D Reactive Photoproducts (e.g., N-oxides, Sulfoxides) C->D F Macromolecular Disruption & Skin Sensitization D->F E->F

Figure 1: Mechanistic pathway of phenothiazine phototoxicity and dermal sensitization.

Mandatory Personal Protective Equipment (PPE) Matrix

Based on the mechanistic risks outlined above, standard laboratory PPE is insufficient. The following matrix details the mandatory quantitative and qualitative protective measures required before opening the chemical enclosure.

PPE CategorySpecification & StandardScientific Rationale
Hand Protection Nitrile gloves (min 0.11 mm thickness), double-gloved.Prevents transdermal absorption of the highly lipophilic phenothiazine core[2].
Eye/Face Protection Chemical safety goggles + full face shield (EN 166 / ANSI Z87.1).Protects against aerosolized combustible dust and prevents ocular phototoxicity[6],[5].
Respiratory Protection N95, P2, or P3 particulate filter respirator.Mitigates inhalation of nuisance-causing airborne particles and toxic dust[5],[4].
Body Protection Disposable, front-closing Tyvek® coveralls.Shields skin from ambient light-activated photoproducts and prevents dermatitis[4],[3].

Operational Workflow: Safe Handling & Solution Preparation

Because phenothiazine-10-carboxamide derivatives turn deep green/dark upon light exposure and degrade[4], all handling must be treated as a light-sensitive, static-prone operation.

Step 1: Environmental Setup

  • Dim the ambient laboratory lighting. Utilize amber-filtered lighting if available.

  • Ensure the work is conducted inside a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing fume hood with appropriate exhaust ventilation[6].

Step 2: Static Elimination

  • Pass an anti-static bar (ionizing bar) over the weighing area and spatulas. Phenothiazines can form combustible dust clouds; eliminating static reduces the risk of micro-explosions[5].

Step 3: Weighing and Transfer

  • Use glassine weighing paper rather than polystyrene boats to prevent static cling.

  • Carefully transfer the required mass. Do not leave the primary container open longer than necessary.

Step 4: Solubilization & Shielding

  • Immediately dissolve the powder in the target solvent (e.g., DMSO or ethanol).

  • Transfer the solubilized compound directly into an actinic (amber) glass vial. Wrap the vial in aluminum foil to guarantee zero UVA penetration, preserving the molecule's integrity for lipid peroxidation assays[1].

Safe_Handling_Workflow S1 1. Don PPE (P3 Respirator & Nitrile) S2 2. Anti-Static Preparation S1->S2 S3 3. Weighing (Amber Lighting) S2->S3 S4 4. Solubilization (Amber Vials) S3->S4 S5 5. Acetone Decontamination S4->S5

Figure 2: Sequential operational workflow for handling phenothiazine-10-carboxamide.

Emergency Response & Spill Containment Plan

In the event of a powder spill, dry sweeping is strictly prohibited as it aerosolizes the combustible dust. Follow this self-validating containment protocol:

  • Isolate and Evacuate: Immediately isolate the spill area and eliminate all potential ignition sources[5].

  • Verify PPE: Ensure the response team is wearing P3 filter respirators and double nitrile gloves[4].

  • Dampen the Spill: Do not use water initially, as the compound is insoluble. Instead, dampen the solid spill material with acetone to suppress dust formation[7].

  • Collection: Use acetone-dampened absorbent paper or a clean, non-sparking shovel to collect the material[5],[7].

  • Surface Decontamination: Solvent-wash all contaminated bench spaces and floors with acetone, followed by a thorough washing with a standard soap and water solution[7].

Note on Fire Emergencies: If the compound catches fire, it will undergo thermal decomposition, emitting highly toxic fumes including nitrogen oxides (NOx) and sulfur oxides (SOx)[5],[4]. Structural firefighters must use a positive pressure self-contained breathing apparatus (SCBA)[5].

Waste Disposal Logistics

Improper disposal of phenothiazine derivatives can lead to severe environmental toxicity, particularly aquatic toxicity[5].

  • Solid Waste: Seal all contaminated gloves, absorbent papers, and Tyvek suits in a vapor-tight plastic bag[7]. Place this bag inside a rigid, airtight, light-proof hazardous waste drum[4].

  • Liquid Waste: Collect organic solvent waste containing the compound in dedicated amber glass carboys. Never mix phenothiazine waste with strong oxidizing agents or acids, as this can trigger violent reactions[8].

  • Final Destruction: Label all containers clearly as "Toxic/Phototoxic Solid Waste - Phenothiazine Derivatives." The mandated method of destruction is high-temperature incineration utilizing a facility equipped with afterburners and scrubbers to neutralize NOx and SOx emissions.

References

  • Redox. "Safety Data Sheet Phenothiazine".[Link]

  • International Labour Organization. "PHENOTHIAZINE: SPILLAGE DISPOSAL, STORAGE, PACKAGING & LABELLING".[Link]

  • CORE. "N10-carbonyl-substituted phenothiazines inhibiting lipid peroxidation and associated nitric oxide consumption powerfully". [Link]

  • PubMed. "The toxicity of phenothiazine". [Link]

  • PubMed. "In Vitro Phototoxicity of Phenothiazines: Involvement of Stable UVA Photolysis Products Formed in Aqueous Medium". [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide
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N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide
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